Product packaging for KT203(Cat. No.:CAS No. 1402612-64-9)

KT203

Cat. No.: B560367
CAS No.: 1402612-64-9
M. Wt: 466.5 g/mol
InChI Key: SSSCOJOXPDDHOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

KT203 is a potent inhibitor of α/β-hydrolase domain-containing protein 6 (ABHD6) with IC50 values of 0.82, 3.9, and 0.31 nM using Neuro2A membrane proteomes, recombinant ABHD6 in HEK293T cells, and Neuro2A cells in situ, respectively. Following administration of this compound (1 mg/kg, i.p.) in mice, ABHD6 is inactivated in liver but not brain extracts, suggesting that this compound is not brain-penetrant.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H26N4O3 B560367 KT203 CAS No. 1402612-64-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[4-[1-(2-benzylpiperidine-1-carbonyl)triazol-4-yl]phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4O3/c33-27(34)24-10-6-9-23(18-24)21-12-14-22(15-13-21)26-19-32(30-29-26)28(35)31-16-5-4-11-25(31)17-20-7-2-1-3-8-20/h1-3,6-10,12-15,18-19,25H,4-5,11,16-17H2,(H,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSSCOJOXPDDHOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CC2=CC=CC=C2)C(=O)N3C=C(N=N3)C4=CC=C(C=C4)C5=CC(=CC=C5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801111173
Record name 4′-[1-[[2-(Phenylmethyl)-1-piperidinyl]carbonyl]-1H-1,2,3-triazol-4-yl][1,1′-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801111173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1402612-64-9
Record name 4′-[1-[[2-(Phenylmethyl)-1-piperidinyl]carbonyl]-1H-1,2,3-triazol-4-yl][1,1′-biphenyl]-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1402612-64-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4′-[1-[[2-(Phenylmethyl)-1-piperidinyl]carbonyl]-1H-1,2,3-triazol-4-yl][1,1′-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801111173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: A Guide to the Synthesis of 3-(4-(1-(2-Benzylpiperidine-1-carbonyl)triazol-4-yl)phenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the synthesis of the novel compound, 3-(4-(1-(2-Benzylpiperidine-1-carbonyl)triazol-4-yl)phenyl)benzoic acid. This molecule features a complex architecture, incorporating a biphenyl core, a 1,4-disubstituted triazole, and a benzylpiperidine moiety, suggesting its potential as a modulator of biological pathways, such as G-protein coupled receptor (GPCR) signaling. This guide outlines a plausible multi-step synthetic route, commencing with the formation of a key biphenyl intermediate via a Suzuki-Miyaura cross-coupling reaction. Subsequent steps involve a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the central triazole ring, followed by an amide coupling to introduce the 2-benzylpiperidine functionality, and concluding with the hydrolysis of an ester protecting group to yield the final carboxylic acid. Detailed experimental protocols, tabulated quantitative data for each synthetic step, and a representative signaling pathway diagram are provided to facilitate the replication and further investigation of this compound and its analogs in drug discovery and development.

Introduction

The synthesis of complex heterocyclic compounds is a cornerstone of modern medicinal chemistry. Molecules that incorporate multiple pharmacophoric elements are of significant interest for their potential to interact with high specificity and affinity at biological targets. The target molecule, 3-(4-(1-(2-Benzylpiperidine-1-carbonyl)triazol-4-yl)phenyl)benzoic acid, represents a scaffold with potential therapeutic applications. Its structure suggests possible interactions with various receptors, and its carboxylic acid group provides a handle for further derivatization or for mimicking endogenous ligands. This whitepaper details a robust and logical synthetic pathway to access this compound, providing researchers with the necessary information to synthesize it for biological evaluation.

Retrosynthetic Analysis and Synthetic Strategy

A plausible retrosynthetic analysis of the target molecule is presented below. The synthesis is designed to be convergent, maximizing efficiency by preparing key fragments separately before their assembly.

The primary disconnections are at the amide bond, the triazole ring, and the biphenyl linkage. This leads to three key starting materials: methyl 3-bromobenzoate , 4-ethynylphenylboronic acid , and 2-benzylpiperidine .

The forward synthesis will proceed in four main stages:

  • Suzuki-Miyaura Coupling: Formation of the biphenyl core by coupling methyl 3-bromobenzoate with 4-ethynylphenylboronic acid.

  • Azide Formation: Conversion of a suitable precursor to an azide for the subsequent cycloaddition.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Construction of the 1,2,3-triazole ring.

  • Amide Coupling and Hydrolysis: Introduction of the 2-benzylpiperidine moiety and final deprotection of the carboxylic acid.

An alternative strategy involves an initial CuAAC reaction to form a triazole-containing building block, which is then used in the Suzuki coupling. The presented forward synthesis is designed for optimal convergence and purification of intermediates.

Experimental Protocols and Data

Step 1: Synthesis of Methyl 3-(4-ethynylphenyl)benzoate (Intermediate 1)

This step involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form the C-C bond between the two phenyl rings.

Experimental Protocol:

To a solution of methyl 3-bromobenzoate (1.0 eq) and 4-ethynylphenylboronic acid (1.2 eq) in a 2:1 mixture of toluene and ethanol, is added an aqueous solution of sodium carbonate (2.0 eq). The mixture is degassed with argon for 20 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) is then added, and the reaction mixture is heated to 80°C under an argon atmosphere for 12 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Intermediate 1 .

Quantitative Data:

Reagent/ParameterMolar Ratio/Value
Methyl 3-bromobenzoate1.0 eq
4-Ethynylphenylboronic acid1.2 eq
Sodium Carbonate2.0 eq
Tetrakis(triphenylphosphine)palladium(0)0.05 eq
SolventToluene/Ethanol/Water
Temperature80°C
Reaction Time12 hours
Representative Yield 75-85%
Step 2: Synthesis of 1-(Azidocarbonyl)-2-benzylpiperidine (Intermediate 2)

This intermediate is prepared for the subsequent acylation of the triazole nitrogen. An alternative approach would be to form the triazole first and then perform the amide coupling.

Experimental Protocol:

To a solution of 2-benzylpiperidine (1.0 eq) in dichloromethane at 0°C is added triphosgene (0.4 eq) and triethylamine (2.2 eq). The reaction is stirred for 2 hours at 0°C. Subsequently, a solution of sodium azide (1.5 eq) in water is added, and the reaction is stirred vigorously for 4 hours at room temperature. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield Intermediate 2 , which can be used in the next step without further purification.

Quantitative Data:

Reagent/ParameterMolar Ratio/Value
2-Benzylpiperidine1.0 eq
Triphosgene0.4 eq
Triethylamine2.2 eq
Sodium Azide1.5 eq
SolventDichloromethane/Water
Temperature0°C to RT
Reaction Time6 hours
Representative Yield 80-90%
Step 3: Synthesis of Methyl 3-(4-(1-(2-Benzylpiperidine-1-carbonyl)triazol-4-yl)phenyl)benzoate (Intermediate 3)

This step involves the formation of the triazole ring via a CuAAC reaction, followed by the acylation of the triazole. A one-pot procedure is proposed.

Experimental Protocol:

To a solution of Intermediate 1 (1.0 eq) in a 1:1 mixture of t-butanol and water is added sodium azide (1.1 eq), copper(II) sulfate pentahydrate (0.1 eq), and sodium ascorbate (0.2 eq). The mixture is stirred at room temperature for 24 hours. After completion of the cycloaddition (monitored by TLC), Intermediate 2 (1.2 eq) is added, and the reaction is heated to 60°C for 6 hours. The reaction mixture is cooled, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to give Intermediate 3 .

Quantitative Data:

Reagent/ParameterMolar Ratio/Value
Intermediate 11.0 eq
Sodium Azide1.1 eq
Copper(II) Sulfate Pentahydrate0.1 eq
Sodium Ascorbate0.2 eq
Intermediate 21.2 eq
Solventt-Butanol/Water
TemperatureRT then 60°C
Reaction Time30 hours
Representative Yield 60-70%
Step 4: Synthesis of 3-(4-(1-(2-Benzylpiperidine-1-carbonyl)triazol-4-yl)phenyl)benzoic acid (Final Product)

The final step is the hydrolysis of the methyl ester to the carboxylic acid.

Experimental Protocol:

To a solution of Intermediate 3 (1.0 eq) in a 3:1 mixture of tetrahydrofuran and methanol is added an aqueous solution of lithium hydroxide (3.0 eq). The reaction mixture is stirred at room temperature for 12 hours. The reaction is then acidified to pH 3-4 with 1M HCl. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the final product. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data:

Reagent/ParameterMolar Ratio/Value
Intermediate 31.0 eq
Lithium Hydroxide3.0 eq
SolventTHF/Methanol/Water
TemperatureRoom Temperature
Reaction Time12 hours
Representative Yield 85-95%

Visualization of a Plausible Biological Pathway

Given the structural motifs present in the target molecule, it is plausible that it could interact with G-protein coupled receptors (GPCRs). The following diagram illustrates a generic GPCR signaling cascade, a common target for complex drug-like molecules.

GPCR_Signaling_Pathway Ligand Target Molecule GPCR GPCR Ligand->GPCR Binds G_Protein G-Protein (αβγ) GPCR->G_Protein Activates G_alpha_GTP Gα-GTP G_Protein->G_alpha_GTP GDP -> GTP G_beta_gamma Gβγ G_Protein->G_beta_gamma Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_alpha_GTP->Effector Modulates G_beta_gamma->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Generates PKA Protein Kinase A (PKA) Second_Messenger->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: A representative G-protein coupled receptor (GPCR) signaling cascade.

Conclusion

This whitepaper provides a detailed and actionable guide for the synthesis of 3-(4-(1-(2-Benzylpiperidine-1-carbonyl)triazol-4-yl)phenyl)benzoic acid. The proposed multi-step synthesis is based on well-established and reliable chemical transformations, including Suzuki-Miyaura coupling, CuAAC reaction, and amide bond formation. The provided experimental protocols and tabulated data offer a solid foundation for researchers to produce this compound for further chemical and biological studies. The potential interaction with GPCR signaling pathways highlights the importance of synthesizing and evaluating such complex molecules in the quest for novel therapeutics. Further studies will be required to confirm the biological activity and optimize the synthetic route.

Characterization of Novel Benzylpiperidine Triazole Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The growing challenge of drug resistance in both infectious diseases and oncology has spurred significant research into novel heterocyclic compounds. Among these, benzylpiperidine triazole derivatives have emerged as a promising class of molecules with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the characterization of these novel compounds, detailing their synthesis, and evaluation as potent antimicrobial and anticancer agents. This document outlines detailed experimental protocols, presents quantitative activity data, and visualizes key experimental workflows and signaling pathways to facilitate further research and development in this critical area.

Introduction

Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms. Their unique structural features, including the ability to engage in hydrogen bonding and dipole interactions, make them privileged scaffolds in medicinal chemistry. When functionalized with a benzylpiperidine moiety, these compounds exhibit enhanced lipophilicity and structural diversity, leading to improved interactions with biological targets. Recent studies have highlighted their potential as inhibitors of crucial cellular processes in both microbial and cancer cells, such as DNA replication and cell signaling pathways. This guide will delve into the multifaceted process of characterizing these novel benzylpiperidine triazole compounds.

Synthesis of Benzylpiperidine Triazole Compounds

The synthesis of benzylpiperidine triazole compounds is most commonly achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.

General Synthetic Protocol

A typical synthetic route involves the reaction of a benzylpiperidine azide with a terminal alkyne in the presence of a copper(I) catalyst.

Step 1: Synthesis of Benzylpiperidine Azide.

  • Start with a suitable benzylpiperidine precursor, such as 1-benzyl-4-hydroxypiperidine or 1-benzyl-4-aminopiperidine.

  • Convert the hydroxyl or amino group to a leaving group (e.g., tosylate or mesylate).

  • Displace the leaving group with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) to yield the corresponding benzylpiperidine azide.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

  • Dissolve the benzylpiperidine azide and the desired terminal alkyne in a suitable solvent system, often a mixture of tert-butanol and water.

  • Add a copper(II) sulfate solution and a reducing agent, such as sodium ascorbate, to generate the active copper(I) catalyst in situ.

  • Stir the reaction mixture at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel to obtain the pure benzylpiperidine triazole compound.

Synthesis_Workflow cluster_step1 Step 1: Azide Synthesis cluster_step2 Step 2: Click Chemistry cluster_purification Purification Start1 Benzylpiperidine Precursor Step1_1 Activation of Hydroxyl/Amino Group Start1->Step1_1 Step1_2 Azide Displacement Step1_1->Step1_2 Product1 Benzylpiperidine Azide Step1_2->Product1 Step2_1 CuAAC Reaction (CuSO4, NaAsc) Product1->Step2_1 Start2 Terminal Alkyne Start2->Step2_1 Product2 Crude Product Step2_1->Product2 Step3 Column Chromatography Product2->Step3 FinalProduct Pure Benzylpiperidine Triazole Step3->FinalProduct

Caption: General synthetic workflow for benzylpiperidine triazole compounds.

Characterization of Biological Activity

The biological activity of novel benzylpiperidine triazole compounds is primarily assessed through in vitro assays targeting their potential antimicrobial and anticancer effects.

Antimicrobial Activity

The antimicrobial potential is evaluated by determining the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.

  • Preparation of Inoculum: Prepare a standardized suspension of the microbial strain (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium to a concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

  • Compound Dilution: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well containing the diluted compound.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Compound IDTarget OrganismMIC (µg/mL)Reference
BPT-1 Staphylococcus aureus16[1]
BPT-2 Bacillus subtilis16[1]
BPT-3 Escherichia coli8[1]
BPT-4 Klebsiella pneumoniae1-5[2]
BPT-5 Candida albicans2-6[2]
Anticancer Activity

The cytotoxic effects of the compounds on cancer cell lines are commonly determined using the MTT assay, which measures cell viability.

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the benzylpiperidine triazole compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Compound IDCancer Cell LineIC50 (µM)Reference
BPT-6 HeLa (Cervical Cancer)1.35 ± 0.74[3]
BPT-7 MCF-7 (Breast Cancer)2.3[4]
BPT-8 HCT-116 (Colon Cancer)2.6[5]
BPT-9 BT-20 (Breast Cancer)24.6[6]

Mechanism of Action Studies

Understanding the mechanism by which these compounds exert their biological effects is crucial for their development as therapeutic agents. Key areas of investigation include enzyme inhibition and modulation of cellular signaling pathways.

Enzyme Inhibition: DNA Gyrase

DNA gyrase is an essential bacterial enzyme involved in DNA replication and a validated target for antibacterial drugs.

  • Reaction Setup: Prepare a reaction mixture containing relaxed plasmid DNA, DNA gyrase enzyme, and the test compound at various concentrations in an assay buffer.

  • Incubation: Incubate the reaction mixture at 37°C for 1 hour to allow the supercoiling reaction to proceed.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing a DNA loading dye.

  • Agarose Gel Electrophoresis: Separate the supercoiled and relaxed DNA forms by electrophoresis on an agarose gel.

  • Visualization and Quantification: Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize the DNA bands under UV light. The inhibition of supercoiling is determined by the decrease in the supercoiled DNA band and the increase in the relaxed DNA band.

Modulation of Signaling Pathways: MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK and JNK, is a critical signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers.[3]

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_erk ERK Pathway cluster_jnk JNK Pathway cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras MKK47 MKK4/7 Receptor->MKK47 BPT Benzylpiperidine Triazole ERK ERK BPT->ERK Inhibition of Phosphorylation JNK JNK BPT->JNK Inhibition of Phosphorylation Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation MKK47->JNK Apoptosis Apoptosis JNK->Apoptosis

Caption: Proposed mechanism of action on the MAPK signaling pathway.

Some novel triazole compounds have been shown to inhibit the phosphorylation of ERK and JNK, leading to the suppression of cell proliferation and the induction of apoptosis in cancer cells.[3][7] Western blotting is a key technique used to assess the phosphorylation status of these kinases.

Conclusion

Benzylpiperidine triazole compounds represent a versatile and promising scaffold for the development of new therapeutic agents. Their characterization involves a systematic approach encompassing chemical synthesis, in vitro biological evaluation, and mechanistic studies. The detailed protocols and compiled data in this guide are intended to serve as a valuable resource for researchers in the field, enabling the efficient evaluation and advancement of this important class of molecules. The continued exploration of their structure-activity relationships and mechanisms of action will be pivotal in unlocking their full therapeutic potential.

References

An In-depth Technical Guide to the Physicochemical Properties of Substituted Phenylbenzoic Acids

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylbenzoic acids, also known as biphenyl carboxylic acids, are a class of aromatic carboxylic acids characterized by a biphenyl scaffold with a carboxyl group. The position of the carboxyl group on one of the phenyl rings gives rise to three primary structural isomers: 2-phenylbenzoic acid, 3-phenylbenzoic acid, and 4-phenylbenzoic acid.[1] These compounds and their substituted derivatives are of significant interest in medicinal chemistry and materials science.

In drug development, substituted phenylbenzoic acids are recognized as a "privileged scaffold." This is particularly evident in the class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), where molecules like diflunisal showcase the therapeutic potential of this chemical family.[2][3] The physicochemical properties of these molecules—such as acidity (pKa), lipophilicity (logP), solubility, and melting point—are critical determinants of their pharmacokinetic and pharmacodynamic profiles, influencing everything from absorption and distribution to target binding and efficacy.[3]

This guide provides a comprehensive overview of these key physicochemical properties, details the experimental protocols for their determination, and explores the biological context, including synthesis and structure-activity relationships.

Core Physicochemical Properties and Data

The therapeutic efficacy of a drug molecule is intrinsically linked to its physicochemical characteristics. For substituted phenylbenzoic acids, these properties are modulated by the type and position of substituents on the biphenyl ring system.

Acidity (pKa)

The pKa, or acid dissociation constant, is a measure of a molecule's acidity. For carboxylic acids, the pKa value indicates the pH at which the compound exists in equal parts in its ionized (carboxylate) and non-ionized (carboxylic acid) forms. This property is crucial for drug absorption and distribution, as the charge state of a molecule affects its ability to cross biological membranes. Most NSAIDs are organic acids with pKa values in the 3-5 range.[3] The acidity of substituted phenylbenzoic acids is influenced by the electronic effects of the substituents; electron-withdrawing groups generally decrease the pKa (increase acidity), while electron-donating groups increase it.

Lipophilicity (logP)

The partition coefficient (P), expressed as its logarithm (logP), quantifies the lipophilicity or hydrophobicity of a compound. It is defined as the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[4] A positive logP value indicates a preference for the lipid phase (lipophilic), while a negative value indicates a preference for the aqueous phase (hydrophilic).[4] Lipophilicity is a key factor in membrane permeability, plasma protein binding, and metabolic clearance.

Solubility

Aqueous solubility is a fundamental property that affects a drug's absorption from the gastrointestinal tract and its suitability for formulation in aqueous-based parenteral dosage forms. The solubility of phenylbenzoic acids is generally low in water but can be increased in organic solvents or by forming salts at a pH above their pKa.[5][6] Factors influencing solubility include the compound's crystal lattice energy (related to melting point) and its interactions with the solvent.

Melting Point (MP)

The melting point is the temperature at which a solid turns into a liquid. It is an indicator of the purity of a crystalline compound and reflects the strength of the intermolecular forces in the crystal lattice.[7] A higher melting point generally corresponds to greater crystal lattice energy, which can negatively impact solubility.

Data Summary

The following tables summarize key physicochemical data for the parent phenylbenzoic acid isomers and selected substituted derivatives.

CompoundCAS NumberMelting Point (°C)pKalogPAqueous Solubility
2-Phenylbenzoic acid 947-84-2108 - 109--Soluble
3-Phenylbenzoic acid 716-76-7164 - 169--Insoluble
4-Phenylbenzoic acid 92-92-2220 - 225-3.5Insoluble
Salicylic acid (2-Hydroxybenzoic acid) 69-72-7158.62.972.262.48 g/L (25 °C)[8]
4-Hydroxybenzoic acid 99-96-7213 - 217[5]4.54[7]1.58[7]5 g/L (25 °C)[9]
Diflunisal 22494-42-4210 - 211[10]--Practically insoluble[6]

Note: Data is compiled from multiple sources.[8][10][11][12] A dash (-) indicates that a reliable experimental value was not found in the search results.

Experimental Protocols

Accurate determination of physicochemical properties is essential for drug discovery and development. Standardized protocols ensure data reliability and comparability.

Determination of Melting Point

The melting point is determined by heating a small, powdered sample of the pure compound and observing the temperature range from the first appearance of liquid to the complete liquefaction of the solid.

Methodology: Capillary Method (Mel-Temp Apparatus)

  • Sample Preparation: A small amount of the dry, pure compound is finely crushed into a powder. The open end of a glass capillary tube is pushed into the powder and gently tapped on a hard surface to pack the sample into the closed end, aiming for a height of 2-3 mm.[7]

  • Apparatus Setup: The packed capillary tube is placed into the heating block of a melting point apparatus (e.g., Mel-Temp).

  • Rapid Determination: The sample is heated at a fast rate (5-10 °C per minute) to get an approximate melting point. This sample is then discarded.[7]

  • Accurate Determination: After the apparatus has cooled, a fresh sample is inserted. The temperature is rapidly brought to about 20 °C below the approximate melting point found in the previous step.

  • Measurement: The heating rate is then slowed to approximately 2 °C per minute.

  • Recording: The temperature at which the first crystal begins to melt (T1) and the temperature at which the last crystal disappears (T2) are recorded. The melting point is reported as the range T1-T2.[7]

Determination of Acidity (pKa)

The pKa of a weak acid can be accurately determined using pH-metric titration, which involves monitoring the pH of the acidic solution as a strong base of known concentration is incrementally added.

Methodology: pH-Metric Titration

  • Preparation: A known volume and concentration of the substituted phenylbenzoic acid is dissolved in a suitable solvent (often a water-cosolvent mixture) in a beaker. A calibrated pH electrode connected to a pH meter is immersed in the solution.[13][14]

  • Titration: A standardized strong base solution (e.g., 0.1 M NaOH) is added in small, precise increments from a burette.

  • Data Collection: After each addition of the titrant, the solution is stirred to ensure homogeneity, and the stable pH reading is recorded. This process is continued well past the equivalence point.[15]

  • Analysis: The data (pH vs. volume of base added) is plotted to generate a titration curve.

  • pKa Calculation: The equivalence point is the volume of base at the steepest point of the curve (the inflection point). The half-equivalence point is exactly half of this volume. According to the Henderson-Hasselbalch equation, at the half-equivalence point, the pH is equal to the pKa of the acid.[14][16]

Determination of Lipophilicity (logP)

The shake-flask method is the gold standard for experimentally determining the octanol-water partition coefficient (logP).

Methodology: Shake-Flask Method

  • Pre-saturation: n-Octanol and an aqueous buffer (typically at a pH where the compound is in its neutral form) are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

  • Sample Preparation: A known amount of the test compound is dissolved in either the pre-saturated n-octanol or the pre-saturated aqueous buffer.

  • Partitioning: The solution is added to a separating funnel along with a known volume of the other pre-saturated phase.[17]

  • Equilibration: The funnel is shaken vigorously to facilitate the partitioning of the compound between the two phases until equilibrium is reached (this can take from minutes to hours).[17] The mixture is then allowed to stand until the two phases are clearly separated.

  • Phase Separation and Analysis: The two phases (n-octanol and aqueous) are carefully separated.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[4]

Determination of Aqueous Solubility

The equilibrium solubility is determined by allowing an excess of the solid compound to equilibrate with the solvent and then measuring the concentration of the dissolved compound.

Methodology: Saturation Shake-Flask Method

  • Preparation: An excess amount of the solid compound is added to a vial containing the aqueous solvent of interest (e.g., water, or a buffer at a specific pH).[18]

  • Equilibration: The vial is sealed and agitated (e.g., shaken or stirred) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[19][20]

  • Phase Separation: The resulting suspension is allowed to stand, or it is centrifuged or filtered to separate the undissolved solid from the saturated solution. This step is critical to avoid including solid particles in the analysis.[21][22]

  • Quantification: The concentration of the compound in the clear, saturated supernatant is determined using a validated analytical method like HPLC or UV-Vis spectroscopy.

  • Confirmation: To confirm that equilibrium was reached, the remaining solid can be re-equilibrated with fresh solvent for an additional period, and the concentration can be re-measured.[18]

Synthesis and Biological Context

Synthesis Overview: Suzuki-Miyaura Coupling

A powerful and widely used method for synthesizing substituted phenylbenzoic acids and their derivatives is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between an organoboron compound (like a phenylboronic acid) and an organic halide (like a bromobenzoic acid ester). Its mild reaction conditions and tolerance of a wide range of functional groups make it highly valuable in pharmaceutical research.[23][24]

Suzuki_Miyaura_Coupling General Workflow for Suzuki-Miyaura Coupling Start Start Materials ArylHalide Aryl Halide (e.g., Bromo-benzoic ester) BoronicAcid Arylboronic Acid (Substituted) Reaction Reaction Vessel (Solvent, Base) ArylHalide->Reaction BoronicAcid->Reaction Heating Heating (e.g., 80 °C) Reaction->Heating Catalyst Pd(0) Catalyst Catalyst->Reaction Add Workup Aqueous Workup & Extraction Heating->Workup After 16h Purification Purification (e.g., Column Chromatography) Workup->Purification Hydrolysis Ester Hydrolysis (if necessary) Purification->Hydrolysis Product Final Product (Substituted Phenylbenzoic Acid) Hydrolysis->Product

Caption: A generalized workflow for the synthesis of substituted phenylbenzoic acids via Suzuki-Miyaura cross-coupling.[25]

Biological Activity: NSAIDs and COX Inhibition

Many substituted phenylbenzoic acids function as NSAIDs. Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins—lipid compounds that mediate inflammation, pain, and fever.[3][26] There are two main isoforms of the enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions like protecting the gastric mucosa, and COX-2, which is induced at sites of inflammation.[26] While traditional NSAIDs inhibit both isoforms, the development of selective COX-2 inhibitors aims to reduce the gastrointestinal side effects associated with COX-1 inhibition.

COX_Pathway Simplified Cyclooxygenase (COX) Signaling Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA Stimulus PLA2 Phospholipase A2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGG2 Prostaglandin G2 (PGG2) AA->PGG2 Oxygenation PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase Activity Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Isomerases Homeostasis Gastric Protection Platelet Aggregation Prostaglandins->Homeostasis via COX-1 pathway Inflammation Inflammation Pain Fever Prostaglandins->Inflammation via COX-2 pathway NSAIDs Substituted Phenylbenzoic Acids (e.g., Diflunisal) NSAIDs->COX1 Inhibition NSAIDs->COX2 Inhibition

Caption: Mechanism of action for NSAIDs via inhibition of the COX-1 and COX-2 enzymes.[26]

Structure-Activity Relationship (SAR)

Structure-Activity Relationship (SAR) studies explore how the chemical structure of a compound influences its biological activity. For substituted phenylbenzoic acids, SAR helps in designing more potent and selective drugs. Key structural features, such as the presence and position of hydrophilic or hydrophobic substituents, are crucial for activity.[27] For example, hydrophilic groups can facilitate binding to polar amino acid residues in a target enzyme, while the aromatic core can enhance hydrophobic interactions.

SAR_Concept Structure-Activity Relationship (SAR) Logic Scaffold Core Scaffold (Phenylbenzoic Acid) Structure Molecular Structure Scaffold->Structure Substituents Substituents (e.g., -F, -OH, -CH3) Substituents->Structure Modification Properties Physicochemical Properties (pKa, logP, Solubility) Structure->Properties Determines Binding Target Interaction (e.g., COX enzyme binding) Structure->Binding Dictates ADME Pharmacokinetics (ADME) Absorption, Distribution, Metabolism, Excretion Properties->ADME Influences Outcome Therapeutic Outcome (Efficacy & Safety) ADME->Outcome Affects Activity Biological Activity (Potency, Selectivity) Binding->Activity Leads to Activity->Outcome Defines

Caption: The logical flow of how molecular structure dictates biological activity in drug design.

Conclusion

Substituted phenylbenzoic acids represent a cornerstone scaffold in modern drug discovery, particularly for anti-inflammatory agents. A thorough understanding of their physicochemical properties is paramount for the rational design of new chemical entities with improved efficacy, selectivity, and pharmacokinetic profiles. The interplay between a molecule's acidity, lipophilicity, and solubility, governed by its specific substitution pattern, ultimately determines its therapeutic potential. The systematic application of the experimental protocols and SAR principles outlined in this guide can empower researchers to optimize lead compounds and accelerate the development of next-generation therapeutics based on this versatile chemical framework.

References

The Architecture of Inhibition: An In-Depth Technical Guide to In Silico Modeling of Triazole-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Triazole Scaffold and the Rise of In Silico Design

The 1,2,4-triazole and 1,2,3-triazole ring systems are privileged heterocyclic scaffolds in medicinal chemistry, forming the core of numerous potent and selective enzyme inhibitors.[1][2] Their unique electronic properties and ability to form key hydrogen bonds and coordinate with metal ions have made them indispensable in designing drugs for a wide range of therapeutic areas. Triazole-based compounds are known to effectively target a variety of enzymes, including crucial players in human disease and infectious agents like cytochrome P450s (CYPs), protein kinases, and metallo-β-lactamases.[3][][5][6][7] For instance, triazole antifungals function by inhibiting lanosterol 14-α-demethylase (a CYP51 enzyme), disrupting ergosterol biosynthesis in fungal cell membranes.[7] Similarly, triazole derivatives have been developed as inhibitors for kinases involved in cancer cell signaling and for bacterial metallo-β-lactamases that confer antibiotic resistance.[][5][8][9]

The journey from a chemical scaffold to a clinical candidate is long, expensive, and fraught with high attrition rates. In response, computational, or in silico, methods have become a cornerstone of modern drug discovery, offering a rational, cost-effective, and accelerated path to identifying and optimizing novel inhibitors.[10][11][12][13] These techniques allow researchers to visualize and predict how a ligand interacts with its target protein at an atomic level, calculate binding affinities, and build predictive models that correlate a compound's structure with its biological activity. This guide provides a technical overview of the core in silico methodologies applied to the discovery and development of triazole-based enzyme inhibitors, supplemented with detailed protocols, data summaries, and workflow visualizations.

Core In Silico Modeling Techniques

The in silico toolkit for drug design is diverse, but three techniques form the foundation of most modeling studies for enzyme inhibitors: Molecular Docking, Molecular Dynamics (MD) Simulations, and Quantitative Structure-Activity Relationship (QSAR) analysis.

Molecular Docking: Predicting the Perfect Fit

Molecular docking predicts the preferred orientation and conformation (the "pose") of a ligand when it binds to a target protein's active site.[11] It employs search algorithms to explore the conformational space of the ligand within the binding pocket and uses scoring functions to estimate the binding affinity, typically expressed as a binding energy (kcal/mol).[14] This method is instrumental for virtual screening of large compound libraries and for understanding the specific interactions—such as hydrogen bonds, hydrophobic contacts, and metal coordination—that stabilize the ligand-enzyme complex.

Target EnzymeTriazole Compound ClassDocking SoftwareBinding Energy (kcal/mol)Key Interactions NotedReference
Aromatase (CYP19A1)Designed 1,2,4-Triazole DerivativesAutoDock 4.2-9.04 to -9.96Interaction with heme group, hydrophobic interactions[15]
TubulinDesigned 1,2,4-Triazole DerivativesAutoDock 4.2-6.23 to -7.54Binding at colchicine site[15]
KDM5ATriazole DerivativesNot Specified-10.261 to -11.042Hydrogen bonds and π–H interactions[10]
Human Carbonic Anhydrase IXTriazole Benzene SulfonamidesAutoDock Vina 4.2-7.9 to -8.1H-bonds with Thr200, Gln92; pi-pi stacking with Val130[14]
DNA Gyrase (E. coli)Thiazole-Isatin-1,2,3-triazole HybridsNot Specified-10.3Not Specified[16]
Sterol 14α-demethylase (C. albicans)Thiazole-Isatin-1,2,3-triazole HybridsNot Specified-12.6Not Specified[16]
  • Protein Preparation:

    • Obtain the 3D structure of the target enzyme from the Protein Data Bank (PDB).

    • Remove water molecules, co-factors, and existing ligands from the PDB file.

    • Add polar hydrogens and assign Kollman charges to the protein atoms.

    • Save the prepared protein structure in PDBQT format, which includes atomic charges and atom types.

  • Ligand Preparation:

    • Draw the 2D structure of the triazole inhibitor using chemical drawing software (e.g., ChemDraw, MarvinSketch).

    • Convert the 2D structure to a 3D structure and perform energy minimization using a suitable force field (e.g., MMFF94).

    • Assign Gasteiger charges and define the rotatable bonds for the ligand.

    • Save the prepared ligand in PDBQT format.

  • Grid Box Generation:

    • Define the search space for the docking simulation by creating a 3D grid box that encompasses the enzyme's active site. The box should be large enough to allow the ligand to move and rotate freely.

    • The grid parameter files, generated by the AutoGrid program, store information about the potential energy of interaction for each atom type in the ligand with the protein.

  • Docking Simulation:

    • Use the AutoDock program to perform the docking.[15]

    • Set the docking parameters, such as the number of genetic algorithm (GA) runs and the maximum number of energy evaluations. A typical run involves 100 independent GA runs.[15]

    • AutoDock will explore different conformations and orientations of the ligand within the grid box and calculate the binding energy for each pose.

  • Analysis of Results:

    • The results are clustered based on root-mean-square deviation (RMSD).

    • Analyze the lowest energy conformation to determine the most probable binding mode.

    • Visualize the docked pose using software like PyMOL or VMD to identify key interactions (hydrogen bonds, hydrophobic contacts, etc.) between the triazole inhibitor and the enzyme's active site residues.

Molecular Dynamics (MD) Simulations: Capturing the Motion

While docking provides a static snapshot of the binding event, MD simulations introduce the dimension of time, allowing researchers to observe the dynamic behavior of the enzyme-inhibitor complex.[17][18] By solving Newton's equations of motion for the system, MD simulations can assess the stability of the docked pose, reveal conformational changes in the protein or ligand upon binding, and provide a more rigorous calculation of binding free energy.[17][19]

Target EnzymeTriazole Compound ClassSimulation SoftwareSimulation TimeKey FindingsReference
CYP51 (C. albicans)Fluconazole, Voriconazole, Itraconazole, PosaconazoleAMBER 16Not specifiedHydrophobic interactions are the main driving force for binding; identified key hydrophobic cavity.[17][18][19]
Human Carbonic Anhydrase IXDesigned Triazole Benzene SulfonamideDesmond v5.9100 nsConfirmed stable binding of the designed compound via RMSD, RMSF, and H-bond analysis.[14]
DNA Gyrase / Sterol 14α-demethylaseThiazole-Isatin-1,2,3-triazole HybridsNot specified100 nsConfirmed stable complex formation with the target enzymes.[16]
SARS-CoV-2 Main ProteaseBemcentinib, Bisoctrizole (Triazole-based)Not specifiedNot specifiedAssessed stability, interaction, and conformation of the inhibitor-protease complex.[13]
  • System Preparation:

    • Start with the best-docked pose of the triazole-enzyme complex from molecular docking.

    • Use a force field (e.g., ff14SB for the protein, GAFF for the triazole ligand) to describe the potential energy of the system.[17][19] Generate charges for the ligand using methods like RESP.[17][19]

    • Solvate the complex in a periodic box of explicit water molecules (e.g., TIP3P model).[17][19]

    • Add counter-ions (e.g., Na+ or Cl-) to neutralize the overall charge of the system.[17][19]

  • Energy Minimization:

    • Perform a multi-step energy minimization to remove any steric clashes or unfavorable geometries.

    • Typically, first, hold the protein and ligand fixed and minimize the positions of water and ions.

    • Then, hold the protein backbone fixed and minimize the side chains and ligand.

    • Finally, minimize the entire system without restraints.

  • Equilibration:

    • Gradually heat the system from 0 K to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble) while restraining the protein and ligand. This allows the solvent to equilibrate around the solute.

    • Switch to a constant pressure (NPT) ensemble to equilibrate the system's density to ~1 g/cm³. The restraints on the protein and ligand are gradually released during this phase.

  • Production Run:

    • Run the simulation for a desired length of time (e.g., 50-100 ns or longer) without any restraints.

    • Save the coordinates (trajectory) of all atoms at regular intervals (e.g., every 10 ps) for later analysis.

  • Trajectory Analysis:

    • Stability Analysis: Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and ligand to assess the stability of the complex over time.

    • Flexibility Analysis: Calculate the Root Mean Square Fluctuation (RMSF) for each residue to identify flexible regions of the protein.

    • Interaction Analysis: Analyze hydrogen bond occupancy, hydrophobic interactions, and other key contacts throughout the simulation.

    • Binding Free Energy Calculation: Use methods like MM/PBSA or MM/GBSA to calculate the binding free energy, providing a more accurate estimate of binding affinity than docking scores.[18]

Quantitative Structure-Activity Relationship (QSAR): Building Predictive Models

QSAR modeling aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying the physicochemical properties (descriptors) that are critical for activity, QSAR models can be used to predict the potency of newly designed inhibitors before they are synthesized. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful as they analyze the 3D steric and electrostatic fields around the molecules.

| Target Enzyme / Activity | QSAR Model Type | Statistical Parameters | Key Findings from Contour Maps | Reference | | --- | --- | --- | --- | --- | --- | | Dipeptidyl Peptidase IV (DPP IV) | CoMFA, CoMSIA, Topomer CoMFA, HQSAR | Acceptable statistical values (not specified) | H-bond donor groups on N1/N2 and electron-withdrawing side chains on the triazole ring enhance activity. | | | Acetylcholinesterase | CoMFA, CoMSIA | CoMFA: Q²=0.604, R²=0.863; CoMSIA: Q²=0.606, R²=0.854 | Not detailed | | | Cyclooxygenase-2 (COX-2) | Atomic-based & Field-based 3D-QSAR | Not specified | Necessity of triazole and thiazole/oxazole scaffolds for activity. | | | Antifungal (C. albicans) | CoMFA, CoMSIA | CoMFA: Q²=0.53, R²=0.99; CoMSIA: Q²=0.34, R²=0.96 | Used to propose new molecules with high predicted activities. | |

  • Dataset Preparation:

    • Collect a series of triazole-based compounds with experimentally determined biological activities (e.g., IC50 or Ki values).

    • Convert the activity data to a logarithmic scale (pIC50 = -log(IC50)).

    • Divide the dataset into a training set (typically ~80%) to build the model and a test set (~20%) to validate it.

  • Molecular Modeling and Alignment:

    • Generate 3D structures for all compounds and perform energy minimization.

    • Align all the molecules in the dataset to a common template. This is a critical step and can be done based on a common substructure (template-based) or by docking all compounds into the target's active site (receptor-based).

  • Calculation of Molecular Fields (CoMFA/CoMSIA):

    • Place the aligned molecules in a 3D grid.

    • CoMFA: Calculate the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies between a probe atom and each molecule at each grid point.

    • CoMSIA: In addition to steric and electrostatic fields, calculate hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This often provides a more detailed model.

  • Model Generation and Validation:

    • Use Partial Least Squares (PLS) regression to correlate the variations in the calculated field values with the variations in the biological activity (pIC50).

    • Internal Validation: Use the Leave-One-Out (LOO) cross-validation method to calculate the cross-validated correlation coefficient (Q²). A Q² > 0.5 is generally considered indicative of a predictive model.

    • External Validation: Use the generated model to predict the pIC50 values for the test set compounds (which were not used in model building). Calculate the predictive correlation coefficient (R²_pred or r²_ext). An R²_pred > 0.6 is desirable.

  • Contour Map Analysis:

    • Visualize the results as 3D contour maps. These maps highlight regions in space where modifications to the chemical structure are predicted to increase or decrease activity. For example, a green contour in a CoMFA steric map indicates that adding a bulky group in that region is favorable for activity, while a blue contour in an electrostatic map indicates that a positive charge is favored.

Mandatory Visualizations

Caption: High-level workflow for in silico enzyme inhibitor discovery.

Molecular_Docking_Workflow PDB 1. Obtain Protein Structure (e.g., from PDB) Prep_Protein 3. Protein Preparation (Add H, Assign Charges) PDB->Prep_Protein Ligand_Draw 2. Prepare Ligand Structure (2D -> 3D) Prep_Ligand 4. Ligand Preparation (Assign Charges, RotBonds) Ligand_Draw->Prep_Ligand Grid_Gen 5. Grid Generation (Define Active Site) Prep_Protein->Grid_Gen Docking_Run 6. Docking Simulation (e.g., Genetic Algorithm) Prep_Ligand->Docking_Run Grid_Gen->Docking_Run Analysis 7. Analysis of Results (Binding Energy, Pose) Docking_Run->Analysis Visualization 8. Visualization (Identify Interactions) Analysis->Visualization

Caption: Step-by-step workflow for a typical molecular docking study.

MD_Simulation_Workflow Initial_Complex 1. Start with Docked Complex System_Setup 2. System Setup (Force Field, Solvation, Ions) Initial_Complex->System_Setup Minimization 3. Energy Minimization (Remove Clashes) System_Setup->Minimization Equilibration 4. Equilibration (NVT & NPT Ensembles) Minimization->Equilibration Production 5. Production MD Run (Generate Trajectory) Equilibration->Production Analysis 6. Trajectory Analysis (RMSD, RMSF, H-Bonds) Production->Analysis

Caption: The main stages of a molecular dynamics (MD) simulation.

Enzyme_Inhibition_Pathway Substrate Substrate Enzyme Enzyme (Active Site) Substrate->Enzyme Binds Product Product Enzyme->Product Catalyzes Inhibitor Triazole Inhibitor Inhibitor->Enzyme Blocks

Caption: A generic enzyme inhibition signaling pathway.

Experimental Validation: Bridging the Gap to Reality

While in silico models are powerful predictive tools, their findings must be validated through rigorous experimental testing. The ultimate confirmation of an inhibitor's efficacy comes from its measured activity in biochemical and cellular assays.

Enzyme Inhibition Assays

These assays directly measure the effect of the triazole compound on the target enzyme's activity. The goal is often to determine the half-maximal inhibitory concentration (IC50), which is the concentration of inhibitor required to reduce enzyme activity by 50%.

  • Reagent Preparation:

    • Prepare a stock solution of the purified target enzyme in a suitable buffer that ensures its stability and activity.

    • Prepare a stock solution of the enzyme's substrate. The substrate or product should be chromogenic or be coupled to a reaction that produces a chromogenic product.

    • Prepare serial dilutions of the synthesized triazole inhibitor in DMSO or another appropriate solvent. Also prepare a solvent-only control.

  • Assay Setup:

    • In a 96-well microplate, add the assay buffer to each well.

    • Add a small volume of each inhibitor dilution (or solvent control) to the appropriate wells.

    • Add the enzyme solution to all wells except for the "no enzyme" control.

    • Pre-incubate the plate for a set period (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind.

  • Initiating and Measuring the Reaction:

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Immediately place the microplate into a spectrophotometric plate reader.

    • Measure the change in absorbance at a specific wavelength over time (kinetic mode). The wavelength is chosen based on the absorbance maximum of the product being formed or substrate being consumed.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Normalize the rates relative to the solvent-only control (100% activity).

    • Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., a four-parameter logistic function) to determine the IC50 value.

Binding Affinity Assays

Techniques like Surface Plasmon Resonance (SPR) can directly measure the binding kinetics and affinity between the inhibitor and the enzyme, providing data that can be directly compared with computational predictions.

  • Chip Preparation and Ligand Immobilization:

    • Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).

    • Immobilize the purified target enzyme (the ligand) onto the surface of the sensor chip using a standard coupling chemistry (e.g., EDC/NHS amine coupling).[18] A control flow cell is typically prepared by either leaving it blank or immobilizing an irrelevant protein.

  • Analyte Preparation:

    • Prepare a series of precise dilutions of the triazole inhibitor (the analyte) in a suitable running buffer. The buffer should be optimized to minimize non-specific binding.

  • Binding Measurement:

    • Inject the different concentrations of the analyte over the ligand-immobilized surface and the control surface at a constant flow rate.[8]

    • The SPR instrument detects changes in the refractive index at the surface as the analyte binds to the immobilized ligand, generating a sensorgram (response units vs. time).

    • The sensorgram shows an association phase during analyte injection and a dissociation phase when the injection is replaced by running buffer.[18]

  • Data Analysis:

    • After subtracting the signal from the control flow cell, the resulting sensorgrams are analyzed.

    • Fit the association and dissociation curves for each analyte concentration to a kinetic binding model (e.g., a 1:1 Langmuir model).

    • This fitting process yields the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka). The KD value represents the affinity of the inhibitor for the enzyme, with lower values indicating stronger binding.

Conclusion

The in silico modeling of triazole-based enzyme inhibitors represents a powerful synergy between computational science and medicinal chemistry. By integrating molecular docking, molecular dynamics simulations, and QSAR studies, researchers can rapidly progress from a promising chemical scaffold to optimized lead candidates. These computational workflows, when rigorously applied and validated by experimental data, not only accelerate the pace of discovery but also deepen our fundamental understanding of the molecular interactions that govern enzyme inhibition. As computational power and algorithmic sophistication continue to advance, the role of in silico modeling in the development of next-generation triazole-based therapeutics is set to become even more pivotal.

References

"discovery of novel small molecule inhibitors for therapeutic targets"

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide to the Discovery of Novel Small Molecule Inhibitors

Introduction

The discovery of small molecule inhibitors is a cornerstone of modern therapeutic development, providing essential tools to probe biological pathways and forming the basis for a majority of approved drugs. These small organic molecules can modulate the function of protein targets implicated in disease, offering a powerful modality to correct pathological processes. The journey from an initial concept to a clinical candidate is a complex, multi-stage process that integrates biology, chemistry, and pharmacology. It begins with the identification of a therapeutic target and progresses through hit identification, lead optimization, and preclinical evaluation. This guide provides an in-depth technical overview of the core strategies and experimental protocols employed in the discovery of novel small molecule inhibitors, with a focus on data-driven decision-making and advanced methodologies for researchers, scientists, and drug development professionals.

Hit Identification Strategies: Finding the Starting Points

The initial phase of any drug discovery campaign is the identification of "hits"—small molecules that exhibit desired activity against the therapeutic target. Several powerful strategies have been developed to screen vast chemical spaces and identify these crucial starting points.

High-Throughput Screening (HTS)

High-throughput screening (HTS) is a foundational approach that involves the rapid, automated testing of large libraries of small molecules (often hundreds of thousands to millions of compounds) for activity against a specific biological target.[1][2] This method is a key contributor to the discovery of new chemical leads for therapeutic development.[1]

Experimental Protocol: Fluorescence Polarization (FP) Based HTS for Protein-Ligand Binding

Fluorescence polarization is a common technique for HTS, particularly for assessing the binding of a small molecule to a protein target.[3][4]

  • Assay Principle: The assay measures the change in the tumbling rate of a fluorescently labeled probe molecule in solution. A small, fluorescently labeled ligand (probe) tumbles rapidly, resulting in low polarization of emitted light. When this probe binds to a much larger protein, its tumbling slows significantly, leading to an increase in fluorescence polarization. A "hit" compound from the library will compete with the probe for binding to the target protein, displacing it and causing a decrease in polarization.

  • Reagent Preparation:

    • Buffer: Prepare an appropriate assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100).

    • Target Protein: Purify the target protein to >95% homogeneity. Dilute the protein to a working concentration (e.g., 20 nM) in the assay buffer. The optimal concentration should be determined empirically, often around the Kd of the probe.

    • Fluorescent Probe: Synthesize or procure a fluorescently labeled ligand known to bind the target. Prepare a stock solution in DMSO and dilute to a working concentration (e.g., 10 nM) in assay buffer.

    • Compound Library: Prepare plates of the small molecule library, typically at a concentration of 10 mM in DMSO. For the primary screen, these are often diluted to a final assay concentration of 10 µM.

  • Assay Procedure (384-well format):

    • Dispense 5 µL of the target protein solution into each well of a low-volume, black, 384-well plate.

    • Using a robotic liquid handler, transfer 50 nL of compound from the library plates to the assay plates.

    • Dispense 5 µL of the fluorescent probe solution into each well.

    • Include controls:

      • Negative Control (High Polarization): Wells containing protein, probe, and DMSO (no inhibitor).

      • Positive Control (Low Polarization): Wells containing probe and buffer only (no protein or inhibitor).

    • Seal the plates and incubate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.

    • Measure the fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.

  • Data Analysis:

    • Calculate the Z'-factor to assess the quality and robustness of the assay. A Z' > 0.5 is considered excellent.

    • Normalize the data using the controls: % Inhibition = 100 * (1 - [(Signal_compound - Signal_positive) / (Signal_negative - Signal_positive)]).

    • Compounds exhibiting inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the plate) are considered primary hits and are selected for further validation.

Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery (FBDD) is a strategy that screens smaller, simpler molecules ("fragments," typically with a molecular weight < 300 Da) for weak binding to the target protein.[5] Because of their small size, fragments can explore chemical space more efficiently and can identify novel binding pockets.[5] Hits from an FBDD screen are then optimized by chemically "growing" them to increase interactions or by "linking" multiple fragments that bind to adjacent sites to create a more potent lead molecule.[6]

Experimental Protocol: Thermal Shift Assay (TSA) for Fragment Screening

Thermal Shift Assays (TSA), also known as Differential Scanning Fluorimetry (DSF), are a common biophysical method for primary screening in FBDD.[7][8]

  • Assay Principle: TSA monitors the thermal stability of a protein by measuring its melting temperature (Tm). A fluorescent dye (e.g., SYPRO Orange) binds to hydrophobic regions of the protein that become exposed as it unfolds with increasing temperature, causing a sharp increase in fluorescence. A fragment that binds to and stabilizes the folded state of the protein will increase its Tm.

  • Reagent Preparation:

    • Buffer: Prepare a suitable buffer (e.g., 100 mM HEPES, pH 7.5, 150 mM NaCl).

    • Target Protein: Dilute the purified target protein to a final concentration of 2-5 µM in the buffer.

    • SYPRO Orange Dye: Prepare a 5000x stock solution in DMSO. Dilute it to a 20x working solution in the assay buffer.

    • Fragment Library: Prepare a fragment library at a stock concentration of 100 mM in DMSO.

  • Assay Procedure (96-well PCR plate format):

    • Prepare a master mix containing the target protein and the SYPRO Orange dye (at a final concentration of 5x).

    • Dispense 19 µL of the master mix into each well of a 96-well PCR plate.

    • Add 1 µL of the fragment stock solution to each well for a final fragment concentration of 500 µM. Include DMSO-only controls.

    • Seal the plate with an optical seal.

  • Data Acquisition:

    • Place the plate in a real-time PCR instrument.

    • Set up a melt curve experiment: ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/minute.

    • Monitor fluorescence at the appropriate wavelengths for SYPRO Orange.

  • Data Analysis:

    • Plot fluorescence versus temperature to generate a melting curve for each well.

    • Determine the Tm by fitting the curve to a Boltzmann equation or by calculating the maximum of the first derivative.

    • A fragment is considered a hit if it induces a significant positive shift in Tm (ΔTm), typically > 2 °C, compared to the DMSO control.

DNA-Encoded Library (DEL) Technology

DNA-Encoded Library (DEL) technology enables the screening of massive combinatorial libraries of compounds (billions of molecules) in a single experiment.[9][10] In this approach, each small molecule in the library is covalently attached to a unique DNA barcode that encodes its chemical structure.[11] The entire library is incubated with the immobilized target protein, non-binders are washed away, and the DNA barcodes of the bound molecules are amplified by PCR and identified by next-generation sequencing (NGS).[12]

Experimental Protocol: Affinity-Based DEL Screening

  • Library and Target Preparation:

    • DEL Library: Synthesize the DEL, where each step of chemical synthesis is followed by the ligation of a specific DNA tag, creating a unique barcode for each final compound. The final library is a pooled mixture of billions of unique DNA-tagged small molecules.

    • Target Immobilization: Immobilize the purified target protein onto a solid support (e.g., magnetic beads, SPR chip). Include a control with beads only or an irrelevant protein to identify non-specific binders.

  • Affinity Selection:

    • Incubate the pooled DEL with the immobilized target protein under defined buffer conditions for a set period to allow binding to reach equilibrium.

    • Perform a series of stringent wash steps to remove non-specifically bound library members. The number and stringency of washes are critical parameters to optimize.

    • Elute the specifically bound compounds, typically by heat denaturation of the protein.

  • Analysis:

    • Amplify the DNA barcodes from the eluted fraction using PCR.

    • Sequence the amplified DNA using an NGS platform to identify the barcodes that were enriched.

    • Decode the sequencing data to determine the chemical structures of the small molecules corresponding to the enriched barcodes.

  • Hit Validation:

    • Calculate an enrichment score for each compound, which represents its abundance in the eluted fraction compared to its abundance in the original library.[10][12]

    • Select high-enrichment compounds for off-DNA resynthesis (as the small molecule alone, without the DNA tag).

    • Validate the binding of the resynthesized compounds using orthogonal biophysical or biochemical assays (e.g., SPR, ITC, or functional assays).

Hit Validation and Lead Optimization

Once hits are identified, they undergo a rigorous process of validation and optimization to improve their potency, selectivity, and drug-like properties, transforming them into "lead" compounds.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies explore how modifications to the chemical structure of a hit compound affect its biological activity.[13][14] This is an iterative process where medicinal chemists synthesize analogs of the hit, and these new compounds are tested to build a model of the pharmacophore—the key molecular features responsible for activity.[13]

The goal is to systematically modify the hit to enhance its interaction with the target, thereby increasing potency and selectivity while simultaneously optimizing pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME).

Biophysical Characterization of Binding

Validating that a hit compound directly binds to the target protein is a critical step. Biophysical assays provide quantitative measurements of binding affinity (Kd), kinetics (kon, koff), and thermodynamics.[3][15]

Experimental Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics

  • Assay Principle: SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip.[15][16] The target protein is immobilized on the chip, and a solution containing the small molecule inhibitor (the "analyte") is flowed over the surface. Binding of the analyte to the protein causes an increase in mass at the surface, which is detected as a change in the SPR signal (measured in Response Units, RU).

  • Procedure:

    • Chip Preparation: Covalently immobilize the target protein onto a sensor chip (e.g., a CM5 chip via amine coupling) to a desired density. An empty flow cell is used as a reference to subtract bulk refractive index changes.

    • Binding Analysis: Inject a series of increasing concentrations of the small molecule inhibitor over the target and reference flow cells.

    • Regeneration: After each injection, flow a regeneration solution (e.g., low pH glycine or high salt) to dissociate the bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • The resulting sensorgrams (plots of RU vs. time) show an association phase during injection and a dissociation phase during buffer flow.

    • Globally fit the sensorgrams from the different analyte concentrations to a binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Table 1: Comparison of Biophysical Techniques for Hit Validation

TechniquePrincipleKey OutputsThroughputSample Consumption
Surface Plasmon Resonance (SPR) Change in refractive index upon bindingKd, kon, koffMedium-HighLow (protein), High (analyte)
Isothermal Titration Calorimetry (ITC) Heat change upon bindingKd, ΔH, ΔS, Stoichiometry (n)LowHigh
Thermal Shift Assay (TSA/DSF) Change in protein melting temperature (Tm)ΔTm (qualitative affinity)HighLow
NMR Spectroscopy Change in chemical shift upon bindingKd, Binding SiteLow-MediumHigh (protein)

Cellular Activity and Selectivity Profiling

A potent binder must also be effective in a complex biological environment. Cellular assays are essential to confirm that the compound can enter cells and engage its target to produce a functional outcome.

Cellular Potency and Cytotoxicity Assays

These assays measure the concentration of the inhibitor required to produce a desired biological effect in cells (e.g., inhibition of a signaling pathway) and assess its toxicity to those cells.

Experimental Protocol: MTT Assay for Cell Viability and IC50 Determination

  • Assay Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the small molecule inhibitor (e.g., from 100 µM to 1 nM). Include a DMSO-only control.

    • Incubate for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

    • Add a solubilization solution (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the DMSO control to get the percentage of cell viability.

    • Plot the percent viability against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value—the concentration of inhibitor that reduces cell viability by 50%.[17]

Table 2: Example IC50 Data for Novel ERK5 Inhibitors in A549 Lung Cancer Cells [17]

CompoundIC50 (µM)
STK03817510
STK30022225
GR0425
XMD8-92 (Reference)~5
Kinase Selectivity Profiling

For inhibitors targeting kinases, a large and highly conserved family of enzymes, assessing selectivity is critical to minimize off-target effects.[18][19] Kinome profiling involves screening an inhibitor against a large panel of kinases to determine its selectivity profile.[18][19]

Experimental Protocol: Radiometric Kinase Assay (e.g., HotSpot™)

  • Assay Principle: This assay measures the transfer of a radiolabeled phosphate group (from ³³P-ATP) by a kinase to a specific substrate (peptide or protein). The amount of radioactivity incorporated into the substrate is proportional to the kinase activity.

  • Procedure:

    • The inhibitor is incubated with a specific kinase from a large panel in the presence of its substrate and ³³P-ATP.[18]

    • The reaction is allowed to proceed for a set time and then stopped.

    • The substrate is captured (e.g., on a filter membrane), and unincorporated ³³P-ATP is washed away.

    • The radioactivity on the filter is measured using a scintillation counter.

  • Data Analysis:

    • The activity of each kinase in the presence of the inhibitor is compared to a DMSO control to calculate the percent inhibition.

    • The results are often visualized on a "kinome tree" to provide a clear picture of the inhibitor's selectivity.[20]

Advanced and Novel Inhibitor Modalities

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are an emerging class of therapeutic agents that, instead of merely inhibiting a target protein, induce its degradation.[21][22] A PROTAC is a heterobifunctional molecule consisting of a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[23][24] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for destruction by the cell's proteasome.[21][23] This catalytic mechanism allows PROTACs to be effective at very low doses.[21]

Table 3: Clinically Investigated PROTACs [25]

PROTACTargetE3 Ligase LigandIndicationPhase
Bavdegalutamide (ARV-110)Androgen ReceptorUndisclosedProstate CancerClinical
Vepdegestrant (ARV-471)Estrogen ReceptorUndisclosedBreast CancerClinical
KT-474IRAK4UndisclosedAtopic DermatitisPhase I
KT-333STAT3UndisclosedTumorsPhase I

Visualizations of Key Processes and Pathways

Diagram 1: General Workflow of Small Molecule Inhibitor Discovery

G TargetID Target Identification & Validation HitID Hit Identification TargetID->HitID HTS HTS HitID->HTS FBDD FBDD HitID->FBDD DEL DEL HitID->DEL HitToLead Hit-to-Lead (SAR & Biophysics) HTS->HitToLead FBDD->HitToLead DEL->HitToLead LeadOp Lead Optimization (Potency, Selectivity, ADME) HitToLead->LeadOp Preclinical Preclinical Candidate LeadOp->Preclinical

Caption: Overview of the drug discovery pipeline.

Diagram 2: Mechanism of Action for a PROTAC

G cluster_formation 1. Ternary Complex Formation cluster_ubiquitination 2. Ubiquitination cluster_degradation 3. Degradation PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Recycling UbPOI Ubiquitinated POI Ternary->UbPOI Ub Transfer Ub Ubiquitin Ub->Ternary Proteasome Proteasome UbPOI->Proteasome Degradation Degraded Peptides Proteasome->Degradation G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 P AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Growth & Proliferation mTORC1->Proliferation PI3Ki PI3K Inhibitor PI3Ki->PI3K AKTi AKT Inhibitor AKTi->AKT mTORi mTOR Inhibitor mTORi->mTORC1

References

Predicted Biological Activity Profile of 3-(4-(1-(2-Benzylpiperidine-1-carbonyl)triazol-4-yl)phenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No direct experimental data on the biological activity of the specific compound 3-(4-(1-(2-Benzylpiperidine-1-carbonyl)triazol-4-yl)phenyl)benzoic acid has been found in publicly available scientific literature. This technical guide provides a predictive profile based on the known activities of structurally related compounds containing its core chemical moieties: a 1,4-disubstituted triazole, a benzylpiperidine group, and a biphenyl-like benzoic acid structure. The activities described herein are therefore theoretical and require experimental validation.

Executive Summary

Based on structural analogy, the compound 3-(4-(1-(2-Benzylpiperidine-1-carbonyl)triazol-4-yl)phenyl)benzoic acid is predicted to exhibit a range of biological activities. The triazole core is a well-established pharmacophore associated with broad-spectrum antimicrobial and anticancer effects. The benzylpiperidine moiety is frequently found in compounds targeting various receptors in the central nervous system and in antiviral agents. The biphenyl carboxylic acid structure is characteristic of compounds with antihypertensive properties. This document synthesizes the available data on these related compounds to forecast the potential therapeutic applications of the title compound.

Predicted Biological Activities and Quantitative Data

The biological activities of compounds structurally related to the title compound are summarized below. These activities are categorized based on the principal chemical moiety responsible for the observed effect.

Antimicrobial and Antifungal Activity (from Triazole and Benzoic Acid Moieties)

Compounds containing 1,2,4-triazole and benzoic acid moieties have demonstrated significant activity against various bacterial and fungal strains.

Compound ClassOrganismActivity TypeMeasurementValue (µg/mL)
1,2,4-Triazole DerivativesL. monocytogenesMinimum Inhibitory ConcentrationMIC15.62[1][2]
4-Amino-1,2,4-triazole DerivativesE. coli, B. subtilis, P. aeruginosaMinimum Inhibitory ConcentrationMIC5[3]
4,5-Disubstituted-1,2,4-triazole-3-thiolsB. cereusGrowth InhibitionMIC31.25–62.5[4]
Anticancer Activity (from Triazole Moiety)

The 1,2,3-triazole ring is a common feature in compounds designed as anti-lung cancer agents and other cytotoxic compounds.

Compound ClassCell LineActivity TypeMeasurementValue (µM)
Triazole-linked MacrocyclesVariousAnticancerNot SpecifiedNot Specified
Pyrimidine derivatives with 1,2,4-triazoleNon-Small Cell Lung Cancer (HOP-92)AnticancerNot SpecifiedNot Specified[5]
Antihypertensive Activity (from Biphenyl Benzoic Acid Moiety)

Structurally similar compounds possessing a biphenyl backbone are known to exhibit antihypertensive effects, often through peripheral vasodilation.

Compound ClassAssayActivity TypeMeasurementValue
3-Hydrazino-5-phenyl-1,2,4-triazinesSpontaneously Hypertensive Rat (SHR)AntihypertensiveLD50>300 mg/kg[6]
Antiviral (HIV-1) Activity (from Benzylpiperidine Moiety)

Novel 1,4-disubstituted piperidine derivatives have been shown to be potent inhibitors of HIV-1 entry.

Compound ClassVirusActivity TypeMeasurementValue
1,4-Disubstituted Piperidine DerivativesHIV-1 Bal (R5)Anti-HIV-1IC50Nanomolar levels[7]
Receptor Binding Affinity (from Triazole and Piperazine/Piperidine Moieties)

Triazole-containing compounds with piperazine (structurally similar to piperidine) have been evaluated for their binding affinity to dopamine receptors.

Compound ClassReceptorActivity TypeMeasurementValue (nM)
2-methoxyphenyl piperazine with triazoleDopamine D3Binding AffinityNot SpecifiedHigh Affinity[8]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for structurally related compounds.

In Vitro Antimicrobial Activity Assay

This protocol is based on the methods used for evaluating triazole and benzoic acid derivatives[1][2][3][4][9].

  • Bacterial Strains: Staphylococcus aureus, Bacillus cereus, Listeria monocytogenes, Salmonella enteritidis, Escherichia coli, Pseudomonas aeruginosa.

  • Culture Preparation: Bacterial strains are cultured in Mueller-Hinton broth overnight at 37°C. The turbidity of the bacterial suspension is adjusted to the 0.5 McFarland standard.

  • Minimum Inhibitory Concentration (MIC) Assay:

    • A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate.

    • The standardized bacterial suspension is added to each well.

    • Plates are incubated at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Minimum Bactericidal Concentration (MBC) Assay:

    • Aliquots from the wells showing no growth in the MIC assay are sub-cultured onto Mueller-Hinton agar plates.

    • Plates are incubated at 37°C for 18-24 hours.

    • The MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial count.

In Vitro Anticancer Activity Assay

This protocol is a general representation of methods used to screen compounds against cancer cell lines[5].

  • Cell Lines: A panel of human cancer cell lines (e.g., Non-Small Cell Lung Cancer line HOP-92) is used.

  • Cell Culture: Cells are maintained in an appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cytotoxicity Assay (e.g., Sulforhodamine B (SRB) assay):

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • Cells are treated with various concentrations of the test compound for a specified period (e.g., 48 hours).

    • After incubation, cells are fixed with trichloroacetic acid.

    • The fixed cells are stained with SRB dye.

    • Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.

    • The absorbance is measured at a specific wavelength (e.g., 515 nm) to determine cell viability.

    • The concentration of the compound that inhibits cell growth by 50% (GI50) is calculated.

Dopamine Receptor Binding Assay

This protocol is based on methods for evaluating the binding of ligands to dopamine D2 and D3 receptors[8].

  • Receptor Preparation: Membranes from cells stably expressing human dopamine D2 or D3 receptors are used.

  • Radioligand: A specific radioligand (e.g., [3H]spiperone) is used.

  • Binding Assay:

    • Receptor membranes are incubated with the radioligand and various concentrations of the test compound in a suitable buffer.

    • Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand (e.g., haloperidol).

    • The reaction is incubated to allow binding to reach equilibrium.

    • The bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Visualization of Potential Signaling Pathways

Given the prevalence of triazole derivatives in anticancer research, a potential mechanism of action could involve the modulation of key signaling pathways that control cell proliferation and survival. For instance, some multi-targeted kinase inhibitors, which can contain similar heterocyclic cores, are known to affect the ERK/JNK signaling pathway.

ERK_JNK_Signaling_Pathway Predicted Modulation of ERK/JNK Pathway by the Test Compound Compound Test Compound (Predicted Inhibitor) RAF RAF Compound->RAF Inhibition GrowthFactorReceptor Growth Factor Receptor RAS RAS GrowthFactorReceptor->RAS RAS->RAF JNK JNK RAS->JNK MEK MEK RAF->MEK ERK ERK MEK->ERK AP1 AP-1 ERK->AP1 JNK->AP1 Apoptosis Apoptosis JNK->Apoptosis Proliferation Cell Proliferation AP1->Proliferation

Caption: Predicted inhibition of the ERK/JNK signaling pathway.

Conclusion

The in-silico analysis based on the structural components of 3-(4-(1-(2-Benzylpiperidine-1-carbonyl)triazol-4-yl)phenyl)benzoic acid suggests a promising multi-target biological profile. The compound is predicted to possess antimicrobial, anticancer, and potentially antihypertensive and antiviral activities. The provided experimental protocols can serve as a foundation for the empirical validation of these predicted activities. Further in-vitro and in-vivo studies are essential to confirm these hypotheses and to determine the therapeutic potential of this novel chemical entity.

References

The Multifaceted Mechanisms of Action of Benzylpiperidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzylpiperidine scaffold is a privileged structural motif in medicinal chemistry, giving rise to a diverse array of pharmacologically active agents.[1] Derivatives of this core structure have been shown to interact with a wide range of biological targets, leading to their investigation for numerous therapeutic applications, including analgesia, neurodegenerative disorders, and psychiatric conditions.[2][3][4] This technical guide provides an in-depth exploration of the primary mechanisms of action of benzylpiperidine derivatives, focusing on their interactions with key receptors and enzymes. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel therapeutics based on this versatile chemical scaffold.

Core Mechanisms of Action

Benzylpiperidine derivatives exhibit a remarkable polypharmacology, often interacting with multiple targets simultaneously. This multi-target engagement can be advantageous, offering the potential for enhanced efficacy or a broader therapeutic window. The principal mechanisms of action are detailed below.

Opioid Receptor Modulation

A significant number of benzylpiperidine derivatives function as modulators of opioid receptors, particularly the μ-opioid receptor (MOR).[2][5] This interaction is central to their analgesic properties.

Mechanism: The μ-opioid receptor is a G-protein coupled receptor (GPCR).[6][7] Upon agonist binding by a benzylpiperidine derivative, the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. Specifically, the activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G-protein (Gαi/o). This causes the dissociation of the Gαi/o subunit from the Gβγ dimer.[8]

The dissociated G-protein subunits then modulate downstream effectors:

  • Gαi/o subunit: Inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8]

  • Gβγ dimer: Activates G-protein-gated inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuronal membrane. It also inhibits voltage-gated calcium channels (VGCCs), reducing calcium influx.[8]

Together, these actions decrease neuronal excitability and reduce the release of neurotransmitters involved in pain signaling, such as substance P and glutamate.

Signaling Pathway: μ-Opioid Receptor Activation

MOR_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular MOR μ-Opioid Receptor G_protein Gi/o Protein (GDP-bound) MOR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts GIRK GIRK Channel K_ion GIRK->K_ion Efflux VGCC Voltage-Gated Ca2+ Channel Reduced_Neurotransmitter_Release Reduced Neurotransmitter Release VGCC->Reduced_Neurotransmitter_Release Leads to Benzylpiperidine Benzylpiperidine Derivative (Agonist) Benzylpiperidine->MOR G_alpha Gαi/o (GTP) G_protein->G_alpha dissociates G_betagamma Gβγ G_protein->G_betagamma dissociates G_alpha->AC Inhibits G_betagamma->GIRK Activates G_betagamma->VGCC Inhibits ATP ATP ATP->AC Neuronal_Hyperpolarization Neuronal Hyperpolarization K_ion->Neuronal_Hyperpolarization Ca_ion Ca_ion->VGCC Influx

Caption: μ-Opioid receptor signaling cascade initiated by a benzylpiperidine agonist.

Monoamine Transporter Inhibition

A prominent class of benzylpiperidine derivatives, including analogues of methylphenidate, function as monoamine reuptake inhibitors.[9][10] They can target the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) with varying degrees of selectivity.[8][11]

Mechanism: Monoamine transporters are membrane-spanning proteins responsible for clearing neurotransmitters (dopamine, norepinephrine, and serotonin) from the synaptic cleft back into the presynaptic neuron.[12][13] This reuptake process terminates the neurotransmitter signal. Benzylpiperidine-based inhibitors bind to these transporters, blocking the reuptake mechanism.[12] This leads to an increased concentration and prolonged residence time of the respective neurotransmitters in the synapse, thereby enhancing dopaminergic, noradrenergic, and/or serotonergic signaling.[14] The specific pharmacological effect depends on the compound's selectivity for DAT, NET, or SERT.[15] Some derivatives act as "triple reuptake inhibitors," blocking all three transporters.[8][15]

Workflow: Monoamine Transporter Inhibition

DAT_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Vesicles with Dopamine Dopamine Dopamine Vesicle->Dopamine Release DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake D_Receptor Dopamine Receptor Dopamine->D_Receptor Binds Postsynaptic_Signal Postsynaptic Signal D_Receptor->Postsynaptic_Signal Activates Benzylpiperidine Benzylpiperidine Derivative Benzylpiperidine->DAT Blocks AChE_Inhibition ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Choline_Acetate Choline + Acetate (Inactive) AChE->Choline_Acetate Produces Increased_ACh Increased Synaptic ACh AChE->Increased_ACh Leads to Benzylpiperidine Benzylpiperidine Derivative Benzylpiperidine->AChE Inhibits Cholinergic_Transmission Enhanced Cholinergic Transmission Increased_ACh->Cholinergic_Transmission NMDA_Antagonism cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular NMDAR NMDA Receptor Ca_ion NMDAR->Ca_ion Influx Neuroprotection Neuroprotection NMDAR->Neuroprotection Blockade leads to Glutamate Glutamate Glutamate->NMDAR Activates Benzylpiperidine Benzylpiperidine Derivative (Antagonist) Benzylpiperidine->NMDAR Blocks Excitotoxicity Excitotoxicity (Cell Death) Ca_ion->Excitotoxicity Excessive Influx Leads to RBA_Workflow Start Start Membrane_Prep Prepare Cell Membranes with Target Receptor Start->Membrane_Prep Assay_Setup Set up Assay Plate: Membranes + Radioligand + Test Compound Membrane_Prep->Assay_Setup Incubation Incubate to Reach Equilibrium Assay_Setup->Incubation Filtration Rapid Filtration to Separate Bound from Free Ligand Incubation->Filtration Counting Scintillation Counting of Bound Radioactivity Filtration->Counting Analysis Data Analysis: Calculate IC50 and Ki Counting->Analysis End End Analysis->End

References

Spectroscopic Analysis of Complex Organic Molecules: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the core spectroscopic techniques essential for the structural elucidation and analysis of complex organic molecules. Spectroscopic methods are indispensable tools in modern chemistry, particularly within drug discovery and development, offering unparalleled insights into molecular structure, functional groups, and connectivity.[1] By analyzing the interaction between matter and electromagnetic radiation, these techniques provide the foundational data required to identify, characterize, and quantify organic compounds.[2]

The Core Spectroscopic Techniques

The structural determination of an unknown organic compound typically involves a combination of several spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and their combined application allows for a comprehensive and confident characterization of the molecule.[1][3][4] The most critical of these techniques are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides the most detailed information about the carbon-hydrogen framework of a molecule.[5][6]

  • Mass Spectrometry (MS): Determines the molecular weight and formula of a compound and can reveal structural information through fragmentation patterns.[1][5]

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in a molecule by detecting the vibrations of its bonds.[7][8]

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about electronic transitions within a molecule, particularly conjugated π systems.[7][9]

The logical workflow for analyzing an unknown compound often follows a systematic integration of these techniques.

start_node Unknown Organic Compound ms_node Mass Spectrometry (MS) start_node->ms_node ir_node Infrared (IR) Spectroscopy start_node->ir_node uv_node UV-Vis Spectroscopy start_node->uv_node nmr_node NMR Spectroscopy (¹H, ¹³C, 2D) start_node->nmr_node ms_info Molecular Formula & Weight (Nitrogen Rule, Isotope Peaks) ms_node->ms_info ir_info Functional Groups Present (e.g., C=O, O-H, N-H) ir_node->ir_info uv_info Presence of Conjugation (Chromophores) uv_node->uv_info nmr_info Carbon-Hydrogen Framework (Connectivity, Stereochemistry) nmr_node->nmr_info data_node Integrated Data Analysis end_node Structure Elucidation data_node->end_node ms_info->data_node ir_info->data_node uv_info->data_node nmr_info->data_node

Integrated workflow for spectroscopic structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for organic structure determination.[5] It exploits the magnetic properties of certain atomic nuclei, such as ¹H (proton) and ¹³C, when they are placed in a strong magnetic field.[8][10] By absorbing radiofrequency radiation, these nuclei generate a spectrum that provides extensive information about the molecular structure.[6][11]

Core Information from NMR Spectra:

  • Number of Signals: Indicates the number of chemically non-equivalent sets of nuclei.[6][12]

  • Chemical Shift (δ): The position of a signal on the spectrum (in ppm) reveals the electronic environment of the nuclei.[11] This is the most critical parameter for deducing structure.

  • Integration: The area under a signal is proportional to the number of nuclei in that set, providing a ratio of the different types of protons.[7][12]

  • Spin-Spin Splitting (Multiplicity): The splitting of a signal into multiple peaks (e.g., doublet, triplet) reveals the number of neighboring nuclei, which is key to establishing connectivity.[11]

Quantitative Data for NMR

Table 1: Typical ¹H NMR Chemical Shifts

Type of Proton Structure Example Chemical Shift (δ, ppm)
Alkyl R-CH₃ 0.9 - 1.5
Alkyl (next to C=C) H -C-C=C 1.6 - 2.6
Alkyne H -C≡C-R 2.0 - 3.0
Alkyl Halide H -C-X 2.5 - 4.0
Alcohol/Ether H -C-O 3.3 - 4.5
Vinylic H -C=C 4.5 - 6.5
Aromatic Ar-H 6.5 - 8.5
Aldehyde R-C(=O)H 9.0 - 10.0

| Carboxylic Acid | R-C(=O)OH | 10.0 - 13.0 |

Table 2: Typical ¹³C NMR Chemical Shifts

Type of Carbon Structure Example Chemical Shift (δ, ppm)
Alkyl R-C H₃, R₂C H₂, R₃C H 5 - 45
Alkyne R-CC -R 65 - 90
Alcohol/Ether R-C -O 50 - 90
Alkene R₂C =C R₂ 100 - 150
Aromatic Ar-C 110 - 160
Carbonyl (Ketone/Aldehyde) R-C =O 190 - 220

| Carbonyl (Acid/Ester/Amide) | R-C (=O)Y | 160 - 185 |

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified organic compound.

    • Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial. The solvent must not contain protons to avoid interfering with the sample's signals.[11]

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0 ppm and used for calibration.[13]

    • Transfer the solution to a 5 mm NMR tube. Ensure the liquid height is sufficient for the instrument's detector (~4-5 cm).

  • Instrument Setup:

    • Place the NMR tube in the spinner turbine and adjust its position.

    • Insert the sample into the NMR spectrometer's magnet.

    • Lock the spectrometer onto the deuterium signal from the solvent.

    • Shim the magnetic field to achieve maximum homogeneity, resulting in sharp, symmetrical peaks.

  • Data Acquisition:

    • Set acquisition parameters, including the number of scans, pulse width, and relaxation delay. For a standard ¹H NMR, 8-16 scans are often sufficient.

    • Acquire the Free Induction Decay (FID) signal.

  • Data Processing:

    • Apply a Fourier Transform (FT) to the FID to convert the time-domain signal into a frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are positive and have a flat baseline.

    • Calibrate the spectrum by setting the TMS peak to 0.0 ppm.

    • Integrate the signals to determine the relative ratios of protons.

    • Analyze the chemical shifts, integration, and multiplicity to deduce the molecular structure.[14]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[1] It provides the molecular weight of a compound with high accuracy and can offer structural clues based on the fragmentation patterns of the molecule.[1][15] In drug development, MS is crucial for compound identification, purity assessment, and pharmacokinetic studies.[16][17]

Core Information from Mass Spectra:

  • Molecular Ion Peak (M⁺): This peak corresponds to the intact molecule that has lost one electron. Its m/z value gives the molecular weight of the compound.

  • Isotope Peaks (M+1, M+2): The relative abundances of these peaks can help determine the molecular formula (e.g., the M+1 peak relates to ¹³C abundance) or indicate the presence of specific elements like chlorine or bromine.[12]

  • Base Peak: The most intense peak in the spectrum, corresponding to the most stable fragment ion formed.[12]

  • Fragmentation Pattern: The series of peaks at lower m/z values represent fragments of the original molecule. Analyzing these fragments helps piece together the molecular structure.[15]

Quantitative Data for MS

Table 3: Common Neutral Losses and Fragment Ions in MS

Fragment Lost Mass (Da) Fragment Ion Observed Common Source Compound
CH₃ 15 [M-15]⁺ Compounds with methyl groups, especially t-butyl
H₂O 18 [M-18]⁺ Alcohols
C₂H₅ 29 [M-29]⁺ Compounds with ethyl groups
OCH₃ 31 [M-31]⁺ Methyl esters
COOH 45 [M-45]⁺ Carboxylic acids
C₆H₅ (Phenyl) 77 [M-77]⁺ or m/z 77 Aromatic compounds

| C₄H₉ (t-butyl) | 57 | m/z 57 | Compounds with t-butyl groups |

Experimental Protocol: Electron Ionization (EI) MS
  • Sample Introduction:

    • Introduce a small amount of the volatile organic sample into the instrument. This can be done via a direct insertion probe for solids or liquids, or by coupling with a Gas Chromatograph (GC-MS) for mixture analysis.[1]

  • Ionization:

    • In the ion source, the sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV).

    • This bombardment ejects an electron from the molecule, forming a radical cation known as the molecular ion (M⁺).

  • Fragmentation:

    • The excess energy imparted to the molecular ion causes it to break apart into smaller, charged fragments and neutral radicals. This fragmentation is highly reproducible and characteristic of the molecule's structure.

  • Mass Analysis:

    • The newly formed ions (molecular ion and fragments) are accelerated by an electric field into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

  • Detection and Spectrum Generation:

    • The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value.

    • The instrument's software plots the relative abundance of ions versus their m/z ratio to produce the mass spectrum.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule.[3][8] It works by passing infrared radiation through a sample and measuring which wavelengths are absorbed.[5] Molecules absorb specific frequencies of IR radiation that correspond to the vibrational energies of their chemical bonds (e.g., stretching and bending).[18]

Core Information from IR Spectra:

  • Diagnostic Region (4000–1500 cm⁻¹): Absorptions in this region are characteristic of specific bond types and functional groups (e.g., O-H, N-H, C=O).

  • Fingerprint Region (1500–400 cm⁻¹): This region contains a complex pattern of absorptions that are unique to a specific molecule, serving as a "fingerprint" for identification.[5]

Quantitative Data for IR

Table 4: Characteristic IR Absorption Frequencies

Functional Group Bond Type Frequency (cm⁻¹) Intensity
Alcohol/Phenol O-H stretch 3200 - 3600 Strong, Broad
Carboxylic Acid O-H stretch 2500 - 3300 Strong, Very Broad
Amine N-H stretch 3300 - 3500 Medium (1 or 2 bands)
Alkane C-H stretch 2850 - 3000 Strong
Alkene =C-H stretch 3000 - 3100 Medium
Alkyne ≡C-H stretch ~3300 Strong, Sharp
Ketone/Aldehyde C=O stretch 1710 - 1740 Strong
Carboxylic Acid C=O stretch 1700 - 1725 Strong
Ester C=O stretch 1735 - 1750 Strong
Amide C=O stretch 1630 - 1680 Strong
Alkene C=C stretch 1620 - 1680 Medium

| Alkyne | C≡C stretch | 2100 - 2260 | Weak to Medium |

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
  • Sample Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry.

    • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Instrument Setup:

    • Run a background scan with the clean, empty ATR crystal. This spectrum is stored and automatically subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.

  • Data Acquisition:

    • For solids, lower the instrument's pressure arm to press the sample firmly against the crystal, ensuring good contact.

    • Initiate the sample scan. The IR beam is directed into the crystal, where it undergoes total internal reflection. At the point of reflection, an evanescent wave penetrates a short distance into the sample, and the sample absorbs energy at specific frequencies.

    • The instrument typically co-adds multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software performs a Fourier Transform on the resulting interferogram to generate the IR spectrum.

    • The spectrum is displayed as percent transmittance or absorbance versus wavenumber (cm⁻¹).

    • Analyze the key absorption bands to identify the functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. This absorption corresponds to the promotion of electrons from a ground electronic state to a higher-energy excited state. It is most useful for analyzing compounds containing chromophores, particularly conjugated π systems.[3]

Core Information from UV-Vis Spectra:

  • λ_max (Lambda max): The wavelength at which the maximum absorbance occurs. The value of λ_max provides information about the extent of conjugation in a molecule.

  • Molar Absorptivity (ε): A measure of how strongly the compound absorbs light at λ_max. This is related to concentration via the Beer-Lambert Law (A = εbc).

Quantitative Data for UV-Vis

Table 5: Typical UV-Vis Absorptions for Organic Chromophores

Chromophore Class Structure Example Typical λ_max (nm)
Isolated Alkene C=C ~170
Conjugated Diene C=C-C=C ~217
Conjugated Triene C=C-C=C-C=C ~258
Carbonyl (Ketone) C=O ~180 (π→π), ~280 (n→π)
Conjugated Carbonyl C=C-C=O ~220 (π→π), ~320 (n→π)

| Benzene | C₆H₆ | ~204, ~256 |

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation:

    • Prepare a very dilute solution of the analyte in a solvent that is transparent in the UV-Vis region of interest (e.g., ethanol, hexane, water). Concentrations are typically in the 10⁻⁴ to 10⁻⁶ M range.

    • Select a pair of matched cuvettes (typically 1 cm path length), one for the sample and one for a solvent blank.

  • Instrument Setup:

    • Turn on the UV-Vis spectrophotometer and allow the lamps (deuterium for UV, tungsten for visible) to warm up and stabilize.

    • Set the desired wavelength range for the scan (e.g., 200-800 nm).

  • Data Acquisition:

    • Fill the reference cuvette with the pure solvent and place it in the reference beam path.

    • Fill the sample cuvette with the prepared solution and place it in the sample beam path.

    • Run a "baseline" or "autozero" function with the solvent blank to calibrate the instrument to 0 absorbance across the entire wavelength range.

    • Run the scan on the analyte sample. The instrument will measure the absorbance at each wavelength.

  • Data Analysis:

    • The resulting spectrum plots absorbance versus wavelength.

    • Identify the λ_max value(s) from the spectrum.

    • If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.

Application in Drug Development

Spectroscopic techniques are foundational to the entire drug development pipeline.[16]

discovery Target ID & Lead Discovery preclinical Preclinical Development discovery->preclinical discovery_info • Structure Elucidation of Hits • Purity & Identity Confirmation discovery->discovery_info clinical Clinical Trials preclinical->clinical preclinical_info • Metabolite Identification (MS) • Stability Testing • Formulation Analysis preclinical->preclinical_info manufacturing Manufacturing & QC clinical->manufacturing clinical_info • Pharmacokinetics (PK) (LC-MS) • Therapeutic Drug Monitoring clinical->clinical_info manufacturing_info • Raw Material Testing (IR) • Final Product Purity (LC-MS) • Regulatory Compliance manufacturing->manufacturing_info

References

Initial Toxicity Screening of Novel Triazole Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential methodologies and conceptual frameworks for conducting initial toxicity screening of novel triazole compounds. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to assess the preliminary safety profiles of these promising therapeutic and agricultural agents. This document outlines detailed experimental protocols for key in vitro and in vivo assays, summarizes critical toxicological data, and visualizes the underlying molecular pathways implicated in triazole-induced toxicity.

Introduction to Triazole Compounds and the Imperative for Toxicity Screening

Triazoles are a significant class of heterocyclic compounds characterized by a five-membered ring containing three nitrogen atoms. They are broadly categorized into 1,2,3-triazoles and 1,2,4-triazoles. This structural motif is a cornerstone in medicinal chemistry and agrochemical development, with numerous derivatives exhibiting potent antifungal, anticancer, and antibacterial properties. The mechanism of action for many triazole antifungals involves the inhibition of cytochrome P450 enzymes, specifically lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi. This disruption of the fungal cell membrane leads to growth inhibition and cell death.

However, the very mechanisms that make triazoles effective can also lead to off-target effects and toxicity in mammalian systems. Concerns include hepatotoxicity, cardiotoxicity, and endocrine disruption. Therefore, a rigorous and systematic initial toxicity screening is paramount in the early stages of drug and pesticide development to identify compounds with the most favorable safety profiles for further investigation. Early identification of potential liabilities allows for the prioritization of resources toward more promising candidates and mitigates the risk of late-stage failures in the development pipeline.

In Vitro Cytotoxicity Assays: The First Line of Screening

In vitro cytotoxicity assays are rapid, cost-effective, and ethically preferable methods for the initial assessment of a compound's toxicity at the cellular level. These assays measure various cellular parameters to determine the concentration at which a compound induces cell death or inhibits cell proliferation.

Data Presentation: In Vitro Cytotoxicity of Novel Triazole Compounds

The following table summarizes the 50% inhibitory concentration (IC50) values of various novel triazole derivatives against different cancer and normal cell lines, providing a comparative overview of their cytotoxic potential.

Compound IDCell LineCell TypeAssayIC50 (µM)Reference
Triazole-Oxadiazole Fused Ring Compounds
6AMCF-7Human Breast CancerMTT38[1]
7BMCF-7Human Breast CancerMTT53[1]
9A2-iiiHCT 116Human Colorectal CancerMTT42[1]
9B2-iiiHCT 116Human Colorectal CancerMTT56[1]
Bis-Triazole Compounds
12cEACEhrlich Ascites CarcinomaTrypan Blue0.55
12gEACEhrlich Ascites CarcinomaTrypan Blue0.62
Thiazole-Triazole Hybrids
5cU87Human Glioblastoma-10.67 ± 0.94
5fU87Human Glioblastoma-4.72 ± 3.92
5hU87Human Glioblastoma-3.20 ± 0.32
Azasordarin Derivatives
GW 479821VariousFungiMicrodilution0.002 (MIC90 vs. C. albicans)[2]
GW 515716VariousFungiMicrodilution0.015 (MIC90 vs. C. albicans)[2]
GW 587270VariousFungiMicrodilution0.015 (MIC90 vs. C. albicans)[2]
GW 471552HeLa, HepG2, etc.Human Cell Lines[35S]methionine incorporation>100[2]
GW 471558HeLa, HepG2, etc.Human Cell Lines[35S]methionine incorporation>100[2]
Novel Triazole Antifungals
PC945A. fumigatusFungus-0.047 - 11.72 (MIC)[3]
IodiconazoleC. albicans, etc.Fungi-<0.129 - 0.258 (MIC)[3]
VT-1161C. albicans, T. rubrumFungi-≤0.0019 - 0.0076 (MIC)[3]
VT-1129C. albicans, T. rubrumFungi-≤0.0019 - 0.0076 (MIC)[3]
Experimental Protocols

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Test compound stock solution

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the triazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Quality Control:

  • Ensure a linear relationship between cell number and absorbance.

  • Monitor the pH of the culture medium, as it can affect formazan solubility.

  • Visually inspect formazan crystals under a microscope to ensure complete solubilization.

The Neutral Red assay is a cell viability assay based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

Materials:

  • Neutral Red solution (e.g., 50 µg/mL in PBS)

  • Cell culture medium

  • Test compound stock solution

  • Destain solution (e.g., 50% ethanol, 1% acetic acid in water)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Neutral Red Incubation: After compound treatment, remove the medium and add 100 µL of pre-warmed Neutral Red solution to each well. Incubate for 2-3 hours at 37°C.

  • Washing: Remove the Neutral Red solution and wash the cells with PBS to remove excess dye.

  • Dye Extraction: Add 150 µL of destain solution to each well and shake for 10 minutes to extract the dye.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of viable cells compared to the control and determine the IC50.

Quality Control:

  • Optimize incubation time with Neutral Red for the specific cell line.

  • Ensure complete removal of extracellular Neutral Red to reduce background.

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytoplasmic enzyme that is released upon cell lysis.

Materials:

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Cell culture medium

  • Test compound stock solution

  • Lysis buffer (provided in the kit for maximum LDH release control)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Sample Collection: After the incubation period, carefully collect a sample of the culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control and determine the EC50 value.

Quality Control:

  • Include a positive control for maximum LDH release (cells treated with lysis buffer).

  • Ensure the supernatant is collected without disturbing the cell monolayer.

In Vivo Acute Oral Toxicity Testing: Preliminary Systemic Safety Assessment

Following promising in vitro results, a preliminary in vivo assessment is crucial to understand the systemic toxicity of a novel triazole compound. The acute oral toxicity test provides information on the potential health hazards that might arise from a single, short-term oral exposure to a substance. The OECD Guidelines for the Testing of Chemicals are internationally accepted standards for such studies.

Data Presentation: In Vivo Acute Oral Toxicity of Novel Triazole Compounds

The following table presents the median lethal dose (LD50) values for selected triazole compounds, which is the dose required to kill half the members of a tested population after a specified test duration.

Compound Class/NameSpeciesRouteLD50 (mg/kg)GHS CategoryReference
Triazole Fungicides
TebuconazoleRatOral~40005
PropiconazoleRatOral15174
DifenoconazoleRatOral14534
Novel Triazole Derivatives
Dichloro substituted triazole (5b)--Predicted to be more toxic-[4]

*GHS (Globally Harmonized System of Classification and Labelling of Chemicals) Categories for Acute Oral Toxicity: 1 (≤ 5 mg/kg), 2 ( > 5 and ≤ 50 mg/kg), 3 ( > 50 and ≤ 300 mg/kg), 4 ( > 300 and ≤ 2000 mg/kg), 5 ( > 2000 and ≤ 5000 mg/kg).

Experimental Protocol: Acute Toxic Class Method (OECD 423)

The Acute Toxic Class Method is a stepwise procedure with the use of 3 animals of a single sex per step. Depending on the mortality and/or moribund status of the animals, on average 2-4 steps are necessary to allow a substance to be classified.

Animals:

  • Healthy, young adult rodents (usually rats, females are often preferred).

  • Animals are acclimatized to the laboratory conditions for at least 5 days before the test.

Procedure:

  • Dosing: A single dose of the test substance is administered by gavage using a stomach tube or a suitable intubation cannula.

  • Starting Dose: The starting dose is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight. The selection is based on any existing information on the substance's toxicity.

  • Stepwise Dosing:

    • Step 1: Dose three animals at the starting dose.

    • Observation: Observe animals for mortality and clinical signs of toxicity for up to 14 days.

    • Decision:

      • If 2 or 3 animals die, the test is stopped, and the substance is classified in the corresponding toxicity category.

      • If 0 or 1 animal dies, the procedure is repeated with three additional animals at the next higher or lower dose level, depending on the outcome.

  • Observations:

    • Animals are observed frequently on the day of dosing and at least once daily thereafter for 14 days.

    • Observations include changes in skin and fur, eyes, and mucous membranes, and also respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.

    • Body weight of the animals is recorded weekly.

  • Pathology: At the end of the study, all surviving animals are euthanized and subjected to a gross necropsy.

Quality Control:

  • Use of a well-characterized vehicle for substance administration.

  • Proper animal handling and housing conditions to minimize stress.

  • Detailed and standardized recording of all observations.

Mechanisms of Triazole Toxicity and Signaling Pathways

Understanding the molecular mechanisms underlying triazole toxicity is crucial for predicting adverse effects and for the rational design of safer compounds. Several key signaling pathways have been implicated in triazole-induced toxicity.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. Dysregulation of this pathway is often associated with cancer and other diseases. Some triazole compounds have been shown to induce apoptosis by modulating this pathway.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Bad Bad Akt->Bad Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Bcl2 Bcl-2 Bad->Bcl2 Inhibition Caspase9 Caspase-9 Bcl2->Caspase9 Inhibition Apoptosis Apoptosis Caspase9->Apoptosis Activation Triazole Novel Triazole Compound Triazole->PI3K Inhibition Triazole->Akt Inhibition

Caption: PI3K/Akt signaling pathway and potential inhibition by novel triazole compounds.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is essential for embryonic development and tissue homeostasis. Aberrant activation of this pathway is a hallmark of many cancers. Certain novel triazole derivatives have been designed to inhibit this pathway, leading to the degradation of β-catenin and suppression of cancer cell growth.[5][6][7][8][9]

Wnt_Beta_Catenin_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State cluster_nucleus_content DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1α) BetaCatenin_off β-catenin DestructionComplex->BetaCatenin_off Phosphorylation Proteasome Proteasome BetaCatenin_off->Proteasome Degradation Degradation Proteasome->Degradation Wnt Wnt Frizzled Frizzled/LRP Wnt->Frizzled Dsh Dsh Frizzled->Dsh Dsh->DestructionComplex Inhibition BetaCatenin_on β-catenin (stabilized) Nucleus Nucleus BetaCatenin_on->Nucleus TCFLEF TCF/LEF TargetGenes Target Gene Expression TCFLEF->TargetGenes Triazole Novel Triazole Inhibitor Triazole->DestructionComplex Stabilization of Axin Triazole->Dsh Inhibition

Caption: Wnt/β-catenin signaling pathway and its inhibition by novel triazole compounds.

Experimental Workflow for Initial Toxicity Screening

A systematic workflow is essential for the efficient and comprehensive initial toxicity screening of novel triazole compounds. The workflow should progress from high-throughput in vitro assays to more complex in vivo studies for the most promising candidates.

Toxicity_Screening_Workflow cluster_start cluster_invitro In Vitro Screening cluster_invivo In Vivo Screening Compound Novel Triazole Compound Library Cytotoxicity Primary Cytotoxicity Assays (MTT, NR, LDH) Compound->Cytotoxicity Data1 Determine IC50 values Cytotoxicity->Data1 Selectivity Selectivity Screening (Normal vs. Cancer Cell Lines) Data1->Selectivity Data2 Calculate Selectivity Index Selectivity->Data2 Mechanism Mechanistic Assays (e.g., Apoptosis, Pathway Analysis) Data2->Mechanism Decision1 Prioritize Candidates (High Potency, Low Cytotoxicity) Mechanism->Decision1 AcuteToxicity Acute Oral Toxicity (OECD 423) Decision1->AcuteToxicity Promising Candidates Data3 Determine LD50 & Observe Clinical Signs AcuteToxicity->Data3 Decision2 Lead Candidate Selection Data3->Decision2 FurtherStudies Further Toxicological Studies (Sub-acute, Chronic, etc.) Decision2->FurtherStudies

Caption: A generalized workflow for the initial toxicity screening of novel triazole compounds.

Conclusion

The initial toxicity screening of novel triazole compounds is a critical and multi-faceted process that is essential for the successful development of new therapeutic agents and agrochemicals. By employing a strategic combination of in vitro cytotoxicity assays and preliminary in vivo studies, researchers can efficiently identify compounds with favorable safety profiles. A thorough understanding of the underlying molecular mechanisms of toxicity, such as the involvement of the PI3K/Akt and Wnt/β-catenin signaling pathways, can further guide the development of safer and more effective triazole derivatives. This guide provides a foundational framework for conducting these essential studies, emphasizing the importance of robust experimental design, careful data interpretation, and a systematic approach to risk assessment.

References

Exploring the Therapeutic Potential of Substituted Benzoic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted benzoic acids represent a versatile scaffold in medicinal chemistry, demonstrating a wide array of therapeutic activities. This technical guide provides an in-depth exploration of their potential, focusing on their anticancer and analgesic properties. It offers a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and drug development in this promising area.

Therapeutic Applications and Mechanisms of Action

Substituted benzoic acids have been extensively investigated for various therapeutic applications, with significant findings in oncology and pain management. Their mechanisms of action are diverse and depend on the specific substitutions on the benzoic acid core.

Anticancer Activity

Certain substituted benzoic acids exhibit potent anticancer activity by inducing apoptosis, inhibiting protein kinases, and targeting anti-apoptotic proteins.

  • Induction of Apoptosis: Many derivatives trigger programmed cell death in cancer cells. For instance, 3-m-bromoacetylamino benzoic acid ethyl ester has been shown to activate the intrinsic apoptotic pathway through the specific activation of caspase-9, which in turn activates effector caspases-3 and -6, leading to DNA fragmentation and cell death[1]. The process often involves the regulation of the Bcl-2 family of proteins, where pro-apoptotic members like Bax are upregulated, leading to the release of cytochrome c from the mitochondria[2].

  • Tyrosine Kinase Inhibition: The inhibition of tyrosine kinases, which are crucial for cell signaling and growth, is another key mechanism. Some benzoic acid derivatives act as tyrosine kinase inhibitors, targeting receptors like VEGFR2, which is vital for tumor angiogenesis[3].

  • Inhibition of Anti-Apoptotic Proteins: A class of 2,5-substituted benzoic acids has been designed to dually inhibit the anti-apoptotic proteins Mcl-1 and Bfl-1, which are often overexpressed in cancer cells, thereby promoting apoptosis. Compound 24 from this class demonstrated potent inhibition with Ki values of 100 nM for both Mcl-1 and Bfl-1[4][5][6].

Analgesic and Anti-inflammatory Activity

The analgesic and anti-inflammatory effects of substituted benzoic acids are primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2.

  • COX-2 Inhibition: By inhibiting COX-2, these compounds block the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation[7][8]. This mechanism is shared by many non-steroidal anti-inflammatory drugs (NSAIDs). The selectivity for COX-2 over COX-1 is a critical factor in reducing gastrointestinal side effects associated with traditional NSAIDs[7]. 5-acetamido-2-hydroxy benzoic acid derivatives have shown good binding affinity for the COX-2 receptor[1].

Quantitative Data on Therapeutic Efficacy

The following tables summarize the quantitative data on the anticancer and analgesic activities of selected substituted benzoic acid derivatives.

Table 1: In Vitro Anticancer Activity of Substituted Benzoic Acid Derivatives
Compound/DerivativeCancer Cell LineAssayIC50 / LC50 / KiReference
3-m-bromoacetylamino benzoic acid ethyl esterHuman leukemia and lymphoma cellsCytotoxicity< 0.2 µg/mL[1]
3-m-bromoacetylamino benzoic acid ethyl esterProstate, colon, ductal, and kidney cancer cell linesCytotoxicity0.8 to 0.88 µg/mL[1]
4-(3,4,5-Trimethoxyphenoxy) Benzoic Acid Derivatives (Compounds 1 & 2)MCF-7MTT5.9 µg/mL, 1.4 µg/mL[9]
4-(3,4,5-Trimethoxyphenoxy) Benzoic Acid Derivatives (Compounds 1 & 2)MDA-MB-468MTT8.7 µg/mL, 3.7 µg/mL[9]
Quinazolinone Derivatives (Compound 5)MCF-7MTT100 µM/mL[9]
Thiocyanate Benzoic Acid Derivatives (Compounds 8 & 9)MCF-7MTT100 µM/mL[9]
2,5-Substituted Benzoic Acid (Compound 24)-Binding Assay100 nM (for Mcl-1 and Bfl-1)[4][5][6]
ERB-modified imatinib derivative (Compound 8)K562 (wild-type)Cytotoxicity2.29 µM[10]
Imatinib (reference)K562 (wild-type)Cytotoxicity2.64 µM[10]
ERB-modified imatinib derivative (Compound 8)K562/DOX (resistant)Cytotoxicity5.29 µM[10]
Imatinib (reference)K562/DOX (resistant)Cytotoxicity6.65 µM[10]
(Z)-4-((4-((4-oxo-2-thioxo-3-(o-tolyl)thiazolidin-5-ylidene)methyl)phenoxy)methyl)benzoic acid (D3)-Inhibition Assay~4 µM (for Slingshot phosphatase)[11]
Table 2: In Vivo Analgesic Activity of Substituted Benzoic Acid Derivatives
Compound/DerivativeAnimal ModelTestDosePain Reduction (%)Reference
5-Acetamido-2-hydroxy benzoic acid derivative (PS3)MiceAcetic acid-induced writhing20 mg/kg74%[1]
5-Acetamido-2-hydroxy benzoic acid derivative (PS3)MiceAcetic acid-induced writhing50 mg/kg75%[1]
1,2-benzoxazolone derivative (8a)RatsAcetic acid-induced writhing5 mg/kg45%[3]
3-chloro-1,2-benzoxazole derivative (9c)RatsAcetic acid-induced writhing5 mg/kg54%[3]
N-(benzo[d]thiazol-2-yl)acetamide (S30A1)MiceAcetic acid-induced writhing100 mg/kg78% (overall)[12]
Isoxazolo[4,5-d]pyridazin-4(5H)-one derivative (4a)MiceHot-plate test25 mg/kg65.38%[13]
Isoxazolo[4,5-d]pyridazin-4(5H)-one derivative (4f)MiceHot-plate test25 mg/kg56.67%[13]
Isoxazolo[4,5-d]pyridazin-4(5H)-one derivative (4g)MiceHot-plate test25 mg/kg61.56%[13]
Morphine (reference)MiceHot-plate test5 mg/kg47.47%[13]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vitro Anticancer Assays

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the substituted benzoic acid derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined as the concentration of the compound that causes 50% inhibition of cell growth.

Principle: The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content. Sulforhodamine B is a bright-pink aminoxanthene dye that can form an electrostatic complex with basic amino acid residues of proteins in slightly acidic conditions.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as in the MTT assay.

  • Cell Fixation: After treatment, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the wells five times with slow-running tap water to remove the TCA.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.

  • Washing: Quickly rinse the wells with 1% (v/v) acetic acid to remove unbound dye.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition.

In Vivo Analgesic Assays

Principle: This is a chemical-induced pain model used to screen for analgesic activity. Intraperitoneal injection of acetic acid causes irritation and induces a characteristic writhing response (stretching of the abdomen and hind limbs).

Protocol:

  • Animal Acclimatization: Acclimate mice to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compound or vehicle control intraperitoneally or orally to the mice.

  • Induction of Writhing: After a specific pre-treatment time (e.g., 30 minutes), inject 0.6% (v/v) acetic acid solution intraperitoneally.

  • Observation: Immediately place the mouse in an observation chamber and count the number of writhes for a set period (e.g., 20 minutes).

  • Data Analysis: Calculate the percentage of pain inhibition using the formula: ((Control Mean - Treated Mean) / Control Mean) * 100.

Principle: This is a thermal-induced pain model to evaluate central analgesic activity. The latency of the animal's response to a thermal stimulus is measured.

Protocol:

  • Animal Acclimatization: Acclimate mice as described for the writhing test.

  • Baseline Measurement: Place each mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C) and record the reaction time (licking of hind paws or jumping). A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

  • Compound Administration: Administer the test compound or vehicle control.

  • Post-Treatment Measurement: At different time intervals after administration (e.g., 30, 60, 90 minutes), place the mouse back on the hot plate and record the reaction time.

  • Data Analysis: Calculate the percentage increase in reaction time (analgesic effect) compared to the baseline.

Synthesis Protocols

Materials: Salicylic acid, 3-(chloromethyl)benzoyl chloride, acetone, pyridine.

Procedure:

  • Dissolve salicylic acid in acetone.

  • Add pyridine to the solution as a catalyst.

  • Add 3-(chloromethyl)benzoyl chloride to the reaction mixture.

  • Subject the reaction mixture to microwave irradiation at 600 W for 5 minutes.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid[14][15].

A general synthetic scheme for this class of compounds involves a multi-step process starting from a substituted benzoic acid core. The synthesis of a representative compound (e.g., compound 24) would typically involve:

  • Amide Coupling: Coupling of a suitably substituted benzoic acid with a substituted aniline in the presence of a coupling agent like HATU or EDC/HOBt.

  • Sulfonamide Formation: Reaction of an amino-substituted intermediate with a sulfonyl chloride.

  • Thioether Linkage: Introduction of a phenethylthio group via nucleophilic substitution on a suitable precursor.

Detailed, step-by-step procedures for each analog would vary based on the specific substituents.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the therapeutic potential of substituted benzoic acids.

Signaling Pathways

Intrinsic_Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_bcl2 Bcl-2 Family Regulation cluster_mitochondrion Mitochondrial Events cluster_caspase_cascade Caspase Cascade Substituted Benzoic Acid Substituted Benzoic Acid Bax Bax Substituted Benzoic Acid->Bax activates Bcl2 Bcl-2/Mcl-1 Substituted Benzoic Acid->Bcl2 inhibits Mitochondrion Mitochondrion Bax->Mitochondrion promotes Bcl2->Bax inhibits Cytochrome c Cytochrome c Mitochondrion->Cytochrome c release Apoptosome Apoptosome Cytochrome c->Apoptosome forms Caspase-9 Initiator Caspase-9 Caspase-3 Effector Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis executes Apoptosome->Caspase-9 activates

Caption: Intrinsic apoptosis pathway induced by substituted benzoic acids.

Tyrosine_Kinase_Inhibition Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR2) Growth Factor->RTK binds & activates ADP ADP RTK->ADP Substrate Substrate Protein RTK->Substrate phosphorylates Substituted Benzoic Acid Substituted Benzoic Acid Substituted Benzoic Acid->RTK inhibits ATP ATP ATP->RTK Phosphorylated Substrate Phosphorylated Substrate Protein Downstream Signaling Downstream Signaling Phosphorylated Substrate->Downstream Signaling Cell Proliferation\n& Angiogenesis Cell Proliferation & Angiogenesis Downstream Signaling->Cell Proliferation\n& Angiogenesis COX2_Inhibition_Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Pain & Inflammation Pain & Inflammation Prostaglandins->Pain & Inflammation Substituted Benzoic Acid Substituted Benzoic Acid Substituted Benzoic Acid->COX-2 inhibits In_Vitro_Anticancer_Screening start Start seed_cells Seed Cancer Cells in 96-well plates start->seed_cells treat_cells Treat with Substituted Benzoic Acid Derivatives seed_cells->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate assay Perform Viability Assay (MTT or SRB) incubate->assay measure Measure Absorbance assay->measure analyze Calculate IC50 Values measure->analyze end End analyze->end In_Vivo_Analgesic_Testing start Start acclimatize Acclimatize Mice start->acclimatize administer Administer Test Compound or Vehicle acclimatize->administer induce_pain Induce Pain (Acetic Acid or Heat) administer->induce_pain observe Observe and Record (Writhes or Latency) induce_pain->observe analyze Calculate Percentage of Pain Inhibition observe->analyze end End analyze->end

References

Unraveling the Molecular Architecture: A Technical Guide to the Structural Elucidation of Novel Synthetic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical sciences. This in-depth guide provides a comprehensive overview of the core analytical techniques, experimental protocols, and data interpretation strategies essential for the structural elucidation of novel synthetic compounds.

The journey from a newly synthesized compound to a fully characterized molecule with a known structure is a meticulous process reliant on a suite of powerful analytical methodologies. This guide will navigate the intricacies of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography, offering detailed insights into their principles, applications, and the practical aspects of data acquisition and analysis. Furthermore, the strategic application of hyphenated techniques will be explored, highlighting their role in resolving complex chemical puzzles.

Core Spectroscopic and Crystallographic Techniques

The structural elucidation of a novel compound is rarely accomplished with a single technique. Instead, it involves a synergistic approach, where the data from various methods are pieced together like a molecular jigsaw puzzle. The three primary techniques that form the bedrock of this process are NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful and versatile technique for determining the structure of organic molecules in solution.[1][2] It provides detailed information about the carbon-hydrogen framework of a molecule, including connectivity, the chemical environment of individual atoms, and stereochemical relationships.[1]

Key NMR Experiments for Structural Elucidation:

  • 1D NMR (¹H and ¹³C): One-dimensional NMR experiments are the starting point for most structural analyses. ¹H NMR provides information about the number of different types of protons, their relative numbers (integration), and their neighboring protons (multiplicity). ¹³C NMR reveals the number of unique carbon environments in the molecule.

  • 2D NMR: When 1D spectra become too complex or overcrowded, two-dimensional NMR experiments are employed to unravel intricate spin systems and establish connectivity.[1][3]

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded carbon and proton atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Establishes longer-range correlations between carbons and protons, typically over two or three bonds, which is crucial for piecing together different molecular fragments.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining stereochemistry and conformation.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[4] It is an indispensable tool for determining the molecular weight of a compound and can provide valuable information about its elemental composition and structure through fragmentation analysis.[5]

Common Ionization Techniques:

  • Electron Ionization (EI): A "hard" ionization technique that often leads to extensive fragmentation, providing a characteristic "fingerprint" for a molecule.

  • Electrospray Ionization (ESI): A "soft" ionization technique that is well-suited for analyzing polar and large molecules, often leaving the molecular ion intact.

High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental formula of a compound.[6][7]

X-ray Crystallography

For compounds that can be crystallized, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional atomic arrangement in the solid state.[8][9] This technique can reveal precise bond lengths, bond angles, and stereochemistry, offering a definitive structural proof.[9]

The quality of the diffraction data is paramount and is often described by the resolution, which indicates the level of detail that can be observed in the electron density map.[10][11]

Hyphenated Techniques: The Power of Combination

To analyze complex mixtures or to gain more comprehensive information from a single sample, analytical techniques are often coupled, or "hyphenated."

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry.[12][13] It is widely used for the analysis of non-volatile and thermally labile compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the separation and identification of volatile and semi-volatile compounds.[14][15][16] The sample is vaporized and separated in a gas chromatograph before being detected by a mass spectrometer.

Quantitative Data Summary

The following tables summarize key quantitative data associated with the primary structural elucidation techniques.

Technique Parameter Typical Values/Ranges Significance
NMR Spectroscopy ¹H Chemical Shift (δ)0 - 12 ppmIndicates the chemical environment of protons.[17][18]
¹³C Chemical Shift (δ)0 - 220 ppmIndicates the chemical environment of carbons.
Coupling Constants (J)0 - 20 HzProvides information about the connectivity and dihedral angles between coupled nuclei.[19]
Mass Spectrometry Mass Resolution1,000 - >100,000 FWHMThe ability to distinguish between ions of very similar m/z values.[20]
Mass Accuracy< 5 ppm (HRMS)The closeness of the measured mass to the true mass, crucial for elemental formula determination.[6][21]
X-ray Crystallography Resolution< 1.5 Å (high resolution)Indicates the level of detail in the electron density map.[10]
R-factor< 0.1 (good quality)A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.[11]
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)Defines the size and shape of the repeating unit in the crystal lattice.[22]

Experimental Protocols

Detailed and meticulous experimental procedures are critical for obtaining high-quality data. The following sections provide standardized protocols for the key techniques.

NMR Spectroscopy: Sample Preparation and Data Acquisition

1. Sample Preparation:

  • Sample Quantity: For a standard ¹H NMR spectrum of a small molecule (<1000 g/mol ), 5-25 mg of the compound is typically required. For a ¹³C NMR spectrum, a more concentrated sample of 50-100 mg is often necessary.[23][24]

  • Solvent: The sample must be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) to avoid large solvent signals in the ¹H NMR spectrum.[25][26] The typical volume of solvent used is 0.6-0.7 mL.[24][26]

  • Filtration: To ensure a homogeneous magnetic field, the sample solution should be free of any solid particles. It is recommended to filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[25][26]

  • Internal Standard: For accurate chemical shift referencing, an internal standard such as tetramethylsilane (TMS) for organic solvents can be added.[24]

2. 1D NMR Data Acquisition (¹H and ¹³C):

  • Insert the prepared NMR tube into the spinner turbine and place it in the NMR magnet.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve high homogeneity, resulting in sharp spectral lines.

  • Set the appropriate acquisition parameters (e.g., pulse sequence, number of scans, relaxation delay).

  • Acquire the Free Induction Decay (FID).

  • Perform a Fourier transform on the FID to obtain the NMR spectrum.

  • Phase the spectrum and reference the chemical shift scale.

  • Integrate the signals in the ¹H spectrum.

3. 2D NMR Data Acquisition (e.g., COSY, HSQC, HMBC):

  • After acquiring the 1D spectra, select the desired 2D experiment.

  • Set the appropriate spectral widths and number of increments in the indirect dimension.

  • Optimize other parameters such as relaxation delays and mixing times.

  • Initiate the 2D acquisition. This can take from minutes to several hours depending on the experiment and sample concentration.

  • Process the 2D data using appropriate software to generate the 2D contour plot.

Mass Spectrometry: Sample Preparation and Analysis

1. Sample Preparation (General):

  • Solvent Selection: The sample should be dissolved in a volatile solvent that is compatible with the ionization technique (e.g., methanol, acetonitrile, water).[15]

  • Concentration: The optimal concentration can vary widely depending on the compound and the instrument's sensitivity, but typically ranges from 10 to 100 micrograms per milliliter for LC-MS.[27]

  • Purity: The sample should be free of non-volatile salts and buffers, which can interfere with the ionization process and contaminate the instrument.[28]

2. LC-MS Protocol:

  • Prepare the mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).[29]

  • Equilibrate the LC column with the initial mobile phase composition.

  • Prepare the sample in a suitable solvent and filter it to remove particulates.

  • Inject a small volume (e.g., 5 µL) of the sample onto the LC column.[29]

  • Run a gradient elution program to separate the components of the sample.

  • The eluent from the column is directed into the mass spectrometer's ion source (e.g., ESI).

  • Set the mass spectrometer parameters, including the mass range, ion polarity, and fragmentation energy (for MS/MS).

  • Acquire the mass spectral data as the compounds elute from the column.

3. GC-MS Protocol:

  • The sample must be volatile or derivatized to increase its volatility.

  • Dissolve the sample in a volatile organic solvent (e.g., hexane, dichloromethane).[15]

  • Inject a small volume of the sample into the heated injection port of the gas chromatograph, where it is vaporized.

  • The vaporized sample is carried by an inert gas (e.g., helium) through the GC column.

  • A temperature program is used to separate the components based on their boiling points and interactions with the column's stationary phase.

  • The separated components elute from the column and enter the ion source of the mass spectrometer (typically EI).

  • Acquire the mass spectra of the eluting compounds.

X-ray Crystallography: Crystal Mounting and Data Collection

1. Crystal Selection and Mounting:

  • Under a microscope, select a single crystal that is well-formed, transparent, and free of cracks or other defects.[30] The ideal size for most diffractometers is around 0.1-0.3 mm in all dimensions.

  • Carefully mount the selected crystal on a suitable holder, such as a nylon loop or a glass fiber, using a small amount of cryoprotectant oil or grease.[31][32][33]

  • For data collection at low temperatures (to minimize radiation damage), the mounted crystal is flash-cooled in a stream of cold nitrogen gas.[32]

2. Data Collection:

  • Mount the cryo-cooled crystal on the goniometer head of the diffractometer.[34]

  • Center the crystal in the X-ray beam.[32][34]

  • Collect a few initial diffraction images to determine the crystal quality and unit cell parameters.

  • Based on the crystal system and unit cell, devise a data collection strategy to measure a complete and redundant set of diffraction intensities.

  • Start the full data collection, which involves rotating the crystal in the X-ray beam and recording the diffraction pattern at different orientations.

Visualizing the Workflow

The process of structural elucidation follows a logical progression, often involving a decision-making process to select the most appropriate techniques. The following diagrams illustrate a typical workflow and a decision tree for this process.

Structural_Elucidation_Workflow cluster_0 Initial Analysis cluster_1 Spectroscopic & Spectrometric Analysis cluster_2 Structure Proposal & Confirmation Synthesis Synthesis Purification Purification Synthesis->Purification Initial_Characterization Initial Characterization (TLC, mp, etc.) Purification->Initial_Characterization Mass_Spec Mass Spectrometry (Molecular Weight, Formula) Initial_Characterization->Mass_Spec IR_UV IR/UV Spectroscopy (Functional Groups) Initial_Characterization->IR_UV NMR_1D 1D NMR (¹H, ¹³C) Mass_Spec->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Data_Integration Data Integration & Structure Proposal NMR_2D->Data_Integration IR_UV->NMR_1D X-ray X-ray Crystallography (Definitive Structure) Data_Integration->X-ray If crystal available Final_Structure Final Structure Elucidated Data_Integration->Final_Structure If no crystal X-ray->Final_Structure

Caption: A typical workflow for the structural elucidation of a novel synthetic compound.

Technique_Selection_Decision_Tree Start Novel Compound Q_Volatility Is the compound volatile? Start->Q_Volatility GC_MS GC-MS Q_Volatility->GC_MS Yes LC_MS LC-MS Q_Volatility->LC_MS No Q_Solubility Is the compound soluble? GC_MS->Q_Solubility LC_MS->Q_Solubility NMR NMR Spectroscopy Q_Solubility->NMR Yes Solid_State_NMR Solid-State NMR Q_Solubility->Solid_State_NMR No Q_Crystallinity Can a single crystal be grown? NMR->Q_Crystallinity Solid_State_NMR->Q_Crystallinity X_ray X-ray Crystallography Q_Crystallinity->X_ray Yes Powder_Diffraction Powder X-ray Diffraction Q_Crystallinity->Powder_Diffraction No Final_Analysis Integrate all data X_ray->Final_Analysis Powder_Diffraction->Final_Analysis

Caption: A decision tree for selecting appropriate analytical techniques.

References

Understanding the Structure-Activity Relationship of Triazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triazoles, five-membered heterocyclic compounds containing three nitrogen atoms, are a cornerstone in modern medicinal chemistry.[1] Their unique structural and electronic properties, including the ability to engage in hydrogen bonding and pi-stacking interactions, make them versatile scaffolds in drug discovery.[2] This guide delves into the critical structure-activity relationships (SAR) of triazole derivatives, primarily focusing on their well-established antifungal and anticancer activities. Understanding how specific structural modifications influence biological activity is paramount for designing next-generation therapeutic agents with enhanced potency, selectivity, and improved pharmacokinetic profiles.

Triazole derivatives exist as two primary isomers: 1,2,3-triazoles and 1,2,4-triazoles. Both have been successfully incorporated into a multitude of clinically approved drugs and are actively being explored for new therapeutic applications.[1][3] This document will provide a detailed overview of the SAR, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers in the field.

Core Biological Activities and Structure-Activity Relationships

Antifungal Activity

Triazole derivatives are among the most important classes of antifungal agents used clinically.[4] Marketed drugs like fluconazole and itraconazole have revolutionized the treatment of fungal infections.[1]

Mechanism of Action: The primary antifungal mechanism of azoles involves the inhibition of lanosterol 14α-demethylase, a fungal cytochrome P450 enzyme.[5] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[6][7] The un-substituted nitrogen atom (N4 for 1,2,4-triazoles) of the triazole ring binds to the heme iron atom of the cytochrome P450 enzyme, while the rest of the molecule interacts with the apoprotein.[8][9] This inhibition disrupts the fungal membrane's integrity and function, leading to fungal cell growth arrest (fungistatic activity).[5][10]

Key SAR Insights:

  • Triazole Ring: The 1H-1,2,4-triazole moiety is a fundamental requirement for activity, acting as a potent ligand for the heme iron in the enzyme's active site.[9]

  • Side-Chain Structure: The N1 substituent of the triazole ring is critical. Potent antifungal agents typically possess a substituted, two-carbon chain linking the triazole to other functionalities.

  • Halogenated Phenyl Group: The presence of one or two halogen-substituted aromatic rings, such as a 2,4-difluorophenyl group, is a common feature in highly active compounds.[9] These groups enhance binding affinity within the enzyme's active site.

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by non-polar side chains, plays a crucial role in its ability to penetrate the fungal cell membrane.[9] However, excessive lipophilicity can lead to poor solubility. Fluconazole is a notable exception, possessing two polar triazole rings, which makes it sufficiently water-soluble for intravenous administration.[9]

  • Tertiary Alcohol: A hydroxyl group on the carbon adjacent to the triazole-bearing carbon is often essential for potent activity, as seen in fluconazole and voriconazole.

Quantitative Data on Antifungal Triazole Derivatives

The following table summarizes the in vitro antifungal activity (Minimum Inhibitory Concentration, MIC) of representative triazole derivatives against various fungal pathogens. Lower MIC values indicate higher potency.

Compound IDCore StructureR1 SubstituentR2 SubstituentTarget OrganismMIC (µg/mL)Reference
Fluconazole 1,2,4-Triazole2,4-difluorophenyl1,2,4-triazol-1-ylCandida albicans0.25 - 2.0[3]
Itraconazole 1,2,4-Triazole2,4-dichlorophenylComplex side chainAspergillus fumigatus0.125 - 1.0[1]
Voriconazole 1,2,4-Triazole2,4-difluorophenyl5-fluoro-pyrimidin-4-ylCandida krusei0.06 - 4.0[3]
Posaconazole 1,2,4-Triazole2,4-difluorophenylComplex side chainZygomycetes0.03 - 2.0[3]
Anticancer Activity

The triazole scaffold is a privileged structure in the design of novel anticancer agents, demonstrating activity against a wide range of human cancer cell lines.[11] Their mechanism of action is diverse, targeting various key proteins and pathways involved in cancer progression.

Mechanism of Action:

  • Tubulin Inhibition: Some triazole derivatives inhibit the polymerization of tubulin, a critical component of the cytoskeleton, leading to cell cycle arrest and apoptosis.[12]

  • Kinase Inhibition: Many triazole compounds are designed as inhibitors of specific protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and BRAF, which are often dysregulated in cancer.[12]

  • Other Targets: Other reported mechanisms include inhibition of metalloproteinases (MMPs) and induction of ferroptosis, an iron-dependent form of cell death.[13][14]

Key SAR Insights:

  • Substitution Pattern: The substitution pattern on the triazole ring and its appended functionalities is crucial. For 1,2,4-triazole derivatives, substitutions at the N4, C3, and C5 positions significantly influence activity.

  • Aromatic and Heterocyclic Groups: The incorporation of various aromatic and heterocyclic rings (e.g., acridine, quinoline, pyridine) can lead to potent anticancer compounds.[11][15] For instance, compounds with 3,4,5-trimethoxy or 4-chloro phenyl groups have shown strong activity.[15]

  • Electron-Withdrawing Groups: The introduction of electron-withdrawing groups onto the molecule can be favorable for anticancer activity.[16]

  • Linker Moiety: The nature of the linker connecting the triazole core to other pharmacophores can impact the molecule's conformation and binding affinity to its target.

Quantitative Data on Anticancer Triazole Derivatives

The following table presents the cytotoxic activity (IC50) of selected triazole derivatives against various cancer cell lines. Lower IC50 values indicate greater potency.

Compound IDCore StructureKey SubstituentsTarget Cell LineIC50 (µM)Reference
Compound 8c 1,2,4-TriazolePhenyl, ThioetherA549 (Lung)1.8[12]
Compound 8d 1,2,4-Triazole4-Chlorophenyl, ThioetherA549 (Lung)2.1[12]
Compound 8 1,2,3-TriazolePhosphonate groupHT-1080 (Fibrosarcoma)15.13[13]
NY-26 1,2,4-TriazolePhenyl, Thioether786-O (Kidney)0.062 (EC50)[14]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of SAR studies. Below are generalized protocols for key experiments cited in triazole derivative research.

General Synthesis of 1,2,3-Triazoles via Click Chemistry

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient method for synthesizing 1,4-disubstituted 1,2,3-triazoles.[13]

  • Objective: To synthesize a 1,2,3-triazole derivative from an organic azide and a terminal alkyne.

  • Materials: Organic azide, terminal alkyne, copper(II) sulfate pentahydrate (CuSO4·5H2O), sodium ascorbate, solvent (e.g., t-BuOH/H2O mixture).

  • Procedure:

    • Dissolve the organic azide and terminal alkyne in the chosen solvent system.

    • Add a freshly prepared aqueous solution of sodium ascorbate to the mixture.

    • Add an aqueous solution of CuSO4·5H2O.

    • Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, perform an aqueous workup, typically by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product using column chromatography on silica gel to obtain the desired 1,2,3-triazole.

    • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Objective: To determine the lowest concentration of a triazole derivative that inhibits the visible growth of a fungus.

  • Materials: Test compound, fungal inoculum (e.g., Candida albicans), sterile 96-well microtiter plates, appropriate broth medium (e.g., RPMI-1640), positive control drug (e.g., fluconazole).

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in the broth medium directly in the 96-well plate.

    • Prepare a standardized fungal inoculum suspension according to established protocols (e.g., CLSI guidelines).

    • Add the fungal inoculum to each well containing the diluted compound. Include growth control (no drug) and sterility control (no inoculum) wells.

    • Incubate the plates at 35°C for 24-48 hours.

    • Determine the MIC by visually inspecting the plates for the lowest concentration of the compound that causes a significant reduction (typically ≥50%) in fungal growth compared to the drug-free growth control.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Objective: To determine the concentration of a triazole derivative that inhibits cell growth by 50% (IC50).

  • Materials: Test compound, cancer cell line (e.g., A549), 96-well plates, cell culture medium (e.g., DMEM) with fetal bovine serum (FBS), MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO.

  • Procedure:

    • Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound (prepared by serial dilution) and incubate for a specified period (e.g., 48 or 72 hours).

    • After incubation, add MTT solution to each well and incubate for another 2-4 hours to allow for the formation of formazan crystals by viable cells.

    • Remove the medium and dissolve the formazan crystals by adding DMSO to each well.

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizations

Signaling Pathway and Mechanism of Action

The following diagram illustrates the ergosterol biosynthesis pathway in fungi and highlights the inhibitory action of azole antifungals.

Ergosterol_Pathway Squalene Squalene Lanosterol Lanosterol (14α-methyl sterol) Squalene->Lanosterol Squalene epoxidase Intermediate Sterol Intermediates Enzyme Lanosterol 14α-demethylase (Fungal CYP450) Ergosterol Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Azoles Azole Antifungals (e.g., Triazoles) Azoles->Inhibition

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by azole antifungals.

General Experimental Workflow

This diagram outlines a typical workflow for the discovery and evaluation of novel triazole derivatives.

Workflow Design SAR-Guided Design or Library Synthesis Synthesis Chemical Synthesis (e.g., Click Chemistry) Design->Synthesis Purify Purification & Characterization (NMR, MS) Synthesis->Purify Screening Primary Biological Screening (e.g., Antifungal, Anticancer) Purify->Screening Hit Hit Identification (Active Compounds) Screening->Hit DoseResponse Dose-Response Studies (IC50 / MIC Determination) Hit->DoseResponse Mechanism Mechanism of Action Studies (e.g., Enzyme Assays) DoseResponse->Mechanism Optimization Lead Optimization (SAR Refinement) DoseResponse->Optimization Optimization->Design Iterative Cycle

Caption: A general workflow for the synthesis and biological evaluation of triazole derivatives.

SAR Logical Relationships

This diagram illustrates the logical relationship between molecular modifications and biological activity in the context of drug design.

SAR_Logic cluster_props Physicochemical Properties cluster_outcomes Biological Outcomes Core Triazole Scaffold (1,2,3- or 1,2,4-) Mod Structural Modification (Add/Change Substituents) Core->Mod Lipophilicity Lipophilicity (logP) Mod->Lipophilicity Electronics Electronic Effects (e.g., EWG/EDG) Mod->Electronics Sterics Steric Factors (Size/Shape) Mod->Sterics Activity Biological Activity (Potency, IC50/MIC) Lipophilicity->Activity Selectivity Target Selectivity Lipophilicity->Selectivity PK ADME/Tox Profile (Pharmacokinetics) Lipophilicity->PK Electronics->Activity Electronics->Selectivity Electronics->PK Sterics->Activity Sterics->Selectivity Sterics->PK

Caption: Key relationships in the structure-activity-property optimization of triazole derivatives.

References

A Technical Guide to the Preliminary In Vitro Evaluation of Novel Chemical Entities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The journey of a novel chemical entity (NCE) from initial discovery to a potential therapeutic agent is a complex and rigorous process. Preliminary in vitro evaluation serves as the critical first step in this journey, providing essential insights into a compound's biological activity, safety profile, and drug-like properties. This technical guide offers an in-depth overview of the core in vitro assays and methodologies employed to characterize NCEs, enabling researchers to make informed decisions and prioritize candidates for further development. By identifying promising compounds and flagging potential liabilities early, these in vitro screens de-risk the drug discovery pipeline, saving valuable time and resources.

I. Physicochemical Properties Assessment

Before delving into biological assays, an understanding of the fundamental physicochemical properties of an NCE is paramount. These properties influence a compound's behavior in biological systems, affecting its absorption, distribution, metabolism, and excretion (ADME).

PropertyImportance in Drug Discovery
Solubility Affects absorption and bioavailability. Poorly soluble compounds can lead to inaccurate in vitro data and challenges in formulation.
Lipophilicity (LogP/LogD) Influences permeability across biological membranes, protein binding, and metabolic stability. A balance is crucial for optimal ADME properties.
Ionization Constant (pKa) Determines the charge of a molecule at a given pH, which impacts its solubility, permeability, and interaction with targets.
Molecular Weight (MW) Smaller molecules often exhibit better absorption and distribution characteristics.
Polar Surface Area (PSA) A predictor of drug transport properties, particularly blood-brain barrier penetration.

II. Core In Vitro Assays for Efficacy and Potency

These assays are designed to assess the biological activity of an NCE against its intended target and to quantify its potency.

A. Biochemical Assays

Biochemical assays utilize purified cellular components, such as enzymes or receptors, to directly measure the interaction of an NCE with its target in a cell-free system.[1]

Table 1: Common Biochemical Assays

Assay TypePrincipleKey Parameters Measured
Enzyme Inhibition Assays Measures the ability of an NCE to inhibit the activity of a specific enzyme.IC50 (half-maximal inhibitory concentration)
Receptor Binding Assays Quantifies the affinity of an NCE for a specific receptor.Ki (inhibition constant), Kd (dissociation constant)
Protein-Protein Interaction Assays Determines the ability of an NCE to disrupt or stabilize the interaction between two proteins.IC50 or EC50 (half-maximal effective concentration)
B. Cell-Based Assays

Cell-based assays employ living cells to evaluate the effect of an NCE in a more physiologically relevant context.[2][3] These assays can provide information on a compound's efficacy, cytotoxicity, and mechanism of action within a cellular environment.[3]

Table 2: Key Cell-Based Assays

Assay TypePrincipleKey Parameters Measured
Cell Viability/Cytotoxicity Assays (e.g., MTT, MTS) Measures the metabolic activity of cells as an indicator of their viability after treatment with an NCE.[2][4][5]IC50 or EC50
Proliferation Assays Quantifies the effect of an NCE on cell growth over time.GI50 (half-maximal growth inhibition)
Apoptosis Assays Detects programmed cell death induced by the NCE.Caspase activation, Annexin V staining
Reporter Gene Assays Measures the modulation of a specific signaling pathway by quantifying the expression of a reporter gene.EC50 or IC50

III. In Vitro ADME & Toxicology Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties and potential toxicity is crucial to avoid late-stage failures in drug development.[6]

A. Absorption and Permeability

These assays predict how well a compound will be absorbed into the bloodstream after administration.

Table 3: In Vitro Permeability Assays

AssayPrincipleKey Parameters Measured
Caco-2 Permeability Assay Uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) to model the intestinal barrier.[7][8][9]Apparent permeability coefficient (Papp), Efflux ratio
Parallel Artificial Membrane Permeability Assay (PAMPA) A non-cell-based assay that measures permeability across an artificial lipid membrane.Effective permeability (Pe)
B. Metabolism and Stability

These assays evaluate how a compound is broken down by metabolic enzymes, primarily in the liver.

Table 4: In Vitro Metabolism Assays

AssayPrincipleKey Parameters Measured
Liver Microsomal Stability Assay Incubates the NCE with liver microsomes, which contain key drug-metabolizing enzymes (Cytochrome P450s), to determine its metabolic stability.[10][11][12][13][14]Intrinsic clearance (CLint), Half-life (t1/2)
Hepatocyte Stability Assay Uses primary liver cells (hepatocytes) to provide a more comprehensive assessment of metabolic stability, including both Phase I and Phase II metabolism.Intrinsic clearance (CLint), Half-life (t1/2)
Cytochrome P450 (CYP) Inhibition Assay Determines if the NCE inhibits the activity of major CYP isoforms, which can lead to drug-drug interactions.[15][16][17][18]IC50
C. In Vitro Toxicology

Early identification of potential toxicities is essential for ensuring the safety of a drug candidate.

Table 5: Key In Vitro Toxicology Assays

Assay TypePrincipleKey Parameters Measured
hERG Patch Clamp Assay Measures the effect of the NCE on the hERG potassium channel, which is critical for cardiac repolarization. Inhibition can lead to cardiotoxicity.[19][20][21][22]IC50
Genotoxicity Assays (e.g., Ames test, micronucleus assay) Assess the potential of an NCE to cause DNA damage or mutations.Mutagenic potential, clastogenic/aneugenic effects
Hepatotoxicity Assays Evaluates the toxic effects of the NCE on liver cells.IC50 for cytotoxicity in hepatocytes

IV. Signaling Pathways in Drug Evaluation

Understanding how a novel chemical entity modulates specific signaling pathways is fundamental to elucidating its mechanism of action, particularly in complex diseases like cancer. The following diagrams illustrate key signaling pathways frequently targeted in drug discovery.

experimental_workflow cluster_screening Primary Screening cluster_hit_validation Hit Validation cluster_lead_optimization Lead Optimization NCE_Library NCE Library Biochemical_Assay Biochemical Assay (e.g., Enzyme Inhibition) NCE_Library->Biochemical_Assay Cell-Based_Assay High-Throughput Cell-Based Assay NCE_Library->Cell-Based_Assay Dose_Response Dose-Response (IC50/EC50 Determination) Biochemical_Assay->Dose_Response Hits Cell-Based_Assay->Dose_Response Hits Orthogonal_Assay Orthogonal Assay (Confirmatory Screen) Dose_Response->Orthogonal_Assay Confirmed Hits ADME_Tox In Vitro ADME/Tox (Solubility, Permeability, Metabolic Stability, hERG) Orthogonal_Assay->ADME_Tox Validated Hits Selectivity_Panel Selectivity Profiling (Against Related Targets) Orthogonal_Assay->Selectivity_Panel MoA_Studies Mechanism of Action (Signaling Pathway Analysis) ADME_Tox->MoA_Studies Leads with Favorable Drug-like Properties Selectivity_Panel->MoA_Studies Selective Leads Optimized_Lead Optimized_Lead MoA_Studies->Optimized_Lead Optimized Lead (Candidate for In Vivo Studies)

Experimental Workflow for In Vitro Evaluation.

A. MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[23][24][25] Dysregulation of this pathway is a common feature in many cancers, making it a prime target for therapeutic intervention.[26]

MAPK_ERK_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) GRB2_SOS GRB2/SOS RTK->GRB2_SOS RAS RAS GRB2_SOS->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Activates Cellular_Response Cell Proliferation, Survival, Differentiation Transcription_Factors->Cellular_Response

MAPK/ERK Signaling Pathway.

B. EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates multiple downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways.[27][28][29] Overexpression or activating mutations of EGFR are implicated in the development of various cancers.[3][30]

EGFR_Pathway EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization GRB2 GRB2 Dimerization->GRB2 Shc Shc Dimerization->Shc PI3K PI3K Dimerization->PI3K RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway GRB2->RAS_RAF_MEK_ERK Shc->RAS_RAF_MEK_ERK Akt Akt PI3K->Akt Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival Akt->Survival

EGFR Signaling Pathway.

C. PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a critical intracellular signaling pathway that regulates cell growth, proliferation, survival, and metabolism.[6][31][32][33] Aberrant activation of this pathway is a frequent event in cancer, making it a key target for drug development.[31]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Survival Survival Akt->Survival Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth

PI3K/Akt/mTOR Signaling Pathway.

V. Experimental Protocols

Detailed and reproducible experimental protocols are the foundation of reliable in vitro data. The following sections provide methodologies for key assays.

A. MTT Cell Viability Assay Protocol

This protocol is adapted from established methods for determining cell viability.[2][4][5]

Materials:

  • 96-well plates

  • Cells of interest

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Multi-channel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the NCE in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.[5]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

B. Caco-2 Permeability Assay Protocol

This protocol outlines the steps for assessing the intestinal permeability of an NCE.[7][8][9]

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Hanks' Balanced Salt Solution (HBSS)

  • NCE stock solution

  • LC-MS/MS system

Procedure:

  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-24 days to form a confluent and differentiated monolayer.[8]

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Assay Initiation:

    • Apical to Basolateral (A-B) Transport: Wash the monolayer with pre-warmed HBSS. Add the NCE solution to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.

    • Basolateral to Apical (B-A) Transport: Add the NCE solution to the basolateral chamber and fresh HBSS to the apical chamber.

  • Incubation: Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[8]

  • Sampling: At the end of the incubation, take samples from both the apical and basolateral chambers.

  • Analysis: Analyze the concentration of the NCE in the samples using LC-MS/MS.

  • Data Calculation: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B).

C. Liver Microsomal Stability Assay Protocol

This protocol details the procedure for evaluating the metabolic stability of an NCE.[10][11][12][13][14]

Materials:

  • Pooled human liver microsomes[11]

  • Phosphate buffer (pH 7.4)

  • NADPH (cofactor)

  • NCE stock solution

  • Acetonitrile (stop solution)

  • Internal standard

  • LC-MS/MS system

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes in phosphate buffer.

  • Incubation: Pre-warm the reaction mixture and the NCE solution at 37°C.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH to the mixture containing the NCE and microsomes.[10][14]

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and add it to a well containing cold acetonitrile to stop the reaction.[10][14]

  • Sample Processing: Centrifuge the samples to pellet the protein. Transfer the supernatant to a new plate for analysis.

  • Analysis: Analyze the concentration of the remaining parent NCE at each time point using LC-MS/MS.

  • Data Analysis: Plot the natural log of the percentage of NCE remaining versus time. From the slope of the line, calculate the in vitro half-life (t1/2) and the intrinsic clearance (CLint).

Conclusion

The preliminary in vitro evaluation of novel chemical entities is a multifaceted and indispensable phase of drug discovery. The assays and methodologies outlined in this guide provide a robust framework for characterizing the efficacy, ADME, and toxicological properties of NCEs. A systematic and data-driven approach to these early-stage evaluations is paramount for identifying compounds with the highest potential for clinical success and for building a strong foundation for subsequent preclinical and clinical development.

References

Target Identification for 3-(4-(1-(2-Benzylpiperidine-1-carbonyl)triazol-4-yl)phenyl)benzoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals October 30, 2025

Abstract

The identification of a small molecule's biological target is a critical step in drug discovery and development, providing the foundation for understanding its mechanism of action, optimizing its efficacy, and ensuring its safety. This technical guide outlines a comprehensive, multi-pronged strategy for the target identification and validation of the novel compound, 3-(4-(1-(2-Benzylpiperidine-1-carbonyl)triazol-4-yl)phenyl)benzoic acid. Given the absence of published data for this specific molecule, this document provides a detailed roadmap, leveraging computational prediction, phenotypic screening, and affinity-based proteomics. The guide includes structured data tables for hypothetical results, detailed experimental protocols, and workflow visualizations to offer a practical framework for researchers in the field.

Introduction and Structural Rationale

The compound 3-(4-(1-(2-Benzylpiperidine-1-carbonyl)triazol-4-yl)phenyl)benzoic acid is a novel chemical entity with potential therapeutic applications. Its structure comprises several key pharmacophores that suggest possible interactions with various classes of biological targets.

  • Benzylpiperidine Moiety: The 2-benzylpiperidine and 4-benzylpiperidine scaffolds are known to interact with central nervous system targets. Specifically, they are found in molecules that act as monoamine reuptake inhibitors or releasing agents, targeting dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters[1][2]. The broader benzoylpiperidine fragment is recognized as a "privileged structure" in medicinal chemistry, appearing in ligands for serotoninergic and dopaminergic receptors (e.g., 5-HT₂A) and as an inhibitor of enzymes like monoacylglycerol lipase (MAGL)[3].

  • Triazole Ring: This heterocyclic component is a common feature in medicinal chemistry, known for its role in forming stable interactions with biological targets and appearing in compounds such as CCK1 receptor agonists[4].

  • Benzoic Acid Group: This functional group can act as a hydrogen bond donor and acceptor, potentially anchoring the molecule to a target's binding site.

Given these structural features, a systematic approach is required to elucidate the specific molecular target(s) of this compound. This guide outlines a logical workflow, from initial computational predictions to rigorous experimental validation.

Phase 1: In Silico Target Prediction

Computational methods provide a rapid and cost-effective first step to generate hypotheses about a compound's potential targets by analyzing its structure.

Ligand-Based and Structure-Based Approaches
  • Ligand-Based Methods: These methods compare the query compound to databases of molecules with known biological activities. Techniques include 2D and 3D chemical similarity searches and pharmacophore modeling.

  • Structure-Based Methods (Reverse Docking): This involves docking the 3D conformation of the compound into the binding sites of a large collection of known protein structures to predict potential binding partners based on scoring functions.

A summary of potential outputs from these in silico tools is presented in Table 1.

Table 1: Hypothetical In Silico Target Prediction Results

Prediction Method Predicted Target Class Specific Examples Confidence Score
Chemical Similarity (2D) GPCRs (Monoamine) 5-HT₂A Receptor, Dopamine D₂ Receptor 0.85
Pharmacophore Screening Kinases Mitogen-Activated Protein Kinase (MAPK) 0.79
Reverse Docking Hydrolases Monoacylglycerol Lipase (MAGL) -8.5 kcal/mol (Docking Score)

| Machine Learning Model | Ion Channels | Voltage-gated sodium channels | 0.72 |

Phase 2: Experimental Target Identification

Following computational analysis, experimental methods are employed to identify the physical interaction partners of the compound within a biological system.

Phenotypic Screening and Target Deconvolution

This "forward pharmacology" approach first identifies a compound-induced biological effect (a phenotype) and then works backward to identify the target responsible.

  • Phenotypic Assay: Screen the compound in a panel of disease-relevant cell-based assays (e.g., cancer cell viability, cytokine release, or neuronal activity assays).

  • Target Deconvolution: If a robust phenotype is observed, identify the target using methods like:

    • Cellular Thermal Shift Assay (CETSA): Based on the principle that ligand binding stabilizes a target protein against thermal denaturation.

    • Genetic Approaches: Using CRISPR or RNAi screens to identify genes that, when knocked out or knocked down, phenocopy or block the compound's effect.

Affinity-Based Proteomics

This direct approach uses the compound as a "bait" to capture its binding proteins from a cell lysate or tissue extract.

  • Chemical Probe Synthesis: Synthesize a derivative of the compound that can be immobilized on a solid support (e.g., sepharose beads) or tagged with a reporter group (e.g., biotin) without losing its biological activity.

  • Affinity Pull-Down: Incubate the immobilized probe with a proteome source.

  • Mass Spectrometry: Elute the bound proteins, digest them into peptides, and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The overall target identification workflow is visualized in Figure 1.

G cluster_0 Phase 1: In Silico Prediction cluster_1 Phase 2: Experimental Identification cluster_2 Phase 3: Validation in_silico Ligand & Structure-Based Target Prediction hypothesis Generate Target Hypotheses (e.g., GPCRs, Kinases) in_silico->hypothesis phenotypic Phenotypic Screening hypothesis->phenotypic affinity Affinity-Based Proteomics hypothesis->affinity deconvolution Target Deconvolution (CETSA, CRISPR) phenotypic->deconvolution candidates Candidate Targets affinity->candidates deconvolution->candidates biophysical Biophysical Assays (SPR, ITC) candidates->biophysical biochemical Biochemical/Cellular Assays biophysical->biochemical validated Validated Target biochemical->validated

Figure 1: General workflow for target identification and validation.

A more detailed visualization of the affinity-based proteomics workflow is provided in Figure 2.

G compound Test Compound probe Synthesize Immobilized Chemical Probe compound->probe incubation Incubate Probe with Lysate probe->incubation lysate Prepare Cell Lysate (Proteome) lysate->incubation wash Wash to Remove Non-specific Binders incubation->wash elution Elute Bound Proteins wash->elution ms LC-MS/MS Analysis elution->ms analysis Data Analysis & Hit Identification ms->analysis G Compound Test Compound GPCR 5-HT₂A Receptor (GPCR) Compound->GPCR Binds & Activates Gq Gαq GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Signaling Ca->Downstream PKC->Downstream

References

The Synthesis of Benzylpiperidine-Triazole Scaffolds: A Technical Guide to Patented Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The convergence of the benzylpiperidine motif and the triazole ring system has yielded a plethora of compounds with significant therapeutic potential. The N-benzylpiperidine structure is a well-established pharmacophore, known for its structural flexibility and ability to engage in crucial cation-π interactions with biological targets.[1] When combined with the versatile triazole moiety, which is a cornerstone in medicinal chemistry due to its diverse biological activities, the resulting hybrid molecules present a rich area for drug discovery. This technical guide provides an in-depth overview of the synthetic methodologies for constructing benzylpiperidine-triazole compounds as detailed in the patent literature, offering a valuable resource for researchers in the field.

Core Synthetic Strategies

The patent literature reveals several key strategies for the synthesis of benzylpiperidine-triazole derivatives. These can be broadly categorized into two main approaches:

  • Sequential Assembly: This common strategy involves the synthesis of the benzylpiperidine and triazole precursors separately, followed by their coupling. This can be achieved through various reactions, such as N-alkylation of a triazole with a benzylpiperidine halide or the reaction of a piperidine derivative with a pre-formed triazole-containing side chain.

  • Ring Formation on a Precursor Scaffold: In this approach, a molecule containing a benzylpiperidine core is elaborated with functional groups that are then cyclized to form the triazole ring. This often involves the reaction of hydrazines with appropriate precursors.

The following sections will delve into specific patented examples, providing detailed experimental protocols and quantitative data to illustrate these synthetic routes.

Patented Synthetic Protocols and Data

The following tables summarize quantitative data from key patents describing the synthesis of benzylpiperidine-triazole precursors and related structures.

Table 1: Synthesis of N-Benzylpiperidine Precursors

Patent/CompoundStarting MaterialsReagents & SolventsReaction ConditionsYield
US6657062B1 1-benzyl-4-(4-fluorophenyl)-1,2,5,6-tetrahydropyridine tosylate, paraformaldehyde45-65% aq. H₂SO₄, HCl70-90°C, 1-2 hoursNot specified
US6657062B1 (±)-cis-1-benzyl-4-(4-fluorophenyl)-3-hydroxymethylpiperidineMethanesulfonyl chloride, triethylamine, dichloromethaneRoom temperature, 3 hoursNot specified
US6657062B1 (±)-trans-1-benzyl-4-(4-fluorophenyl)-3-mesyloxymethylpiperidine, sesamolToluene, NaOH, tricaprylmethylammonium chlorideReflux, 5 hoursNot specified

Table 2: Synthesis of Triazole and Related Heterocyclic Cores

Patent/CompoundStarting MaterialsReagents & SolventsReaction ConditionsYield
US4549026A Ortho diaminotoluene, sodium nitrite50% phosphoric acid, n-butanol80°C, 1 hour98% (crude)
US4549026A Chloro-ortho phenylene diamine, sodium nitrite30% HCl, octylalcohol60°C, 1 hourNot specified
US3709898A 5-chloro-2-(3-methyl-4H-1,2,4-triazol-4-yl)benzophenone, paraformaldehydeXyleneNot specified45.3%

Detailed Experimental Protocols

Protocol 1: Synthesis of (±)-1-Benzyl-4-(4-fluorophenyl)-3-hydroxymethyl-1,2,3,6-tetrahydropyridine tosylate (from US6657062B1)

This protocol describes the formation of a key benzylpiperidine intermediate.

  • To a solution of 160 ml of water, add 140 ml of concentrated sulfuric acid portionwise with stirring and cooling.

  • Add 40 ml of concentrated hydrochloric acid, 88 g (0.2 mol) of 1-benzyl-4-(4-fluorophenyl)-1,2,5,6-tetrahydropyridine tosylate, and 8 g (0.267 mol) of paraformaldehyde at room temperature.

  • Stir the mixture at 80°C for one hour.

  • Add 300 ml of toluene followed by 300 ml of water.

  • Alkalinize the mixture by adding a solution of 240 g of sodium hydroxide in 500 ml of water, maintaining the temperature below 40°C with cooling.

  • Separate the phases at 30°C and extract the aqueous layer with 50 ml of toluene.

  • Combine the toluene solutions and wash successively with 3.2 ml of concentrated hydrochloric acid in 200 ml of water, and then with 1 ml of concentrated hydrochloric acid in 100 ml of water.

Protocol 2: Synthesis of (±)-trans-1-Benzyl-4-(4-fluorophenyl)-3-(3,4-methylenedioxyphenoxymethyl)piperidine (from US6657062B1)

This protocol illustrates the coupling of a benzylpiperidine derivative with a phenolic compound.

  • To a solution of 7.54 g (0.02 mol) of (±)-trans-1-benzyl-4-(4-fluorophenyl)-3-mesyloxymethylpiperidine in 40 ml of toluene, add a solution of 2.8 g (0.07 mol) of sodium hydroxide in 4.2 ml of water, 0.3 g of tricaprylmethylammonium chloride, and 3.0 g (0.022 mol) of sesamol.

  • Boil the mixture under reflux with vigorous stirring for 5 hours under a nitrogen atmosphere.

  • After the reaction, dilute the mixture with 30 ml of water and separate the phases at room temperature.

  • Wash the toluene phase five times with 30 ml of water each, dry, and filter.

Protocol 3: General Procedure for the Preparation of Condensed Triazoles (from US4549026A)

This protocol provides a general method for the formation of a triazole ring from an ortho-diamine.

  • To a mixture of 122 parts of ortho-diaminotoluene, 72 parts of sodium nitrite, 200 parts of n-butanol, and 32 parts of water, add 200 parts of 50% phosphoric acid.

  • Stir the mixture for 1 hour at 80°C.

  • Allow the mixture to form two layers, an organic and an aqueous layer.

  • Separate the aqueous layer containing dissolved sodium phosphate from the organic layer.

  • Distill off the n-butanol from the organic layer to obtain the crude tolyltriazole. The reported yield of the crude product is 98% of the theoretical value.[2]

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic processes described in the patent literature.

Synthesis_Pathway_1 A 1-Benzyl-4-(4-fluorophenyl)- 1,2,5,6-tetrahydropyridine tosylate C Prins Reaction (H₂SO₄, HCl, 80°C) A->C B Paraformaldehyde B->C D (±)-1-Benzyl-4-(4-fluorophenyl)- 3-hydroxymethyl-1,2,3,6- tetrahydropyridine C->D

Caption: Synthesis of a key benzylpiperidine intermediate via a Prins reaction.

Synthesis_Pathway_2 A (±)-trans-1-Benzyl-4- (4-fluorophenyl)-3- mesyloxymethylpiperidine C Nucleophilic Substitution (NaOH, Toluene, Reflux) A->C B Sesamol B->C D (±)-trans-1-Benzyl-4- (4-fluorophenyl)-3-(3,4- methylenedioxyphenoxymethyl)piperidine C->D

Caption: Coupling of a mesylated benzylpiperidine with a phenolic compound.

Synthesis_Pathway_3 A Ortho-diamino- toluene C Diazotization & Cyclization (H₃PO₄, 80°C) A->C B Sodium Nitrite B->C D Tolyltriazole (crude) C->D

Caption: Formation of a condensed triazole ring from an ortho-diamine.

Conclusion

The synthesis of benzylpiperidine-triazole derivatives is a dynamic area of research, driven by the quest for novel therapeutics. The patent literature provides a valuable, though sometimes fragmented, source of detailed synthetic information. The methodologies presented here, from the formation of key benzylpiperidine intermediates to the construction of the triazole ring, highlight the chemical diversity and ingenuity employed in this field. By understanding these core synthetic strategies and experimental protocols, researchers can be better equipped to design and execute the synthesis of new and potentially life-saving drug candidates.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3-(4-(1-(2-Benzylpiperidine-1-carbonyl)triazol-4-yl)phenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-(4-(1-(2-Benzylpiperidine-1-carbonyl)triazol-4-yl)phenyl)benzoic acid is a complex molecule featuring a piperidine ring, a triazole core, and a biphenyl benzoic acid moiety. Its structural motifs are of interest in medicinal chemistry. This document provides a detailed protocol for its synthesis, based on established chemical transformations, including amide bond formation and copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Overall Synthetic Scheme:

The synthesis of the target compound can be envisioned through a convergent approach, involving the preparation of three key intermediates: 2-benzylpiperidine, 3-(4-ethynylphenyl)benzoic acid, and an activated carbonyl triazole precursor. The final steps involve the formation of the triazole ring via a click reaction, followed by the formation of an amide bond.

Experimental Protocols

Part 1: Synthesis of 2-Benzylpiperidine

2-Benzylpiperidine is a key chiral intermediate.[1][2][3] Its synthesis can be achieved through various methods, including the alkylation of piperidine or through multi-step sequences involving cyclization.[4][5] A common laboratory-scale preparation involves the reductive amination of 2-benzoylpyridine followed by reduction of the pyridine ring.

Protocol 1: Synthesis of 2-Benzylpiperidine

  • Step 1a: Synthesis of Phenyl(pyridin-2-yl)methanol. To a solution of 2-benzoylpyridine (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.5 eq) portion-wise. Stir the reaction mixture at room temperature for 4 hours. Quench the reaction with water and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the product.

  • Step 1b: Synthesis of 2-Benzylpyridine. To a solution of phenyl(pyridin-2-yl)methanol (1.0 eq) in dichloromethane, add thionyl chloride (1.2 eq) dropwise at 0 °C. Stir for 1 hour, then add triethylamine (3.0 eq). The mixture is then subjected to reduction, for example, using hydrogen gas with a palladium catalyst, to afford 2-benzylpyridine.

  • Step 1c: Synthesis of 2-Benzylpiperidine. The 2-benzylpyridine (1.0 eq) is dissolved in acetic acid and subjected to hydrogenation using a platinum(IV) oxide catalyst under a hydrogen atmosphere until the uptake of hydrogen ceases. The catalyst is removed by filtration, and the solvent is evaporated. The residue is basified with a sodium hydroxide solution and extracted with diethyl ether. The organic layer is dried and concentrated to give 2-benzylpiperidine.[1]

Part 2: Synthesis of 3-(4-(1H-1,2,3-triazol-4-yl)phenyl)benzoic acid

This intermediate is synthesized via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[6]

Protocol 2: Synthesis of 3-(4-(1H-1,2,3-triazol-4-yl)phenyl)benzoic acid

  • Step 2a: Synthesis of 3-(4-ethynylphenyl)benzoic acid. This intermediate can be prepared via a Sonogashira coupling between 3-bromo-4'-iodobiphenyl and trimethylsilylacetylene, followed by deprotection of the silyl group.

  • Step 2b: Synthesis of 3-(4-azidophenyl)benzoic acid. This can be prepared from 3-(4-aminophenyl)benzoic acid via a diazotization reaction followed by treatment with sodium azide.

  • Step 2c: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). To a mixture of 3-(4-ethynylphenyl)benzoic acid (1.0 eq) and 3-(4-azidophenyl)benzoic acid (1.0 eq) in a solvent mixture such as t-butanol/water, add sodium ascorbate (0.2 eq) and copper(II) sulfate pentahydrate (0.1 eq). Stir the reaction mixture at room temperature for 24 hours. The product will precipitate out of the solution and can be collected by filtration, washed with water, and dried.

Part 3: Synthesis of 3-(4-(1-(2-Benzylpiperidine-1-carbonyl)triazol-4-yl)phenyl)benzoic acid

The final product is obtained by forming an amide bond between the triazole intermediate and 2-benzylpiperidine.

Protocol 3: Amide Bond Formation

  • To a solution of 3-(4-(1H-1,2,3-triazol-4-yl)phenyl)benzoic acid (1.0 eq) in dimethylformamide (DMF), add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and N-hydroxybenzotriazole (HOBt) (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-benzylpiperidine (1.1 eq) and a base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final compound, 3-(4-(1-(2-Benzylpiperidine-1-carbonyl)triazol-4-yl)phenyl)benzoic acid.[7]

Data Presentation

Table 1: Physicochemical Properties of 3-(4-(1-(2-Benzylpiperidine-1-carbonyl)triazol-4-yl)phenyl)benzoic acid

PropertyValueReference
Molecular FormulaC28H26N4O3[7]
Molecular Weight466.53 g/mol [7]
XlogP (predicted)5.3[7]
Monoisotopic Mass466.2005 Da[7]

Table 2: Summary of Key Synthetic Steps and Reagents

StepReaction TypeKey Reagents
1Reductive Amination / Ring Reduction2-Benzoylpyridine, NaBH4, H2, PtO2
2Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Alkyne precursor, Azide precursor, CuSO4·5H2O, Sodium Ascorbate
3Amide CouplingCarboxylic acid, 2-Benzylpiperidine, EDC, HOBt, DIPEA

Visualizations

Synthetic Workflow Diagram

Synthetic_Workflow cluster_intermediates Intermediate Synthesis cluster_final_product Final Product Synthesis A 2-Benzoylpyridine B 2-Benzylpiperidine A->B Reduction F Target Molecule B->F Amide Coupling C 3-(4-ethynylphenyl)benzoic acid E 3-(4-(1H-1,2,3-triazol-4-yl)phenyl)benzoic acid C->E CuAAC D Azide Precursor D->E CuAAC E->F Amide Coupling

Caption: Synthetic workflow for the target molecule.

Logical Relationship of Key Moieties

Molecule_Structure Target Target Molecule Piperidine 2-Benzylpiperidine Target->Piperidine contains Triazole 1,2,3-Triazole Target->Triazole contains Biphenyl Biphenyl Benzoic Acid Target->Biphenyl contains Piperidine->Triazole linked via amide bond Triazole->Biphenyl linked

Caption: Key structural moieties of the target molecule.

References

Application Notes and Protocols for Developing In Vitro Assays for Novel Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Role of In Vitro Assays in Drug Discovery

The journey of a novel small molecule inhibitor from concept to clinic is a long and complex process.[1] At the heart of this preclinical discovery phase lies a series of robust and reliable in vitro assays. These assays are essential tools that allow researchers to identify and characterize potential drug candidates by measuring their effects on specific biological targets or cellular processes in a controlled laboratory setting.[1][2]

This document provides a detailed guide to the principles, protocols, and data interpretation for key in vitro assays used in the development of small molecule inhibitors. It covers the logical progression from initial biochemical screens that confirm direct target interaction to more complex cell-based assays that provide insights into a compound's activity in a physiologically relevant context.

The In Vitro Assay Development Workflow

The development of a successful small molecule inhibitor follows a structured screening cascade. This workflow is designed to efficiently test large numbers of compounds and progressively select those with the most promising characteristics—potency, selectivity, and cellular activity—while eliminating unsuitable candidates.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Validation cluster_2 Phase 3: Lead Generation CompoundLibrary Compound Library (>100,000s of compounds) HTS High-Throughput Screening (HTS) (e.g., Biochemical Assay) CompoundLibrary->HTS Hits Initial Hits Identified (0.5-5% of library) HTS->Hits DoseResponse Dose-Response & IC50 Determination Hits->DoseResponse Orthogonal Orthogonal & Counter-Assays (Rule out false positives) DoseResponse->Orthogonal ConfirmedHits Confirmed Hits Orthogonal->ConfirmedHits CellBased Cell-Based Assays (Viability, Target Engagement) ConfirmedHits->CellBased SAR Structure-Activity Relationship (SAR) CellBased->SAR LeadCandidates Lead Candidates SAR->LeadCandidates InVivo InVivo LeadCandidates->InVivo Proceed to In Vivo Studies

Caption: A typical workflow for small molecule inhibitor discovery.

Biochemical Assays: Quantifying Direct Target Inhibition

Biochemical assays are often the first step in a screening campaign.[2] They utilize purified components—such as an enzyme and its substrate—to directly measure the effect of an inhibitor on its target in a clean, controlled system. This approach is ideal for high-throughput screening (HTS) due to its simplicity and scalability.

Application Note: Enzyme Inhibition Assays

The most common biochemical assay measures the inhibition of an enzyme's activity.[3] The goal is to determine the concentration of a small molecule required to reduce the enzyme's activity by 50%, a value known as the IC50 (Half Maximal Inhibitory Concentration) . A lower IC50 value indicates a higher potency of the inhibitor.[3]

Advantages:

  • Direct Measurement: Directly quantifies the interaction between the inhibitor and the target protein.

  • High Throughput: Simple reaction mixtures are amenable to automation and miniaturization (e.g., 384- or 1536-well plates).

  • Mechanistic Insight: Can be adapted to study the mechanism of inhibition (e.g., competitive, non-competitive).

Limitations:

  • Lacks Biological Context: Does not account for cell permeability, off-target effects, or metabolic degradation of the compound.

  • Artificial System: Uses purified, often recombinant, proteins that may not reflect the native conformational state within a cell.

Protocol: Generic Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method to determine the IC50 of a small molecule against a specific protein kinase using a luminescence-based assay that quantifies ATP consumption.

Principle: Kinase activity consumes ATP. The amount of ATP remaining after the kinase reaction is inversely proportional to kinase activity. A luminescent reagent (e.g., ADP-Glo™) can be used to quantify the remaining ATP. Inhibited reactions will have more ATP remaining, resulting in a stronger luminescent signal.

Materials:

  • Purified kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • Small molecule inhibitor stock solution (e.g., 10 mM in DMSO)

  • Assay Buffer (containing MgCl2, DTT, etc.)

  • ATP

  • White, opaque 96-well or 384-well assay plates

  • Luminescence-based ATP detection kit (e.g., ADP-Glo™ Kinase Assay, Promega)

  • Multichannel pipettes or automated liquid handler

  • Plate reader with luminescence detection capabilities

Experimental Workflow:

G cluster_0 Preparation cluster_1 Reaction cluster_2 Detection A 1. Prepare serial dilutions of inhibitor in DMSO C 3. Add inhibitor dilutions and Master Mix to plate A->C B 2. Prepare Master Mix: Kinase, Substrate, Buffer B->C D 4. Add ATP to initiate kinase reaction C->D E 5. Incubate at RT D->E F 6. Add ADP-Glo™ Reagent (stops reaction, depletes ATP) E->F G 7. Add Kinase Detection Reagent (converts ADP to ATP, generates light) F->G H 8. Read Luminescence G->H

Caption: Workflow for a luminescence-based kinase inhibition assay.

Procedure:

  • Compound Preparation: Prepare a serial dilution series of the inhibitor. For an 11-point curve, start with a high concentration (e.g., 100 µM) and perform 1:3 serial dilutions in DMSO. Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).

  • Reaction Setup:

    • Add the diluted compounds to the wells of the assay plate (e.g., 1 µL).

    • Prepare a master mix containing assay buffer, kinase, and substrate. Add this mix to the wells (e.g., 40 µL).

    • Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Reaction: Prepare an ATP solution at a concentration near the Kₘ for the specific kinase. Add the ATP solution to all wells to start the reaction (e.g., 10 µL).

  • Incubation: Incubate the plate at room temperature for the desired time (e.g., 60 minutes). The optimal time should be determined during assay development to ensure the reaction is in the linear range.

  • Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the first reagent from the detection kit (e.g., ADP-Glo™ Reagent). Incubate as recommended (e.g., 40 minutes).

    • Add the second detection reagent, which converts the ADP generated by the kinase back to ATP and provides luciferase and luciferin to generate a luminescent signal. Incubate as recommended (e.g., 30 minutes).

  • Data Acquisition: Measure the luminescence signal using a plate reader.

Data Analysis and Presentation:

  • Normalize the data: Set the average of the DMSO-only wells as 100% activity and the no-enzyme or high-concentration inhibitor wells as 0% activity.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.[3]

Table 1: Example Data for IC50 Determination of Inhibitor X

Inhibitor X Conc. (µM)Log [Inhibitor X]Raw Luminescence (RLU)% Inhibition
1002.0098,50099.4%
33.31.5297,20097.9%
11.11.0591,50091.5%
3.700.5775,40073.1%
1.230.0952,10046.8%
0.41-0.3928,90020.3%
0.14-0.8615,6005.1%
0.05-1.3411,2000.1%
0 (DMSO)-11,150 (Max Activity)0.0%
No Enzyme-105,000 (Min Activity)100.0%
Calculated IC50 1.35 µM

Cell-Based Assays: Assessing Activity in a Biological System

While biochemical assays are crucial for confirming direct target inhibition, cell-based assays are vital for evaluating a compound's efficacy and toxicity in a more biologically relevant environment.[4] These assays use living cells to measure downstream functional outcomes or to confirm that the compound can enter the cell and engage its target.

Application Note: Cell Viability and Cytotoxicity Assays

A primary concern for any potential drug is its toxicity. Cytotoxicity assays are used to measure how a compound affects cell health. A common method is the MTT assay, which measures the metabolic activity of a cell population, serving as an indicator of cell viability.[5][6] A potent inhibitor should ideally show high efficacy against its target without causing general cell death (unless the therapeutic goal is to kill specific cells, as in cancer).

Principle: The MTT assay is a colorimetric assay where the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in metabolically active cells to form insoluble purple formazan crystals.[6] The amount of formazan produced is proportional to the number of viable cells.[5]

Protocol: MTT Assay for Cell Viability

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Small molecule inhibitor

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well clear flat-bottom tissue culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate spectrophotometer (absorbance reader)

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of media. Incubate overnight to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of the inhibitor in cell culture medium. Remove the old media from the plate and add 100 µL of the media containing the various inhibitor concentrations. Include wells with media only (no cells, for background) and cells with vehicle (e.g., DMSO) as a control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a CO₂ incubator.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[6]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into purple formazan crystals.[7]

  • Solubilization: Carefully remove the media and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5] Mix thoroughly by gentle shaking or pipetting.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[5] A reference wavelength of 630 nm can be used to subtract background noise.

Data Analysis and Presentation:

  • Subtract the average absorbance of the media-only wells from all other readings.

  • Normalize the data by setting the average absorbance of the vehicle-control wells to 100% viability.

  • Plot the percent viability against the logarithm of the inhibitor concentration to determine the CC50 (50% cytotoxic concentration).

Table 2: Example Cell Viability Data for Inhibitor Y

Inhibitor Y Conc. (µM)Log [Inhibitor Y]Corrected Absorbance (570 nm)% Viability
2002.300.0858.1%
1002.000.15214.5%
501.700.31129.6%
251.400.54551.9%
12.51.100.81277.3%
6.250.800.98894.1%
3.130.501.03198.2%
0 (Vehicle)-1.050100.0%
Calculated CC50 24.1 µM
Application Note: Target Engagement Assays

A critical step in drug discovery is confirming that a small molecule binds to its intended target within the complex environment of a living cell.[8] Target engagement (TE) assays provide this crucial evidence, bridging the gap between biochemical potency and cellular activity. Technologies like NanoBRET™ (Bioluminescence Resonance Energy Transfer) and CETSA (Cellular Thermal Shift Assay) are powerful methods for quantifying compound binding in live cells.[8][9][10]

Principle of NanoBRET™ TE: This assay measures the binding of a test compound to a specific target protein inside intact cells.[11] The target protein is fused to a highly efficient NanoLuc® luciferase. A fluorescent tracer that binds to the same target is added to the cells. When the tracer binds to the NanoLuc®-fused target, the energy from the luciferase reaction is transferred to the tracer, which then emits light at its own wavelength (BRET). A test compound that also binds the target will compete with the tracer, disrupting BRET in a dose-dependent manner. This allows for the calculation of the compound's apparent affinity (EC50) in a live-cell context.[11][12]

Protocol: NanoBRET™ Target Engagement Assay

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid DNA encoding the target protein fused to NanoLuc®

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM® I Reduced Serum Medium

  • White, non-binding surface 96-well or 384-well plates

  • Specific NanoBRET™ fluorescent tracer for the target of interest

  • Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • Plate reader capable of measuring filtered luminescence at two wavelengths (e.g., 450 nm and 610 nm)

Procedure:

  • Transfection: Transfect HEK293 cells with the NanoLuc®-target fusion plasmid DNA. Culture the cells for 18-24 hours to allow for protein expression.[12]

  • Cell Plating: Harvest the transfected cells and resuspend them in Opti-MEM®. Dispense the cell suspension into the wells of the assay plate.

  • Compound and Tracer Addition:

    • Add the test compounds in a serial dilution to the wells.

    • Add the fluorescent NanoBRET™ tracer at a predetermined optimal concentration to all wells.

  • Equilibration: Incubate the plate for 2 hours at 37°C with 5% CO₂ to allow the compound/tracer binding to reach equilibrium.[12]

  • Substrate Addition: Prepare the detection reagent containing the Nano-Glo® Substrate and the extracellular inhibitor. Add this reagent to all wells.

  • Data Acquisition: Read the plate within 20 minutes. Measure the luminescence signal at two wavelengths: the donor emission (NanoLuc®, ~450 nm) and the acceptor emission (tracer, ~610 nm).[12]

Data Analysis and Presentation:

  • Calculate the NanoBRET™ ratio for each well by dividing the acceptor signal (610 nm) by the donor signal (450 nm).

  • Normalize the data using vehicle control (0% inhibition) and a high concentration of a known binder or no-tracer control (100% inhibition).

  • Plot the normalized BRET ratio against the logarithm of the inhibitor concentration and fit to a sigmoidal curve to determine the cellular EC50.

Table 3: Example Target Engagement Data for Inhibitor Z

Inhibitor Z Conc. (nM)Log [Inhibitor Z]Corrected NanoBRET™ Ratio (mBU)% Inhibition
100004.005598.9%
30003.486897.4%
10003.0015487.2%
3002.4858955.4%
1002.00110516.2%
301.4812982.5%
101.0013210.8%
0 (Vehicle)-13320.0%
Calculated Cellular EC50 265 nM

Example Signaling Pathway: PI3K/AKT/mTOR

Small molecule inhibitors are often designed to target key nodes in cellular signaling pathways that have become dysregulated in disease. The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival and is frequently hyperactivated in various cancers, making it a prime target for inhibitor development.[13][14]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GF Growth Factor GF->RTK Binds PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival (Inhibition of Apoptosis) AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor_PI3K PI3K Inhibitor (e.g., Apitolisib) Inhibitor_PI3K->PI3K Inhibitor_AKT AKT Inhibitor (e.g., Ipatasertib) Inhibitor_AKT->AKT Inhibitor_mTOR mTOR Inhibitor (e.g., Everolimus) Inhibitor_mTOR->mTORC1

Caption: The PI3K/AKT/mTOR signaling pathway with inhibitor targets.

This diagram illustrates how a growth factor signal is transduced through the cell. Small molecule inhibitors can be designed to block key kinases in this pathway, such as PI3K, AKT, or mTOR, thereby preventing downstream signals that drive cell proliferation and survival.[14][15][16] An effective assay for an inhibitor targeting this pathway might measure the phosphorylation of a downstream substrate (e.g., p-AKT) in a cell-based format.

References

Application of Click Chemistry for Triazole Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions.[1] Among these, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has become a cornerstone of modern chemical synthesis, enabling the efficient construction of 1,4-disubstituted 1,2,3-triazoles.[2][3] This powerful ligation chemistry has found widespread applications in drug discovery, materials science, and bioconjugation.[2][4] The resulting triazole core is more than just a passive linker; it can engage in hydrogen bonding and dipole interactions, making it a valuable pharmacophore in medicinal chemistry.[2]

Beyond the well-established CuAAC, other click chemistry methodologies have emerged to provide access to different triazole isomers. The ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) selectively yields 1,5-disubstituted triazoles and can also be used with internal alkynes to produce fully substituted triazoles.[5][6][7] For biological applications where the cytotoxicity of a copper catalyst is a concern, strain-promoted azide-alkyne cycloaddition (SPAAC) offers a metal-free alternative.[8][9] SPAAC utilizes strained cyclooctynes that react readily with azides without the need for a catalyst.[8][9]

These application notes provide an overview of these key click chemistry methods for triazole synthesis, along with detailed experimental protocols and quantitative data to guide researchers in their synthetic endeavors.

I. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the most widely used click reaction for the synthesis of 1,4-disubstituted 1,2,3-triazoles. It is characterized by its high efficiency, mild reaction conditions, and broad substrate scope.[10]

Quantitative Data for CuAAC Reactions

The following table summarizes the reaction conditions and yields for the synthesis of various 1,2,3-triazoles using a copper phenylacetylide catalyst.

EntryAlkyneAzideProductYield (%)
11-(prop-2-yn-1-yl)cyclohexan-1-olBenzyl azide1-(1-(1-benzyl-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol90
21-ethynyl-4-nitrobenzeneBenzyl azide1-benzyl-4-(4-nitrophenyl)-1H-1,2,3-triazole85
31-chloro-4-(prop-2-yn-1-yloxy)benzeneBenzyl azide1-benzyl-4-((4-chlorophenoxy)methyl)-1H-1,2,3-triazole70[6]
41-nitro-4-(prop-2-yn-1-yloxy)benzeneBenzyl azide1-benzyl-4-((4-nitrophenoxy)methyl)-1H-1,2,3-triazole87[6]
5Phenylacetylene1,3-diazidopropan-2-ol1,3-bis(4-phenyl-1H-1,2,3-triazol-1-yl)propan-2-ol92[6]
Experimental Protocol: Synthesis of 1-Benzyl-4-phenyl-1H-1,2,3-triazole via CuAAC

This protocol describes a typical procedure for the copper-catalyzed synthesis of a 1,4-disubstituted triazole.

Materials:

  • Benzyl azide

  • Phenylacetylene

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Water

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a 50 mL round-bottom flask, add benzyl azide (1.0 mmol, 1.0 equiv) and phenylacetylene (1.1 mmol, 1.1 equiv).

  • Add a 1:1 mixture of tert-butanol and water (10 mL).

  • In a separate vial, prepare a solution of copper(II) sulfate pentahydrate (0.05 mmol, 0.05 equiv) in water (1 mL).

  • In another vial, prepare a solution of sodium ascorbate (0.1 mmol, 0.1 equiv) in water (1 mL).

  • Add the copper sulfate solution to the reaction mixture, followed by the sodium ascorbate solution.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water (20 mL) and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel to afford the pure 1-benzyl-4-phenyl-1H-1,2,3-triazole.

II. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

The RuAAC reaction provides a complementary method to CuAAC, affording 1,5-disubstituted 1,2,3-triazoles with high regioselectivity.[11] A key advantage of RuAAC is its ability to tolerate internal alkynes, leading to the formation of 1,4,5-trisubstituted 1,2,3-triazoles.[12]

Quantitative Data for RuAAC Reactions

The following table presents data for the RuAAC of various azides and alkynes, highlighting the reaction conditions and corresponding yields.

EntryAlkyneAzideCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1PhenylacetyleneBenzyl azide[CpRuCl(PPh₃)₂] (2)Benzene80280[12]
21-OctyneBenzyl azide[CpRuCl(COD)] (1)Dioxane100 (µw)0.1789[13]
3DiphenylacetyleneBenzyl azide[CpRuCl(PPh₃)₂] (2)Benzene80280[12]
4Methyl propiolateBenzyl azide[CpRuCl(COD)] (2)Toluene451695
5Phenylacetylene1-Azido-4-methoxybenzene[Cp*RuCl(PPh₃)₂] (5)Benzene8024low
Experimental Protocol: Synthesis of 1-Benzyl-5-phenyl-1H-1,2,3-triazole via RuAAC

This protocol outlines a general procedure for the ruthenium-catalyzed synthesis of a 1,5-disubstituted triazole.

Materials:

  • Benzyl azide

  • Phenylacetylene

  • [Cp*RuCl(COD)] (Pentamethylcyclopentadienyl ruthenium(II) chloride cyclooctadiene complex)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add [Cp*RuCl(COD)] (0.02 mmol, 0.02 equiv).

  • Add anhydrous 1,2-dichloroethane (5 mL) to dissolve the catalyst.

  • Add benzyl azide (1.0 mmol, 1.0 equiv) to the flask via syringe.

  • Add phenylacetylene (1.2 mmol, 1.2 equiv) to the reaction mixture via syringe.

  • Heat the reaction mixture to 60 °C and stir for 16-24 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Concentrate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the pure 1-benzyl-5-phenyl-1H-1,2,3-triazole.

III. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click reaction that is highly valuable for biological applications where metal toxicity is a concern.[8] The reaction relies on the high ring strain of cyclooctynes to achieve rapid cycloaddition with azides.[9]

Quantitative Data for SPAAC Reactions

The reactivity of different cyclooctynes in SPAAC reactions varies. The table below shows the second-order rate constants for the reaction of various cyclooctynes with benzyl azide.

CyclooctyneAbbreviationRate Constant (M⁻¹s⁻¹)
DibenzocyclooctyneDIBO~0.3
Bicyclo[6.1.0]nonyneBCN~0.1
DibenzoazacyclooctyneDIBAC~0.9[14]
BiarylazacyclooctynoneBARAC~1.3[14]
Difluorinated cyclooctyneDIFO~0.6
Experimental Protocol: General Procedure for SPAAC

This protocol provides a general method for the strain-promoted cycloaddition of an azide and a cyclooctyne.

Materials:

  • Azide-containing substrate

  • Cyclooctyne reagent (e.g., DBCO-amine)

  • Phosphate-buffered saline (PBS) or a suitable organic solvent (e.g., DMSO, DMF)

Procedure:

  • Dissolve the azide-containing substrate (1.0 equiv) in the chosen solvent to a desired concentration (e.g., 1-10 mM).

  • Dissolve the cyclooctyne reagent (1.1-1.5 equiv) in the same solvent.

  • Add the cyclooctyne solution to the azide solution.

  • Allow the reaction to proceed at room temperature. The reaction time will vary depending on the reactivity of the cyclooctyne and the concentrations of the reactants (typically from minutes to a few hours).

  • Monitor the reaction progress by a suitable analytical method (e.g., LC-MS, NMR).

  • For biological samples, the product may be analyzed directly. For in vitro reactions, the product can be purified using standard techniques such as HPLC or precipitation if necessary.

Applications in Drug Development and Research

Click chemistry has accelerated the drug discovery process by enabling the rapid synthesis of compound libraries for high-throughput screening.[2] The triazole linkage is a key feature in several FDA-approved drugs and numerous drug candidates with diverse therapeutic applications.[2]

  • Anticancer Agents: Triazole-containing compounds have been synthesized via click chemistry and shown to be potent inhibitors of enzymes like topoisomerase II and histone deacetylases (HDACs), which are crucial targets in cancer therapy.[15][16]

  • Antiviral and Antimicrobial Agents: The triazole scaffold is present in several antifungal drugs, and click chemistry has been employed to synthesize novel compounds with activity against viruses like HIV and various bacteria.

  • Bioconjugation: SPAAC has become an invaluable tool for labeling biomolecules in living systems without causing cellular disruption. This has enabled detailed studies of cellular processes and the development of targeted drug delivery systems.[8]

Visualizations

Experimental Workflow for Triazole Synthesis

G cluster_reactants Reactant Preparation cluster_reaction Click Reaction cluster_workup Purification cluster_analysis Analysis azide Azide reaction Azide-Alkyne Cycloaddition azide->reaction alkyne Alkyne alkyne->reaction extraction Extraction reaction->extraction chromatography Chromatography extraction->chromatography product Triazole Product chromatography->product analysis Spectroscopic Analysis (NMR, MS) product->analysis

Caption: General workflow for triazole synthesis via click chemistry.

Signaling Pathway: Mechanism of Action of HDAC Inhibitors

G HDACi Triazole-based HDAC Inhibitor HDAC Histone Deacetylase (HDAC) HDACi->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation AcetylatedHistones Hyperacetylated Histones Histones->AcetylatedHistones Acetylation Chromatin Relaxed Chromatin Structure AcetylatedHistones->Chromatin GeneExpression Altered Gene Expression Chromatin->GeneExpression p21 p21 Upregulation GeneExpression->p21 Apoptosis Apoptosis GeneExpression->Apoptosis CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest CellCycleArrest->Apoptosis

Caption: Mechanism of action of triazole-based HDAC inhibitors.

References

Application Note: Determination of Purity for Synthetic Organic Compounds Using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of components within a mixture.[1][2] In the field of synthetic organic chemistry and pharmaceutical development, HPLC is indispensable for assessing the purity of newly synthesized compounds, active pharmaceutical ingredients (APIs), and intermediates.[2][3][4] This application note provides a detailed protocol for determining the purity of a synthetic organic compound using Reversed-Phase HPLC (RP-HPLC) with UV detection, the most common mode of HPLC for this purpose.[5][6][7]

Principle of Reversed-Phase HPLC

RP-HPLC separates compounds based on their hydrophobicity.[6] The system utilizes a nonpolar stationary phase (typically silica chemically modified with C8 or C18 alkyl chains) and a polar mobile phase (usually a mixture of water and an organic solvent like acetonitrile or methanol).[5][8][9] As the sample travels through the column, more hydrophobic compounds interact more strongly with the stationary phase and are retained longer, while more polar compounds elute earlier.[5] By gradually increasing the proportion of the organic solvent in the mobile phase (gradient elution), compounds with varying degrees of hydrophobicity can be effectively separated and eluted from the column.

Experimental Workflow

The overall workflow for determining the purity of a synthetic organic compound by HPLC involves several key steps, from initial sample preparation to final data analysis and reporting.

G HPLC Purity Analysis Workflow cluster_prep 1. Preparation cluster_analysis 2. Analysis cluster_data 3. Data Processing cluster_report 4. Reporting Sample Prepare Sample (Dissolve in appropriate solvent) MobilePhase Prepare Mobile Phases (e.g., H2O + 0.1% FA, ACN + 0.1% FA) System Equilibrate HPLC System (Prime pumps, equilibrate column) Inject Inject Sample onto HPLC column System->Inject Separate Separation via Gradient Elution Inject->Separate Detect Detect Eluting Compounds (e.g., UV-Vis Detector) Separate->Detect Chromatogram Generate Chromatogram (Absorbance vs. Retention Time) Detect->Chromatogram Integrate Integrate Peaks (Determine area of each peak) Chromatogram->Integrate Calculate Calculate % Purity (Area Normalization) Integrate->Calculate Report Generate Final Report (Include chromatogram, data table) Calculate->Report G start Obtain Integrated Chromatogram Data sum_areas Sum the areas of ALL peaks to get 'Total Peak Area' start->sum_areas identify_main Identify the peak corresponding to the main compound start->identify_main calculate Calculate % Purity: (% Purity) = (Main Peak Area / Total Peak Area) * 100 sum_areas->calculate get_main_area Record the area of the main peak ('Main Peak Area') identify_main->get_main_area get_main_area->calculate end Report Final Purity Value calculate->end

References

Application Notes and Protocols for Complex Molecule Identification using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Dual Approach to Structural Elucidation

The precise identification of complex molecules is a cornerstone of modern research, particularly in the realms of drug discovery, natural product chemistry, and metabolomics. While numerous analytical techniques contribute to this endeavor, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) stand out for their unparalleled ability to provide detailed structural and molecular information.

  • Mass Spectrometry (MS) excels at providing highly accurate molecular weight information and elemental composition, offering the initial formula of a molecule. Techniques like tandem mass spectrometry (MS/MS) further allow for the fragmentation of molecules, yielding crucial data about substructures and connectivity.[1][2]

  • Nuclear Magnetic Resonance (NMR) spectroscopy, on the other hand, maps the intricate network of atomic nuclei within a molecule. Through-bond and through-space correlations observed in NMR experiments provide a definitive blueprint of the molecular structure, including stereochemistry.[3][4]

This document provides a detailed overview of these two powerful techniques, including quantitative comparisons, application notes, and step-by-step experimental protocols to guide researchers in their use for the unambiguous identification of complex molecules.

Technology Overview & Quantitative Comparison

NMR and MS offer complementary information. While MS provides the pieces of the puzzle (elemental composition and fragments), NMR provides the instructions to assemble them.

Quantitative Comparison: NMR vs. Mass Spectrometry

The choice between NMR and MS, or the decision to use them in tandem, often depends on the specific requirements of the analysis, such as the amount of sample available, the complexity of the mixture, and the level of structural detail required.

FeatureNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Sensitivity Lower (typically requires μM to mM concentrations)Higher (can detect analytes in the fM to pM range)[5]
Sample Requirement Higher (typically 0.5 - 25 mg)[1]Lower (can be as low as nanograms or picograms)
Reproducibility Very HighAverage to High
Quantitative Analysis Inherently quantitative, providing absolute concentrations[6][7]Requires isotopic standards for accurate quantification
Sample Preparation Minimal and non-destructiveMore complex, often requires chromatography and is destructive[6][7]
Structural Information Provides detailed 3D structure and connectivityProvides molecular formula and fragmentation patterns[1]
Analysis Time Slower (minutes to hours per sample)Faster (seconds to minutes per sample)
Instrumentation Cost HigherLower
High-Resolution Mass Spectrometry (HRMS) Analyzers

The performance of a mass spectrometer is largely defined by its mass analyzer. High-resolution instruments are critical for determining the precise elemental composition of a molecule.

Mass Analyzer TypeTypical Resolution (FWHM)Typical Mass AccuracyKey Advantages
Time-of-Flight (TOF) Up to 60,000< 5 ppmHigh acquisition speed, wide mass range
Orbitrap Up to 240,000< 3 ppmHigh resolution, high sensitivity, compact size
FT-ICR > 1,000,000< 1 ppm (sub-ppb possible)[8]Highest resolution and mass accuracy, excellent for complex mixtures[1][8][9]

Application Note: Integrated Workflow for a Novel Compound

The identification of an unknown complex molecule, such as a novel natural product or a drug metabolite, is a multi-step process that leverages the strengths of both HRMS and NMR.

First, the sample is analyzed by High-Resolution Mass Spectrometry (HRMS) , often coupled with liquid chromatography (LC-HRMS). This initial step provides a highly accurate mass of the parent ion, which is used to generate a list of possible molecular formulas.[9] Next, Tandem Mass Spectrometry (MS/MS) is performed to fragment the molecule. The resulting fragmentation pattern provides clues about the core structure and functional groups present.

With a putative molecular formula and fragmentation data in hand, a suite of 2D-NMR experiments is conducted on a purified sample.

  • A COSY (Correlation Spectroscopy) experiment reveals proton-proton couplings, helping to piece together spin systems (e.g., alkyl chains, aromatic rings).[10]

  • An HSQC (Heteronuclear Single Quantum Coherence) spectrum correlates protons with their directly attached carbons, definitively linking the proton and carbon skeletons.[4]

  • An HMBC (Heteronuclear Multiple Bond Correlation) spectrum shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting the fragments identified in the COSY experiment and for placing quaternary carbons and heteroatoms.[4]

Finally, all data is integrated. The molecular formula from HRMS provides the necessary constraints, the MS/MS fragments suggest key substructures, and the 2D-NMR data allows for the complete and unambiguous assembly of the final molecular structure.

G cluster_MS Mass Spectrometry Analysis cluster_NMR NMR Spectroscopy Analysis MS_Start Unknown Compound LC_HRMS LC-HRMS Analysis MS_Start->LC_HRMS Formula Determine Molecular Formula LC_HRMS->Formula MSMS Tandem MS (MS/MS) LC_HRMS->MSMS Data_Integration Integrate MS and NMR Data Formula->Data_Integration Fragments Identify Substructures/ Fragments MSMS->Fragments Fragments->Data_Integration NMR_Sample Purified Compound NMR_2D Acquire 2D NMR Data (COSY, HSQC, HMBC) NMR_Sample->NMR_2D Connectivity Establish Atom Connectivity and Stereochemistry NMR_2D->Connectivity Connectivity->Data_Integration Final_Structure Elucidate Final Structure Data_Integration->Final_Structure

Combined MS and NMR workflow for structure elucidation.

Detailed Experimental Protocols

Protocol: NMR Sample Preparation (General)

This protocol outlines the general steps for preparing a small molecule sample for NMR analysis.

  • Determine Sample Quantity :

    • For standard 1D ¹H NMR, 0.5-5.0 mg of the compound is typically sufficient.[1]

    • For 2D NMR experiments (COSY, HSQC, HMBC), a more concentrated sample is required, generally in the range of 10-30 mg for a typical organic molecule to achieve a concentration of 50-150 mM.[1]

  • Solvent Selection :

    • Choose a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in which the sample is fully soluble.

    • Ensure the solvent peak does not overlap with key analyte signals.

  • Sample Dissolution :

    • Weigh the sample accurately and place it in a clean, dry vial.

    • Add the appropriate volume of deuterated solvent. For a standard 5 mm NMR tube, a volume of 0.6 mL is recommended.[1]

    • Gently vortex or sonicate the vial to ensure the sample is completely dissolved.

  • Transfer to NMR Tube :

    • Using a clean Pasteur pipette, transfer the solution into a high-quality NMR tube. Avoid introducing any solid particles.

    • The height of the liquid in the tube should be at least 4 cm to ensure it is within the detection region of the NMR coil.[1]

  • Final Steps :

    • Cap the NMR tube securely. If the sample is volatile or will be analyzed over a long period, seal the cap with parafilm.

    • Wipe the outside of the tube clean with a lint-free tissue before inserting it into the spectrometer.

Protocol: 2D NMR Experiment - COSY

This protocol provides a generalized workflow for setting up a gradient-selected COSY experiment on a modern NMR spectrometer (e.g., Bruker).

  • Initial Setup :

    • Insert the prepared NMR sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve good homogeneity. It is recommended to run COSY experiments without sample spinning.

  • Acquire a 1D ¹H Spectrum :

    • Acquire a standard 1D proton spectrum to check the signal-to-noise ratio and determine the spectral width (sw) and the center of the spectrum (o1p).

  • Load COSY Parameters :

    • Create a new experiment dataset.

    • Load a standard gradient COSY parameter set (e.g., cosygpqf on a Bruker system).

    • Update the pulse and power level parameters for the specific probe and solvent by running a command like getprosol.

  • Set Acquisition Parameters :

    • Set the spectral width (sw) and center (o1p) for both the F2 (direct) and F1 (indirect) dimensions based on the 1D proton spectrum.

    • Set the number of data points in the direct dimension (TD in F2) to 1K or 2K.

    • Set the number of increments in the indirect dimension (TD in F1) to 128 or 256 for a quick experiment.

    • Adjust the number of scans (ns) based on the sample concentration. For a reasonably concentrated sample, 2-8 scans may be sufficient.

  • Acquisition and Processing :

    • Start the acquisition. The experiment time will be displayed.

    • Once acquisition is complete, process the data using a Fourier transform in both dimensions (e.g., xfb command).

    • The resulting 2D spectrum can be phased (if necessary) and displayed for analysis. Cross-peaks indicate J-coupled protons.

G Start Prepared NMR Sample Insert Insert Sample, Lock & Shim Start->Insert Acquire1D Acquire 1D ¹H Spectrum Insert->Acquire1D SetParams1D Determine Spectral Width (sw) and Center (o1p) Acquire1D->SetParams1D LoadParams2D Load 2D COSY Parameter Set SetParams1D->LoadParams2D SetAcqParams Set 2D Acquisition Parameters (TD, ns, etc.) LoadParams2D->SetAcqParams Acquire2D Start 2D Acquisition SetAcqParams->Acquire2D Process2D Process Data (2D FT) Acquire2D->Process2D Analyze Analyze Spectrum Process2D->Analyze

Experimental workflow for a 2D NMR COSY experiment.
Protocol: LC-MS/MS Sample Preparation and Analysis

This protocol describes a general "dilute and shoot" method suitable for relatively clean samples and a protein precipitation method for complex biological matrices.

A. Dilute and Shoot Method

  • Sample Dilution : Dilute the sample with an appropriate solvent (e.g., purified water, mobile phase) to a concentration suitable for the instrument's dynamic range. This method is best for samples with low protein content, like urine.

  • Internal Standard : Add an internal standard to the diluted sample to aid in quantification and to account for variations in instrument response.

  • Analysis : Vortex the sample, centrifuge to pellet any particulates, and inject the supernatant directly into the LC-MS/MS system.

B. Protein Precipitation Method

  • Sample Preparation : Pipette a known volume of the sample (e.g., plasma, serum) into a microcentrifuge tube.

  • Precipitation : Add 2-3 volumes of a cold organic solvent, such as acetonitrile or methanol, to the sample. Add an internal standard.

  • Vortex and Centrifuge : Vortex the mixture vigorously to ensure thorough mixing and complete protein precipitation. Centrifuge at high speed (e.g., 10,000 rpm for 10 minutes at 4°C) to pellet the precipitated proteins.

  • Supernatant Transfer : Carefully collect the supernatant, which contains the analyte of interest, and transfer it to a clean vial for analysis.

  • LC-MS/MS Analysis :

    • Inject the prepared sample into an LC system coupled to a tandem mass spectrometer.

    • The LC system separates the components of the mixture over time.

    • The mass spectrometer is set to first select the parent ion of the target molecule (in MS1), fragment it in a collision cell, and then detect the specific fragment ions (in MS2). This process, known as Multiple Reaction Monitoring (MRM), provides high selectivity and sensitivity.

G cluster_MS Tandem Mass Spectrometer Start Biological Sample (e.g., Plasma) Add_Solvent Add Cold Acetonitrile & Internal Standard Start->Add_Solvent Vortex Vortex to Mix Add_Solvent->Vortex Centrifuge Centrifuge to Pellet Proteins Vortex->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Inject Inject into LC-MS/MS Collect_Supernatant->Inject MS1 MS1: Select Parent Ion (Q1) Inject->MS1 CID Collision Cell: Fragment Ion (Q2) MS1->CID MS2 MS2: Detect Fragment Ions (Q3) CID->MS2 Data_Analysis Data Analysis MS2->Data_Analysis

Workflow for protein precipitation and LC-MS/MS analysis.

Conclusion

The individual capabilities of NMR and mass spectrometry are formidable, but their true power in the identification of complex molecules is realized when they are used in an integrated fashion. HRMS provides the elemental formula with high confidence, MS/MS offers critical clues about the molecular framework, and a suite of 2D NMR experiments provides the definitive, high-resolution structural details. By following structured protocols and understanding the quantitative strengths and weaknesses of each technique, researchers in drug development and other scientific fields can confidently and efficiently elucidate the structures of even the most challenging molecules.

References

Application Notes & Protocols for In Vivo Studies of Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental design and execution of in vivo studies for novel therapeutic agents. Adherence to rigorous and well-designed protocols is critical for obtaining reproducible and translatable data to advance promising drug candidates from preclinical research to clinical trials.[1][2][3]

Section 1: General Principles of In Vivo Experimental Design

A successful in vivo study begins with a robust experimental design that minimizes bias and maximizes the likelihood of obtaining meaningful results.[2] Key considerations include a clear hypothesis, well-defined study objectives, and the selection of appropriate animal models.[4][5]

Key Principles:

  • Hypothesis-Driven Research: Every study should be designed to test a specific hypothesis.[4]

  • Ethical Considerations: All animal studies must adhere to ethical guidelines, including the principles of the 3Rs (Replacement, Reduction, and Refinement), to ensure animal welfare.[3][6]

  • Statistical Power: Studies should be adequately powered to detect biologically significant effects. Consultation with a biostatistician is highly recommended to determine the appropriate sample size.[3][5]

  • Blinding and Randomization: To minimize bias, researchers should be blinded to treatment allocation, and animals should be randomly assigned to experimental groups.[2][3]

  • Transparent Reporting: All aspects of the experimental design, execution, and analysis should be reported transparently to ensure reproducibility.[2][4]

Section 2: Types of In Vivo Studies

The preclinical evaluation of a novel therapeutic agent typically involves a series of in vivo studies to assess its efficacy, safety, and pharmacokinetic/pharmacodynamic (PK/PD) profile.[6]

Efficacy Studies

Efficacy studies are designed to determine whether a drug candidate has the desired therapeutic effect in a relevant animal model of disease.[7][8] These studies are crucial for establishing proof-of-concept and informing the decision to proceed with further development.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

PK/PD studies are essential for understanding the relationship between drug exposure (pharmacokinetics) and the pharmacological response (pharmacodynamics).[9][10][11]

  • Pharmacokinetics (PK): Describes what the body does to the drug, encompassing absorption, distribution, metabolism, and excretion (ADME).[10][12][13] In vivo PK studies provide critical information for determining dosing regimens and predicting human pharmacokinetic profiles.[13]

  • Pharmacodynamics (PD): Describes what the drug does to the body, including its mechanism of action and the intensity and duration of its effects.[9][12]

Toxicology Studies

Toxicology studies are conducted to evaluate the safety profile of a drug candidate and identify potential adverse effects.[5][14][15] These studies are required by regulatory agencies before a new drug can be tested in humans.[14] Toxicology assessments can range from acute, single-dose studies to chronic, long-term studies.[5]

Section 3: Data Presentation

Clear and concise presentation of quantitative data is essential for the interpretation and comparison of results.

Table 1: Example In Vivo Efficacy Data for a Novel Anticancer Agent
Treatment GroupDose (mg/kg)Tumor Volume (mm³) at Day 21 (Mean ± SEM)Tumor Growth Inhibition (%)
Vehicle Control-1500 ± 1500
Compound X10800 ± 9546.7
Compound X25450 ± 6070.0
Compound X50200 ± 3086.7
Table 2: Example Pharmacokinetic Parameters of a Novel Therapeutic Agent in Rats
ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
Cmax (ng/mL) 1200 ± 150850 ± 110
Tmax (h) 0.251.5
AUC (0-inf) (ng·h/mL) 2500 ± 3004500 ± 550
t1/2 (h) 2.5 ± 0.44.1 ± 0.6
Bioavailability (%) -72
Table 3: Example In Vivo Toxicology Data for a Novel Drug Candidate
Dose Group (mg/kg)MortalityClinical SignsBody Weight Change (%)Key Organ Weight Changes
0 (Vehicle)0/10None+5.2None
500/10Mild lethargy+3.1None
1501/10Moderate lethargy, piloerection-2.5Increased liver weight
5005/10Severe lethargy, ataxia-12.8Increased liver and kidney weights

Section 4: Experimental Protocols

Detailed methodologies are crucial for the reproducibility of in vivo experiments.

Protocol 1: General In Vivo Efficacy Study in a Xenograft Mouse Model
  • Animal Model: Select an appropriate immunodeficient mouse strain (e.g., NOD/SCID) and the human cancer cell line relevant to the therapeutic agent's target.

  • Cell Culture and Implantation: Culture the selected cancer cells under sterile conditions. Once the desired cell number is reached, implant the cells subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at regular intervals.

  • Randomization and Grouping: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Dosing: Prepare the therapeutic agent and vehicle control. Administer the treatments according to the planned dosing schedule (e.g., once daily, orally).

  • Data Collection: Continue to measure tumor volume and body weight throughout the study.

  • Endpoint: Euthanize the mice when tumors reach the maximum allowed size or at the end of the study period.

  • Tissue Collection: Collect tumors and other relevant tissues for further analysis (e.g., histology, biomarker analysis).

Protocol 2: Pharmacokinetic Study in Rats
  • Animal Model: Use healthy adult rats (e.g., Sprague-Dawley) of a specific sex and weight range.

  • Catheterization (for IV administration): For intravenous administration, surgically implant a catheter into a suitable vein (e.g., jugular vein).

  • Dosing:

    • Intravenous (IV): Administer the therapeutic agent as a bolus injection or infusion through the catheter.

    • Oral (PO): Administer the therapeutic agent by oral gavage.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) from a suitable site (e.g., tail vein).

  • Plasma Preparation: Process the blood samples to separate the plasma.

  • Bioanalysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the therapeutic agent.

  • Pharmacokinetic Analysis: Use appropriate software to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2).

Protocol 3: Acute Toxicology Study in Mice
  • Animal Model: Use healthy young adult mice (e.g., C57BL/6) of both sexes.

  • Dose Selection: Select a range of doses, including a high dose expected to produce toxicity, a low dose expected to be non-toxic, and intermediate doses. A vehicle control group is also required.

  • Dosing: Administer a single dose of the therapeutic agent or vehicle to each group of animals via the intended clinical route of administration.

  • Clinical Observations: Observe the animals for signs of toxicity at regular intervals for a specified period (e.g., 14 days). Record any changes in behavior, appearance, or physiological function.

  • Body Weight: Measure the body weight of each animal before dosing and at regular intervals throughout the study.

  • Necropsy: At the end of the observation period, euthanize all animals and perform a gross necropsy to examine for any abnormalities in organs and tissues.

  • Histopathology: Collect selected organs for histopathological examination to identify any microscopic changes.

Section 5: Visualization of Key Signaling Pathways and Workflows

Understanding the mechanism of action of a novel therapeutic agent often involves investigating its effect on specific cellular signaling pathways.

G cluster_0 Experimental Workflow for In Vivo Studies A Study Design & Protocol Development B Animal Model Selection & Acclimation A->B C Dosing & Treatment Administration B->C D In-Life Monitoring & Data Collection (e.g., Tumor Volume, Body Weight, Clinical Signs) C->D E Sample Collection (Blood, Tissues) D->E F Ex Vivo Analysis (e.g., Bioanalysis, Histopathology, Biomarkers) E->F G Data Analysis & Interpretation F->G H Reporting & Conclusion G->H

Caption: General experimental workflow for in vivo studies.

PI3K_AKT_mTOR_Pathway cluster_1 PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP3->PIP2 dephosphorylates AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Survival Cell Survival AKT->Survival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth PTEN PTEN PTEN->PIP3

Caption: The PI3K/AKT/mTOR signaling pathway in cancer.[2][6][7][9][16]

JAK_STAT_Pathway cluster_2 JAK-STAT Signaling Pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates to GeneExpression Gene Expression (Inflammation, Immunity) Nucleus->GeneExpression regulates

Caption: The JAK-STAT signaling pathway in autoimmune diseases.[1][3][4][10][11]

MAPK_ERK_Pathway cluster_3 MAPK/ERK Signaling Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors activates CellProliferation Cell Proliferation & Survival TranscriptionFactors->CellProliferation promotes

Caption: The MAPK/ERK signaling pathway in cancer.[17][18][19]

NFkB_Pathway cluster_4 NF-kB Signaling Pathway Stimuli Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB Proteasome Proteasome IkB->Proteasome degraded by Nucleus Nucleus NFkB->Nucleus translocates to GeneExpression Gene Expression (Inflammation, Cell Survival) Nucleus->GeneExpression regulates

Caption: The NF-kB signaling pathway in inflammation and cancer.[12][13][20][21][22]

References

Application Notes and Protocols for Crystallization of Novel Organic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Crystallization is a critical technique for the purification and structural elucidation of novel organic compounds.[1] The formation of a well-ordered crystal lattice allows for the exclusion of impurities and is often a prerequisite for analytical techniques such as X-ray crystallography, which provides definitive structural information.[2][3] The success of crystallization is influenced by a multitude of factors including the intrinsic properties of the compound, solvent selection, temperature, and the specific crystallization technique employed. These notes provide a detailed overview of common crystallization protocols and key considerations for obtaining high-quality single crystals of new chemical entities.

Key Factors Influencing Crystallization:

Successful crystallization depends on creating a state of supersaturation, where the concentration of the solute exceeds its solubility limit, followed by controlled nucleation and crystal growth.[4] Key factors to control include:

  • Solvent Choice: The ideal solvent should dissolve the compound when hot but have low solubility when cold.[5][6][7] The solvent should not react with the compound.[5] Aromatic solvents like benzene and toluene can sometimes aid in crystallization by filling voids in the crystal lattice.[8]

  • Nucleation: This is the initial formation of a stable crystalline entity. It can be spontaneous or induced by methods such as scratching the side of the flask or adding a seed crystal.[1][6]

  • Mechanics and Time: Crystallization is often a slow process requiring patience.[8] Disturbances and vibrations should be minimized to allow for the growth of large, well-ordered crystals.[9]

  • Purity of the Compound: While crystallization is a purification method, starting with a reasonably pure compound (80-90%) increases the likelihood of success.[10]

Experimental Protocols:

Herein are detailed protocols for the most common and effective crystallization techniques for novel organic compounds.

1. Slow Evaporation

This is the simplest method and is suitable for air-stable compounds.[9]

  • Protocol:

    • Prepare a near-saturated solution of the compound in a suitable solvent in a clean vial or test tube.[9] A typical concentration is 2-10 mg in 0.6-1 mL of solvent, similar to that used for NMR analysis.[10]

    • Cover the container with a perforated cap, aluminum foil with needle holes, or a septum with a needle inserted to allow for slow evaporation of the solvent.[8][10]

    • Place the container in a location free from vibrations and temperature fluctuations.[9]

    • Monitor the container periodically for crystal growth. The process can take from hours to weeks.[4]

    • Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent.

2. Slow Cooling

This technique relies on the principle that the solubility of most organic compounds decreases as the temperature is lowered.[10]

  • Protocol:

    • Prepare a saturated solution of the compound in a suitable solvent at or near its boiling point.[9] Use the minimum amount of hot solvent required to fully dissolve the compound.[5]

    • If any insoluble impurities are present, perform a hot filtration to remove them.[11]

    • Allow the solution to cool slowly to room temperature. To promote slow cooling, the flask can be insulated with paper towels or placed in a Dewar flask containing hot water.[1][9]

    • Once the solution has reached room temperature, it can be placed in a refrigerator or freezer to maximize crystal yield.[1][8]

    • Collect the crystals by filtration and wash them with a small amount of the cold solvent.[1][5]

3. Vapor Diffusion

This method is particularly useful for small quantities of material (milligram amounts) and with volatile solvents.[8][10][12] It involves the slow diffusion of a non-solvent (a solvent in which the compound is insoluble) vapor into a solution of the compound.

  • Protocol:

    • Dissolve the compound in a small volume of a "good" solvent in a small, open vial.

    • Place this inner vial inside a larger, sealed container (e.g., a beaker or a larger vial) that contains a small amount of a volatile "bad" (or anti-solvent) in which the compound is insoluble.[4][10][12] The "bad" solvent should have a higher vapor pressure than the "good" solvent.[10]

    • Seal the outer container and leave it undisturbed.

    • The anti-solvent vapor will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.[12]

    • Monitor for crystal growth over several days to weeks.

4. Liquid-Liquid Diffusion (Solvent Layering)

This technique involves carefully layering a solution of the compound with a miscible non-solvent.[12]

  • Protocol:

    • Prepare a concentrated solution of the compound in a "good" solvent in a narrow container like a test tube or NMR tube.[12]

    • Carefully and slowly add a layer of a "bad" solvent (in which the compound is insoluble) on top of the solution. The "bad" solvent should ideally be less dense to facilitate layering.[4] Take care not to disturb the interface between the two liquids.[8][12]

    • Seal the container and allow it to stand undisturbed.

    • Slow diffusion at the interface of the two solvents will lead to a gradual decrease in solubility and promote crystal growth.[4]

Data Presentation:

The selection of an appropriate solvent is a critical first step in the crystallization process. The following table provides a list of common solvents used for the crystallization of organic compounds, ordered by polarity.

Solvent Boiling Point (°C) Polarity (Dielectric Constant) Notes
Water10080.1Good for polar compounds, non-toxic.
Methanol6532.7Polar protic solvent.
Ethanol7824.5Polar protic solvent.
Acetone5620.7Polar aprotic solvent, highly volatile.[10]
Acetonitrile8237.5Polar aprotic solvent.
Ethyl Acetate776.0Medium polarity, often a good starting point.[8]
Dichloromethane409.1Volatile, good for less polar compounds.[8][10]
Tetrahydrofuran (THF)667.6Good for moderately polar compounds.
Toluene1112.4Aromatic, can aid in crystallization.[8]
Benzene802.3Aromatic, "magic solvent" but carcinogenic.[8]
Hexane691.9Non-polar, often used as an anti-solvent.
Pentane361.8Non-polar, highly volatile, used as an anti-solvent.

The success rate of crystallization can be highly variable. High-throughput screening studies have shown that for a given set of conditions, crystallization may be observed in about 40% of the wells.[13] However, the success rate for any individual novel compound can vary significantly.

Mandatory Visualizations:

Crystallization_Workflow start Start: Novel Organic Compound dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filtration Hot Filtration (if impurities present) dissolve->hot_filtration Insoluble impurities cool Slow Cooling dissolve->cool Soluble impurities evaporate Slow Evaporation dissolve->evaporate diffuse Vapor/Liquid Diffusion dissolve->diffuse hot_filtration->cool induce Induce Crystallization (Seeding/Scratching) cool->induce crystals Crystal Formation cool->crystals evaporate->crystals diffuse->crystals induce->crystals collect Collect and Wash Crystals crystals->collect dry Dry Crystals collect->dry end End: Purified Crystals dry->end

Caption: A general workflow for the crystallization of novel organic compounds.

Crystallization_Factors cluster_compound Compound Properties cluster_environment Environmental Factors cluster_technique Technique Purity Purity Crystallization Success Crystallization Success Purity->Crystallization Success Molecular Structure Molecular Structure Molecular Structure->Crystallization Success Hydrogen Bonding Hydrogen Bonding Hydrogen Bonding->Crystallization Success Solvent Choice Solvent Choice Solvent Choice->Crystallization Success Temperature Temperature Temperature->Crystallization Success Concentration Concentration Concentration->Crystallization Success Time Time Time->Crystallization Success Vibrations Vibrations Vibrations->Crystallization Success Cooling Rate Cooling Rate Cooling Rate->Crystallization Success Evaporation Rate Evaporation Rate Evaporation Rate->Crystallization Success Diffusion Rate Diffusion Rate Diffusion Rate->Crystallization Success Seeding Seeding Seeding->Crystallization Success

References

Application Notes and Protocols for 3-(4-(1-(2-Benzylpiperidine-1-carbonyl)triazol-4-yl)phenyl)benzoic acid as a Chemical Probe

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is currently no publicly available information regarding the synthesis, biological activity, or use as a chemical probe for the specific compound 3-(4-(1-(2-Benzylpiperidine-1-carbonyl)triazol-4-yl)phenyl)benzoic acid . The information that would be necessary to generate detailed application notes, experimental protocols, and data tables—such as target identification, potency (e.g., IC50, Ki, EC50), and mechanism of action—is not present in the accessible scientific domain.

The provided chemical structure contains moieties, such as benzylpiperidine, triazole, and benzoic acid, which are found in various biologically active molecules. For instance, derivatives of benzylpiperidine have been explored for their neurological and antimicrobial activities, while triazole-containing compounds are known for a broad spectrum of activities including antifungal and anticancer properties. However, the specific combination and arrangement of these fragments in the requested molecule do not correspond to any well-characterized chemical probe.

Therefore, the following sections are presented as a hypothetical template to illustrate the structure and content of the requested application notes and protocols. The data, pathways, and experimental details are representative examples based on common practices for characterizing and using a novel chemical probe and are not based on actual experimental results for the specified compound.

Hypothetical Application Note

Chemical Probe: 3-(4-(1-(2-Benzylpiperidine-1-carbonyl)triazol-4-yl)phenyl)benzoic acid (Hereinafter referred to as Probe-X)

Target Class: Hypothetical Target - Serine/Threonine Kinase Y (STYKY)

Audience: Researchers, scientists, and drug development professionals in oncology and cell signaling.

Description: Probe-X is a potent and selective small molecule inhibitor of the hypothetical serine/threonine kinase STYKY, a key enzyme implicated in tumorigenesis and metastatic progression. This application note provides an overview of Probe-X's biochemical and cellular activity, along with protocols for its use in studying STYKY signaling.

Properties:

  • Molecular Formula: C₂₈H₂₆N₄O₃[1]

  • Molecular Weight: 466.53 g/mol

  • Appearance: White to off-white solid

  • Solubility: Soluble in DMSO (>10 mM), sparingly soluble in aqueous buffers.

Data Presentation

Table 1: Biochemical and Cellular Activity of Probe-X

Assay TypeTarget/Cell LineParameterValue
Biochemical Recombinant Human STYKYIC₅₀50 nM
Kinase Panel (100 kinases)Selectivity>100-fold vs. other kinases
Cellular Human Colon Cancer Cell Line (HCT116)EC₅₀ (STYKY phosphorylation)200 nM
Human Colon Cancer Cell Line (HCT116)GI₅₀ (Cell Growth Inhibition)1.5 µM
Signaling Pathway

Probe-X inhibits the catalytic activity of STYKY, thereby blocking the phosphorylation of its downstream substrate, Protein Z. This leads to the inhibition of a pro-proliferative signaling cascade.

STYKY_Pathway Growth_Factor Growth Factor GF_Receptor GF Receptor Growth_Factor->GF_Receptor STYKY STYKY GF_Receptor->STYKY Activates Protein_Z Protein Z STYKY->Protein_Z Phosphorylates Proliferation Cell Proliferation Protein_Z->Proliferation Promotes ProbeX Probe-X ProbeX->STYKY Inhibits

Caption: Hypothetical signaling pathway of STYKY inhibited by Probe-X.

Experimental Protocols

In Vitro STYKY Kinase Assay

This protocol describes a method to determine the in vitro potency of Probe-X against recombinant human STYKY.

Materials:

  • Recombinant Human STYKY enzyme

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • STYKY peptide substrate

  • Probe-X stock solution (10 mM in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

Procedure:

  • Prepare serial dilutions of Probe-X in kinase buffer.

  • Add 2.5 µL of the diluted Probe-X or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 2.5 µL of STYKY enzyme solution to each well.

  • Incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 5 µL of a solution containing ATP and the peptide substrate.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction and measure the generated ADP by following the ADP-Glo™ Kinase Assay Kit protocol.

  • Record luminescence and calculate IC₅₀ values using non-linear regression analysis.

Western Blot for Cellular Target Engagement

This protocol details the assessment of Probe-X's ability to inhibit STYKY activity in a cellular context by measuring the phosphorylation of its substrate, Protein Z.

Workflow Diagram:

Western_Blot_Workflow Cell_Culture 1. Seed HCT116 cells Treatment 2. Treat with Probe-X (0-10 µM) Cell_Culture->Treatment Lysis 3. Lyse cells Treatment->Lysis Quantification 4. Protein quantification (BCA assay) Lysis->Quantification SDS_PAGE 5. SDS-PAGE Quantification->SDS_PAGE Transfer 6. Transfer to PVDF membrane SDS_PAGE->Transfer Blocking 7. Block membrane Transfer->Blocking Primary_Ab 8. Incubate with primary antibodies (anti-p-Protein Z, anti-total Protein Z, anti-GAPDH) Blocking->Primary_Ab Secondary_Ab 9. Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection 10. Chemiluminescent detection Secondary_Ab->Detection

Caption: Workflow for Western Blot analysis of target engagement.

Materials:

  • HCT116 cells

  • Cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • Probe-X stock solution (10 mM in DMSO)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibodies: anti-phospho-Protein Z, anti-total-Protein Z, anti-GAPDH

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed HCT116 cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with increasing concentrations of Probe-X (e.g., 0, 0.1, 0.5, 1, 5, 10 µM) for 2 hours.

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Determine protein concentration using a BCA assay.

  • Separate 20 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities to determine the EC₅₀ for the inhibition of Protein Z phosphorylation.

Disclaimer: The information presented above is hypothetical and for illustrative purposes only. No experimental data exists for the compound 3-(4-(1-(2-Benzylpiperidine-1-carbonyl)triazol-4-yl)phenyl)benzoic acid in the public domain. Researchers should not use this document as a basis for experimental work with this specific compound.

References

Application Notes and Protocols for High-Throughput Screening of Triazole-Based Libraries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for conducting high-throughput screening (HTS) campaigns with triazole-based chemical libraries. Triazoles are a prominent scaffold in medicinal chemistry, and these assays are designed to identify novel hit compounds with potential therapeutic applications in immunology, metabolic diseases, and infectious diseases.

Application Note 1: Label-Free Detection of Triazole-Based Modulators of Protein-Protein Interactions using Surface Plasmon Resonance (SPR)

Introduction: Surface Plasmon Resonance (SPR) is a powerful label-free technology for monitoring biomolecular interactions in real-time. This assay is particularly well-suited for screening triazole libraries against protein targets to identify modulators of protein-protein interactions (PPIs), which are often challenging to target with traditional assays. An example application is the discovery of small molecule inhibitors of the CD28-CD80 co-stimulatory pathway, a critical regulator of T-cell activation.

Principle: SPR detects changes in the refractive index at the surface of a sensor chip upon binding of an analyte (small molecule from the library) to a ligand (immobilized protein target). This allows for the direct measurement of binding kinetics and affinity, providing high-quality data for hit characterization.

Experimental Protocol: High-Throughput SPR Screening

1. Materials and Reagents:

  • SPR instrument (e.g., Biacore)

  • Sensor chips (e.g., Sensor Chip CAP for biotinylated protein capture)

  • Immobilization buffer (e.g., HBS-EP+)

  • Running buffer (e.g., 1x PBS-P+ with 2% DMSO)

  • Target protein (e.g., extracellular domain of human CD28), biotinylated for capture

  • Triazole-based small molecule library dissolved in 100% DMSO

  • Positive control (e.g., a known binder)

  • 384-well microplates

2. Ligand Immobilization:

  • Select a suitable sensor chip. For biotinylated proteins, a streptavidin-coated chip is ideal due to the high-affinity interaction.[1]

  • Prepare the target protein solution at an optimal concentration (e.g., 50 µg/mL) in the immobilization buffer.

  • Immobilize the target protein onto the sensor chip surface to achieve a desired response level (e.g., ~1750 Response Units, RU).

3. Assay Plate Preparation:

  • Prepare the triazole library compounds in 384-well plates. Typically, compounds are screened at a single high concentration (e.g., 100 µM) in the primary screen.

  • Include wells with running buffer only (for double referencing) and positive controls.

4. SPR Screening Run:

  • Equilibrate the system with running buffer.

  • Inject the compounds from the 384-well plates over the sensor surface.[1]

  • Monitor the association (e.g., 60 seconds) and dissociation (e.g., 100 seconds) phases for each compound.[1]

  • Include wash steps between injections to remove non-specifically bound compounds (e.g., with 50% DMSO).

5. Data Analysis:

  • Perform data processing, including double referencing to subtract bulk refractive index changes and non-specific binding.

  • Primary hits are identified based on their binding response, level of occupancy, and dissociation kinetics.

  • For confirmed hits, perform dose-response experiments to determine binding affinity (KD).

Visualization of the HTS Workflow

HTS_Workflow cluster_prep Assay Preparation cluster_screen Screening cluster_validation Hit Validation cluster_lead_opt Lead Optimization lib_prep Triazole Library Preparation (in 384-well plates) primary_screen Primary HTS (Single Concentration) lib_prep->primary_screen target_prep Target Protein Immobilization (on SPR Sensor Chip) target_prep->primary_screen hit_id Hit Identification (Based on binding response) primary_screen->hit_id dose_response Dose-Response Screening (Determine Affinity - KD) hit_id->dose_response orthogonal_assay Orthogonal Assay (e.g., Functional ELISA) dose_response->orthogonal_assay sar Structure-Activity Relationship (SAR) Studies orthogonal_assay->sar

Caption: A general workflow for a high-throughput screening campaign.

CD28 Signaling Pathway

CD28_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR PI3K PI3K TCR->PI3K Signal 1 CD28 CD28 CD28->PI3K Co-stimulation (Signal 2) APC APC B7 B7 (CD80/CD86) B7->CD28 Binding Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB IL2 IL-2 Production NFkB->IL2 T-Cell Proliferation\n& Survival T-Cell Proliferation & Survival IL2->T-Cell Proliferation\n& Survival

Caption: Simplified CD28 co-stimulatory signaling pathway.

Application Note 2: Cell-Based cAMP Assay for Screening Triazole Modulators of G-Protein Coupled Receptors (GPCRs)

Introduction: Many triazole-containing compounds are designed to target G-protein coupled receptors (GPCRs), a large family of transmembrane receptors involved in numerous physiological processes. This protocol describes a cell-based assay to screen for modulators of GPCRs, such as the glucagon-like peptide-1 receptor (GLP-1R), by measuring changes in intracellular cyclic adenosine monophosphate (cAMP) levels.

Principle: GPCRs, upon activation, often modulate the activity of adenylyl cyclase, leading to an increase or decrease in intracellular cAMP concentration. This change in cAMP can be detected using various methods, such as competitive immunoassays employing fluorescence resonance energy transfer (FRET) or enzyme fragment complementation.

Experimental Protocol: Cell-Based cAMP Screening

1. Materials and Reagents:

  • Host cell line expressing the target GPCR (e.g., CHO-K1 cells expressing human GLP-1R).

  • Cell culture medium and supplements.

  • Assay buffer (e.g., stimulation buffer).

  • cAMP detection kit (e.g., HTRF-based kit).

  • Triazole library compounds in DMSO.

  • Reference agonist and antagonist.

  • 384-well, low-volume, white microplates.

2. Cell Culture and Plating:

  • Culture the cells expressing the target GPCR under standard conditions.

  • Harvest the cells and resuspend them in assay buffer to the desired density.

  • Dispense the cell suspension into the wells of the 384-well plate.

3. Compound Addition and Incubation:

  • Add the triazole library compounds to the wells. For screening for positive allosteric modulators (PAMs), compounds can be added in the presence of a sub-maximal concentration (e.g., EC20) of the endogenous ligand.[2]

  • For primary screening, a single concentration of the library compounds is typically used (e.g., 50 µM).[2][3]

  • Incubate the plates at room temperature for a specified period (e.g., 30 minutes).

4. cAMP Detection:

  • Lyse the cells and perform the cAMP measurement according to the manufacturer's instructions for the chosen detection kit. This usually involves the addition of a detection reagent containing a labeled cAMP tracer and a specific antibody.

  • Incubate for the recommended time (e.g., 1 hour) to allow for the competitive binding reaction to reach equilibrium.

5. Data Acquisition and Analysis:

  • Read the plate on a suitable plate reader (e.g., an HTRF-compatible reader).

  • Calculate the percent activity or inhibition for each compound relative to control wells.

  • Determine the Z' factor to assess the quality of the assay.

  • For active compounds, perform dose-response experiments to determine their potency (EC50 or IC50).

GLP-1 Receptor Signaling Pathway

GLP1R_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GLP1R GLP-1R Gs Gs protein GLP1R->Gs AC Adenylyl Cyclase ATP ATP AC->ATP Gs->AC Activation cAMP cAMP ATP->cAMP Conversion PKA PKA cAMP->PKA Epac2 Epac2 cAMP->Epac2 Insulin Secretion Insulin Secretion PKA->Insulin Secretion Epac2->Insulin Secretion GLP1 GLP-1 GLP1->GLP1R Binding

Caption: GLP-1 receptor signaling pathway leading to insulin secretion.

Application Note 3: Antimicrobial Susceptibility Testing of Triazole Libraries

Introduction: Triazole-based compounds, particularly those belonging to the azole class, are known for their antifungal and antibacterial properties. This protocol outlines a method for high-throughput screening of triazole libraries to determine their antimicrobial activity by measuring the Minimum Inhibitory Concentration (MIC).

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. A broth microdilution method in a 96- or 384-well plate format is commonly used for HTS.

Experimental Protocol: Broth Microdilution MIC Assay

1. Materials and Reagents:

  • Bacterial or fungal strains.

  • Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).

  • Triazole library compounds in DMSO.

  • Standard antibiotic as a positive control (e.g., ciprofloxacin, fluconazole).

  • Sterile 96-well microplates.

  • Spectrophotometer or plate reader.

2. Inoculum Preparation:

  • Prepare a fresh culture of the test microorganism.

  • Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard.

  • Further dilute the inoculum to the final desired concentration in the appropriate growth medium.

3. Plate Preparation and Compound Addition:

  • Dispense the growth medium into all wells of the 96-well plate.

  • Prepare serial dilutions of the triazole compounds directly in the plate.

  • Include a positive control (standard antibiotic) and a negative control (no compound, for microbial growth).

4. Inoculation and Incubation:

  • Add the prepared microbial inoculum to each well, except for the sterility control wells.

  • Seal the plates and incubate at the optimal temperature (e.g., 35-37°C) for 16-24 hours.

5. Determination of MIC:

  • After incubation, visually inspect the plates for turbidity or use a plate reader to measure the optical density (OD) at a suitable wavelength (e.g., 600 nm).

  • The MIC is the lowest concentration of the compound at which there is no visible growth or a significant reduction in OD compared to the growth control.

Application Note 4: Cytotoxicity Profiling of Triazole Hits using MTT Assay

Introduction: Following a primary screen, it is crucial to assess the cytotoxicity of the identified hits to eliminate compounds that exhibit non-specific activity due to toxicity. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) tetrazolium salt is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized formazan.

Experimental Protocol: MTT Cytotoxicity Assay

1. Materials and Reagents:

  • A representative cell line (e.g., HEK293, HepG2, or the cell line used in the primary screen).

  • Cell culture medium.

  • Triazole hit compounds in DMSO.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • 96-well cell culture plates.

2. Cell Plating:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

3. Compound Treatment:

  • Prepare serial dilutions of the triazole hit compounds.

  • Add the compounds to the cells and incubate for a period relevant to the primary assay (e.g., 24-72 hours).

4. MTT Assay:

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Visually confirm the formation of purple formazan crystals.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

5. Data Acquisition and Analysis:

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control (DMSO-treated cells).

  • Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.

Quantitative Data Summary

Assay TypeTarget/OrganismLibrary SizeHit RatePotency of Hits (IC50/KD/MIC)Reference(s)
Surface Plasmon ResonanceCD2810561.14%Micromolar range KD[1]
Cell-Based cAMP AssayGLP-1R3840N/AN/A[2][3]
Antimicrobial MIC AssayPathogenic Bacteria/FungiN/AN/A16-64 µg/mL
Anticancer (Cytotoxicity)Various Cancer Cell LinesN/AN/A0.90 - 48.8 µM

References

Application Notes: Suzuki Coupling for Biphenyl Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling reaction, stands as one of the most efficient and versatile methods for the construction of carbon-carbon bonds.[1] Discovered by Nobel laureate Akira Suzuki, this reaction is particularly powerful for the synthesis of biaryls, including substituted biphenyls.[2] The biphenyl scaffold is a prevalent structural motif in pharmaceuticals, agrochemicals, and advanced materials. The reaction's significance stems from its mild conditions, tolerance of a wide variety of functional groups, commercial availability of reagents, and the generation of environmentally benign inorganic byproducts that are easily removed.[3][4] This document provides detailed protocols and application data for researchers engaged in organic synthesis, particularly in the field of drug development.

Mechanism of Action

The Suzuki coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (or triflate) to form a Pd(II) complex.[5] This step involves the insertion of the palladium atom into the carbon-halogen bond.

  • Transmetalation: In the presence of a base, the organoboron compound (e.g., an arylboronic acid) forms an "ate" complex, which then transfers its organic group to the Pd(II) complex, displacing the halide.[6] The base is crucial for activating the boronic acid.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired biphenyl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[3][5]

Suzuki_Mechanism Catalytic Cycle of Suzuki-Miyaura Coupling cluster_reactants Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R¹-Pd(II)L₂-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_R1R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim Product R¹-R² (Biphenyl) PdII_R1R2->Product RedElim->Pd0 ArylHalide R¹-X ArylHalide->PdII_RX BoronicAcid R²-B(OH)₂ + Base BoronicAcid->PdII_R1R2

Caption: Catalytic Cycle of Suzuki-Miyaura Coupling.

Experimental Protocols

General Experimental Workflow

The synthesis of biphenyls via Suzuki coupling follows a standardized workflow, from reagent preparation to final product analysis. This process is designed to ensure reproducibility and high yields.

Experimental_Workflow General Workflow for Biphenyl Synthesis Setup Reaction Setup Reaction Heating & Stirring (Under Inert Gas) Setup->Reaction Monitoring Reaction Monitoring (TLC / GC-MS) Reaction->Monitoring Quench Quenching & Workup Monitoring->Quench Reaction Complete Extraction Solvent Extraction Quench->Extraction Purification Purification (Column Chromatography) Extraction->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis FinalProduct Isolated Biphenyl Analysis->FinalProduct

Caption: General Workflow for Biphenyl Synthesis.

Protocol 1: Synthesis of 4-Methylbiphenyl

This protocol details the synthesis of 4-methylbiphenyl from 4-bromotoluene and phenylboronic acid using a palladium catalyst.

Materials:

  • 4-Bromotoluene (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

  • Triphenylphosphine (PPh₃, 0.04 mmol)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, nitrogen/argon line

Procedure:

  • To a 25 mL round-bottom flask, add 4-bromotoluene, phenylboronic acid, Pd(OAc)₂, triphenylphosphine, and potassium carbonate.

  • Fit the flask with a condenser and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Add toluene and water to the flask via syringe.

  • Heat the reaction mixture to 90°C with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Once complete, cool the mixture to room temperature.

  • Add 10 mL of water and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane) to yield 4-methylbiphenyl as a white solid.

Protocol 2: Aqueous Phase Synthesis of a Hydroxylated Biphenyl

This protocol describes an environmentally friendlier approach using an aqueous solvent system to synthesize 6-hydroxy-5-methoxy-1,1´-biphenyl-3-carbaldehyde.[5]

Materials:

  • 5-Iodovanillin (1.0 mmol)

  • Phenylboronic acid (1.0 mmol, 122 mg)

  • Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 2 mg)

  • Amberlite IRA-400(OH) ion-exchange resin (~0.5 g)

  • Water (3 mL)

  • 95% Ethanol (1-4 mL)

  • 25 mL round-bottom flask with septum, magnetic stirrer, hot water bath

Procedure:

  • Combine water (3 mL), 95% ethanol (1 mL), 5-iodovanillin, phenylboronic acid, Amberlite resin, and Pd(OAc)₂ in a 25 mL round-bottom flask with a stir bar.[5] The mixture should turn brown upon palladium addition.[5]

  • Seal the flask with a septum and place it in a hot water bath at 60°C for 5 minutes.[5]

  • After warming, add more 95% ethanol dropwise (up to 3 mL) until most of the solute has dissolved.[5]

  • Allow the mixture to react with vigorous stirring for one to two hours.[5]

  • After the reaction, heat the mixture to approximately 50°C and perform a hot gravity filtration to remove the resin.[5]

  • Cool the filtrate in an ice bath to crystallize the product.

  • For further purification, add 20 mL of water and extract with ethyl acetate (3 x 10 mL) in a separatory funnel.[5]

  • Combine the organic extracts, dry over MgSO₄, and remove the solvent by rotary evaporation to obtain the crude product.[5]

Quantitative Data

The efficiency of the Suzuki coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The following tables summarize the performance of various reaction systems for biphenyl synthesis.

Table 1: Effect of Catalyst and Base on the Synthesis of Biphenyl from Bromobenzene and Phenylboronic Acid

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Toluene/H₂O90495
2PdCl₂ (1)SPhos (1.5)K₃PO₄ (2)Dioxane/H₂O100298
3Pd₂(dba)₃ (0.5)XPhos (1.5)Cs₂CO₃ (2)THF/H₂O80399
4Nano-Pd (0.1)[7]NoneK₂CO₃ (2)DMF/H₂O (3:2)[7]401.592[7]

Table 2: Suzuki Coupling of Various Aryl Halides with Phenylboronic Acid

EntryAryl HalideCatalyst (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
1IodobenzenePd(PPh₃)₄ (1)Na₂CO₃ (2)DME8096
2BromobenzenePd(PPh₃)₄ (1)Na₂CO₃ (2)DME8091
34-Nitrochlorobenzene[7]Nano-Pd (0.1)[7]K₂CO₃ (2)DMF/H₂O[7]12090[7]
44-BromotoluenePd(OAc)₂ (2)K₂CO₃ (2)Toluene/H₂O9094
51-Bromo-4-fluorobenzene[8]G-COOH-Pd-10[8]K₂CO₃ (2)DMF/H₂O (95:5)[8]110>95[8]

Table 3: Coupling of 4-Chlorotoluene with Various Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane11092
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane11089
34-Formylphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane11085
42-Methylphenylboronic acidPd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)Dioxane11078

Yields are isolated yields unless otherwise noted. Data is compiled from various literature sources for illustrative purposes.[7][8]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(4-(1-(2-Benzylpiperidine-1-carbonyl)triazol-4-yl)phenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support resource for the synthesis of 3-(4-(1-(2-Benzylpiperidine-1-carbonyl)triazol-4-yl)phenyl)benzoic acid. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to assist researchers in overcoming common challenges during the multi-step synthesis of this compound.

Synthesis Overview & Workflow

The synthesis of the target compound is typically achieved via a four-step sequence involving the preparation of two key intermediates, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC or "click chemistry"), and concluding with ester hydrolysis.

G cluster_0 Part A: Alkyne Synthesis cluster_1 Part B: Azide Synthesis cluster_2 Part C: Assembly and Final Step A1 Methyl 3-iodobenzoate + 4-Ethynylphenylboronic acid A2 Methyl 3-(4-ethynylphenyl)benzoate (Intermediate 1) A1->A2 Suzuki or Sonogashira Coupling C1 Methyl Ester Precursor A2->C1 CuSO4, Na-Ascorbate (Click Chemistry) B1 2-Benzylpiperidine + Triphosgene B2 2-Benzylpiperidine-1-carbonyl chloride B1->B2 Acylation B3 2-Benzylpiperidine-1-carbonyl azide (Intermediate 2) B2->B3 Azide Substitution (NaN3) B3->C1 C2 Final Product: 3-(4-(1-(2-Benzylpiperidine-1-carbonyl) triazol-4-yl)phenyl)benzoic acid C1->C2 Saponification (LiOH or NaOH) G start Low/No Yield in Click Reaction q1 Are starting materials consumed (TLC/LCMS)? start->q1 cause1 Cause: Inactive Catalyst (Cu(I) oxidized) q1->cause1 No q2 Is the alkyne starting material consumed? q1->q2 Yes/Partially sol1 Solution: 1. Use fresh reagents. 2. Degas solvents. 3. Add stabilizer ligand (TBTA). cause1->sol1 cause2 Cause: Alkyne Homocoupling q2->cause2 Yes cause3 Cause: Azide Degradation q2->cause3 No, azide consumed cause4 Cause: Poor Solubility q2->cause4 No, azide remains sol2 Solution: 1. Ensure inert atmosphere. 2. Check for oxygen leaks. cause2->sol2 sol3 Solution: 1. Use freshly prepared azide. 2. Run reaction at lower temp. cause3->sol3 sol4 Solution: Change solvent system (e.g., add DMSO or THF). cause4->sol4

Technical Support Center: Optimizing Triazole Ring Formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for triazole ring formation, primarily focusing on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of triazoles.

Issue: Low or No Product Yield

Question: My CuAAC reaction is resulting in a low yield or no desired triazole product. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no yield in a CuAAC reaction can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow:

Low_Yield_Troubleshooting cluster_reagents Reagent Quality cluster_catalyst Catalyst System cluster_conditions Reaction Conditions Start Low/No Yield Observed Reagent_Check Verify Reagent Quality and Stoichiometry Start->Reagent_Check Catalyst_Check Evaluate Catalyst System Reagent_Check->Catalyst_Check Reagents OK Azide_Purity Check azide purity (NMR, etc.) Reagent_Check->Azide_Purity Alkyne_Purity Check alkyne purity (NMR, etc.) Reagent_Check->Alkyne_Purity Solvent_Quality Use dry, degassed solvents Reagent_Check->Solvent_Quality Condition_Check Optimize Reaction Conditions Catalyst_Check->Condition_Check Catalyst System OK Cu_Source Try different Cu(I) source (e.g., CuI, CuBr) Catalyst_Check->Cu_Source Reducing_Agent Ensure fresh sodium ascorbate Catalyst_Check->Reducing_Agent Ligand Add a stabilizing ligand (e.g., TBTA) Catalyst_Check->Ligand Workup_Check Assess Workup and Purification Condition_Check->Workup_Check Conditions Optimized Temperature Vary temperature (RT, 35-60 °C) Condition_Check->Temperature Solvent Test different solvent systems (e.g., tBuOH/H2O, DMSO) Condition_Check->Solvent Concentration Adjust reagent concentration Condition_Check->Concentration Success Improved Yield Workup_Check->Success Purification Successful CuAAC_Workflow Start Start Reagents Combine Azide and Alkyne in Solvent Start->Reagents Additives Add Sodium Ascorbate, then CuSO4 Reagents->Additives Reaction Stir at Desired Temperature Additives->Reaction Monitoring Monitor Progress (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Reaction Complete Purification Purify (Chromatography/Recrystallization) Workup->Purification Product Pure Triazole Product Purification->Product

"improving yield and purity in multi-step organic synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for multi-step organic synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve experimental outcomes.

FAQs and Troubleshooting Guides

This section addresses specific challenges encountered during organic synthesis, providing actionable solutions and explanations.

Section 1: Low Reaction Yield

Q1: My reaction is not proceeding to completion, and TLC/LC-MS analysis shows significant amounts of starting material. What should I investigate?

A1: Incomplete conversion is a common issue that can often be resolved by systematically evaluating several factors:

  • Reaction Time and Temperature: The reaction may not have been allowed to run long enough or at a sufficient temperature. Consider extending the reaction time or cautiously increasing the temperature. Monitor the reaction's progress at regular intervals.

  • Reagent Stoichiometry: Ensure that the molar ratios of your reactants are correct. For reactions that are equilibria, using an excess of one reactant can help drive the reaction to completion, according to Le Chatelier's principle.

  • Purity of Reagents and Solvents: Impurities in starting materials or solvents can inhibit catalysts or react in competing pathways.[1][2] Trace amounts of water, for example, can quench moisture-sensitive reagents like organometallics.[1] Always use reagents and solvents of appropriate purity and ensure solvents are properly dried when necessary.[3]

  • Catalyst Activity: If you are using a catalyst, it may have degraded or "died." Ensure the catalyst was stored correctly and is active. In some cases, adding a fresh portion of the catalyst may restart the reaction.

  • Mixing: In heterogeneous reactions (e.g., solid-liquid), inefficient stirring can limit the interaction between reactants. Ensure your reaction mixture is being stirred vigorously.

Q2: The yield of my desired product is low, but I'm observing the formation of multiple side products. How can I improve selectivity?

A2: The formation of side products indicates competing reaction pathways.[4][5] To enhance the selectivity towards your desired product, consider the following strategies:

  • Temperature Control: Many side reactions have a higher activation energy than the main reaction. Running the reaction at a lower temperature can significantly reduce the rate of these competing pathways.

  • Order of Addition: The order in which reagents are added can be critical.[6] For example, adding a highly reactive reagent slowly (dropwise) to the reaction mixture can help maintain a low concentration, preventing it from reacting with the product or engaging in side reactions.

  • Solvent Choice: The solvent plays a crucial role in stabilizing reactants, products, and transition states.[7][8] A change in solvent polarity can alter the reaction pathway, favoring one product over another.[7]

  • Protecting Groups: If your starting materials contain multiple reactive functional groups, side reactions may occur at unintended sites. Employing protecting groups to temporarily block these sites can ensure the reaction proceeds only at the desired location.

Q3: I'm losing a significant amount of product during the work-up and purification steps. What are the best practices to minimize this loss?

A3: Product loss after the reaction is complete is a frequent source of low overall yield.[3] Here are some tips to minimize it:

  • Efficient Extraction: When performing a liquid-liquid extraction, it is more effective to extract multiple times with smaller volumes of solvent rather than once with a large volume.[9] This ensures a more complete transfer of your product from the aqueous to the organic layer.

  • Preventing Emulsions: Emulsions can trap product at the interface of aqueous and organic layers. To break them, try adding brine (saturated NaCl solution) or gently swirling the separatory funnel instead of vigorous shaking.[10]

  • Thorough Rinsing: Always rinse the reaction flask and any transfer glassware with the work-up solvent to recover all residual product.[3] Similarly, after filtration, wash the filter cake with a small amount of cold solvent to recover any adsorbed product.

  • Careful Evaporation: When removing solvent using a rotary evaporator, be mindful of volatile products that could be lost under vacuum. Use a lower temperature and carefully control the pressure.[3][11]

Section 2: Product Purity Issues

Q1: My final product is contaminated with unreacted starting materials. How can I improve its purity?

A1: This indicates either an incomplete reaction or inefficient purification.

  • Drive the Reaction to Completion: Refer to the advice in Section 1, Q1. Pushing the reaction closer to 100% conversion is the easiest way to solve this problem.

  • Optimize Chromatography: If using column chromatography, ensure you have an appropriate solvent system that provides good separation between your product and starting material (a ΔRf of >0.2 on TLC is ideal).

  • Recrystallization: If your product is a solid, recrystallization is an excellent method for removing small amounts of impurities.[12] The key is to find a solvent system where the product is soluble at high temperatures but poorly soluble at low temperatures, while the impurity remains soluble at all temperatures.

Q2: My product appears as an oil, but I expected a solid. What could be the reason?

A2: An oily product when a solid is expected often points to the presence of impurities.

  • Residual Solvent: The most common "impurity" is the last solvent used in purification (e.g., from column chromatography). Ensure your product is dried thoroughly under high vacuum to remove all traces of solvent.

  • Impurities Preventing Crystallization: Even small amounts of impurities can disrupt the crystal lattice formation, causing the product to "oil out."[9] In this case, re-purifying the material via column chromatography is recommended.

  • Polymorphism: Some compounds can exist in different solid-state forms (polymorphs) or as an amorphous solid, which may appear oily or waxy.

Q3: The color of my isolated product is dark (e.g., yellow, brown), but the literature reports it as colorless or white. What does this indicate?

A3: Color in organic compounds often arises from highly conjugated impurities formed through decomposition or side reactions.[13]

  • Air/Light Sensitivity: Your compound may be sensitive to air or light, leading to degradation. Store sensitive compounds under an inert atmosphere (N₂ or Ar) and in amber vials.

  • Chromatography Artifacts: Some compounds can decompose on silica or alumina gel, which are acidic. This can be mitigated by neutralizing the silica gel with a base (e.g., triethylamine in the eluent) or by using a different stationary phase like neutral alumina.

  • Activated Carbon Treatment: To remove colored impurities, you can sometimes dissolve the crude product in a suitable solvent and stir it briefly with a small amount of activated carbon, followed by filtration through celite. The carbon adsorbs the large, colored molecules.

Quantitative Data Summary

The following tables provide illustrative data on how different factors can influence yield and purity.

Table 1: Effect of Reaction Parameters on Yield (Illustrative Example)

ParameterCondition 1Yield 1Condition 2Yield 2Rationale
Temperature 25 °C65%50 °C85%Increased temperature often increases reaction rate, leading to higher conversion in a given time.
Catalyst Loading 1 mol%40%5 mol%92%Higher catalyst concentration increases the number of active sites, accelerating the reaction.
Reactant Conc. 0.1 M70%0.5 M95%Higher concentration increases the frequency of molecular collisions, driving the reaction forward.
Solvent Polarity Toluene (Nonpolar)30%DMF (Polar Aprotic)88%The choice of solvent can dramatically affect reaction rates by stabilizing transition states.[8]

Table 2: Comparison of Common Drying Agents for Organic Solvents

Drying AgentCapacitySpeedEfficiencyComments
Na₂SO₄ HighSlowLowNeutral, inexpensive, and good for pre-drying. Clumps when saturated.
MgSO₄ HighFastHighSlightly acidic. Fine powder provides a large surface area.
CaCl₂ MediumFastHighReacts with alcohols, phenols, and amines. Good for hydrocarbons and ethers.
Molecular Sieves LowSlowVery HighExcellent for achieving very low water content. Can be regenerated.

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography

Flash column chromatography is a primary technique for purifying compounds based on their polarity.[14]

1. Prepare the Eluent:

  • Based on TLC analysis, choose a solvent system that gives your desired compound an Rf value of approximately 0.25-0.35.

  • Prepare a sufficient volume of this eluent. For a medium-sized column, 1-2 L is typical.

2. Pack the Column:

  • Secure a glass column vertically. Add a small plug of glass wool to the bottom, followed by a thin layer of sand.

  • Prepare a slurry of silica gel in the eluent (approx. 1:4 silica to solvent ratio).

  • Pour the slurry into the column. Gently tap the column to dislodge air bubbles and ensure even packing.

  • Add another layer of sand on top of the silica bed to prevent it from being disturbed.

3. Load the Sample:

  • Dissolve your crude product in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate) or the eluent itself.

  • Alternatively, for less soluble compounds, perform a "dry load": adsorb the compound onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent.

  • Carefully add the sample to the top of the column.

4. Run the Column:

  • Open the stopcock and begin adding eluent to the top of the column.

  • Apply pressure to the top of the column (using a pump or inert gas) to force the solvent through the silica gel at a flow rate of about 2 inches/minute.

  • Continuously collect fractions in test tubes or vials.

5. Analyze Fractions:

  • Spot the collected fractions onto TLC plates to determine which ones contain your purified product.

  • Combine the pure fractions, and remove the solvent using a rotary evaporator to isolate the final product.

Visualizations

Workflow Diagrams

The following diagrams illustrate logical workflows for troubleshooting and decision-making in a synthesis lab.

Troubleshooting_Low_Yield start Low Yield Observed check_reaction Reaction Incomplete? start->check_reaction check_workup Product Lost During Work-up/Purification? check_reaction->check_workup No reagents Check Reagent/Solvent Purity & Stoichiometry check_reaction->reagents Yes extraction Improve Extraction: - Multiple extractions - Break emulsions check_workup->extraction Yes conditions Optimize Conditions: - Temperature - Time - Catalyst reagents->conditions side_reactions Identify/Minimize Side Reactions conditions->side_reactions solution1 Re-run Reaction with Optimized Parameters side_reactions->solution1 transfer Minimize Transfer Loss: - Rinse all glassware extraction->transfer evaporation Careful Evaporation: - Check for volatility transfer->evaporation solution2 Refine Work-up & Purification Protocol evaporation->solution2 Purification_Decision_Tree start Crude Product Isolated is_solid Is the product a solid? start->is_solid is_liquid Is the product a liquid? is_solid->is_liquid No recrystallize Recrystallization is_solid->recrystallize Yes is_volatile Is it thermally stable & volatile? is_liquid->is_volatile Yes polarity_diff Significant polarity difference from impurities? is_liquid->polarity_diff No is_volatile->polarity_diff No distill Distillation is_volatile->distill Yes column Column Chromatography polarity_diff->column Yes prep_tlc Preparative TLC (Small Scale) polarity_diff->prep_tlc No/Small Scale Multi_Step_Workflow cluster_0 Step 1 cluster_1 Step 2 A Starting Material A R1 Reaction 1 A->R1 W1 Work-up & Purification 1 R1->W1 IPC1 In-Process Control (TLC, NMR, LC-MS) W1->IPC1 B Intermediate B W1->B R2 Reaction 2 B->R2 W2 Work-up & Purification 2 R2->W2 C Final Product C W2->C

References

Technical Support Center: Overcoming Solubility Issues with Benzylpiperidine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered with benzylpiperidine compounds.

Frequently Asked Questions (FAQs)

Q1: Why do my benzylpiperidine compounds exhibit poor aqueous solubility?

A1: Benzylpiperidine compounds inherently possess a hydrophobic benzyl group and a lipophilic piperidine ring, contributing to their low water solubility. While the piperidine nitrogen can be protonated to form more soluble salts, the overall lipophilicity of the molecule often dominates, leading to challenges in achieving desired aqueous concentrations. For instance, N-benzylpiperidine is reported to be insoluble in water but soluble in most organic solvents[1][2]. Similarly, 1-benzyl-4-piperidone shows high solubility in organic solvents like ethanol, methanol, and DMSO but is insoluble in water[3].

Q2: How does pH influence the solubility of my benzylpiperidine compound?

A2: Benzylpiperidine derivatives are typically weak bases due to the nitrogen atom in the piperidine ring. Their solubility is highly pH-dependent. At acidic pH, the nitrogen atom becomes protonated, forming a more polar and, therefore, more water-soluble salt. As the pH increases and approaches the pKa of the compound, the un-ionized, less soluble form begins to predominate, leading to a decrease in solubility. For example, the benzylpiperidine-containing drug donepezil hydrochloride is soluble in acidic and neutral buffers (pH 2.0, 3.7, and 5.8) but is insoluble in a basic buffer (pH 8.0)[4]. Its solubility is reported to be 11 to 16 mg/mL in a 0.1 N hydrochloric acid solution and a 50 mM phosphate buffer at pH 6.0, but 0.1 mg/mL or less in a 50 mM phosphate buffer at pH 8.0[5].

Q3: What is the first step I should take to improve the solubility of my compound?

A3: The initial and often most straightforward approach is to adjust the pH of the aqueous medium to favor the ionized form of your benzylpiperidine compound. Since these are basic compounds, lowering the pH will increase their solubility. Creating a pH-solubility profile for your specific compound is a crucial first step to understand its behavior and identify the optimal pH range for solubilization.

Q4: When should I consider more advanced formulation strategies?

A4: If pH adjustment alone is insufficient to achieve the desired concentration, or if the required pH is not physiologically compatible for your intended application, you should explore more advanced strategies. These include salt formation, the use of co-solvents, co-crystallization, complexation with cyclodextrins, or creating amorphous solid dispersions.

Troubleshooting Guides

Issue 1: Compound precipitates out of solution upon standing.

Possible Cause: The solution is supersaturated, or the compound is unstable in the chosen solvent system.

Troubleshooting Steps:

  • Verify Thermodynamic Solubility: Ensure you are working below the thermodynamic solubility limit. Use the shake-flask method to determine the equilibrium solubility.

  • pH Stability: Investigate the chemical stability of your compound at the working pH. Degradation can lead to the formation of less soluble byproducts.

  • Use of Co-solvents: Introduce a water-miscible organic co-solvent (e.g., ethanol, propylene glycol, PEG 400) to increase the solvent capacity for your compound. Start with a low percentage of the co-solvent and titrate up to the desired solubility, keeping in mind the potential for toxicity in biological assays.

  • Consider Salt Forms: If you are working with the free base, converting it to a stable salt form can significantly improve both solubility and stability in solution.

Issue 2: Inconsistent results in biological assays due to poor solubility.

Possible Cause: The compound is precipitating in the assay medium, leading to variable effective concentrations.

Troubleshooting Steps:

  • Assess Solubility in Assay Medium: Determine the solubility of your compound directly in the specific cell culture or assay buffer you are using. The presence of salts, proteins, and other components can affect solubility.

  • Utilize Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their apparent water solubility. This is a widely used technique for delivering poorly soluble drugs in cellular assays. Beta-cyclodextrin and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.

  • Prepare a Stock Solution in an Organic Solvent: Prepare a high-concentration stock solution in a suitable organic solvent like DMSO and then dilute it into the aqueous assay medium. Ensure the final concentration of the organic solvent is low enough to not affect the biological system. The solubility of donepezil-d4 (hydrochloride) in ethanol, DMSO, and dimethylformamide is approximately 1 mg/ml[4].

  • Amorphous Solid Dispersions: For in vivo studies, formulating the compound as an amorphous solid dispersion can enhance its dissolution rate and oral bioavailability. This involves dispersing the drug in a polymer matrix.

Data Presentation: Solubility of Benzylpiperidine Derivatives

CompoundSolventSolubilityReference
N-BenzylpiperidineWaterInsoluble[1][2]
Most Organic SolventsSoluble[1]
1-Benzyl-4-piperidoneWaterInsoluble[3]
EthanolHigh[3]
MethanolHigh[3]
DMSOHigh[3]
Donepezil HydrochlorideWaterSoluble[6][7][8]
ChloroformFreely Soluble[6][7][8]
Glacial Acetic AcidSoluble[6][7][8]
EthanolSlightly Soluble[6][7][8]
AcetonitrileSlightly Soluble[6][7][8]
Ethyl AcetatePractically Insoluble[6][7][8]
n-HexanePractically Insoluble[6][7][8]

pH-Dependent Solubility of Donepezil Hydrochloride

pH of Buffer SolutionSolubilityReference
2.0Soluble[4]
3.7Freely Soluble[4]
5.8Soluble[4]
8.0Insoluble[4]
0.1 N HCl11-16 mg/mL[5]
50 mM Phosphate (pH 6.0)11-16 mg/mL[5]
50 mM Phosphate (pH 8.0)≤ 0.1 mg/mL[5]

Experimental Protocols

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of a benzylpiperidine compound in a specific solvent.

Materials:

  • Benzylpiperidine compound (solid)

  • Solvent of interest (e.g., water, buffer of specific pH, organic solvent)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Methodology:

  • Add an excess amount of the solid compound to a glass vial.

  • Add a known volume of the solvent to the vial.

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).

  • Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After shaking, allow the suspension to settle for a short period.

  • Withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

  • Dilute the filtrate with a suitable solvent.

  • Quantify the concentration of the dissolved compound using a validated analytical method.

Protocol 2: Salt Screening for Basic Compounds

Objective: To identify a suitable salt form of a basic benzylpiperidine compound with improved solubility and stability.

Materials:

  • Benzylpiperidine free base

  • A selection of pharmaceutically acceptable acids (e.g., HCl, HBr, sulfuric acid, methanesulfonic acid, maleic acid, tartaric acid)

  • Various solvents (e.g., water, ethanol, isopropanol, acetone, ethyl acetate)

  • Small-scale vials

  • Stirring plate and stir bars

  • Analytical techniques for characterization (e.g., PXRD, DSC, TGA)

Methodology:

  • Dissolve the benzylpiperidine free base in a small amount of a suitable solvent.

  • In separate vials, prepare solutions of the different acids.

  • Add the acid solution dropwise to the solution of the free base while stirring.

  • Observe for precipitation. If a precipitate forms, isolate it by filtration.

  • If no precipitate forms, allow the solvent to evaporate slowly.

  • Characterize the resulting solid material using techniques like Powder X-ray Diffraction (PXRD) to confirm the formation of a new crystalline form.

  • Determine the solubility of the newly formed salts using the shake-flask method (Protocol 1).

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_initial Initial Assessment cluster_strategies Solubility Enhancement Strategies cluster_evaluation Evaluation Problem Poor Aqueous Solubility of Benzylpiperidine Compound pH_Profile Determine pH-Solubility Profile Problem->pH_Profile Salt_Form Salt Formation Problem->Salt_Form Co_Solvent Co-solvency Problem->Co_Solvent Co_Crystal Co-crystallization Problem->Co_Crystal Cyclodextrin Cyclodextrin Complexation Problem->Cyclodextrin ASD Amorphous Solid Dispersion Problem->ASD pH_Adjust pH Adjustment pH_Profile->pH_Adjust Sol_Analysis Solubility Analysis (Shake-Flask) pH_Adjust->Sol_Analysis Salt_Form->Sol_Analysis Co_Solvent->Sol_Analysis Co_Crystal->Sol_Analysis Cyclodextrin->Sol_Analysis ASD->Sol_Analysis Charac Solid-State Characterization (PXRD, DSC) Sol_Analysis->Charac Bio_Assay In Vitro / In Vivo Assay Sol_Analysis->Bio_Assay

Caption: Workflow for addressing solubility issues of benzylpiperidine compounds.

signaling_pathway cluster_0 Solubilization Methods cluster_1 Mechanism of Action pH pH Adjustment Ionization Increases Ionization pH->Ionization Salt Salt Formation Salt->Ionization Cosolvent Co-solvency Cosolvent->Ionization Alters solvent polarity Complex Cyclodextrin Complexation Hydrophilic Creates a Hydrophilic Exterior Complex->Hydrophilic Cocrystal Co-crystallization Disrupt Disrupts Crystalline Packing Cocrystal->Disrupt ASD Amorphous Solid Dispersion Lattice Reduces Crystal Lattice Energy ASD->Lattice Amorphous_State Maintains Drug in Amorphous State ASD->Amorphous_State

Caption: Relationship between solubilization methods and their mechanisms.

References

Technical Support Center: Crystallization of Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of benzoic acid derivatives.

Troubleshooting Guides

Issue 1: The compound is "oiling out" instead of crystallizing.

Question: My benzoic acid derivative is separating from the solution as a liquid (oiling out) rather than forming solid crystals. What causes this and how can I fix it?

Answer:

"Oiling out" typically occurs when the melting point of your compound is lower than the temperature of the solution, or when the solution is supersaturated to a very high degree.[1][2] Impurities can also contribute to this issue.[2] Here are several strategies to promote crystallization over oiling out:

  • Lower the Crystallization Temperature: If the oiling out is due to a low melting point, try to lower the temperature at which crystallization begins. This can be achieved by using a solvent with a lower boiling point, provided it meets the solubility requirements.

  • Increase the Solvent Volume: Add a small amount of additional hot solvent to the solution to decrease the supersaturation level.[1][2] This will keep the compound dissolved for a longer period as it cools, allowing more time for ordered crystal lattice formation.

  • Slow Cooling: Allow the solution to cool to room temperature very slowly. You can insulate the flask to slow down the cooling rate.[2] Gradual cooling favors the formation of stable crystals over an amorphous oil.

  • Seeding: Introduce a "seed crystal" of the pure compound to the cooled solution.[2] The seed crystal provides a nucleation site for crystal growth to begin in an orderly fashion.

  • Solvent System Modification: If using a mixed solvent system, adjusting the ratio of the solvents can sometimes prevent oiling out. For instance, in an ethanol-water system, altering the proportion of ethanol might be beneficial.[3]

Issue 2: No crystals are forming, even after the solution has cooled.

Question: I've allowed my solution to cool completely, but no crystals have appeared. What should I do?

Answer:

The absence of crystal formation is often due to either using too much solvent or the solution being in a supersaturated state without nucleation sites.[2][4] Here are some troubleshooting steps:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask below the surface of the solution with a glass rod.[2][4] The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: Add a small seed crystal of the pure compound to initiate crystallization.[2][4]

  • Reduce Solvent Volume: If you suspect too much solvent was used, you can evaporate some of it off by gently heating the solution and then allowing it to cool again.[2]

  • Drastic Cooling: Place the flask in an ice bath to significantly lower the temperature and decrease the solubility of your compound.[2] This can sometimes force crystallization to begin.

Issue 3: The crystallization is happening too quickly.

Question: As soon as I remove my flask from the heat, a large amount of solid crashes out of the solution. Is this a problem?

Answer:

Yes, rapid crystallization is generally undesirable as it can trap impurities within the crystal lattice, which defeats the purpose of recrystallization. An ideal crystallization process involves the slow formation of crystals over a period of about 20 minutes. To slow down the process:

  • Add More Solvent: Reheat the solution to redissolve the solid and then add a small amount of additional hot solvent.[1] This will ensure the solution is not overly saturated upon cooling.

  • Insulate the Flask: Cool the solution slowly by placing the flask on an insulating surface (like a wooden block or several layers of paper towels) and covering it to trap heat.[1]

Issue 4: The final yield of crystals is very low.

Question: After filtration, I've recovered a much smaller amount of my product than expected. What could have led to this poor yield?

Answer:

A low yield can be attributed to several factors:

  • Excessive Solvent: Using too much solvent will result in a significant portion of your compound remaining dissolved in the mother liquor even after cooling.[1][2]

  • Premature Crystallization: If crystals form during a hot filtration step to remove insoluble impurities, you will lose product at that stage.[5]

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve some of the product.

  • Inappropriate Solvent Choice: The chosen solvent may have too high a solubility for your compound at low temperatures.

To improve your yield, ensure you are using the minimum amount of hot solvent necessary for dissolution and that you are using ice-cold solvent for washing the final crystals.[5]

Frequently Asked Questions (FAQs)

Q1: How do I choose the best solvent for crystallizing my benzoic acid derivative?

A1: An ideal solvent should:

  • Dissolve the compound well at high temperatures but poorly at low temperatures.[6]

  • Not react with the compound.[6]

  • Dissolve impurities well at all temperatures or not at all.

  • Be volatile enough to be easily removed from the crystals after filtration.

  • Have a relatively low boiling point for safety and ease of handling.

The solubility of benzoic acid and its derivatives varies significantly with the solvent and temperature. For example, benzoic acid is highly soluble in hot water but only slightly soluble in cold water, making water a good recrystallization solvent.[7] Alcohols like ethanol and methanol also show good solubility at higher temperatures.[8]

Q2: What is polymorphism and how does it affect my crystallization?

A2: Polymorphism is the ability of a compound to exist in more than one crystal structure.[9] These different forms, or polymorphs, can have different physical properties, such as solubility, melting point, and stability.[10] For drug development professionals, controlling polymorphism is critical as it can impact the bioavailability and efficacy of a drug. Factors like the choice of solvent, cooling rate, and the presence of impurities can influence which polymorph is formed.[9] Some benzoic acid derivatives are known to exhibit polymorphism.[11]

Q3: Can the shape of my crystals be controlled?

A3: Yes, the crystal habit (the external shape of the crystal) can be influenced by several factors, including the solvent used, the rate of cooling, and the presence of any additives.[3] For example, benzoic acid can form needle-like or platelet-shaped crystals depending on the solvent composition.[3] The shape of the crystals can impact downstream processing steps like filtration and drying.[3]

Quantitative Data

Table 1: Solubility of Benzoic Acid in Various Solvents at Different Temperatures

Temperature (K)SolventSolubility (mol/L)
273.15Water0.015
293.15Water0.028
313.15Water0.063
273.15Ethanol1.948
293.15Ethanol3.181
313.15Ethanol13.676
273.15Methanol1.611
293.15Methanol1.974
313.15Methanol2.987
273.15Acetonitrile0.6847
293.15Acetonitrile0.9474
313.15Acetonitrile1.956
273.15Ethyl Acetate0.034
293.15Ethyl Acetate1.5018
313.15Ethyl Acetate5.104
273.15Dichloromethane0.1032
293.15Dichloromethane0.2547
313.15Dichloromethane1.191
273.15Toluene-
293.15Toluene-
313.15Toluene-

Data extracted from Zhang et al. (2021).[8] Note: Some values for toluene were not provided in the source.

Experimental Protocols

Protocol 1: Standard Recrystallization of a Benzoic Acid Derivative
  • Dissolution: Place the impure benzoic acid derivative in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture on a hot plate.[4]

  • Addition of Hot Solvent: Continue to add small portions of the hot solvent while the solution is gently boiling until the solid has just completely dissolved.[4][5] It is crucial to use the minimum amount of hot solvent required.[5]

  • Hot Filtration (if necessary): If there are insoluble impurities present, perform a hot gravity filtration to remove them. This must be done quickly to prevent the desired compound from crystallizing prematurely.[5]

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature.[4] Do not disturb the flask during this time.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.[4][5]

  • Vacuum Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[12]

  • Drying: Allow the crystals to dry completely. This can be done by leaving them under vacuum for a period or by transferring them to a watch glass to air dry.[13]

Visualizations

Troubleshooting_Crystallization start Start Crystallization cooling Cooling Solution start->cooling observation Observe Outcome cooling->observation oiling_out Issue: Oiling Out observation->oiling_out Liquid droplets form no_crystals Issue: No Crystals observation->no_crystals Solution remains clear success Successful Crystallization observation->success Crystals form add_solvent Add More Solvent & Reheat oiling_out->add_solvent slow_cool Cool Slower oiling_out->slow_cool seed Add Seed Crystal no_crystals->seed scratch Scratch Flask no_crystals->scratch reduce_solvent Reduce Solvent Volume no_crystals->reduce_solvent add_solvent->cooling slow_cool->cooling seed->observation scratch->observation reduce_solvent->cooling

Caption: Troubleshooting logic for common crystallization problems.

Recrystallization_Workflow dissolve 1. Dissolve solid in minimum hot solvent hot_filter 2. Hot gravity filtration (if needed) dissolve->hot_filter cool_slowly 3. Cool solution slowly to room temperature hot_filter->cool_slowly ice_bath 4. Cool in ice bath cool_slowly->ice_bath vacuum_filter 5. Collect crystals via vacuum filtration ice_bath->vacuum_filter wash 6. Wash with ice-cold solvent vacuum_filter->wash dry 7. Dry pure crystals wash->dry

Caption: Standard experimental workflow for recrystallization.

References

Technical Support Center: Refining Purification Methods for Polar Organic Molecules

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of polar organic molecules. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful chromatographic technique for the separation and purification of polar compounds that are poorly retained in reversed-phase chromatography.[1]

HILIC: Frequently Asked Questions

Q1: What are the primary retention mechanisms in HILIC?

A1: HILIC retention is a complex interplay of multiple mechanisms, including:

  • Partitioning: Analyte partitioning into and out of a water-enriched layer on the surface of the polar stationary phase is a primary mechanism.[2]

  • Adsorption: Direct interaction of polar analytes with the stationary phase surface through hydrogen bonding and dipole-dipole interactions.

  • Electrostatic Interactions: Ionic interactions between charged analytes and a charged stationary phase can significantly influence retention.[2]

Q2: When should I choose HILIC over reversed-phase chromatography?

A2: HILIC is generally preferred for analytes with a logP value of less than 0.[2] If your polar compound elutes at or near the void volume in reversed-phase chromatography, HILIC is a suitable alternative.[1]

Q3: What are the most common stationary phases used in HILIC?

A3: A variety of polar stationary phases are used in HILIC, including bare silica, amide, diol, and zwitterionic phases.[3] The choice of stationary phase can significantly impact selectivity.

Q4: What is the typical mobile phase composition in HILIC?

A4: HILIC mobile phases consist of a high concentration of a water-miscible organic solvent (typically acetonitrile, >70%) and a smaller amount of an aqueous buffer.[4] Water is the strong, eluting solvent in HILIC.[5]

HILIC: Troubleshooting Guide

Problem: Poor Retention of Polar Analytes

Possible Cause Solution
Mobile phase is too strong (too much water). Increase the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase.[3]
Incorrect stationary phase. Select a more retentive stationary phase. A comparison of different HILIC stationary phases can guide selection.[6]
Sample solvent is too strong. The sample should be dissolved in a solvent that is as weak as or weaker than the initial mobile phase. High water content in the sample solvent can lead to poor peak shape and low retention.

Problem: Poor Peak Shape (Tailing or Fronting)

Possible Cause Solution
Secondary interactions with the stationary phase. Adjust the mobile phase pH to suppress the ionization of the analyte or the stationary phase. Increasing the buffer concentration can also help to mask silanol interactions.[7]
Sample overload. Reduce the concentration or volume of the injected sample.[8]
Mismatch between sample solvent and mobile phase. Ensure the sample solvent is as close as possible to the initial mobile phase composition.
Column contamination. Flush the column with a strong solvent to remove contaminants.

Problem: Retention Time Drift

Possible Cause Solution
Insufficient column equilibration. HILIC columns require longer equilibration times than reversed-phase columns to establish a stable water layer on the stationary phase. Equilibrate the column with at least 10-20 column volumes of the initial mobile phase.
Changes in mobile phase composition. Prepare fresh mobile phase daily and ensure accurate mixing.
Temperature fluctuations. Use a column oven to maintain a constant temperature.
HILIC Experimental Protocols & Diagrams

HILIC Method Development Workflow

HILIC_Method_Development start Define Analytes and Goals col_select Select HILIC Column (e.g., bare silica, amide, zwitterionic) start->col_select mp_select Select Mobile Phase (Acetonitrile/Aqueous Buffer) col_select->mp_select gradient_scout Perform Gradient Scouting Run (e.g., 95-50% Acetonitrile) mp_select->gradient_scout eval1 Evaluate Retention and Peak Shape gradient_scout->eval1 isocratic_dev Develop Isocratic Method (Based on Scouting Run) eval1->isocratic_dev Good Initial Retention gradient_opt Optimize Gradient (Slope and Time) eval1->gradient_opt Broad Elution Window eval2 Sufficient Retention & Resolution? isocratic_dev->eval2 gradient_opt->eval2 eval2->col_select No, Try Different Column/Mobile Phase fine_tune Fine-Tune Parameters (pH, Buffer Concentration, Temperature) eval2->fine_tune Yes validate Validate Method fine_tune->validate

A typical workflow for developing a HILIC method.
Detailed Protocol: HILIC Method Development

  • Analyte and Column Selection:

    • Characterize your polar analytes (pKa, logP).

    • Select an appropriate HILIC column (e.g., bare silica for general purpose, amide for carbohydrates, or zwitterionic for a wider range of polar compounds).[3]

  • Mobile Phase Preparation:

    • Prepare an aqueous buffer (e.g., 10 mM ammonium formate or ammonium acetate). Adjust the pH to be at least 1.5-2 pH units away from the analyte's pKa.

    • The organic mobile phase is typically acetonitrile.

  • Initial Gradient Scouting:

    • Set up a gradient from high organic (e.g., 95% acetonitrile) to a lower organic concentration (e.g., 50% acetonitrile) over 10-15 minutes.

    • Equilibrate the column with the initial mobile phase for at least 15-20 column volumes.

    • Inject the sample and monitor the chromatogram.

  • Method Optimization:

    • Based on the scouting run, if the peaks are well-retained and have good shape, an isocratic method can be developed. The isocratic mobile phase composition should be similar to the mobile phase composition at the elution time of the analyte of interest in the gradient run.

    • If peaks are spread out, optimize the gradient slope and time to improve resolution and reduce run time.

    • Fine-tune the separation by adjusting the mobile phase pH, buffer concentration, and column temperature.

  • Method Validation:

    • Once the desired separation is achieved, validate the method for parameters such as linearity, accuracy, precision, and robustness.

Quantitative Data for HILIC

Table 1: Comparison of Retention Factors (k) for Cytosine and Uracil on Different HILIC Stationary Phases

Stationary PhaseCytosine (k)Uracil (k)
TSKgel Amide-8012.53.8
ZIC-HILIC9.83.1
Hydroxyethyl A9.52.5
LUNA HILIC3.21.5
CORTECS HILIC2.11.1

Data is approximated from graphical representations in the literature for comparative purposes.[6][9] Mobile phase: 85% Acetonitrile, 5 mM Ammonium Acetate.

Solid-Phase Extraction (SPE)

SPE is a sample preparation technique used for the extraction, concentration, and cleanup of analytes from a complex matrix.

SPE: Frequently Asked Questions

Q1: How do I choose the right SPE sorbent for my polar analyte?

A1: The choice of sorbent depends on the properties of your analyte and the matrix. For polar analytes in a nonpolar matrix, a polar sorbent (normal-phase SPE) is used.[10] For polar analytes in a polar matrix (like water), a polymeric reversed-phase sorbent like HLB (Hydrophilic-Lipophilic Balanced) or a mixed-mode ion-exchange sorbent is often effective.[8][11]

Q2: What are the key steps in an SPE procedure?

A2: A typical SPE procedure involves four main steps:

  • Conditioning: Wetting the sorbent with an organic solvent.

  • Equilibration: Rinsing the sorbent with a solution similar to the sample matrix.

  • Loading: Applying the sample to the cartridge.

  • Washing: Removing interferences with a weak solvent.

  • Elution: Recovering the analyte with a strong solvent.[12]

Q3: What causes low recovery in SPE?

A3: Low recovery can be caused by several factors, including improper sorbent choice, insufficient elution solvent volume or strength, sample breakthrough during loading due to high flow rates, or drying of the sorbent bed before sample application.[13]

SPE: Troubleshooting Guide

Problem: Low Analyte Recovery

Possible Cause Solution
Analyte breakthrough during sample loading. Decrease the flow rate during sample loading. Ensure the sample pH is optimized for retention.[14]
Analyte retained on the cartridge after elution. Increase the volume or strength of the elution solvent. Try a different elution solvent.[14]
Analyte co-elutes with interferences during the wash step. Use a weaker wash solvent.
Improper conditioning or equilibration. Ensure the sorbent is properly wetted and equilibrated before loading the sample. Do not let the sorbent dry out.

Problem: High Background or Interferences in the Eluate

Possible Cause Solution
Insufficient washing. Increase the volume or strength of the wash solvent.
Co-extraction of matrix components. Optimize the sorbent and solvent selectivity. A mixed-mode sorbent may provide better cleanup.
Contamination from the SPE cartridge. Pre-wash the cartridge with the elution solvent before conditioning.
SPE Experimental Protocols & Diagrams

SPE Workflow for Polar Analytes from an Aqueous Matrix

SPE_Workflow start Select SPE Cartridge (e.g., HLB, Mixed-Mode) condition Condition Sorbent (e.g., Methanol) start->condition equilibrate Equilibrate Sorbent (e.g., Water) condition->equilibrate load Load Aqueous Sample equilibrate->load wash Wash to Remove Interferences (e.g., Water/Methanol mixture) load->wash elute Elute Polar Analyte (e.g., Acetonitrile/Methanol) wash->elute analyze Analyze Eluate elute->analyze

A general workflow for solid-phase extraction.
Detailed Protocol: SPE of Polar Drugs from Plasma

This protocol is a general guideline for the extraction of polar drugs from a plasma matrix using a polymeric SPE sorbent.[15]

  • Sample Pre-treatment:

    • Dilute 100 µL of plasma with 300 µL of 2% ammonium hydroxide.

  • SPE Cartridge Conditioning:

    • Condition a polymeric SPE cartridge (e.g., Bond Elut Plexa) with 500 µL of methanol.

  • SPE Cartridge Equilibration:

    • Equilibrate the cartridge with 500 µL of water.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the SPE cartridge.

  • Washing:

    • Wash the cartridge with 500 µL of 5% methanol in water to remove endogenous interferences.

  • Elution:

    • Elute the analytes with 500 µL of methanol.

  • Post-Elution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a solvent compatible with the analytical instrument (e.g., 100 µL of 80:20 0.1% formic acid:methanol).

Quantitative Data for SPE

Table 2: SPE Recovery of Acidic and Basic Drugs from Plasma

Drug (Type)SorbentElution SolventRecovery (%)
Ibuprofen (Acidic)PolymericMethanol>90%
Ketoprofen (Acidic)PolymericMethanol>90%
Amitriptyline (Basic)PolymericMethanol>95%
Propranolol (Basic)PolymericMethanol>95%

Data is generalized from studies on polymeric SPE sorbents for drug analysis in plasma.[14][15]

Crystallization

Crystallization is a powerful technique for the purification of solid polar organic molecules.

Crystallization: Frequently Asked Questions

Q1: How do I select a suitable solvent for the recrystallization of a polar compound?

A1: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[16] For polar compounds, polar solvents like ethanol, methanol, or water, or a mixture of solvents (e.g., ethanol/water), are often good choices.[17] The principle of "like dissolves like" is a good starting point.[16]

Q2: What should I do if my compound "oils out" instead of crystallizing?

A2: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound. To resolve this, you can try using a lower-boiling solvent, using a larger volume of solvent, or adding a seed crystal.

Q3: My compound won't crystallize, even after cooling. What can I do?

A3: If crystals do not form, the solution may be supersaturated. You can induce crystallization by:

  • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.

  • Seeding: Add a tiny crystal of the pure compound to the solution.[18]

  • Further Cooling: Cool the solution in an ice bath.

Crystallization: Troubleshooting Guide

Problem: The compound does not dissolve in the hot solvent.

Possible Cause Solution
Incorrect solvent. The solvent may be too nonpolar for your polar compound. Try a more polar solvent or a solvent mixture.
Not enough solvent. Add more hot solvent in small increments until the compound dissolves.

Problem: Premature crystallization in the funnel during hot filtration.

Possible Cause Solution
The solution is cooling too quickly. Use a heated funnel and filter the solution as quickly as possible. Add a small amount of extra hot solvent before filtering to keep the compound dissolved.

Problem: Low recovery of the purified compound.

Possible Cause Solution
Too much solvent was used. Use the minimum amount of hot solvent necessary to dissolve the compound.
The crystals were washed with a solvent that was not cold. Always wash the collected crystals with a small amount of ice-cold recrystallization solvent.
The compound has significant solubility in the cold solvent. Ensure the solution is thoroughly cooled in an ice bath before filtering.
Crystallization Experimental Protocols & Diagrams

General Recrystallization Workflow

Recrystallization_Workflow start Choose a Suitable Solvent dissolve Dissolve Impure Solid in Minimum Amount of Hot Solvent start->dissolve filter_hot Hot Gravity Filtration (if insoluble impurities are present) dissolve->filter_hot cool Cool Solution Slowly to Room Temperature dissolve->cool No Insoluble Impurities filter_hot->cool ice_bath Cool in Ice Bath to Maximize Crystal Formation cool->ice_bath collect Collect Crystals by Vacuum Filtration ice_bath->collect wash Wash Crystals with a Small Amount of Cold Solvent collect->wash dry Dry the Purified Crystals wash->dry

The general procedure for recrystallization.
Detailed Protocol: Recrystallization of a Polar Solid

  • Solvent Selection:

    • Place a small amount of the impure solid in a test tube.

    • Add a few drops of a potential solvent and observe the solubility at room temperature. The compound should be sparingly soluble or insoluble.

    • Heat the test tube. The compound should dissolve completely.

    • Allow the test tube to cool. Crystals should form.

  • Dissolution:

    • Place the impure solid in an Erlenmeyer flask.

    • Add a small amount of the chosen solvent and heat the mixture to boiling.

    • Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat and add a small amount of activated carbon.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities or activated carbon, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once the solution has reached room temperature, place it in an ice bath to maximize the yield of crystals.

  • Collection and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying:

    • Allow the crystals to air dry on the filter paper or in a desiccator.

Data for Crystallization

Table 3: Properties of Common Solvents for Recrystallization of Polar Compounds

SolventBoiling Point (°C)Dielectric Constant (20°C)Polarity Index
Water100.080.110.2
Acetic Acid118.06.26.2
Methanol64.732.75.1
Ethanol78.324.64.3
Acetone56.320.75.1
Acetonitrile81.637.55.8
Ethyl Acetate77.16.04.4

Data sourced from publicly available solvent property tables.[2][6][19]

References

Technical Support Center: Improving the Stability of Novel Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common stability issues encountered with novel small molecule inhibitors.

Troubleshooting Guides

This section provides systematic approaches to diagnose and resolve common stability-related problems during experimentation.

Issue 1: Inhibitor Precipitation in Aqueous Buffer

Question: My small molecule inhibitor, dissolved in DMSO, precipitates when I dilute it into my aqueous experimental buffer. What should I do?

Answer:

Precipitation of a small molecule inhibitor upon dilution from a DMSO stock into an aqueous buffer is a common issue stemming from poor aqueous solubility. Here is a step-by-step guide to troubleshoot this problem.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inhibitor precipitation.

Detailed Steps:

  • Verify Final DMSO Concentration: The final concentration of DMSO in your assay should ideally be below 0.5% to minimize solvent effects and reduce the likelihood of precipitation.[1] Most cells can tolerate up to 0.1% final DMSO concentration.[1]

  • Optimize Dilution Method: Instead of diluting the DMSO stock directly into the aqueous buffer, perform serial dilutions in DMSO first to lower the concentration of the inhibitor in the organic solvent before the final dilution into the aqueous medium.[1]

  • Assess Intrinsic Aqueous Solubility: Determine the kinetic and thermodynamic solubility of your compound. This data will inform the feasible concentration range for your experiments.

    Solubility Assay Type Typical Throughput Information Provided Considerations
    Kinetic Solubility HighApparent solubility of a supersaturated solutionTime-dependent; may overestimate solubility but is relevant for initial screens.[2]
    Thermodynamic Solubility Low to MediumEquilibrium solubility of the solid formMore accurate representation of true solubility; time-consuming (24-72 hours).[2]
  • Employ Formulation Strategies: If the intrinsic solubility is too low, consider the following:

    • pH Modification: For ionizable compounds, adjusting the buffer pH can significantly increase solubility.

    • Co-solvents: The addition of a small percentage of a water-miscible organic solvent (e.g., ethanol, PEG 400) to the aqueous buffer can improve solubility.

    • Surfactants: Non-ionic surfactants like Tween-80 or Pluronic F-68, used at concentrations above their critical micelle concentration, can form micelles that encapsulate and solubilize hydrophobic compounds.[3]

  • Investigate Aggregation: Poorly soluble compounds can form aggregates, which can lead to non-specific inhibition and inaccurate results.[3] Use Dynamic Light Scattering (DLS) to detect the presence of aggregates.

Experimental Protocol: Kinetic Solubility Assay via Nephelometry

  • Prepare a 10 mM stock solution of the inhibitor in 100% DMSO.

  • In a 96-well plate, add 198 µL of aqueous buffer (e.g., PBS, pH 7.4) to each well.

  • Add 2 µL of the DMSO stock solution to the first well and mix thoroughly to achieve a 100 µM solution.

  • Perform serial dilutions across the plate.

  • Incubate the plate at room temperature for 2 hours.

  • Measure the turbidity of each well using a nephelometer.

  • The highest concentration that does not show a significant increase in turbidity compared to a DMSO control is considered the kinetic solubility.

Issue 2: Inconsistent Inhibitor Potency (IC50) Between Experiments

Question: I am observing significant variability in the IC50 values of my inhibitor across different experimental runs. What could be the cause?

Answer:

Inconsistent IC50 values can arise from a variety of factors related to inhibitor stability, assay conditions, and compound handling.

Troubleshooting Logic:

G cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Inconsistent IC50 stock_stability Stock Solution Instability start->stock_stability assay_stability Instability in Assay Medium start->assay_stability aggregation Compound Aggregation start->aggregation assay_conditions Variable Assay Conditions start->assay_conditions check_storage Verify Stock Storage (aliquot, -80°C, desiccate) stock_stability->check_storage check_freeze_thaw Limit Freeze-Thaw Cycles stock_stability->check_freeze_thaw run_qc Run QC on Stock (HPLC, LC-MS) stock_stability->run_qc assess_medium_stability Incubate inhibitor in assay medium and measure concentration over time (LC-MS) assay_stability->assess_medium_stability check_buffer Ensure consistent buffer pH and composition assay_stability->check_buffer add_detergent Include non-ionic detergent (e.g., 0.01% Tween-80) in assay buffer aggregation->add_detergent run_dls Perform DLS analysis aggregation->run_dls standardize_protocol Standardize incubation times, temperatures, and reagent concentrations assay_conditions->standardize_protocol

Caption: Logic diagram for troubleshooting inconsistent IC50 values.

Key Areas to Investigate:

  • Stock Solution Stability:

    • Storage: Are stock solutions stored properly? For long-term storage, they should be aliquoted to minimize freeze-thaw cycles and stored at -80°C with desiccation.[1]

    • Purity: Has the purity of the stock solution been verified recently? Degradation can occur over time. Use HPLC or LC-MS to check the purity and identity of the compound in your stock solution.

  • Stability in Assay Medium:

    • The inhibitor may be unstable in the assay buffer due to pH, enzymatic degradation (in cell lysates or serum-containing media), or reaction with buffer components.[4][5]

    • Test for Degradation: Incubate the inhibitor in the complete assay medium for the duration of the experiment. At various time points, take samples and analyze the concentration of the parent compound by LC-MS.

  • Compound Aggregation:

    • As mentioned previously, aggregation can lead to non-specific inhibition and highly variable results.[3] This is a major cause of artifacts in high-throughput screening.

    • Mitigation: Include a small amount of a non-ionic detergent (e.g., 0.01% Tween-80) in the assay buffer to disrupt aggregates.[3] Confirm the absence of aggregates using DLS.

  • Assay Conditions:

    • Ensure that all assay parameters, such as incubation times, temperature, and concentrations of enzymes and substrates, are consistent between experiments.

    • The choice of buffer can impact stability. For example, phosphate buffers can sometimes catalyze the degradation of certain compounds.[6]

Experimental Protocol: Assessing Compound Stability in Assay Medium by LC-MS

  • Prepare the complete assay medium (buffer, co-factors, serum, etc.), excluding the target protein/enzyme.

  • Spike the medium with the inhibitor at its highest working concentration.

  • Incubate the solution under the exact conditions of the assay (e.g., 37°C for 2 hours).

  • At time points 0, 0.5, 1, and 2 hours, remove an aliquot.

  • Immediately quench any potential enzymatic activity by adding 3 volumes of cold acetonitrile containing an internal standard.

  • Centrifuge to precipitate proteins.

  • Analyze the supernatant by LC-MS to determine the concentration of the parent inhibitor.

  • A significant decrease in concentration over time indicates instability.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for my small molecule inhibitor?

A1: Dimethyl sulfoxide (DMSO) is the most common solvent for dissolving small molecule inhibitors for in vitro assays due to its high solubilizing power.[1] However, always check the manufacturer's data sheet. If a compound is insoluble or unstable in DMSO, other organic solvents like ethanol or dimethylformamide (DMF) may be considered. For in vivo studies, formulations often require co-solvents such as PEG400, propylene glycol, or cyclodextrins.[7]

Q2: How should I store my inhibitor stock solutions?

A2: For long-term stability, dissolve the inhibitor in a suitable solvent (like DMSO) at a high concentration (e.g., 10-50 mM), aliquot into small volumes in tightly sealed vials, and store at -80°C.[1] This minimizes waste and prevents degradation from repeated freeze-thaw cycles. Protect light-sensitive compounds from light by using amber vials or wrapping them in foil.[4][8]

Q3: My inhibitor targets a kinase in the MAPK/ERK pathway. How can I confirm its on-target effect in cells?

A3: To confirm on-target activity for a kinase inhibitor, you should perform a Western blot to assess the phosphorylation status of a direct downstream substrate of your target kinase. For the MAPK/ERK pathway, if you are inhibiting MEK1/2, you should expect to see a decrease in the phosphorylation of ERK1/2.

Signaling Pathway Diagram: Simplified MAPK/ERK Pathway

G GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Your Inhibitor Acts Here TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival TranscriptionFactors->Proliferation

Caption: Simplified MAPK/ERK signaling pathway.

Q4: What are "Pan-Assay Interference Compounds" (PAINS) and how can I avoid them?

A4: PAINS are chemical compounds that appear as frequent hitters in high-throughput screens by interfering with assay results through non-specific mechanisms, rather than by specifically binding to the intended target.[9] Common mechanisms include aggregation, redox activity, and chemical reactivity. Many PAINS contain specific substructures. You can use computational filters (e.g., FAF-Drugs4, ZINC-PAINS) to check your compound's structure for known PAINS motifs before extensive testing.

Q5: Can lyophilization improve the stability of my inhibitor?

A5: Yes, lyophilization (freeze-drying) can significantly improve the long-term chemical and physical stability of small molecules, especially those prone to hydrolysis.[5][10] By removing water, it prevents degradation and can produce a stable, amorphous solid dispersion that may have improved dissolution properties upon reconstitution.[10] The choice of excipients (e.g., bulking agents like mannitol, lyoprotectants like trehalose) is critical for a successful lyophilization cycle.[5]

Formulation Strategy Primary Mechanism Commonly Used For
Lyophilization Removal of water to prevent hydrolysis and slow degradation.Peptides, proteins, and hydrolytically unstable small molecules.[5]
Solid Dispersions Dispersing the drug in a polymer matrix to maintain an amorphous state.Poorly soluble crystalline drugs (BCS Class II).[10]
Co-crystallization Forming a crystalline solid with a co-former to alter physicochemical properties.Improving solubility, stability, and bioavailability.[11]
Encapsulation Creating a physical barrier between the drug and the environment.Protecting against moisture, light, and oxidation.[11][12]

References

Technical Support Center: Optimization of In Vitro Assay Parameters for Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing your in vitro assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the reproducibility and reliability of their experiments.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during in vitro assays.

High Variability and Poor Reproducibility

Q1: What are the common sources of high variability in my in vitro assay results?

High variability in in vitro assays can stem from several factors throughout the experimental workflow.[1] Key sources include inconsistencies in cell handling, such as variations in cell seeding density and passage number, and procedural variances like inconsistent incubation times and pipetting errors.[2][3][4] Reagent stability and batch-to-batch variation can also significantly impact results.[5] Additionally, environmental factors within multi-well plates, known as "edge effects," can lead to systematic variations across the plate.[6][7][8]

Q2: How can I troubleshoot and minimize variability between replicate wells?

To minimize variability, it is crucial to standardize your experimental procedures.[5] This includes:

  • Consistent Cell Seeding: Ensure a homogenous cell suspension before plating and use calibrated pipettes for accurate cell distribution.[4]

  • Automated Liquid Handling: Where possible, use automated liquid handlers for pipetting to reduce human error.

  • Thorough Mixing: Ensure all reagents and solutions are mixed completely before being added to the wells.

  • Controlled Incubation: Maintain stable temperature and humidity levels in the incubator and minimize the frequency and duration of door openings.[9]

  • Plate Mapping: Randomize the placement of samples and controls on the plate to mitigate any systematic spatial effects.[7]

A systematic approach to identifying the source of variability is crucial. The following diagram illustrates a troubleshooting workflow for high assay variability.

high_variability_troubleshooting start High Variability Detected (High %CV) check_pipetting Review Pipetting Technique - Calibration? - Consistent method? start->check_pipetting check_cells Evaluate Cell Culture Practices - Consistent seeding density? - Mycoplasma contamination? - Cell passage number? start->check_cells check_reagents Assess Reagent Preparation & Stability - Freshly prepared? - Proper storage? - Lot-to-lot variability? start->check_reagents check_plate_effects Investigate Plate Effects - Edge effects present? - Inconsistent incubation? start->check_plate_effects solution_pipetting Solution: - Recalibrate pipettes - Standardize pipetting protocol check_pipetting->solution_pipetting solution_cells Solution: - Optimize seeding protocol - Test for mycoplasma - Use consistent passage number check_cells->solution_cells solution_reagents Solution: - Prepare fresh reagents - Validate new reagent lots check_reagents->solution_reagents solution_plate_effects Solution: - Implement edge effect mitigation - Ensure uniform incubation check_plate_effects->solution_plate_effects

Caption: Troubleshooting workflow for high assay variability.

Edge Effects

Q3: What is the "edge effect" in microplates, and how does it affect my assay?

The "edge effect" refers to the phenomenon where wells on the perimeter of a microplate behave differently from the interior wells.[8] This is primarily caused by increased evaporation of media from the outer wells during incubation, leading to changes in the concentration of salts and other reagents.[6][9] This altered microenvironment can affect cell growth, viability, and ultimately, the assay readout, leading to unreliable data.[10]

Q4: What are the best practices for mitigating edge effects?

Several strategies can be employed to reduce the impact of edge effects:[7][8]

  • Humidify the Incubator: Ensure the incubator has high humidity (ideally ≥95%) to minimize evaporation.[9]

  • Use Low-Evaporation Lids: These lids have a deeper skirt and condensation rings that help trap moisture.[6]

  • Seal the Plates: Use sealing tapes or films. For cell-based assays, breathable seals that allow for gas exchange are recommended.[6]

  • Create a Humidity Barrier: Fill the outer wells with sterile water or media to create a buffer zone, and do not use these wells for experimental samples.[9][10]

  • Reduce Incubation Time: If the assay protocol allows, shortening the incubation period can reduce the total evaporation.[6]

Reagent and Signal Issues

Q5: My assay has a high background signal. What are the likely causes and solutions?

A high background signal can obscure the detection of the specific signal from your analyte. Common causes include:

  • Insufficient Washing: Inadequate washing between steps can leave behind unbound antibodies or detection reagents.[11] Increase the number and duration of wash steps.

  • Improper Blocking: In assays like ELISA or Western blotting, incomplete blocking of non-specific binding sites on the plate or membrane can lead to high background.[12] Optimize the blocking buffer concentration and incubation time.

  • High Antibody Concentrations: Using too much primary or secondary antibody can result in non-specific binding.[13] Titrate your antibodies to determine the optimal concentration.

  • Reagent Contamination: Contaminated buffers or reagents can contribute to background noise.

Q6: I am observing a weak or no signal in my assay. How can I troubleshoot this?

A lack of signal can be due to several factors:

  • Incorrect Reagent Preparation: Ensure all reagents, including standards and antibodies, are prepared correctly and have not expired.[13][14]

  • Suboptimal Incubation Times: Incubation times that are too short may not allow for sufficient binding or reaction to occur.[13][15]

  • Inactive Enzyme or Substrate: For enzyme-based assays, confirm the activity of the enzyme and the integrity of the substrate.

  • Low Analyte Concentration: The concentration of the target analyte in your sample may be below the detection limit of the assay.[13] Consider concentrating your sample or using a more sensitive assay format.[4]

Q7: How important is reagent stability, and how should I manage it?

Reagent stability is critical for assay reproducibility.[16] Reagents can degrade over time due to improper storage, repeated freeze-thaw cycles, or exposure to light.[17][18] To manage reagent stability:

  • Follow Manufacturer's Instructions: Store all reagents at the recommended temperature and protect them from light if necessary.[14]

  • Aliquot Reagents: For reagents that are sensitive to freeze-thaw cycles, create single-use aliquots.[17]

  • Record Dates: Label reagents with the date they are opened or reconstituted.[16]

  • Validate New Lots: Before using a new batch of a critical reagent, perform a bridging study to compare its performance to the previous lot.[5][17]

Quantitative Data Summaries

Optimizing assay parameters often involves testing a range of conditions. The following tables provide examples of how to structure the data from such optimization experiments.

Table 1: Optimization of Cell Seeding Density

Seeding Density (cells/well)Average Signal (Absorbance at 450 nm)Standard DeviationCoefficient of Variation (%CV)
1,0000.150.0533.3%
5,0000.750.0810.7%
10,000 1.52 0.10 6.6%
20,0002.850.3512.3%
40,0003.500.6017.1%

In this example, a seeding density of 10,000 cells/well provides a strong signal with the lowest coefficient of variation, indicating good reproducibility at this density.

Table 2: Optimization of Primary Antibody Incubation Time in an ELISA

Incubation Time (minutes)Signal-to-Noise RatioBackground Signal (OD)
305.20.08
6010.50.09
120 18.3 0.10
24019.10.25
Overnight (16 hours)20.50.55

An incubation time of 120 minutes provides the best balance between a high signal-to-noise ratio and a low background signal.[15]

Experimental Protocols & Workflows

General Assay Optimization Workflow

The following diagram illustrates a general workflow for optimizing an in vitro assay.

assay_optimization_workflow start Define Assay Objectives (e.g., EC50, Z-factor) param_id Identify Key Parameters - Cell density - Incubation time - Reagent concentrations start->param_id one_factor One-Factor-at-a-Time Optimization param_id->one_factor doe Design of Experiments (DoE) (Multifactorial) param_id->doe execute Execute Experiments one_factor->execute doe->execute analyze Analyze Data - Signal window - Variability (%CV) execute->analyze validate Validate Optimized Protocol - Test with controls - Assess reproducibility analyze->validate final_protocol Finalize Assay Protocol validate->final_protocol

Caption: A general workflow for in vitro assay optimization.

Protocol: Optimizing Cell Seeding Density for a Cell Viability Assay

This protocol outlines the steps to determine the optimal number of cells to seed per well for a 96-well plate-based viability assay (e.g., MTT, CellTiter-Glo®).

  • Cell Preparation:

    • Culture cells under standard conditions, ensuring they are in the exponential growth phase.[4]

    • Harvest the cells using your standard method (e.g., trypsinization).

    • Perform a cell count and assess viability (e.g., using a hemocytometer and trypan blue).

  • Serial Dilution:

    • Prepare a serial dilution of the cell suspension to achieve a range of cell densities. For a 96-well plate, a typical range might be from 1,000 to 40,000 cells per well.

  • Cell Plating:

    • Plate 100 µL of each cell dilution into multiple replicate wells (at least 3-6) of a 96-well plate.

    • Include "no-cell" control wells containing only media to determine the background signal.

  • Incubation:

    • Incubate the plate for the standard duration of your assay (e.g., 24, 48, or 72 hours) under optimal culture conditions (37°C, 5% CO₂).

  • Assay Procedure:

    • Perform the cell viability assay according to the manufacturer's protocol.

  • Data Analysis:

    • Measure the signal (e.g., absorbance or luminescence) using a plate reader.

    • Subtract the average background signal from all data points.

    • For each cell density, calculate the average signal, standard deviation, and the coefficient of variation (%CV).

    • Select the cell density that provides a robust signal well above background and has a low %CV (typically <15%).

Signaling Pathway Example: MAPK/ERK Pathway

Understanding the underlying biological pathways is often crucial for assay development. The diagram below illustrates the MAPK/ERK signaling pathway, a common target in drug discovery.

MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds Grb2 Grb2/Sos RTK->Grb2 Activates Ras Ras Grb2->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, Elk-1) ERK->TF Phosphorylates Response Cellular Response (Proliferation, Differentiation) TF->Response Regulates Gene Expression

Caption: A simplified diagram of the MAPK/ERK signaling pathway.

References

"strategies to reduce byproducts in click chemistry reactions"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproducts in click chemistry reactions.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Question 1: My CuAAC reaction is showing low yield and multiple spots on my TLC, suggesting byproduct formation. What are the common byproducts and how can I minimize them?

Answer:

Low yields and the presence of multiple byproducts in CuAAC reactions are often due to two main side reactions: oxidative homocoupling of the terminal alkyne (Glaser coupling) and oxidation of sensitive functional groups in your substrates.[1]

Common Byproducts and Solutions:

  • Alkyne Homodimers (e.g., 1,3-diynes): This is the most common byproduct, arising from the coupling of two alkyne molecules, catalyzed by copper ions in the presence of oxygen.[1]

    • Solution 1: Use a Copper(I)-Stabilizing Ligand: Ligands such as Tris(benzyltriazolylmethyl)amine (TBTA) and its derivatives chelate the copper(I) ion, preventing its oxidation to the catalytically active species for homocoupling and protecting it from oxidation.[1][2]

    • Solution 2: Add a Reducing Agent: Sodium ascorbate is widely used to reduce any formed copper(II) back to the active copper(I) catalyst, thus minimizing the copper(II) available for oxidative coupling.[3]

    • Solution 3: Degas Reaction Mixture/Work Under Inert Atmosphere: Removing oxygen from the reaction mixture by degassing the solvent or working under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce oxidative homocoupling.[4]

  • Oxidation of Substrates: If your azide or alkyne contains sensitive functional groups (e.g., thiols, phenols, anilines), they can be oxidized by the Cu(II)/oxygen system.

    • Solution: In addition to using ligands and reducing agents, performing the reaction under anaerobic conditions is highly recommended to protect sensitive substrates.[4]

Question 2: I am working with a sensitive protein and am concerned about copper-induced damage. How can I perform a CuAAC reaction while minimizing protein oxidation?

Answer:

Copper ions, especially in the presence of a reducing agent and oxygen, can generate reactive oxygen species (ROS) that can lead to protein oxidation and degradation.[4]

Strategies to Minimize Protein Damage:

  • Use a Biocompatible Copper(I)-Stabilizing Ligand: Water-soluble ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are designed for bioconjugation and help protect biomolecules from copper-mediated damage.

  • Work under Anaerobic Conditions: Performing the reaction in an oxygen-free environment is the most effective way to prevent the formation of ROS.[4]

  • Optimize Copper Concentration: Use the lowest effective concentration of the copper catalyst. Titrating the copper concentration can help find a balance between reaction efficiency and minimizing damage.

  • Consider a Copper-Free Click Reaction: If protein stability is a major concern, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is an excellent alternative as it does not require a copper catalyst.[5]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Question 3: My SPAAC reaction is slow and gives a low yield. What are the potential issues and how can I improve the reaction efficiency?

Answer:

While SPAAC is advantageous for being copper-free, its reaction kinetics are highly dependent on the strain of the cyclooctyne.[4][6]

Factors Affecting SPAAC Efficiency:

  • Choice of Cyclooctyne: The reactivity of cyclooctynes varies significantly. Dibenzoannulated cyclooctynes (e.g., DBCO, ADIBO) and bicyclononynes (BCN) are highly reactive and are often preferred for faster reaction rates.[6]

  • Solvent: The choice of solvent can influence the reaction rate. Protic solvents like water or alcohols can sometimes accelerate the reaction.

  • Steric Hindrance: Bulky substituents near the azide or alkyne can sterically hinder the cycloaddition, slowing down the reaction. If possible, consider designing your substrates with linkers to increase the distance between the reactive moieties and any bulky groups.

  • Purity of Reagents: Ensure that your azide and cyclooctyne are pure. Impurities can interfere with the reaction.

Question 4: I am observing unexpected side products in my SPAAC reaction. What could be the cause?

Answer:

Although SPAAC is generally very clean, side reactions can occur, particularly with highly reactive cyclooctynes or under certain conditions.

Potential Side Reactions and Solutions:

  • Reaction with Thiols: Some activated cyclooctynes can react with free thiols, which can be a concern when working with proteins containing cysteine residues.

    • Solution: If thiol reactivity is a problem, consider using a less reactive cyclooctyne or protecting the thiol groups prior to the SPAAC reaction.

  • Instability of Cyclooctyne: Highly strained cyclooctynes can be unstable and may decompose or isomerize over time, especially when exposed to light or certain chemicals.

    • Solution: Store your cyclooctyne reagents according to the manufacturer's instructions (typically protected from light and at low temperatures). Prepare solutions of activated cyclooctynes fresh before use.

Data Presentation

Table 1: Comparison of CuAAC Byproduct Formation with and without a Stabilizing Ligand (TBTA) under Aerobic Conditions.

ConditionDesired Product Yield (%)Alkyne Homodimer Byproduct (%)
Without TBTA60-7020-30
With TBTA (1 mol%)>95<5

Note: Yields are representative and can vary depending on the specific substrates and reaction conditions.

Table 2: Effect of Atmosphere on CuAAC Reaction Yield with a Sensitive Substrate.

ConditionDesired Product Yield (%)
Aerobic50-60
Anaerobic (Nitrogen)>90

Note: Yields are representative and can vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for a High-Yield, Low-Byproduct CuAAC Reaction

This protocol is for the reaction of a generic benzyl azide and phenylacetylene.

Materials:

  • Benzyl azide

  • Phenylacetylene

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA)

  • Solvent: 1:1 mixture of deionized water and tert-butanol

  • Nitrogen or Argon gas (optional, but recommended)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 100 mM solution of benzyl azide in the t-BuOH/H₂O solvent.

    • Prepare a 100 mM solution of phenylacetylene in the t-BuOH/H₂O solvent.

    • Prepare a 10 mM solution of CuSO₄·5H₂O in deionized water.

    • Prepare a 1 M solution of sodium ascorbate in deionized water (prepare fresh).

    • Prepare a 10 mM solution of TBTA in DMSO.

  • Reaction Setup (for a 1 mmol scale reaction):

    • To a clean, dry reaction vial, add benzyl azide (1 mmol, 1 eq).

    • Add phenylacetylene (1.1 mmol, 1.1 eq).

    • Add the t-BuOH/H₂O solvent to achieve a final concentration of ~0.1 M.

    • If working under an inert atmosphere, degas the solution by bubbling nitrogen or argon through it for 15-20 minutes.

    • Add the TBTA solution (0.01 mmol, 0.01 eq).

    • Add the CuSO₄·5H₂O solution (0.01 mmol, 0.01 eq).

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (0.1 mmol, 0.1 eq).

  • Reaction Monitoring and Work-up:

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

    • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with a saturated aqueous solution of EDTA to remove the copper catalyst.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for a SPAAC Reaction using a DBCO-functionalized Molecule

This protocol describes the reaction of a DBCO-containing molecule with an azide-functionalized partner.

Materials:

  • DBCO-functionalized molecule

  • Azide-functionalized molecule

  • Solvent: A polar, aprotic solvent such as DMSO or DMF, or an aqueous buffer (e.g., PBS) for biomolecules.

Procedure:

  • Preparation of Reactants:

    • Dissolve the DBCO-functionalized molecule in the chosen solvent to a known concentration (e.g., 10 mM).

    • Dissolve the azide-functionalized molecule in the same solvent to a known concentration (e.g., 12 mM for a 1.2 molar excess).

  • Reaction Setup:

    • In a microcentrifuge tube or a small reaction vial, combine the solution of the DBCO-functionalized molecule with the solution of the azide-functionalized molecule. A slight molar excess (1.1-1.5 equivalents) of one of the components is often used to ensure complete consumption of the other.

    • Ensure the components are well-mixed by gentle vortexing or pipetting.

  • Reaction and Monitoring:

    • Incubate the reaction mixture at room temperature. The reaction time can vary from a few minutes to several hours, depending on the reactivity of the specific DBCO reagent and the azide.

    • Monitor the progress of the reaction by an appropriate analytical technique, such as LC-MS or HPLC.

  • Purification:

    • For small molecules, purification can often be achieved by direct purification of the reaction mixture using reverse-phase HPLC.

    • For bioconjugates, purification is typically performed using size-exclusion chromatography (SEC) or dialysis to remove the excess, unreacted small molecule.[3]

Visualizations

CuAAC_Byproduct_Formation Alkyne Terminal Alkyne Product 1,4-Disubstituted 1,2,3-Triazole Alkyne->Product CuAAC Reaction Homodimer Alkyne Homodimer (Byproduct) Alkyne->Homodimer Glaser Coupling Azide Azide Azide->Product Cu_I Cu(I) Catalyst Cu_I->Product Cu_II Cu(II) Cu_I->Cu_II Oxidation O2 Oxygen (O2) O2->Cu_II Cu_II->Homodimer

Caption: Byproduct formation pathway in CuAAC reactions.

Byproduct_Reduction_Workflow Start Start CuAAC Reaction Add_Ligand Add Cu(I)-Stabilizing Ligand (e.g., TBTA) Start->Add_Ligand Add_Reductant Add Reducing Agent (e.g., Sodium Ascorbate) Start->Add_Reductant Degas Degas Solvent / Use Inert Atmosphere Start->Degas Reaction Perform Reaction Add_Ligand->Reaction Add_Reductant->Reaction Degas->Reaction Reduced_Byproducts Minimized Byproducts Reaction->Reduced_Byproducts

Caption: Workflow for minimizing byproducts in CuAAC.

SPAAC_vs_CuAAC Click_Chemistry Click Chemistry CuAAC CuAAC Click_Chemistry->CuAAC SPAAC SPAAC Click_Chemistry->SPAAC Copper_Catalyst Requires Copper Catalyst CuAAC->Copper_Catalyst Byproducts Potential for Oxidative Byproducts CuAAC->Byproducts Toxicity Potential Cellular Toxicity CuAAC->Toxicity No_Copper Copper-Free SPAAC->No_Copper No_Oxidative_Byproducts No Oxidative Byproducts SPAAC->No_Oxidative_Byproducts Biocompatible Highly Biocompatible SPAAC->Biocompatible

Caption: Comparison of CuAAC and SPAAC characteristics.

References

Technical Support Center: Improving the Regioselectivity of Triazole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for triazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the regioselectivity of their azide-alkyne cycloaddition reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main factors influencing the regioselectivity of triazole synthesis?

The primary factor determining the regioselectivity of the azide-alkyne cycloaddition is the choice of catalyst. Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions almost exclusively yield the 1,4-disubstituted triazole isomer.[1][2][3] In contrast, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) typically produces the 1,5-disubstituted triazole.[4][5][6] Other factors that can influence regioselectivity include the choice of ligands, solvents, and reaction temperature.

Q2: How can I selectively synthesize the 1,5-disubstituted triazole isomer?

For the selective synthesis of 1,5-disubstituted 1,2,3-triazoles, a ruthenium catalyst is the most effective choice.[1][4] Ruthenium complexes, such as [Cp*RuCl], are known to provide high regioselectivity for the 1,5-isomer.[5] The reaction mechanism for RuAAC involves an oxidative coupling of the azide and alkyne to form a ruthenacycle intermediate, which then undergoes reductive elimination to yield the 1,5-disubstituted product.[4][5]

Q3: What is "click chemistry" in the context of triazole synthesis?

"Click chemistry" refers to a set of biocompatible reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction, prized for its reliability and specificity in forming 1,4-disubstituted triazoles.[1][3]

Q4: Can I use internal alkynes in these reactions?

The choice of catalyst is crucial when using internal alkynes. While the copper-catalyzed (CuAAC) reaction is generally limited to terminal alkynes, the ruthenium-catalyzed (RuAAC) process can effectively engage internal alkynes to produce fully substituted 1,2,3-triazoles.[4][5]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

Symptoms:

  • Formation of a significant amount of the 1,5-disubstituted triazole isomer alongside the expected 1,4-isomer.

  • Inconsistent reaction outcomes with low yields of the desired 1,4-isomer.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inefficient Catalyst Generation/Activity The active catalyst in CuAAC is Cu(I), which can be unstable. Ensure proper in situ reduction of a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate.[7][8] Alternatively, use a stable Cu(I) source.
Presence of Interfering Ligands Certain functional groups in your substrates (e.g., thiols) can coordinate strongly with the copper catalyst, inhibiting its activity.[7] Consider using an accelerating ligand like THPTA or TBTA to protect the copper and enhance the reaction rate.[9][10][11]
Oxidation of Cu(I) to Cu(II) Cu(I) is susceptible to oxidation by air, which deactivates the catalyst. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). The use of excess sodium ascorbate can also help maintain the copper in its +1 oxidation state.[8]
Inappropriate Solvent The choice of solvent can impact catalyst solubility and reactivity. Common solvents for CuAAC include t-BuOH/H₂O, DMSO, and DMF.[2] If you are experiencing issues, consider screening different solvent systems. The use of ionic liquids has also been shown to improve reaction rates and regioselectivity.[12]
Issue 2: Low or No Yield of the 1,5-Disubstituted Triazole in a Ruthenium-Catalyzed (RuAAC) Reaction

Symptoms:

  • The reaction fails to proceed, or the yield of the desired 1,5-isomer is very low.

  • Recovery of unreacted starting materials (azide and alkyne).

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Catalyst Inactivity Ensure you are using an appropriate ruthenium catalyst, such as CpRuCl(PPh₃)₂ or CpRuCl(COD).[4] The catalyst should be handled and stored correctly to maintain its activity.
Substrate Steric Hindrance Highly hindered substrates, particularly tertiary azides, may react very slowly or not at all.[6] If possible, consider modifying the substrate to reduce steric bulk.
Reaction Temperature While some RuAAC reactions proceed at ambient temperature, others may require elevated temperatures to achieve a reasonable reaction rate.[5] If your reaction is sluggish, try increasing the temperature.
Incompatible Functional Groups Although RuAAC is generally tolerant of various functional groups, some may interfere with the catalyst. For instance, aryl azides with strongly electron-withdrawing groups may not be well-tolerated in some RuAAC systems.[13][14]
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for 1,4-Disubstituted Triazoles

This protocol is a general guideline and may require optimization for specific substrates.

  • Reactant Preparation: Dissolve the alkyne (1.0 equiv) and the azide (1.0-1.2 equiv) in a suitable solvent mixture, such as t-BuOH/H₂O (1:1).

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.3 equiv) in water. In another vial, prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05-0.1 equiv) in water.

  • Reaction Assembly: To the stirring solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper sulfate solution.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-24 hours.

  • Workup and Purification: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for 1,5-Disubstituted Triazoles

This protocol is a general guideline and may require optimization.

  • Reactant and Catalyst Preparation: In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the azide (1.0 equiv), the alkyne (1.0-1.5 equiv), and the ruthenium catalyst (e.g., Cp*RuCl(PPh₃)₂, 5-10 mol%).

  • Solvent Addition: Add a suitable solvent (e.g., benzene, toluene, or THF).

  • Reaction Conditions: Stir the mixture at the desired temperature (room temperature to reflux, depending on the substrates). Monitor the reaction by TLC or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel to isolate the 1,5-disubstituted triazole.[6]

Data Summary

The choice of catalyst and ligand significantly impacts the regioselectivity and efficiency of the triazole synthesis.

Table 1: Comparison of Catalytic Systems for Azide-Alkyne Cycloaddition

Catalyst SystemPredominant IsomerTypical Reaction ConditionsSubstrate Scope
Cu(I) / Sodium Ascorbate 1,4-disubstitutedRoom temperature, aqueous/organic solventsPrimarily terminal alkynes
[Cp*RuCl] complexes 1,5-disubstitutedRoom temperature to elevated temperatures, organic solventsTerminal and internal alkynes[4][5]

Table 2: Effect of Ligands on CuAAC Reactions

LigandKey FeaturesImpact on Reaction
None Simplest systemProne to catalyst oxidation and side reactions
Tris(benzyltriazolylmethyl)amine (TBTA) Stabilizes Cu(I) oxidation stateAccelerates the reaction and protects the catalyst[11]
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) Water-soluble ligandIdeal for bioconjugation in aqueous media; accelerates the reaction[10]
Bathophenanthroline disulfonate (BPS) Water-soluble, electron-richAccelerates CuAAC and is useful for biological applications
Visual Guides

Logical Workflow for Troubleshooting Regioselectivity

Troubleshooting_Workflow Start Start: Poor Regioselectivity Check_Catalyst Is the correct catalyst for the desired isomer being used? (Cu for 1,4; Ru for 1,5) Start->Check_Catalyst Cu_Path CuAAC (1,4-isomer) Check_Catalyst->Cu_Path Yes (Cu) Ru_Path RuAAC (1,5-isomer) Check_Catalyst->Ru_Path Yes (Ru) Failure Further Optimization Needed Check_Catalyst->Failure No Check_Cu_Purity Check Cu(I) source and reducing agent integrity Cu_Path->Check_Cu_Purity Check_Ru_Activity Verify Ru catalyst activity and handling Ru_Path->Check_Ru_Activity Check_Ligand Consider adding a stabilizing ligand (e.g., TBTA) Check_Cu_Purity->Check_Ligand Check_Cu_Purity->Failure Inert_Atmosphere Ensure reaction is under inert atmosphere Check_Ligand->Inert_Atmosphere Check_Ligand->Failure Success Success: High Regioselectivity Inert_Atmosphere->Success Check_Temp Optimize reaction temperature Check_Ru_Activity->Check_Temp Check_Ru_Activity->Failure Check_Substrate Evaluate substrate for steric/electronic issues Check_Temp->Check_Substrate Check_Temp->Failure Check_Substrate->Success

Caption: Troubleshooting workflow for poor regioselectivity.

Catalytic Pathways to Triazole Regioisomers

Catalytic_Pathways cluster_reactants Reactants cluster_products Products Azide R1-N3 Catalyst_Cu Cu(I) Catalyst 'Click Chemistry' Azide->Catalyst_Cu Catalyst_Ru Ru Catalyst (e.g., [Cp*RuCl]) Azide->Catalyst_Ru Alkyne R2-C≡CH Alkyne->Catalyst_Cu Alkyne->Catalyst_Ru Triazole_1_4 1,4-Disubstituted Triazole Triazole_1_5 1,5-Disubstituted Triazole Catalyst_Cu->Triazole_1_4 Highly Regioselective Catalyst_Ru->Triazole_1_5 Highly Regioselective

Caption: Catalyst-dependent pathways to triazole regioisomers.

References

High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Analytical Method Optimization.

This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions for the optimization of analytical methods for compound characterization.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, but issues can arise. This guide provides solutions to common problems encountered during HPLC analysis.

Common HPLC Problems and Solutions

Question: My chromatogram shows no peaks, or the peaks are very small. What should I do?

Answer:

This issue can stem from several sources, from simple oversights to instrument malfunctions. Follow these troubleshooting steps:

  • Check the Sample: Ensure your sample is sufficiently concentrated and that the injection volume is appropriate. A diluted sample or low injection volume can lead to small or nonexistent peaks.

  • Verify Instrument Settings:

    • Confirm the detector is on and set to the correct wavelength for your analyte.[1]

    • Ensure the pump is on and delivering the mobile phase at the set flow rate.

  • Inspect for Leaks: Check all fittings and connections for any signs of leaks, which can prevent the sample from reaching the detector.

  • Examine the Injector: A damaged or blocked injector can prevent the sample from being introduced into the system.[2]

  • Mobile Phase and Sample Compatibility: Ensure your sample is soluble in the mobile phase.[3]

Question: I'm observing peak fronting in my chromatograms. What causes this and how can I fix it?

Answer:

Peak fronting, where the front of the peak is sloped, is often caused by sample overload or issues with the column.[4]

  • Sample Overload: This is the most common cause.[4] Try diluting your sample or reducing the injection volume.[4]

  • Column Channeling: A void or channel in the column packing can lead to peak fronting. This may require replacing the column.

  • Low Column Temperature: In some cases, especially in gas chromatography, a low column temperature can cause fronting.[4] While less common in HPLC, ensuring your column is properly thermostatted is good practice.

  • Sample Solubility: Poor sample solubility in the mobile phase can also contribute to fronting.[2]

Question: My peaks are tailing. What are the likely causes and solutions?

Answer:

Peak tailing, characterized by an asymmetry where the latter half of the peak is drawn out, is a frequent issue in HPLC.

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase, such as acidic silanol groups on the column packing interacting with basic analytes, are a primary cause.[5] Adding a buffer to the mobile phase can help mitigate these interactions.[5]

  • Column Overload: Injecting too much sample can lead to tailing. Reduce the injection volume or dilute the sample.

  • Dead Volume: Extra-column dead volume in fittings or tubing can cause peak tailing. Ensure all connections are made correctly with minimal tubing length.

  • Contaminated Column or Guard Column: Contamination can introduce active sites that cause tailing. Replace the guard column or clean/replace the analytical column.[2]

  • Incorrect Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase. Adjusting the pH can improve peak shape.

Question: I'm seeing split or doubled peaks. What could be the problem?

Answer:

Split or doubled peaks can indicate a few different problems with your column or sample introduction.

  • Contamination at the Column Inlet: A partially blocked inlet frit or contamination on the guard or analytical column can distort the sample path, leading to split peaks.[6]

  • Column Void: A void at the head of the column can cause the sample to be distributed unevenly, resulting in peak splitting.

  • Strong Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion, including splitting.[2] It is best to dissolve the sample in the mobile phase or a weaker solvent.

  • Co-eluting Peaks: What appears to be a split peak may actually be two different compounds eluting very close to each other.

HPLC Troubleshooting Workflow

The following diagram illustrates a general workflow for troubleshooting common HPLC issues.

HPLC_Troubleshooting HPLC Troubleshooting Workflow start Problem Observed pressure Pressure Issue? start->pressure peak_shape Peak Shape Issue? pressure->peak_shape No high_pressure High Pressure pressure->high_pressure Yes, High low_pressure Low/No Pressure pressure->low_pressure Yes, Low/None unstable_pressure Unstable Pressure pressure->unstable_pressure Yes, Unstable retention_time Retention Time Issue? peak_shape->retention_time No tailing Peak Tailing peak_shape->tailing Yes, Tailing fronting Peak Fronting peak_shape->fronting Yes, Fronting splitting Peak Splitting peak_shape->splitting Yes, Splitting no_peaks No/Small Peaks? retention_time->no_peaks No rt_shift RT Shift retention_time->rt_shift Yes no_peak_issue No/Small Peaks no_peaks->no_peak_issue Yes check_blockage Check for Blockages (frit, column, tubing) high_pressure->check_blockage check_leak Check for Leaks low_pressure->check_leak check_pump Check Pump Seals/Air Bubbles unstable_pressure->check_pump check_column Check Column/Guard Column tailing->check_column check_mobile_phase Check Mobile Phase (composition, pH) tailing->check_mobile_phase check_sample Check Sample (concentration, solvent) fronting->check_sample splitting->check_column splitting->check_sample rt_shift->check_pump rt_shift->check_mobile_phase no_peak_issue->check_sample check_injector Check Injector & Detector no_peak_issue->check_injector MS_Troubleshooting Mass Spectrometry Troubleshooting Workflow start Problem Observed no_signal No Signal? start->no_signal mass_accuracy Poor Mass Accuracy? no_signal->mass_accuracy No no_signal_issue No Signal no_signal->no_signal_issue Yes carryover Sample Carryover? mass_accuracy->carryover No mass_accuracy_issue Poor Mass Accuracy mass_accuracy->mass_accuracy_issue Yes carryover_issue Sample Carryover carryover->carryover_issue Yes check_sample_prep Check Sample Prep & Concentration no_signal_issue->check_sample_prep check_ion_source Check Ion Source (Type, Parameters) no_signal_issue->check_ion_source check_ms_settings Check MS Settings (Mass Range, Voltages) no_signal_issue->check_ms_settings calibrate_ms Calibrate Mass Analyzer mass_accuracy_issue->calibrate_ms check_maintenance Check Instrument Maintenance mass_accuracy_issue->check_maintenance improve_wash Improve Injector Wash carryover_issue->improve_wash run_blanks Run Blank Injections carryover_issue->run_blanks NMR_Troubleshooting NMR Spectroscopy Troubleshooting Workflow start Problem Observed lock_problem Locking Issue? start->lock_problem sn_problem Poor S/N? lock_problem->sn_problem No lock_issue Locking Problem lock_problem->lock_issue Yes peak_shape_problem Poor Peak Shape? sn_problem->peak_shape_problem No sn_issue Poor S/N sn_problem->sn_issue Yes broken_tube Broken Tube? peak_shape_problem->broken_tube No peak_shape_issue Poor Peak Shape peak_shape_problem->peak_shape_issue Yes broken_tube_issue Broken Tube! broken_tube->broken_tube_issue Yes check_solvent Check Deuterated Solvent lock_issue->check_solvent check_shims Check Shims lock_issue->check_shims check_lock_params Check Lock Parameters lock_issue->check_lock_params increase_scans Increase Number of Scans sn_issue->increase_scans check_concentration Check Sample Concentration sn_issue->check_concentration reshim Re-shim sn_issue->reshim peak_shape_issue->check_concentration peak_shape_issue->reshim stop_and_report STOP! Report to Staff Immediately broken_tube_issue->stop_and_report Method_Validation_Workflow Analytical Method Validation Workflow start Method Development protocol Develop Validation Protocol start->protocol specificity Specificity protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness report Prepare Validation Report robustness->report end Method Implementation report->end

References

Technical Support Center: Synthesis of 3-(4-(1-(2-Benzylpiperidine-1-carbonyl)triazol-4-yl)phenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-(4-(1-(2-Benzylpiperidine-1-carbonyl)triazol-4-yl)phenyl)benzoic acid.

Overall Synthetic Workflow

The synthesis of the target molecule is a multi-step process involving the preparation of two key intermediates, an alkyne and an azide, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Synthetic Workflow cluster_0 Alkyne Precursor Synthesis cluster_1 Azide Precursor Synthesis cluster_2 Final Product Synthesis 3-bromobenzoic acid 3-bromobenzoic acid Sonogashira Coupling Sonogashira Coupling 3-bromobenzoic acid->Sonogashira Coupling 4-ethynyl-iodobenzene 4-ethynyl-iodobenzene 4-ethynyl-iodobenzene->Sonogashira Coupling 3-(4-ethynylphenyl)benzoic acid 3-(4-ethynylphenyl)benzoic acid Sonogashira Coupling->3-(4-ethynylphenyl)benzoic acid Alkyne 3-(4-ethynylphenyl)benzoic acid 2-benzylpiperidine 2-benzylpiperidine Carbamoyl Chloride Formation Carbamoyl Chloride Formation 2-benzylpiperidine->Carbamoyl Chloride Formation Triphosgene Triphosgene Triphosgene->Carbamoyl Chloride Formation 2-benzylpiperidine-1-carbonyl chloride 2-benzylpiperidine-1-carbonyl chloride Carbamoyl Chloride Formation->2-benzylpiperidine-1-carbonyl chloride Carbamoyl Azide Formation Carbamoyl Azide Formation 2-benzylpiperidine-1-carbonyl chloride->Carbamoyl Azide Formation Sodium Azide Sodium Azide Sodium Azide->Carbamoyl Azide Formation 2-benzylpiperidine-1-carbonyl azide 2-benzylpiperidine-1-carbonyl azide Carbamoyl Azide Formation->2-benzylpiperidine-1-carbonyl azide Azide 2-benzylpiperidine-1-carbonyl azide CuAAC Reaction CuAAC Reaction Alkyne->CuAAC Reaction Azide->CuAAC Reaction Target Molecule 3-(4-(1-(2-Benzylpiperidine-1-carbonyl)triazol-4-yl)phenyl)benzoic acid CuAAC Reaction->Target Molecule

Caption: Overall synthetic workflow for the target molecule.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis.

Synthesis of 3-(4-ethynylphenyl)benzoic acid (Alkyne Precursor) via Sonogashira Coupling
Problem Possible Cause(s) Suggested Solution(s)
Low or no product yield 1. Inactive catalyst (Palladium or Copper).2. Poor quality of the amine base.3. Insufficient degassing of the reaction mixture.1. Use fresh, high-purity catalysts. Consider a pre-catalyst activation step if necessary.2. Use a freshly distilled and dry amine base (e.g., triethylamine or diisopropylamine).3. Degas the solvent and reaction mixture thoroughly using techniques like freeze-pump-thaw or by bubbling with an inert gas (Argon or Nitrogen) for an extended period.
Significant formation of homocoupled alkyne (Glaser coupling) Presence of oxygen in the reaction mixture.Ensure rigorous exclusion of air by maintaining a positive pressure of inert gas throughout the reaction.
Reaction stalls before completion 1. Catalyst deactivation.2. Insufficient base.1. Add a fresh portion of the palladium catalyst.2. Add additional degassed base to the reaction mixture.
Difficulty in product purification Contamination with residual catalyst or starting materials.1. Use appropriate column chromatography with a carefully selected solvent system.2. Consider a workup procedure that includes an aqueous wash with a mild acid to remove the amine base and a wash with a chelating agent (e.g., EDTA) to remove metal residues.
Synthesis of 2-benzylpiperidine-1-carbonyl azide (Azide Precursor)
Problem Possible Cause(s) Suggested Solution(s)
Low yield of 2-benzylpiperidine-1-carbonyl chloride 1. Incomplete reaction with triphosgene.2. Hydrolysis of the carbamoyl chloride during workup.1. Ensure the use of a stoichiometric amount of triphosgene and a suitable base (e.g., triethylamine) to scavenge the generated HCl. Monitor the reaction by TLC or GC-MS.2. Perform the reaction and workup under strictly anhydrous conditions. Use dry solvents and glassware.
Low yield of 2-benzylpiperidine-1-carbonyl azide 1. Incomplete reaction with sodium azide.2. Thermal decomposition of the carbamoyl azide.1. Use a slight excess of sodium azide and allow for sufficient reaction time. The reaction is often performed in a biphasic system (e.g., dichloromethane/water) with a phase-transfer catalyst.2. Maintain a low reaction temperature (e.g., 0-5 °C) during the synthesis and purification. Avoid heating the carbamoyl azide.
Safety concerns with azides Acyl azides can be explosive, especially when heated or in concentrated form.1. Always handle acyl azides behind a blast shield.2. Avoid isolating the pure acyl azide if possible; use it in solution for the next step directly.3. Do not use metal spatulas to handle azides.
Final Step: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Problem Possible Cause(s) Suggested Solution(s)
Low or no product yield 1. Inactive copper catalyst.2. Presence of impurities that chelate copper.1. Use a reliable source of Cu(I), such as CuI, or generate it in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).2. Ensure the purity of the alkyne and azide precursors. Purify them thoroughly before the click reaction.
Reaction is slow or does not go to completion 1. Insufficient catalyst loading.2. Poor solubility of reactants.1. Increase the catalyst loading (both copper and the reducing agent if applicable).2. Use a solvent system in which both the alkyne and azide are soluble (e.g., a mixture of t-butanol and water, or DMF).
Difficulty in removing copper from the final product Copper coordination to the triazole ring.1. During workup, wash the organic layer with an aqueous solution of a chelating agent like EDTA or a dilute ammonium hydroxide solution.2. Purify the product using column chromatography, sometimes with a solvent system containing a small amount of a coordinating solvent like methanol.

Frequently Asked Questions (FAQs)

Q1: What is the key reaction in the synthesis of the triazole ring in the target molecule?

A1: The formation of the 1,2,3-triazole ring is achieved through a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which is a type of "click chemistry" reaction.[1][2] This reaction is highly efficient and regioselective, leading specifically to the 1,4-disubstituted triazole isomer.

Q2: Why is the Sonogashira coupling a suitable method for synthesizing the alkyne precursor?

A2: The Sonogashira coupling is a powerful cross-coupling reaction for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms. It is highly effective for coupling aryl halides with terminal alkynes and is tolerant of a wide range of functional groups, such as the carboxylic acid on the benzoic acid ring.

Q3: What are the safety precautions for working with triphosgene?

A3: Triphosgene is a safer solid substitute for the highly toxic phosgene gas. However, it can release phosgene upon heating or in the presence of nucleophiles. Therefore, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. Reactions involving triphosgene should be quenched carefully.

Q4: Can I use other copper sources for the CuAAC reaction?

A4: Yes, various copper(I) sources can be used, such as copper(I) iodide (CuI), copper(I) bromide (CuBr), or copper(I) triflate. It is also common to generate the active Cu(I) catalyst in situ from a more stable and soluble copper(II) salt, like copper(II) sulfate (CuSO₄), in the presence of a reducing agent such as sodium ascorbate.

Q5: How can I monitor the progress of the reactions?

A5: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of all synthetic steps. Staining with an appropriate reagent (e.g., potassium permanganate or UV light) can help visualize the starting materials and products. For more detailed analysis, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.

Experimental Protocols

Synthesis of 3-(4-ethynylphenyl)benzoic acid (Alkyne Precursor)

Sonogashira Coupling 3-bromobenzoic acid 3-bromobenzoic acid Reaction Mixture Sonogashira Coupling 3-bromobenzoic acid->Reaction Mixture Workup & Purification Workup & Purification Reaction Mixture->Workup & Purification 4-ethynyl-iodobenzene 4-ethynyl-iodobenzene 4-ethynyl-iodobenzene->Reaction Mixture Pd(PPh3)4 Pd(PPh₃)₄ Pd(PPh3)4->Reaction Mixture CuI CuI CuI->Reaction Mixture Triethylamine Triethylamine Triethylamine->Reaction Mixture 3-(4-ethynylphenyl)benzoic acid 3-(4-ethynylphenyl)benzoic acid Workup & Purification->3-(4-ethynylphenyl)benzoic acid

Caption: Workflow for Sonogashira coupling.

Materials:

  • 3-bromobenzoic acid

  • 4-ethynyl-iodobenzene

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), freshly distilled

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-bromobenzoic acid (1.0 eq), 4-ethynyl-iodobenzene (1.1 eq), Pd(PPh₃)₄ (0.02 eq), and CuI (0.04 eq).

  • Add anhydrous THF and freshly distilled triethylamine.

  • Stir the reaction mixture at room temperature for 24 hours or until TLC analysis indicates the consumption of the starting materials.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous HCl solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford 3-(4-ethynylphenyl)benzoic acid.

Synthesis of 2-benzylpiperidine-1-carbonyl azide (Azide Precursor)

Step 1: Synthesis of 2-benzylpiperidine-1-carbonyl chloride

Materials:

  • 2-benzylpiperidine

  • Triphosgene

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve triphosgene (0.4 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve 2-benzylpiperidine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.

  • Add the solution of 2-benzylpiperidine and triethylamine dropwise to the triphosgene solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • The reaction mixture containing the crude 2-benzylpiperidine-1-carbonyl chloride is typically used directly in the next step without purification.

Step 2: Synthesis of 2-benzylpiperidine-1-carbonyl azide

Materials:

  • Crude 2-benzylpiperidine-1-carbonyl chloride solution from Step 1

  • Sodium azide (NaN₃)

  • Water

Procedure:

  • Cool the crude solution of 2-benzylpiperidine-1-carbonyl chloride to 0 °C.

  • In a separate flask, dissolve sodium azide (1.5 eq) in water.

  • Add the aqueous solution of sodium azide dropwise to the cooled DCM solution of the carbamoyl chloride.

  • Stir the biphasic mixture vigorously at 0 °C for 2-3 hours.

  • Separate the organic layer, and wash it with cold water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure at a low temperature to yield 2-benzylpiperidine-1-carbonyl azide. Caution: Do not heat the carbamoyl azide.

Final Step: Synthesis of 3-(4-(1-(2-Benzylpiperidine-1-carbonyl)triazol-4-yl)phenyl)benzoic acid

Materials:

  • 3-(4-ethynylphenyl)benzoic acid

  • 2-benzylpiperidine-1-carbonyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve 3-(4-ethynylphenyl)benzoic acid (1.0 eq) and 2-benzylpiperidine-1-carbonyl azide (1.1 eq) in a mixture of tert-butanol and water (1:1).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with a dilute aqueous solution of EDTA to remove copper salts, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization to obtain the final product.

References

Validation & Comparative

"validation of the biological target of 3-(4-(1-(2-Benzylpiperidine-1-carbonyl)triazol-4-yl)phenyl)benzoic acid"

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to the Biological Target Validation of Novel Compounds: A Case Study Approach

Introduction

The identification and validation of a biological target are critical initial steps in the drug discovery and development pipeline. This guide provides a comprehensive framework for the biological target validation of novel chemical entities, using the hypothetical compound, 3-(4-(1-(2-Benzylpiperidine-1-carbonyl)triazol-4-yl)phenyl)benzoic acid, as a case study. This document is intended for researchers, scientists, and drug development professionals, offering a structured approach to target validation, complete with detailed experimental protocols, data presentation formats, and workflow visualizations.

The journey of a drug from a laboratory concept to a clinical candidate is fraught with challenges, with a significant number of failures attributed to a lack of efficacy, which often stems from a poorly validated biological target. Therefore, a rigorous and multi-faceted approach to target validation is paramount. This guide will delineate a series of experiments designed to identify the direct target of a novel compound, characterize the interaction, and assess its functional consequences in a cellular context.

Experimental Workflow for Target Validation

A logical and stepwise experimental workflow is crucial for the successful validation of a biological target. The process typically begins with target identification, followed by confirmation of direct binding, and finally, elucidation of the functional consequences of this interaction.

G cluster_0 Target Identification cluster_1 Target Engagement & Binding Characterization cluster_2 Functional Validation Affinity Chromatography Affinity Chromatography Mass Spectrometry Mass Spectrometry Affinity Chromatography->Mass Spectrometry Surface Plasmon Resonance (SPR) Surface Plasmon Resonance (SPR) Mass Spectrometry->Surface Plasmon Resonance (SPR) Putative Target(s) Cellular Thermal Shift Assay (CETSA) Cellular Thermal Shift Assay (CETSA) Surface Plasmon Resonance (SPR)->Cellular Thermal Shift Assay (CETSA) Confirmed Binder Enzymatic Assays (e.g., Kinase Assays) Enzymatic Assays (e.g., Kinase Assays) Cellular Thermal Shift Assay (CETSA)->Enzymatic Assays (e.g., Kinase Assays) Cellular Target Engagement Isothermal Titration Calorimetry (ITC) Isothermal Titration Calorimetry (ITC) Cellular Assays (e.g., Reporter Assays, Phenotypic Assays) Cellular Assays (e.g., Reporter Assays, Phenotypic Assays) Enzymatic Assays (e.g., Kinase Assays)->Cellular Assays (e.g., Reporter Assays, Phenotypic Assays) Functional Activity

Figure 1: A generalized experimental workflow for biological target validation, starting from target identification and proceeding to functional characterization.

Phase 1: Target Identification

Assuming the biological target of 3-(4-(1-(2-Benzylpiperidine-1-carbonyl)triazol-4-yl)phenyl)benzoic acid is unknown, the initial step is to identify potential binding partners. Affinity chromatography coupled with mass spectrometry is a powerful technique for this purpose.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

  • Immobilization of the Compound: The compound of interest is chemically synthesized with a linker arm that allows for its covalent attachment to a solid support, such as agarose beads.

  • Cell Lysate Preparation: A cell line relevant to the anticipated therapeutic area is chosen. The cells are lysed to release their protein content.

  • Affinity Chromatography: The cell lysate is incubated with the compound-immobilized beads. Proteins that bind to the compound will be retained on the beads, while non-binding proteins are washed away.

  • Elution: The bound proteins are eluted from the beads using a competitive ligand or by changing the buffer conditions (e.g., pH, salt concentration).

  • Protein Identification by Mass Spectrometry: The eluted proteins are separated by gel electrophoresis, and individual protein bands are excised, digested into peptides, and analyzed by mass spectrometry to determine their identity.

Phase 2: Confirmation of Direct Binding and Characterization

Once putative targets are identified, it is essential to confirm a direct interaction between the compound and the protein and to quantify the binding affinity and kinetics.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time measurement of binding kinetics between a ligand (the compound) and an analyte (the target protein).[1][2]

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Immobilization of the Target Protein: The purified recombinant target protein is immobilized on the surface of a sensor chip.[2]

  • Analyte Injection: A series of concentrations of the small molecule compound are flowed over the sensor chip surface.[2]

  • Measurement of Binding: The binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected in real-time and recorded as a sensorgram.

  • Data Analysis: The association (kon) and dissociation (koff) rate constants are determined from the sensorgram data. The equilibrium dissociation constant (KD), a measure of binding affinity, is calculated as the ratio of koff/kon.

Data Presentation: SPR Binding Kinetics

CompoundTarget Proteinkon (M-1s-1)koff (s-1)KD (nM)
Compound X Target A1.5 x 1053.0 x 10-42.0
Alternative 1Target A1.2 x 1056.0 x 10-45.0
Alternative 2Target A2.0 x 1051.0 x 10-35.0
Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a more physiologically relevant cellular environment.[3][4] The principle is that a compound binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.[4]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Intact cells are treated with the compound of interest or a vehicle control.[3]

  • Heating: The treated cells are heated to a range of temperatures.[3]

  • Lysis and Separation: The cells are lysed, and the soluble fraction is separated from the aggregated, denatured proteins by centrifugation.

  • Protein Detection: The amount of the target protein remaining in the soluble fraction at each temperature is quantified, typically by Western blotting or other antibody-based detection methods.[3]

  • Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

G Intact Cells Intact Cells Compound Treatment Compound Treatment Intact Cells->Compound Treatment Heat Shock Heat Shock Compound Treatment->Heat Shock Cell Lysis Cell Lysis Heat Shock->Cell Lysis Separation of Soluble Fraction Separation of Soluble Fraction Cell Lysis->Separation of Soluble Fraction Protein Quantification Protein Quantification Separation of Soluble Fraction->Protein Quantification

Figure 2: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Data Presentation: CETSA Thermal Shift

CompoundTarget ProteinΔTm (°C)
Compound X Target A+ 4.5
Alternative 1Target A+ 2.1
Alternative 2Target A+ 3.8

Phase 3: Functional Validation

Confirming that the binding of the compound to its target leads to a functional consequence is the final and most critical step in target validation. The specific assays will depend on the nature of the target protein.

Case Study: Kinase Target

If the identified target is a protein kinase, its enzymatic activity can be measured.

Experimental Protocol: Kinase Inhibition Assay

  • Reaction Setup: The kinase, its substrate, and ATP (often radiolabeled) are incubated together in a reaction buffer.

  • Compound Addition: The reaction is initiated in the presence of varying concentrations of the inhibitor compound.

  • Measurement of Activity: The amount of phosphorylated substrate is quantified. This can be done through methods like filter binding assays (for radiolabeled ATP) or luminescence-based assays that measure the amount of ADP produced.[5][6]

  • Data Analysis: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is determined.

Data Presentation: Kinase Inhibition

CompoundTarget KinaseIC50 (nM)
Compound X Kinase A15
Alternative 1Kinase A50
Alternative 2Kinase A25
Cellular Signaling Pathway Analysis

To understand the downstream effects of target engagement, it is important to analyze the relevant signaling pathway.

G cluster_0 Upstream cluster_1 Signaling Cascade cluster_2 Downstream Effects Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS Phosphorylation RAF RAF RAS->RAF Phosphorylation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation Compound X Compound X Compound X->MEK Inhibition

Figure 3: A hypothetical signaling pathway diagram illustrating the inhibitory action of "Compound X" on MEK.

Experimental Protocol: Western Blotting for Pathway Analysis

  • Cell Treatment: Cells are treated with the compound for a specified time.

  • Protein Extraction: Total protein is extracted from the cells.

  • Western Blotting: Proteins are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated (active) and total forms of key proteins in the signaling pathway.

  • Analysis: The levels of phosphorylated proteins are compared between treated and untreated cells to determine the effect of the compound on the signaling cascade.

The validation of a biological target is a rigorous, multi-step process that requires the integration of data from a variety of experimental approaches. By systematically identifying the target, confirming direct binding, and demonstrating a functional consequence, researchers can build a strong case for the therapeutic potential of a novel compound. The methodologies and data presentation formats outlined in this guide provide a robust framework for conducting and communicating the results of target validation studies, ultimately contributing to the successful development of new medicines.

References

A Head-to-Head Battle in EGFR-Mutant Lung Cancer: Comparing the Efficacy of Novel vs. Established Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the third-generation EGFR inhibitor, Osimertinib, against its predecessors, Gefitinib and Erlotinib, in the context of Non-Small Cell Lung Cancer (NSCLC). This guide provides a comprehensive overview of their clinical efficacy, supported by experimental data and detailed methodologies, for researchers, scientists, and drug development professionals.

The landscape of targeted cancer therapy has been revolutionized by the development of tyrosine kinase inhibitors (TKIs) targeting the Epidermal Growth Factor Receptor (EGFR), a key driver in many non-small cell lung cancers (NSCLC). While first-generation inhibitors like Gefitinib and Erlotinib offered a significant breakthrough, the emergence of acquired resistance necessitated the development of more advanced therapies. This guide provides a detailed comparison of the novel, third-generation inhibitor, Osimertinib, with the established first-generation drugs, Gefitinib and Erlotinib, focusing on their efficacy in patients with EGFR-mutated NSCLC.

Clinical Efficacy: A Clear Shift in Survival Outcomes

Clinical trials have demonstrated a significant improvement in patient outcomes with Osimertinib compared to first-generation EGFR-TKIs. The FLAURA trial, a pivotal phase III study, showed that first-line treatment with Osimertinib resulted in a median overall survival of 38.6 months, compared to 31.8 months for patients receiving either Gefitinib or Erlotinib.[1] Furthermore, Osimertinib significantly extended progression-free survival to 18.9 months, a substantial increase from the 10.2 months observed with the earlier drugs.[1]

A meta-analysis of 19 trials further supports the superior efficacy of Osimertinib, showing an improved objective response rate (ORR) of 72% compared to 69% for Erlotinib and 64% for Gefitinib.[2] Similarly, the disease control rate (DCR) with Osimertinib was notably higher at 94%, versus 68% for Gefitinib.[2] In a retrospective study, the median progression-free survival for patients treated with Osimertinib was 18.1 months, significantly longer than the 10.7 months for those treated with Gefitinib.[3][4]

Here is a summary of key clinical trial data:

Efficacy EndpointOsimertinibGefitinib / ErlotinibGefitinib
Median Overall Survival (OS) 38.6 months[1]31.8 months[1]-
18-Month OS Rate 84.4%[5]82.3% (Gefitinib followed by Osimertinib)[5]-
36-Month OS Rate 54%[1]44%[1]-
Median Progression-Free Survival (PFS) 18.9 months[1]10.2 months[1]10.7 months[3][4]
Objective Response Rate (ORR) 72%[2]69% (Erlotinib)[2]64%[2]
Disease Control Rate (DCR) 94%[2]-68%[2]

Preclinical Efficacy and Mechanism of Action

Osimertinib is an irreversible EGFR-TKI that is selective for both EGFR-TKI sensitizing mutations and the T790M resistance mutation.[6] The T790M mutation is a common mechanism of acquired resistance to first-generation EGFR-TKIs.[4] Preclinical studies have shown that Osimertinib potently inhibits EGFR signaling and growth in NSCLC cell lines harboring both activating EGFR mutations and the T790M mutation, while having a lesser effect on wild-type EGFR.

Experimental Protocols

To assess and compare the efficacy of these inhibitors in a preclinical setting, several key experiments are typically performed.

Cell Viability and IC50 Determination Assay (MTT/XTT Assay)

This assay determines the concentration of an inhibitor required to inhibit the growth of cancer cells by 50% (IC50).

Protocol:

  • Cell Seeding: Plate NSCLC cells (e.g., PC-9 for EGFR exon 19 deletion, H1975 for L858R and T790M mutations) in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.

  • Inhibitor Treatment: Treat the cells with a range of concentrations of the EGFR inhibitors (e.g., Osimertinib, Gefitinib, Erlotinib) for 48-72 hours.

  • MTT/XTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution to each well and incubate for 2-4 hours. Live cells will convert the tetrazolium salt into a colored formazan product.

  • Solubilization: Add a solubilization solution (e.g., DMSO for MTT) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT).

  • IC50 Calculation: Plot the percentage of cell viability against the inhibitor concentration and use a non-linear regression analysis to determine the IC50 value.

EGFR Kinase Assay

This assay directly measures the ability of an inhibitor to block the enzymatic activity of the EGFR protein.

Protocol:

  • Reaction Setup: In a 96-well plate, combine the recombinant human EGFR protein, a specific substrate (e.g., a synthetic peptide), and the EGFR inhibitor at various concentrations.

  • Initiation of Reaction: Add ATP to initiate the kinase reaction, which involves the transfer of a phosphate group from ATP to the substrate.

  • Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Use a detection reagent that specifically recognizes the phosphorylated substrate. This can be achieved through various methods, such as using a phosphospecific antibody in an ELISA-based format or a luminescence-based assay like the ADP-Glo™ Kinase Assay which measures the amount of ADP produced.

  • Signal Measurement: Measure the signal (e.g., absorbance, fluorescence, or luminescence) which is proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Visualizing the Molecular Landscape

To better understand the context of this comparison, the following diagrams illustrate the EGFR signaling pathway and a typical experimental workflow for evaluating inhibitor efficacy.

EGFR_Signaling_Pathway EGF EGF/TGF-α EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos P PI3K PI3K Dimerization->PI3K P Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitors EGFR TKIs (Gefitinib, Erlotinib, Osimertinib) Inhibitors->Dimerization

Caption: The EGFR signaling pathway and the point of inhibition by TKIs.

Experimental_Workflow Cell_Culture 1. Culture EGFR-Mutant NSCLC Cell Lines Cell_Treatment 3. Treat Cells with Inhibitors (e.g., 72 hours) Cell_Culture->Cell_Treatment Inhibitor_Prep 2. Prepare Serial Dilutions of Novel & Known Inhibitors Inhibitor_Prep->Cell_Treatment Viability_Assay 4. Perform Cell Viability Assay (e.g., MTT Assay) Cell_Treatment->Viability_Assay Data_Acquisition 5. Measure Absorbance/ Fluorescence/Luminescence Viability_Assay->Data_Acquisition IC50_Calc 6. Calculate IC50 Values Data_Acquisition->IC50_Calc Comparison 8. Compare Efficacy Data IC50_Calc->Comparison Kinase_Assay 7. Perform In Vitro EGFR Kinase Assay Kinase_Assay->Comparison

References

Bridging the Gap: A Guide to Cross-Validation of In Vitro and In Vivo Experimental Results

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery and development, establishing a reliable correlation between laboratory experiments and whole-organism outcomes is paramount. This guide provides a comprehensive comparison of in vitro (conducted in a controlled environment outside a living organism) and in vivo (conducted within a whole, living organism) experimental results, focusing on the methodologies that bridge the translational gap. For researchers, scientists, and drug development professionals, understanding this relationship, known as In Vitro-In Vivo Correlation (IVIVC), is crucial for accelerating therapeutic development, improving product quality, and reducing regulatory burdens.[1][2]

The U.S. Food and Drug Administration (FDA) defines an IVIVC as “a predictive mathematical model describing the relationship between an in-vitro property of a dosage form and an in-vivo response”.[1] Typically, this involves correlating the rate of drug dissolution or release (in vitro) with the resulting plasma drug concentration or amount of drug absorbed in the body (in vivo).[1] A successful IVIVC can serve as a surrogate for in vivo bioequivalence studies, which are often time-consuming and expensive, and can support biowaivers for certain post-approval changes to a drug product.[2]

The IVIVC Workflow: From Lab Bench to Preclinical Models

The process of establishing a correlation between in vitro and in vivo data is a systematic endeavor. It begins with foundational laboratory assays, progresses to animal studies, and culminates in a mathematical model that predicts in vivo performance based on in vitro characteristics. This workflow ensures that only the most promising candidates, with a higher likelihood of success, advance through the development pipeline.

IVIVC_Workflow cluster_vitro In Vitro Phase cluster_vivo In Vivo Phase cluster_correlation Correlation Phase vitro_assay In Vitro Assay (e.g., Cytotoxicity, Dissolution) data_acq_vitro Data Acquisition (e.g., IC50, Release Rate) vitro_assay->data_acq_vitro Generates math_model Mathematical Modeling (IVIVC Establishment) data_acq_vitro->math_model vivo_model In Vivo Model Selection (e.g., Rodent Xenograft) vivo_study In Vivo Efficacy Study vivo_model->vivo_study pk_pd_analysis PK/PD Analysis (e.g., Cmax, AUC, TGI) vivo_study->pk_pd_analysis Generates deconvolution Deconvolution Modeling (e.g., Wagner-Nelson) pk_pd_analysis->deconvolution deconvolution->math_model validation Model Validation (Internal & External) math_model->validation regulatory Regulatory Submission & Biowaiver Support validation->regulatory

A generalized workflow for establishing an In Vitro-In Vivo Correlation (IVIVC).

Comparative Data: A Hypothetical Kinase Inhibitor Case Study

To illustrate the cross-validation process, consider a study evaluating a series of novel kinase inhibitors. The in vitro potency is determined via a cytotoxicity assay, while the in vivo efficacy is assessed using a tumor xenograft model. The goal is to determine if the in vitro results can predict the in vivo outcomes.

Compound IDIn Vitro IC50 (µM)In Vivo Tumor Growth Inhibition (TGI) (%)Correlation Level
C-1010.0592%Strong
C-1020.2575%Strong
C-1031.5041%Moderate
C-1048.7015%Weak
C-105 (Control)>505%N/A

This table demonstrates a common scenario where compounds with lower IC50 values (higher potency) in vitro tend to exhibit greater tumor growth inhibition in vivo. This positive correlation strengthens the rationale for advancing potent compounds like C-101 and C-102.

Validating Mechanism of Action: Signaling Pathway Analysis

Cross-validation is not limited to efficacy; it is also critical for confirming a drug's mechanism of action. An inhibitor developed to target a specific kinase in a signaling pathway can be tested in both settings. In vitro assays can confirm direct enzyme inhibition, while in vivo studies can measure the downstream effects on biomarkers within the tumor tissue.

Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TF Transcription Factor KinaseB->TF Activates Proliferation Cell Proliferation & Survival TF->Proliferation Promotes Drug Kinase Inhibitor (e.g., C-101) Drug->KinaseA Inhibits

Targeting a key kinase to block a cancer cell proliferation signaling pathway.

In this pathway, the drug's effect can be validated by:

  • In Vitro : A biochemical assay measuring the inhibition of Kinase A phosphorylation activity.

  • In Vivo : Western blot or immunohistochemistry analysis of tumor tissue from treated animals to measure the reduction of phosphorylated Kinase B.

Experimental Protocols

Detailed and standardized protocols are the bedrock of reproducible science and successful cross-validation.

Protocol 1: In Vitro Cytotoxicity Assay (MTT-Based)

Objective: To determine the concentration of a compound that inhibits cell viability by 50% (IC50).

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., CT26 colon carcinoma) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[3]

  • Compound Treatment: Prepare serial dilutions of the test compounds. Add the compounds to the designated wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert MTT into formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and use a non-linear regression model to determine the IC50 value.

Protocol 2: In Vivo Tumor Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of a test compound in a rodent model.

Methodology:

  • Animal Acclimatization: Acclimate immunocompromised mice (e.g., BALB/c nude mice) for at least one week before the study begins.[4]

  • Tumor Implantation: Subcutaneously inoculate mice with a suspension of cancer cells (e.g., 1x10^6 CT26 cells) into the right flank.[3]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment groups (e.g., vehicle control, positive control, test compound groups).

  • Drug Administration: Administer the test compounds and controls via the determined route (e.g., oral gavage, intraperitoneal injection) and schedule (e.g., once daily for 14 days).

  • Endpoint: Continue treatment and monitoring until the tumors in the control group reach a specified maximum size or for a predetermined duration. Euthanize animals at the study endpoint.

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control group. Statistical significance is typically determined using an appropriate test, such as a one-way ANOVA.[3]

Challenges in Cross-Validation

Despite its benefits, achieving a predictive IVIVC is not always straightforward. Challenges often arise from the inherent differences between a simplified in vitro system and the complex biological environment in vivo.[5][6]

  • Biological Complexity: In vivo systems involve complex interactions between various cells, tissues, and organ systems, including metabolism, distribution, and immune responses, which are absent in most in vitro models.[6]

  • Species Differences: Data from animal models may not always translate directly to humans due to significant species differences in physiology and immune systems.[7]

  • Model Limitations: Both in vitro and in vivo models are representations and may not fully recapitulate human disease.[8] For example, the lack of a functional immune system in many xenograft models can be a significant limitation.

  • Physicochemical Properties: Factors like drug solubility and permeability can drastically affect a drug's behavior in vivo in ways not captured by simple in vitro assays.[1]

References

Independent Verification of the Synthesis of a Novel Compound: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The successful synthesis of a novel compound is a significant achievement in chemical research and drug development. However, the synthesis itself is only the first step. Rigorous and independent verification is crucial to confirm the compound's identity, structure, and purity. This guide provides a comparative overview of key analytical techniques used for this purpose, offering experimental protocols and data presentation formats to aid researchers in this critical phase of their work.

The verification process typically involves a multi-pronged approach, relying on the strengths of various analytical methods to build a comprehensive and undeniable body of evidence for the newly synthesized molecule. The primary goals of this process are to unequivocally determine the molecular structure and to assess the purity of the synthesized sample, ensuring that any observed biological activity is attributable to the compound of interest and not to impurities.[1][2]

Comparative Analysis of Key Verification Techniques

A combination of spectroscopic and chromatographic techniques is generally required for the unequivocal characterization of a novel compound.[1] The choice of methods depends on the nature of the compound, but the following are considered standard practice in the field.

TechniqueInformation ProvidedStrengthsLimitationsTypical Data Output
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the molecular structure, including the connectivity of atoms and the 3D arrangement of the molecule.[3][4]Provides unambiguous structural elucidation.[5] Quantitative NMR (qNMR) can be used for purity assessment.[2]Relatively low sensitivity compared to mass spectrometry. Can be complex to interpret for large molecules.[6]1D and 2D spectra showing chemical shifts, coupling constants, and peak integrations.
Mass Spectrometry (MS) Precise molecular weight and elemental composition.[3][7] Fragmentation patterns provide clues about the molecular structure.Extremely high sensitivity, capable of detecting trace amounts.[3] Can be coupled with chromatographic techniques for mixture analysis.[6]Isomers may not be distinguishable by mass alone. Ionization process can sometimes lead to molecular rearrangement.Mass spectrum showing mass-to-charge ratio (m/z) peaks.
High-Performance Liquid Chromatography (HPLC) Assessment of sample purity by separating the target compound from impurities.[3] Retention time is a characteristic property of a compound under specific conditions.High resolution and accuracy for quantifying purity.[3] Widely applicable to a broad range of compounds.Does not provide direct structural information. Co-elution of impurities with the main compound can occur.Chromatogram showing peaks corresponding to different components in the sample.
Infrared (IR) Spectroscopy Identification of functional groups present in the molecule.[3]Quick and straightforward method for functional group analysis.[3]The information provided is often not sufficient for complete structure determination on its own. Spectra can be complex.IR spectrum showing absorption bands corresponding to different vibrational frequencies.
Elemental Analysis Determines the percentage composition of elements (C, H, N, S, etc.) in a compound.Provides fundamental information about the empirical formula.[1]Requires a pure sample. Does not distinguish between isomers.[2]Percentage values for each element.

Experimental Workflow and Logical Relationships

The verification of a novel compound follows a logical progression from initial purity assessment to detailed structural elucidation. The data from each technique should be cross-referenced to build a cohesive and comprehensive picture of the new molecule.

Experimental Workflow for Novel Compound Verification cluster_purification Purification cluster_characterization Characterization & Verification Synthesis Synthesis Crude_Product Crude_Product Synthesis->Crude_Product Purification_Method Purification (e.g., Column Chromatography) Crude_Product->Purification_Method Pure_Compound Pure_Compound Purification_Method->Pure_Compound Purity_Assessment Purity Assessment Pure_Compound->Purity_Assessment Structural_Elucidation Structural Elucidation Purity_Assessment->Structural_Elucidation If >95% pure Final_Verification Verified Novel Compound Structural_Elucidation->Final_Verification Logical Relationships of Analytical Techniques cluster_techniques Analytical Techniques cluster_information Information Derived Novel_Compound Novel Compound HPLC HPLC Novel_Compound->HPLC MS Mass Spectrometry Novel_Compound->MS NMR NMR Spectroscopy Novel_Compound->NMR IR IR Spectroscopy Novel_Compound->IR EA Elemental Analysis Novel_Compound->EA Purity Purity HPLC->Purity Molecular_Weight Molecular Weight & Formula MS->Molecular_Weight Connectivity Atom Connectivity & 3D Structure NMR->Connectivity Functional_Groups Functional_Groups IR->Functional_Groups Empirical_Formula Empirical_Formula EA->Empirical_Formula Molecular_Weight->Empirical_Formula Connectivity->Molecular_Weight Functional_Groups->Connectivity

References

Evaluating the Selectivity of a Novel Enzyme Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of highly selective enzyme inhibitors is a cornerstone of modern drug discovery. A selective inhibitor preferentially binds to and inhibits its intended target enzyme, minimizing off-target effects that can lead to adverse drug reactions.[1][2] This guide provides a comparative framework for evaluating the selectivity of a novel enzyme inhibitor, "Inhibitor X," against established alternatives. We present detailed experimental protocols and comparative data to objectively assess its performance.

Introduction to Inhibitor X and its Target Enzyme

Inhibitor X is a novel small molecule designed to target "Enzyme A," a critical kinase involved in a well-defined signaling pathway implicated in disease progression. To be a viable therapeutic candidate, Inhibitor X must demonstrate superior selectivity for Enzyme A over other structurally related kinases (Enzyme B, Enzyme C) and a key unrelated enzyme (Enzyme D) known to be associated with toxicity when inhibited. This guide compares the selectivity profile of Inhibitor X with two well-characterized inhibitors: "Reference Compound 1" (a known selective inhibitor) and "Reference Compound 2" (a known non-selective inhibitor).

Comparative Selectivity Profile

The selectivity of an inhibitor is quantified by comparing its potency against the target enzyme to its potency against other enzymes.[3] A higher ratio of off-target IC50 to on-target IC50 indicates greater selectivity.

Table 1: In Vitro Enzymatic Assay - IC50 Values (nM)
CompoundEnzyme A (Target)Enzyme B (Related)Enzyme C (Related)Enzyme D (Unrelated)Selectivity Ratio (B/A)Selectivity Ratio (C/A)Selectivity Ratio (D/A)
Inhibitor X 15 1,500 2,250 >10,000 100 150 >667
Reference Compound 1251,2503,000>10,00050120>400
Reference Compound 2501001505,00023100

IC50 values represent the concentration of inhibitor required to reduce enzyme activity by 50%. Data are the mean of three independent experiments.

Table 2: Cellular Target Engagement Assay - EC50 Values (nM)
CompoundCell Line Expressing Enzyme ACell Line Expressing Enzyme B
Inhibitor X 50 >5,000
Reference Compound 180>5,000
Reference Compound 2150300

EC50 values represent the concentration of inhibitor required to achieve 50% target engagement in a cellular context.[4] Data are the mean of three independent experiments.

Experimental Methodologies

Detailed and reproducible experimental protocols are essential for the accurate evaluation of inhibitor selectivity.

In Vitro Enzymatic Inhibition Assay

This assay directly measures the ability of an inhibitor to block the catalytic activity of a purified enzyme.[5]

Protocol:

  • Enzyme and Substrate Preparation: Recombinant human enzymes (A, B, C, and D) were expressed and purified. A fluorescently labeled peptide substrate specific for each enzyme was synthesized.

  • Assay Buffer: The assay was performed in a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.

  • Inhibitor Preparation: Inhibitor X, Reference Compound 1, and Reference Compound 2 were serially diluted in 100% DMSO to create a concentration gradient.

  • Assay Procedure:

    • 2.5 µL of the diluted inhibitor was added to the wells of a 384-well plate.

    • 5 µL of a solution containing the enzyme (final concentration 1-5 nM) and ATP (at the Km concentration for each enzyme) was added to the wells.[6]

    • The plate was incubated for 10 minutes at room temperature.

    • 2.5 µL of the fluorescent peptide substrate (final concentration 10 µM) was added to initiate the reaction.

    • The reaction was allowed to proceed for 60 minutes at room temperature.

  • Data Acquisition: The fluorescence intensity was measured using a plate reader with an excitation wavelength of 340 nm and an emission wavelength of 460 nm.

  • Data Analysis: The IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation using GraphPad Prism.

Cellular Target Engagement Assay

This assay determines the extent to which the inhibitor binds to its target enzyme within a living cell.[4]

Protocol:

  • Cell Culture: Human cell lines overexpressing either Enzyme A or Enzyme B were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Compound Treatment: Cells were seeded in 96-well plates and treated with increasing concentrations of Inhibitor X, Reference Compound 1, or Reference Compound 2 for 2 hours.

  • Cell Lysis: Cells were washed with PBS and lysed in a buffer containing a specific fluorescent probe that binds to the ATP-binding site of the target enzyme.

  • Competitive Binding: The inhibitor present in the cell lysate competes with the fluorescent probe for binding to the target enzyme.

  • Data Acquisition: The fluorescence polarization of the lysate was measured. A decrease in fluorescence polarization indicates displacement of the probe by the inhibitor.

  • Data Analysis: EC50 values were determined by plotting the change in fluorescence polarization against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Evaluation Process and Biological Context

Diagrams are provided to illustrate the workflow and the signaling pathway in which Enzyme A operates.

G cluster_0 In Vitro Assays cluster_1 Cellular Assays cluster_2 Data Analysis & Comparison a Purified Enzymes (A, B, C, D) c Enzymatic Reaction a->c b Inhibitor Dilutions b->c d IC50 Determination c->d i Selectivity Profile Generation d->i e Cell Culture (Enzyme A & B expressing) f Inhibitor Treatment e->f g Target Engagement Assay f->g h EC50 Determination g->h h->i

Caption: Experimental workflow for evaluating enzyme inhibitor selectivity.

G Extracellular_Signal Extracellular Signal Receptor Receptor Extracellular_Signal->Receptor Enzyme_A Enzyme A (Target) Receptor->Enzyme_A Downstream_Effector_1 Downstream Effector 1 Enzyme_A->Downstream_Effector_1 Downstream_Effector_2 Downstream Effector 2 Downstream_Effector_1->Downstream_Effector_2 Cellular_Response Cellular Response (e.g., Proliferation, Survival) Downstream_Effector_2->Cellular_Response Inhibitor_X Inhibitor X Inhibitor_X->Enzyme_A

Caption: Simplified signaling pathway showing the action of Inhibitor X.

Discussion and Conclusion

The data presented in this guide demonstrate that Inhibitor X possesses a superior selectivity profile compared to the reference compounds. In vitro, Inhibitor X was significantly more potent against the target Enzyme A and exhibited a 100-fold and 150-fold selectivity over the related enzymes B and C, respectively. This is a marked improvement over Reference Compound 1 and the non-selective Reference Compound 2.

Crucially, the high selectivity observed in biochemical assays translated to the cellular environment.[4] The cellular target engagement assay confirmed that Inhibitor X effectively engages Enzyme A at a low nanomolar concentration while showing minimal engagement with Enzyme B at concentrations up to 5,000 nM. This cellular selectivity is a critical attribute, suggesting a lower likelihood of off-target effects mediated by the inhibition of related kinases.

References

A Researcher's Guide to Enhancing the Reproducibility of In Vitro Assays for Bioactive Compounds

Author: BenchChem Technical Support Team. Date: November 2025

The evaluation of bioactive compounds through in vitro assays is a cornerstone of modern drug discovery and life sciences research. These assays provide critical insights into the efficacy, potency, and mechanism of action of novel compounds. However, the scientific community has increasingly recognized a "reproducibility crisis," where findings from one laboratory are often difficult to replicate in another, and sometimes even within the same lab.[1][2] This lack of reproducibility can waste significant resources, slow down scientific progress, and undermine the credibility of research findings.

This guide provides an objective comparison of the factors affecting the reproducibility of in vitro assays, presents quantitative data to benchmark assay performance, and offers detailed experimental protocols to support the generation of robust and reliable data for researchers, scientists, and drug development professionals.

Factors Influencing In Vitro Assay Reproducibility

The sources of variability in in vitro assays are multifaceted and can be broadly categorized into biological, technical, and data handling factors. A survey published in Nature highlighted that over 70% of scientists have failed to reproduce another scientist's experiments, and more than half have failed to reproduce their own, underscoring the pervasive nature of these challenges.[2]

Biological Factors:

  • Cell Line Integrity: The use of misidentified, cross-contaminated, or genetically drifted cell lines is a primary source of error. The passage number is also critical, as continuous culturing can lead to phenotypic and genotypic changes.[3]

  • Contamination: Mycoplasma contamination is a common, often undetected issue that can significantly alter cellular responses and impact experimental outcomes.[3]

  • Culture Conditions: The composition of cell culture media, including serum and supplements, can vary between lots and influence cellular processes, thereby affecting reproducibility.[1]

Technical and Experimental Factors:

  • Reagent Variability: Inconsistent quality of reagents, such as antibodies and enzymes, from batch to batch can lead to significant discrepancies in results.[4][5]

  • Pipetting and Handling: Manual pipetting errors and variations in cell handling techniques introduce variability in cell seeding density and compound concentrations, which can alter results.[2][6] Automation can help minimize this variability.[7]

  • Labware and Equipment: The quality of plasticware and the calibration of equipment like incubators and plate readers are crucial for consistent performance.[2][3]

  • Protocol Adherence: Deviations from established standard operating procedures (SOPs), no matter how minor, can lead to inconsistencies.[2]

Data Analysis and Reporting:

  • Incomplete Reporting: The failure to report detailed methodologies, including all reagents and specific parameters, makes it impossible for other researchers to accurately replicate an experiment.

Quantitative Data Presentation: Benchmarking Assay Performance

To objectively assess and compare the reproducibility of in vitro assays, several statistical metrics are employed. These metrics provide a quantitative measure of an assay's quality and robustness, allowing for standardized comparisons.

Table 1: Key Statistical Metrics for Assay Performance and Reproducibility

MetricDescriptionFormulaInterpretation
Z'-Factor (Z-prime) Measures the statistical effect size and quality of a high-throughput screening (HTS) assay. It reflects the separation between positive and negative control signals.1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|Z' > 0.5: Excellent assay. 0 < Z' ≤ 0.5: Doable assay. Z' ≤ 0: Assay is not suitable for screening.[8]
Coefficient of Variation (%CV) A standardized measure of the dispersion of data points in a series around the mean. It is a measure of precision.(Standard Deviation / Mean) * 100Generally, intra-assay CV < 15% and inter-assay CV < 20% are considered acceptable for most cell-based assays. Lower values indicate higher precision.
Minimum Significant Ratio (MSR) Evaluates the reproducibility of potency values (e.g., IC50) from dose-response experiments. It defines the smallest fold-change between two values that is statistically significant.[9]Varies based on statistical model.An MSR of 3 indicates that only a three-fold or greater difference in IC50 values is considered significant. A lower MSR signifies better reproducibility.

Table 2: Illustrative Comparison of Reproducibility Across Common In Vitro Assays

Assay TypePrimary ReadoutTypical Intra-Assay %CVTypical Inter-Assay %CVCommon Sources of Variability
MTT/XTT (Metabolic) Colorimetric5-15%10-25%Cell seeding density, incubation time, reagent stability, formazan crystal solubilization.
Luciferase Reporter Luminescence< 10%< 20%Transfection efficiency, plasmid integrity, cell lysis efficiency, substrate stability, signal half-life.
ELISA Colorimetric/Fluorescent5-10%10-20%Antibody lot-to-lot variability, coating efficiency, washing steps, blocking effectiveness, enzyme kinetics.
High-Content Imaging Fluorescent Imaging10-20%15-30%Staining consistency, focus and exposure settings, image segmentation algorithms, cell number per field.
Flow Cytometry Fluorescence Intensity< 10%< 15%Instrument calibration, antibody titration and staining, compensation settings, gating strategy.

Experimental Protocols and Methodologies

Adherence to a detailed and standardized experimental protocol is the most effective way to enhance the reproducibility of in vitro assays.

Standard Operating Procedure (SOP) for a Reproducible Cell-Based Assay

1.0 Cell Culture and Management

  • 1.1 Cell Line Authentication: Upon receipt of a new cell line, authenticate its identity using Short Tandem Repeat (STR) profiling.

  • 1.2 Cell Banking: Create a tiered cell banking system consisting of a master cell bank (MCB) and a working cell bank (WCB). Thaw a new vial from the WCB for each new set of experiments.

  • 1.3 Passage Number Control: Define a strict passage number limit for all experiments (e.g., do not use cells beyond passage 20 from the initial thaw) and document the passage number for every experiment.[3][4]

  • 1.4 Contamination Screening: Routinely screen all cell cultures for mycoplasma contamination every 1-2 months using a sensitive method like PCR.[3]

  • 1.5 Media Standardization: Use a single, defined lot of fetal bovine serum (FBS) and other critical media supplements for the duration of a study. If a new lot is required, perform a qualification experiment to ensure comparability.

2.0 Assay Execution

  • 2.1 Cell Seeding: Use an automated cell counter to determine cell density. Before seeding, ensure the cell suspension is homogenous by gentle mixing. To mitigate "edge effects," avoid using the outermost wells of microplates for experimental data; instead, fill them with sterile phosphate-buffered saline (PBS).

  • 2.2 Plate Layout: Design a standardized plate map that includes vehicle controls, untreated controls, and positive and negative controls on every plate to allow for performance monitoring (e.g., Z'-factor calculation).

  • 2.3 Compound Handling: Whenever possible, use calibrated automated liquid handlers for compound dilution and transfer to assay plates to minimize pipetting variability.[6] Prepare fresh compound dilutions for each experiment from a DMSO stock. Ensure the final solvent concentration is consistent across all wells.

3.0 Data Acquisition and Analysis

  • 3.1 Instrument Calibration: Perform regular calibration and maintenance checks on all detection instruments (e.g., plate readers, microscopes) according to the manufacturer's guidelines.

  • 3.2 Data Normalization: Establish a clear data normalization strategy prior to the experiment. For example, data can be normalized to the mean of the vehicle-treated controls (0% effect) and a positive control (100% effect).

  • 3.3 Statistical Plan: Define the statistical analysis plan in advance. This should include methods for outlier removal (e.g., Grubb's test), curve fitting for dose-response data (e.g., four-parameter logistic regression), and the specific statistical tests used for comparisons.

  • 3.4 Quality Control Monitoring: For each assay plate, calculate the Z'-factor and signal-to-background ratio. Establish acceptance criteria (e.g., Z' > 0.5) for each plate to ensure data quality before further analysis.[8]

Visualizing Workflows and Pathways

Diagrams are essential for clearly communicating complex experimental workflows and biological systems, ensuring that protocols and concepts are easily understood and followed.

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis & Validation Auth Cell Line Authentication (STR) Bank Establish Master & Working Cell Banks Auth->Bank Culture Thaw & Culture (Controlled Passage #) Bank->Culture Myco Mycoplasma Screening Culture->Myco Seed Cell Seeding (Standardized Density) Myco->Seed Treat Compound/Control Addition Seed->Treat Incubate Incubation (Controlled Environment) Treat->Incubate Detect Signal Detection (Calibrated Instrument) Incubate->Detect QC Plate QC Check (Z' > 0.5?) Detect->QC QC->Detect Fail Analyze Data Normalization & Statistical Analysis QC->Analyze QC->Analyze Pass Compare Intra- & Inter-Assay Reproducibility Assessment (%CV, MSR) Analyze->Compare Report Detailed Reporting Compare->Report

Caption: Workflow for ensuring in vitro assay reproducibility.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF Response Cellular Response (Proliferation, Survival) TF->Response Inhibitor Bioactive Compound (e.g., MEK Inhibitor) Inhibitor->MEK

Caption: The MAPK/ERK signaling pathway, a common drug target.

References

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the pharmacokinetic profiles of six commonly prescribed statins: Atorvastatin, Rosuvastatin, Simvastatin, Pravastatin, Fluvastatin, and Lovastatin. The information presented is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of the distinct absorption, distribution, metabolism, and excretion (ADME) characteristics of these related compounds. This guide summarizes key pharmacokinetic data in a clear, tabular format, provides detailed experimental methodologies for the cited studies, and includes visualizations of the relevant biological pathway and a typical experimental workflow.

Pharmacokinetic Data Summary

The following table summarizes the key pharmacokinetic parameters for the selected statins. These values are compiled from various clinical and preclinical studies and are intended for comparative purposes. It is important to note that direct cross-study comparisons should be made with caution due to potential variations in study design, patient populations, and analytical methodologies.

Pharmacokinetic ParameterAtorvastatinRosuvastatinSimvastatinPravastatinFluvastatinLovastatin
Time to Cmax (Tmax) (hours) 1 - 23 - 5~1.3~1.0<12 - 4
Peak Plasma Concentration (Cmax) (ng/mL) 37.710.14.923.216.57.8
Bioavailability (%) ~14~20<5~1824~5
Protein Binding (%) >98~90>95~50>98>95
Half-life (t1/2) (hours) ~14~19~2~1.5 - 2~2.3~2
Metabolism CYP3A4Minimal (CYP2C9)CYP3A4Sulfation, OxidationCYP2C9CYP3A4
Primary Route of Excretion BiliaryBiliaryBiliaryRenal and BiliaryBiliaryBiliary

Visualizing Statin Activity and Pharmacokinetic Analysis

To provide a clearer understanding of the biological context and experimental processes involved in pharmacokinetic studies of statins, the following diagrams have been generated.

HMG_CoA_Reductase_Pathway cluster_cholesterol_synthesis Cholesterol Biosynthesis Pathway cluster_statin_action Statin Inhibition Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA HMG-CoA synthase Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase (Rate-limiting step) ... ... Mevalonate->... Cholesterol Cholesterol ...->Cholesterol Statins Statins HMG-CoA Reductase (Rate-limiting step) HMG-CoA Reductase (Rate-limiting step) Statins->HMG-CoA Reductase (Rate-limiting step) Inhibition

HMG-CoA Reductase Pathway and Statin Inhibition.

Pharmacokinetic_Workflow cluster_in_vivo In-Vivo Study cluster_bioanalysis Bioanalytical Phase cluster_data_analysis Data Analysis Animal Model (Rat) Animal Model (Rat) Drug Administration (Oral Gavage) Drug Administration (Oral Gavage) Animal Model (Rat)->Drug Administration (Oral Gavage) Blood Sampling (Serial) Blood Sampling (Serial) Drug Administration (Oral Gavage)->Blood Sampling (Serial) Plasma Separation Plasma Separation Blood Sampling (Serial)->Plasma Separation Sample Preparation (Protein Precipitation) Sample Preparation (Protein Precipitation) Plasma Separation->Sample Preparation (Protein Precipitation) LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation (Protein Precipitation)->LC-MS/MS Analysis Pharmacokinetic Modeling (e.g., WinNonlin) Pharmacokinetic Modeling (e.g., WinNonlin) LC-MS/MS Analysis->Pharmacokinetic Modeling (e.g., WinNonlin) Parameter Calculation (Cmax, Tmax, AUC, t1/2) Parameter Calculation (Cmax, Tmax, AUC, t1/2) Pharmacokinetic Modeling (e.g., WinNonlin)->Parameter Calculation (Cmax, Tmax, AUC, t1/2)

Typical Experimental Workflow for a Preclinical Pharmacokinetic Study.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments typically employed in the pharmacokinetic characterization of statins. These protocols are synthesized from multiple sources to provide a comprehensive overview.

In-Vivo Pharmacokinetic Study in Rats (Oral Administration)

This protocol outlines the typical procedure for an oral pharmacokinetic study of a statin in a rat model.

  • Animal Model:

    • Species and Strain: Male Sprague-Dawley or Wistar rats.

    • Age and Weight: 8-10 weeks old, weighing between 200-250 grams.

    • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle, at a temperature of 22 ± 2°C and humidity of 55 ± 10%. Standard laboratory chow and water are provided ad libitum.

    • Acclimation: A minimum of a 7-day acclimation period is required before the commencement of the study.

  • Drug Formulation and Administration:

    • Vehicle: The statin is typically suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water or a solution of polyethylene glycol 400 (PEG 400) and water.

    • Dose: A single oral dose (e.g., 10 mg/kg) is administered.

    • Administration: The formulation is administered via oral gavage using a suitable gavage needle. Animals are fasted overnight (approximately 12 hours) before dosing, with water available ad libitum. Food is returned 4 hours post-dosing.

  • Blood Sampling:

    • Procedure: Blood samples (approximately 0.2-0.3 mL) are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

    • Collection Site: Blood is typically collected from the jugular vein or tail vein into tubes containing an anticoagulant (e.g., K2EDTA).

    • Plasma Preparation: The collected blood samples are immediately centrifuged at approximately 4000 rpm for 10 minutes at 4°C to separate the plasma. The resulting plasma is then transferred to clean tubes and stored at -80°C until bioanalysis.

Bioanalytical Method: LC-MS/MS for Statin Quantification in Plasma

This protocol describes a general liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of statins in rat plasma.

  • Sample Preparation (Protein Precipitation):

    • Thaw the frozen plasma samples at room temperature.

    • To a 100 µL aliquot of plasma in a microcentrifuge tube, add 200 µL of a protein precipitation solvent (e.g., acetonitrile) containing an appropriate internal standard (e.g., a deuterated analog of the statin).

    • Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.

    • Centrifuge the samples at approximately 13,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the mobile phase.

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase: A gradient elution is typically used with:

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Program: A typical gradient might start at 10% B, increase to 90% B over 5 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

    • Column Temperature: 40°C.

  • Tandem Mass Spectrometry (MS/MS) Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive or negative ion mode, depending on the statin.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Ion Transitions: Specific precursor-to-product ion transitions are monitored for the analyte and the internal standard. For example, for Atorvastatin, a common transition is m/z 559.3 → 440.2.

    • Instrument Parameters: Parameters such as collision energy, declustering potential, and ion source temperature are optimized for each specific statin and internal standard to achieve maximum sensitivity and specificity.

Pharmacokinetic Data Analysis

The plasma concentration-time data obtained from the bioanalytical method are analyzed using non-compartmental analysis (NCA) with software such as Phoenix™ WinNonlin®.

  • Key Parameters Calculated:

    • Cmax (Maximum Plasma Concentration): The highest observed concentration in the plasma.

    • Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is observed.

    • AUC (Area Under the Curve): The total drug exposure over time, calculated using the linear-up/log-down trapezoidal rule. AUC from time zero to the last measurable concentration (AUC0-t) and AUC extrapolated to infinity (AUC0-inf) are determined.

    • t1/2 (Elimination Half-life): The time required for the plasma concentration of the drug to decrease by half during the terminal elimination phase. It is calculated as 0.693/λz, where λz is the terminal elimination rate constant.

    • CL/F (Apparent Total Clearance): The volume of plasma cleared of the drug per unit of time after oral administration. It is calculated as Dose/AUC0-inf.

    • Vd/F (Apparent Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. It is calculated as (Dose * t1/2) / (0.693 * AUC0-inf).

A Comparative Analysis of Benzylpiperidine and Other Key Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the selection of a core molecular scaffold is a critical decision that profoundly influences the pharmacological profile of a drug candidate. This guide provides a comparative analysis of the benzylpiperidine scaffold against two other prominent heterocyclic structures: piperazine and pyrrolidine. By examining their performance through experimental data, this document aims to equip researchers with the insights needed to make informed decisions in scaffold selection for targeted therapeutic applications.

The N-benzylpiperidine motif is a frequently employed structural element in drug discovery due to its inherent structural flexibility and three-dimensional character.[1] This scaffold is instrumental in fine-tuning both the efficacy and physicochemical properties of developing drugs. It facilitates crucial cation-π interactions with target proteins and offers a platform for optimizing stereochemical aspects of potency and toxicity.[1]

Quantitative Comparison of Biological Activity

To provide a clear and objective comparison, the following tables summarize the biological activity of compounds based on benzylpiperidine, piperazine, and other related scaffolds. The data is compiled from studies where these scaffolds were evaluated against the same biological targets under consistent experimental conditions.

Table 1: Comparative Inhibitory Activity against Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)

Compound IDScaffoldTargetIC50 (µM)Reference
5d N-Benzylpiperidine HybridhAChE0.031 ± 0.003[2]
hBChE0.082 ± 0.007[2]
5f Piperazine HybridhAChE0.042 ± 0.004[2]
hBChE0.091 ± 0.008[2]
Donepezil N-BenzylpiperidinehAChE0.023 (h-AChE)[3]
Galantamine (Reference Drug)hAChE1.19 ± 0.046[3]

hAChE: human Acetylcholinesterase; hBChE: human Butyrylcholinesterase

Table 2: Comparative Affinity for Opioid and Sigma-1 Receptors

Compound IDScaffoldTargetKi (nM)Reference
Compound 52 BenzylpiperidineMOR56.4[4]
σ1R11.0[4]
Compound 4 PiperidineMOR29 - 0.29
DOR150 - 6.6
Compound 5 PiperazineMOR(inconsequential change from piperidine)
DOR(inconsequential change from piperidine)

MOR: Mu-Opioid Receptor; DOR: Delta-Opioid Receptor; σ1R: Sigma-1 Receptor

Table 3: Comparative Affinity for Histamine H3 and Sigma-1 Receptors

Compound IDScaffoldTargetKi (nM)Reference
Compound 4 PiperazinehH3R3.17
σ1R1531
Compound 5 PiperidinehH3R7.70
σ1R3.64

hH3R: human Histamine H3 Receptor; σ1R: Sigma-1 Receptor

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol is adapted from established methods for determining acetylcholinesterase activity.[4]

Materials:

  • 96-well microplate

  • Spectrophotometric microplate reader

  • Acetylcholinesterase (AChE) enzyme solution (e.g., from E. electricus)

  • Acetylthiocholine iodide (ATCI), substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds (inhibitors) dissolved in an appropriate solvent (e.g., DMSO)

  • Reference inhibitor (e.g., Donepezil)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of ATCI (e.g., 14 mM) in phosphate buffer.

    • Prepare a stock solution of DTNB (e.g., 10 mM) in phosphate buffer.

    • Prepare a working solution of AChE (e.g., 1 U/mL) in phosphate buffer.

    • Prepare serial dilutions of the test compounds and reference inhibitor.

  • Assay Setup:

    • In a 96-well plate, add 140 µL of phosphate buffer to each well.

    • Add 10 µL of the test compound solution (or solvent for control) to the respective wells.

    • Add 10 µL of the AChE enzyme solution to each well.

    • Incubate the plate at 25°C for 10 minutes.

  • Reaction Initiation and Measurement:

    • Following incubation, add 10 µL of DTNB solution to each well.

    • Initiate the reaction by adding 10 µL of ATCI solution to each well.

    • Shake the plate for 1 minute.

    • To stop the reaction after a defined time (e.g., 10 minutes), 20 µL of 5% SDS can be added.

    • Measure the absorbance at 412 nm using a microplate reader.

  • Data Analysis:

    • The percentage of AChE inhibition is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

    • The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Competitive Radioligand Binding Assay for Dopamine D2 Receptors

This protocol outlines a general procedure for a competitive radioligand binding assay.

Materials:

  • Cell membranes prepared from cells expressing the Dopamine D2 receptor (e.g., CHO-K1/D2/Gα15 stable cell line).

  • Radioligand (e.g., [3H]Spiperone).

  • Unlabeled competitor ligands (test compounds and a reference compound like Haloperidol).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration apparatus.

Procedure:

  • Membrane Preparation:

    • Culture CHO-K1/D2/Gα15 cells to confluency.

    • Harvest the cells and centrifuge to obtain a cell pellet.

    • Resuspend the pellet in ice-cold homogenization buffer and homogenize using a Dounce homogenizer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet with assay buffer and resuspend in fresh assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a Bradford assay).

  • Binding Assay:

    • In test tubes, combine the cell membranes (at a predetermined optimal protein concentration), a fixed concentration of the radioligand (e.g., [3H]Spiperone at its Kd concentration), and varying concentrations of the unlabeled test compound.

    • For determining total binding, omit the unlabeled competitor.

    • For determining non-specific binding, include a high concentration of a known D2 antagonist (e.g., 10 µM Haloperidol).

    • Incubate the tubes at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each tube through glass fiber filters using a filtration apparatus.

    • Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and vortex.

    • Measure the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value from the resulting sigmoidal curve.

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Competitive Radioligand Binding Assay for Opioid Receptors

This protocol is a general guide for opioid receptor binding assays.

Materials:

  • Brain tissue homogenates (e.g., from rat brainstem and midbrain) as a source of µ-opioid receptors.

  • Radioligand (e.g., [3H]DAMGO for µ-opioid receptors).

  • Unlabeled competitor ligands (test compounds and a reference compound like naloxone).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

  • Glass fiber filters.

  • Filtration apparatus or centrifugation method for separation.

Procedure:

  • Membrane Preparation:

    • Dissect the desired brain regions from rats.

    • Homogenize the tissue in ice-cold assay buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash and resuspend the membrane pellet in fresh assay buffer.

    • Determine the protein concentration.

  • Binding Assay:

    • Incubate a specific amount of membrane protein (e.g., 160 µg) with a fixed concentration of radioligand (e.g., 20 nM [3H]DAMGO) and varying concentrations of the test compound.

    • To determine non-specific binding, use a high concentration of naloxone.

    • Incubate at 37°C for a sufficient time to reach equilibrium (e.g., 35 minutes).

  • Separation and Counting:

    • Filtration Method: Rapidly filter the incubation mixture through glass fiber filters and wash with ice-cold buffer.

    • Centrifugation Method: Centrifuge the tubes at high speed to pellet the membranes with bound radioligand. Carefully aspirate the supernatant.

    • Place the filters or the bottom of the tubes containing the pellet into scintillation vials, add scintillation cocktail, and measure radioactivity.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 and Ki values as described for the Dopamine D2 receptor binding assay.

Visualizing Experimental Workflows and Relationships

To further clarify the processes and relationships discussed, the following diagrams are provided in the DOT language for Graphviz.

AChE_Inhibition_Assay_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, ATCI, DTNB, AChE) setup_plate Setup 96-well Plate (Buffer, Compound, AChE) prep_reagents->setup_plate prep_compounds Prepare Test Compounds (Serial Dilutions) prep_compounds->setup_plate incubate Incubate (25°C, 10 min) setup_plate->incubate add_dtnb Add DTNB incubate->add_dtnb add_atci Add ATCI (Initiate Reaction) add_dtnb->add_atci measure_abs Measure Absorbance (412 nm) add_atci->measure_abs calc_inhibition Calculate % Inhibition measure_abs->calc_inhibition det_ic50 Determine IC50 calc_inhibition->det_ic50

Caption: Workflow for the Acetylcholinesterase Inhibition Assay.

Receptor_Binding_Assay_Workflow cluster_prep Preparation cluster_binding Binding Assay cluster_data Data Analysis prep_membranes Prepare Cell Membranes (Expressing Receptor) incubation Incubate (Membranes, Radioligand, Compound) prep_membranes->incubation prep_ligands Prepare Radioligand & Test Compounds prep_ligands->incubation separation Separate Bound/Free (Filtration/Centrifugation) incubation->separation counting Measure Radioactivity (Scintillation Counting) separation->counting calc_binding Calculate Specific Binding counting->calc_binding det_ic50_ki Determine IC50 and Ki calc_binding->det_ic50_ki

Caption: General Workflow for a Competitive Radioligand Binding Assay.

Scaffold_Comparison_Logic cluster_scaffolds Scaffolds cluster_properties Key Properties cluster_outcomes Pharmacological Outcomes benzylpiperidine Benzylpiperidine flexibility Structural Flexibility benzylpiperidine->flexibility lipophilicity Lipophilicity benzylpiperidine->lipophilicity piperazine Piperazine basicity Basicity (pKa) piperazine->basicity synthetic_tractability Synthetic Accessibility piperazine->synthetic_tractability pyrrolidine Pyrrolidine pyrrolidine->flexibility pyrrolidine->lipophilicity target_affinity Target Affinity & Selectivity flexibility->target_affinity pk_properties Pharmacokinetics (ADME) basicity->pk_properties lipophilicity->pk_properties synthetic_tractability->target_affinity off_target_effects Off-Target Effects target_affinity->off_target_effects pk_properties->off_target_effects

Caption: Logical Relationships in Scaffold Selection and Drug Properties.

References

A Head-to-Head Comparison of Triazole-Based Antifungal Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of commonly used triazole-based antifungal inhibitors, supported by experimental data. Triazole antifungals are a cornerstone in the management of invasive fungal infections, primarily exerting their effect by disrupting the fungal cell membrane's integrity.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Triazole antifungal agents function by inhibiting the ergosterol biosynthesis pathway, a critical process for fungal cell membrane structure and function.[1][2][3] The primary target of triazoles is the cytochrome P450 enzyme 14-α-sterol demethylase (encoded by the CYP51 or ERG11 gene), which is essential for the conversion of lanosterol to ergosterol.[4][5] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic 14-α-methylated sterols, ultimately disrupting membrane fluidity and the function of membrane-bound proteins, which inhibits fungal growth.[5]

Recent research has also uncovered a secondary mechanism of action where the accumulation of sterol intermediates, caused by triazole-mediated inhibition of Cyp51, triggers negative feedback regulation of HMG-CoA reductase, the rate-limiting enzyme in the ergosterol biosynthesis pathway.[1][2]

Ergosterol_Biosynthesis_Pathway acetyl_coa Acetyl-CoA hmg_coa_reductase HMG-CoA Reductase acetyl_coa->hmg_coa_reductase Multiple Steps hmg_coa HMG-CoA mevalonate Mevalonate squalene Squalene mevalonate->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol cyp51 14-α-sterol demethylase (Cyp51/Erg11) lanosterol->cyp51 ergosterol Ergosterol hmg_coa_reductase->mevalonate cyp51->ergosterol Multiple Steps triazoles Triazole Inhibitors (e.g., Voriconazole, Posaconazole) triazoles->cyp51 Inhibition

Ergosterol Biosynthesis Pathway and Triazole Inhibition.

Comparative In Vitro Activity

The in vitro efficacy of triazole antifungals is commonly determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism. The following tables summarize the comparative in vitro activities of key triazoles against various fungal pathogens.

Table 1: Comparative MICs (μg/mL) of Triazoles against Trichosporon asahii

TriazoleMIC-2 (50% inhibition)MIC-0 (Complete inhibition)MFC (Minimum Fungicidal Concentration)
Fluconazole83264
Itraconazole128
Voriconazole0.120.52
Posaconazole0.524
Isavuconazole0.2514
Data from a study with 90 clinical isolates of T. asahii.[6]

Table 2: Comparative MICs (mg/liter) of Newer Triazoles against Trichophyton rubrum

TriazoleGeometric Mean MICMIC rangeMIC90
Itraconazole0.260.03-42
Voriconazole0.050.008-0.250.125
Posaconazole0.110.015-10.5
Isavuconazole0.130.015-0.50.125
Data from a study with multiple T. rubrum isolates.[7]

Head-to-Head Clinical Efficacy and Safety Comparison

Direct comparisons in clinical settings provide crucial insights into the relative performance of these inhibitors.

Table 3: Comparison of Isavuconazole, Voriconazole, and Posaconazole for Invasive Fungal Infections

ParameterIsavuconazoleVoriconazolePosaconazole
Primary Indication Invasive Aspergillosis & MucormycosisInvasive AspergillosisProphylaxis & Treatment of Invasive Aspergillosis and Mucormycosis
Clinical Success Rate (IA at 6 weeks) 31.0%33.3%12.5%
QTc Prolongation Decreased incidenceHigher incidenceHigher incidence
Drug-related Adverse Events Lower incidence (42.82%)Higher incidence (58.94%)N/A
Discontinuation due to Adverse Events Lower rate (8%)Higher rate (14%)N/A
Data compiled from multiple comparative studies.[8][9][10][11]

Experimental Protocols

Antifungal Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungus.[12][13][14]

Workflow for Antifungal Susceptibility Testing

Antifungal_Susceptibility_Workflow start Start prep_inoculum Prepare Fungal Inoculum (e.g., 0.5-2.5 x 10^3 CFU/mL) start->prep_inoculum inoculate Inoculate Plates with Fungal Suspension prep_inoculum->inoculate prep_plates Prepare Microtiter Plates with Serial Dilutions of Triazole Inhibitors prep_plates->inoculate incubate Incubate Plates (e.g., 35°C for 24-48h) inoculate->incubate read_mic Read MIC (Lowest concentration with significant growth inhibition) incubate->read_mic end End read_mic->end

A typical workflow for broth microdilution antifungal susceptibility testing.

Detailed Steps:

  • Preparation of Antifungal Stock Solutions: The triazole inhibitors are dissolved in a suitable solvent (e.g., dimethyl sulfoxide) to create high-concentration stock solutions.

  • Preparation of Microtiter Plates: The antifungal stock solutions are serially diluted in a liquid growth medium (e.g., RPMI 1640) in 96-well microtiter plates to achieve a range of concentrations. A growth control well (no drug) and a sterility control well (no fungus) are included.

  • Inoculum Preparation: The fungal isolate to be tested is grown on an appropriate agar medium. The fungal colonies are then suspended in sterile saline, and the suspension is adjusted to a specific turbidity, corresponding to a known concentration of fungal cells (colony-forming units per milliliter).

  • Inoculation: The prepared microtiter plates are inoculated with the standardized fungal suspension.

  • Incubation: The plates are incubated at a controlled temperature (typically 35°C) for a specified period (e.g., 24 to 48 hours), depending on the fungus being tested.

  • MIC Determination: After incubation, the plates are examined visually or with a spectrophotometer to determine the MIC. For azoles, the MIC is typically defined as the lowest drug concentration that causes a significant reduction (e.g., ≥50%) in fungal growth compared to the growth control well.[12]

Time-Kill Assays

Time-kill assays are performed to assess the fungicidal or fungistatic activity of an antifungal agent over time.

Methodology:

  • Standardized fungal inocula are prepared and added to flasks containing various concentrations of the triazole inhibitor (e.g., 1x, 2x, 4x the MIC).

  • A growth control flask without the drug is also included.

  • The flasks are incubated with agitation at a controlled temperature.

  • At specific time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), aliquots are removed from each flask.

  • The aliquots are serially diluted and plated on agar plates.

  • After incubation of the plates, the number of colonies is counted to determine the number of viable fungal cells (CFU/mL) at each time point.

  • The results are plotted as log10 CFU/mL versus time. A fungicidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.

Conclusion

The selection of a triazole-based inhibitor requires careful consideration of its spectrum of activity, pharmacokinetic properties, and potential for adverse effects. While voriconazole often demonstrates potent in vitro activity, newer agents like isavuconazole may offer a more favorable safety profile, particularly concerning QTc prolongation and drug-related adverse events.[8][11] Posaconazole remains a valuable option, especially in prophylactic settings. The data presented in this guide, along with the detailed experimental protocols, can aid researchers and clinicians in making informed decisions for their specific applications.

References

Bridging the Digital and the Biological: A Guide to Validating In Silico Predictions

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of modern drug discovery and biomedical research, in silico predictions have emerged as indispensable tools, accelerating the identification of potential drug targets and novel therapeutic compounds. However, the journey from a computational model to a clinically viable solution is paved with rigorous experimental validation. This guide provides a comprehensive comparison of common in silico prediction methods with their corresponding experimental validation techniques, offering researchers, scientists, and drug development professionals a clear framework for translating computational insights into tangible biological results.

The integration of computational predictions with experimental validation is crucial for ensuring the biological relevance and accuracy of in silico models.[1] This synergy between "dry lab" and "wet lab" approaches minimizes false positives, reduces research costs, and ultimately accelerates the development of new therapies.[2][3]

The In Silico to In Vitro/In Vivo Workflow: A Necessary Partnership

The process of validating computational predictions typically begins with a hypothesis generated from in silico analysis.[1] This is followed by the careful selection of appropriate experimental models to test these predictions.[1] The validation process is iterative, with experimental outcomes often used to refine and improve the initial computational models.[1]

G in_silico In Silico Prediction (e.g., Target Identification, Virtual Screening) hypothesis Hypothesis Generation in_silico->hypothesis experimental_design Experimental Design & Model Selection hypothesis->experimental_design in_vitro In Vitro Validation (e.g., Cell-based assays, Biochemical assays) experimental_design->in_vitro in_vivo In Vivo Validation (e.g., Animal Models) experimental_design->in_vivo data_analysis Data Analysis & Comparison in_vitro->data_analysis in_vivo->data_analysis model_refinement Model Refinement data_analysis->model_refinement validated_prediction Validated Prediction data_analysis->validated_prediction model_refinement->in_silico Iterative Improvement

Figure 1: A generalized workflow illustrating the iterative process of validating in silico predictions with experimental data.

Comparison of In Silico Prediction Methods and Experimental Validation Techniques

The choice of experimental validation technique is intrinsically linked to the nature of the in silico prediction. Below is a comparison of common computational methods and their corresponding wet lab validation approaches.

In Silico Prediction MethodPredicted OutputExperimental Validation Technique(s)Key Metrics for Comparison
Genomics/Transcriptomics Analysis Differentially expressed genes, non-coding RNAs, splice variantsQuantitative PCR (qPCR), RNA-Sequencing (RNA-Seq), Microarrays, Northern BlotFold change, p-value, False Discovery Rate (FDR)
Proteomics (e.g., Protein-Protein Interaction Networks) Interacting protein partnersCo-immunoprecipitation (Co-IP), Yeast Two-Hybrid (Y2H), Affinity Purification-Mass Spectrometry (AP-MS)Presence/absence of interaction, binding affinity (Kd)
Virtual Screening (Ligand-based & Structure-based) Potential small molecule binders (hits)Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), High-Throughput Screening (HTS)IC50, EC50, Ki, Kd
Molecular Docking Binding pose and affinity of a ligand to a target proteinX-ray Crystallography, Nuclear Magnetic Resonance (NMR) SpectroscopyRoot-Mean-Square Deviation (RMSD) of ligand pose, binding affinity
Pathway Analysis Perturbed cellular signaling pathwaysWestern Blot, Phospho-specific antibody arrays, Reporter gene assaysProtein expression levels, phosphorylation status, reporter gene activity

Detailed Experimental Protocols

A crucial aspect of validating in silico predictions is the meticulous execution of experimental protocols. Here are detailed methodologies for key validation experiments.

Validation of Predicted Protein-Protein Interactions using Co-immunoprecipitation (Co-IP)

Objective: To verify a predicted interaction between two proteins (Protein A and Protein B) within a cellular context.

Methodology:

  • Cell Lysis: Cultured cells expressing the proteins of interest are harvested and lysed using a gentle lysis buffer to maintain protein-protein interactions.

  • Immunoprecipitation: An antibody specific to Protein A is added to the cell lysate and incubated to form an antibody-protein complex. Protein A/G beads are then added to capture this complex.

  • Washing: The beads are washed multiple times to remove non-specifically bound proteins.

  • Elution: The bound proteins are eluted from the beads, typically by boiling in a sample buffer.

  • Western Blotting: The eluted sample is run on an SDS-PAGE gel, transferred to a membrane, and probed with an antibody specific to Protein B. The presence of a band for Protein B indicates an interaction with Protein A.

G cluster_workflow Co-immunoprecipitation (Co-IP) Workflow start Cell Lysate (Containing Protein A and Protein B) ip Add anti-Protein A Antibody start->ip beads Add Protein A/G Beads ip->beads wash Wash to remove non-specific binding beads->wash elute Elute bound proteins wash->elute wb Western Blot with anti-Protein B Antibody elute->wb result Detection of Protein B wb->result G cluster_pathway MAPK/ERK Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF Gene_Expression Gene Expression (Proliferation, Differentiation) TF->Gene_Expression Inhibitor Predicted Inhibitor Inhibitor->MEK Inhibition

References

Innovirex: A Comparative Analysis of a Novel Kinase Inhibitor in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of "Innovirex," a novel, hypothetical small molecule inhibitor of the PI3K/Akt/mTOR signaling pathway, with existing treatment modalities for a specific subtype of breast cancer. The aim is to present an objective overview of its peer-reviewed findings, replication status, and comparative efficacy, supported by detailed experimental data and protocols.

Introduction to Innovirex

Innovirex is a novel ATP-competitive inhibitor of mTOR, a key serine/threonine kinase in the PI3K/Akt/mTOR pathway. Dysregulation of this pathway is a critical factor in the development and progression of many human cancers, including certain types of breast cancer.[1] Innovirex is designed to offer greater selectivity and a more favorable safety profile compared to earlier generations of mTOR inhibitors.

Peer Review and Replication Status

The initial preclinical findings for Innovirex were published in a high-impact oncology journal and demonstrated significant anti-tumor activity in both in vitro and in vivo models of triple-negative breast cancer (TNBC). However, the journey of Innovirex through peer review and subsequent independent replication efforts highlights the challenges inherent in preclinical cancer research.[2][3][4]

An independent research group attempted to replicate the key findings of the original study. While they observed a similar trend in efficacy, the effect size was smaller than initially reported.[4] This discrepancy underscores the importance of robust and transparent reporting of experimental details to ensure reproducibility.[2] The original authors were reportedly helpful in providing additional details of their protocol, which aided the replication effort.[2]

Summary of Primary vs. Replication Study Findings:

ParameterPrimary Study FindingReplication Study Finding
In Vitro IC50 (MDA-MB-231 cells) 50 nM120 nM
In Vivo Tumor Growth Inhibition 75%55%
Key Biomarker (p-S6K) Reduction 80%60%

Comparative Efficacy Analysis

To contextualize the potential of Innovirex, its efficacy is compared against a standard-of-care chemotherapeutic agent (Paclitaxel) and another targeted therapy (an Akt inhibitor). The following tables summarize the quantitative data from preclinical studies.

Table 1: In Vitro Cytotoxicity (IC50 in µM) in TNBC Cell Lines

CompoundMDA-MB-231Hs578TBT-549
Innovirex 0.050.080.12
Paclitaxel 0.010.020.015
Akt Inhibitor (MK-2206) 0.50.81.2

Table 2: In Vivo Efficacy in Xenograft Models (MDA-MB-231)

Treatment GroupAverage Tumor Volume Reduction (%)Survival Benefit (days)
Vehicle Control 0-
Innovirex (50 mg/kg) 6525
Paclitaxel (10 mg/kg) 8020
Akt Inhibitor (100 mg/kg) 4518

Mechanism of Action Comparison

The following diagram illustrates the signaling pathway targeted by Innovirex in comparison to an Akt inhibitor.

G cluster_pathway PI3K/Akt/mTOR Pathway PI3K PI3K PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Akt_Inhibitor Akt Inhibitor (e.g., MK-2206) Akt_Inhibitor->Akt Inhibits S6K1 S6K1 mTORC1->S6K1 Phosphorylates FourE_BP1 FourE_BP1 mTORC1->FourE_BP1 Phosphorylates Innovirex Innovirex Innovirex->mTORC1 Inhibits Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis Promotes eIF4E eIF4E FourE_BP1->eIF4E Inhibits eIF4E->Protein_Synthesis

Caption: PI3K/Akt/mTOR signaling pathway showing the points of inhibition for Innovirex and an Akt inhibitor.

Detailed Experimental Protocols

  • Cell Seeding: Plate triple-negative breast cancer cells (MDA-MB-231, Hs578T, BT-549) in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of Innovirex, Paclitaxel, or the Akt inhibitor for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration.

  • Animal Model: Use female athymic nude mice (6-8 weeks old).

  • Tumor Cell Implantation: Subcutaneously inject 5 x 10^6 MDA-MB-231 cells into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every three days.

  • Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=10 per group).

  • Drug Administration: Administer Innovirex (50 mg/kg, oral gavage, daily), Paclitaxel (10 mg/kg, intraperitoneal injection, twice weekly), Akt inhibitor (100 mg/kg, oral gavage, daily), or vehicle control.

  • Efficacy Assessment: Continue treatment for 21 days and monitor tumor volume and body weight. The primary endpoint is the percentage of tumor growth inhibition compared to the vehicle control group.

  • Survival Analysis: Monitor a separate cohort of mice until the tumor volume reaches a predetermined endpoint to assess the survival benefit.

Experimental Workflow for Replication

The following diagram outlines the logical steps for an independent laboratory to replicate the key findings on Innovirex.

G start Start: Obtain Innovirex & Characterize cell_culture Cell Line Authentication & Culture start->cell_culture in_vitro In Vitro Assays (MTT, Western Blot) cell_culture->in_vitro in_vivo_setup Animal Model Acclimatization & Tumor Implantation in_vitro->in_vivo_setup in_vivo_treatment Randomization & Treatment in_vivo_setup->in_vivo_treatment in_vivo_analysis Tumor Measurement & Data Collection in_vivo_treatment->in_vivo_analysis data_analysis Statistical Analysis of In Vitro & In Vivo Data in_vivo_analysis->data_analysis comparison Compare Results with Original Publication data_analysis->comparison replicated Findings Replicated? comparison->replicated end_yes Publish Confirmation replicated->end_yes Yes end_no Investigate Discrepancies replicated->end_no No

Caption: A workflow diagram for the independent replication of preclinical findings on Innovirex.

Conclusion

Innovirex shows promise as a novel mTOR inhibitor for the treatment of triple-negative breast cancer. While the initial preclinical data are encouraging, the discrepancies observed in replication studies highlight the need for continued rigorous evaluation. The comparative data presented in this guide suggest that Innovirex has a distinct efficacy profile compared to standard chemotherapy and other targeted agents. Further studies are warranted to fully elucidate its therapeutic potential and to define its place in the clinical management of TNBC. The challenges in reproducing preclinical cancer research also emphasize the importance of collaborative efforts between originating and replicating laboratories to ensure the robustness of scientific findings.[2][5]

References

Comparative Benchmarking of a Novel EGFR Inhibitor (Compound Z) Against the Gold Standard, Osimertinib

Author: BenchChem Technical Support Team. Date: November 2025

Guide Published: October 30, 2025

This guide provides a comprehensive comparison between the established gold standard Epidermal Growth Factor Receptor (EGFR) inhibitor, Osimertinib, and a novel investigational compound, herein referred to as Compound Z. The data and protocols presented are intended for researchers, scientists, and drug development professionals engaged in oncology and kinase inhibitor research.

Osimertinib is a third-generation, irreversible EGFR tyrosine kinase inhibitor (TKI) that has become a standard-of-care for non-small cell lung cancer (NSCLC) patients with specific EGFR mutations.[1][2][3] It is highly selective for mutated forms of EGFR, including the T790M resistance mutation, over wild-type (WT) EGFR.[4][5][6] Compound Z represents a next-generation inhibitor designed to offer an improved efficacy profile or overcome potential resistance mechanisms.

This document outlines the direct comparison of these two compounds through in-vitro kinase inhibition and cell-based viability assays, providing detailed protocols and supporting data to guide further research.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon binding to ligands like EGF, activates several downstream signaling cascades.[7] These pathways, primarily the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, are crucial for regulating cell proliferation, survival, and differentiation.[8][9] In many cancers, mutations in EGFR lead to its over-activation, driving uncontrolled tumor growth.[9][10]

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR Dimer (Inactive) EGF->EGFR Binding EGFR_A Activated EGFR (Autophosphorylation) EGFR->EGFR_A Dimerization Grb2 Grb2/SOS EGFR_A->Grb2 PI3K PI3K EGFR_A->PI3K Ras Ras Grb2->Ras Akt Akt PI3K->Akt Raf Raf Ras->Raf mTOR mTOR Akt->mTOR MEK MEK Raf->MEK Proliferation Cell Proliferation & Survival mTOR->Proliferation Protein Synthesis ERK ERK MEK->ERK ERK->Proliferation Transcription Factor Activation

Caption: Simplified EGFR signaling cascade leading to cell proliferation.

Experimental Workflow for Inhibitor Benchmarking

The process of benchmarking a new compound against a gold standard involves a structured workflow. It begins with biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess the compound's effect in a biological context.

Benchmarking_Workflow start Define Compounds (Osimertinib vs. Compound Z) invitro Step 1: In-Vitro Kinase Assay start->invitro ic50 Determine IC50 Values (WT & Mutant EGFR) invitro->ic50 cellbased Step 2: Cell-Based Assay (e.g., MTT) ic50->cellbased viability Measure Cell Viability (EC50) in Cancer Cell Lines cellbased->viability analysis Step 3: Data Analysis & Comparison viability->analysis conclusion Conclusion on Potency, Selectivity, and Cellular Efficacy analysis->conclusion

Caption: Standard workflow for benchmarking kinase inhibitors.

Data Presentation

Table 1: In-Vitro Kinase Inhibition (IC50)

The half-maximal inhibitory concentration (IC50) was determined against wild-type EGFR and key mutant forms prevalent in NSCLC. Lower values indicate higher potency. Data for Compound Z is illustrative.

CompoundEGFR (WT) IC50 (nM)EGFR (Exon 19 del) IC50 (nM)EGFR (L858R/T790M) IC50 (nM)Selectivity Index (WT / L858R+T790M)
Osimertinib 494[4][6]13-23[4][6][11]5-11[4][6][12]~45-99x
Compound Z 650153~217x
Table 2: Cellular Viability in NSCLC Cell Lines (EC50)

The half-maximal effective concentration (EC50) was determined using an MTT assay on NSCLC cell lines expressing different EGFR variants.

CompoundA549 (EGFR-WT) EC50 (nM)PC-9 (EGFR Exon 19 del) EC50 (nM)H1975 (EGFR L858R/T790M) EC50 (nM)
Osimertinib >100017-23[11][12]4.6-5[11][12]
Compound Z >1000202.5

Comparative Profile

This diagram provides a head-to-head logical comparison of the key attributes of Osimertinib and the hypothetical Compound Z based on the data presented.

Comparison_Diagram gold_standard Osimertinib (Gold Standard) Potency (L858R/T790M): 5-11 nM Selectivity: High (~45-99x) Mechanism: Irreversible Status: FDA Approved new_compound Compound Z (New Compound) Potency (L858R/T790M): 3 nM Selectivity: Very High (~217x) Mechanism: Irreversible Status: Investigational

Caption: Head-to-head comparison of inhibitor characteristics.

Experimental Protocols

Protocol 1: In-Vitro Kinase Inhibition Assay for IC50 Determination

This protocol outlines a radiometric method for determining the IC50 values of inhibitors against EGFR.

  • Reagent Preparation :

    • Kinase Buffer : Prepare a buffer solution containing 25 mM Tris-HCl (pH 7.0), 10 mM MgCl₂, and 100 µM EDTA.[13]

    • Enzyme : Dilute recombinant human EGFR (WT or mutant variants) in Kinase Buffer to the desired final concentration (e.g., 5-10 nM).

    • Substrate : Prepare a solution of a suitable peptide substrate (e.g., a poly-Glu-Tyr peptide) in ultrapure water.

    • ATP Solution : Prepare a stock of [γ-³²P]-ATP. The final concentration in the assay should be at or below the Km for ATP.

    • Inhibitor Dilutions : Perform a serial dilution of Osimertinib and Compound Z in 100% DMSO, followed by a final dilution in Kinase Buffer. A 12-point titration is recommended.[14]

  • Assay Procedure :

    • Add 5 µL of the diluted inhibitor or vehicle (DMSO control) to the wells of a 96-well plate.

    • Add 10 µL of the substrate solution to each well.

    • Add 10 µL of the diluted enzyme solution to each well to initiate the reaction.

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear phase.

    • Add 5 µL of the [γ-³²P]-ATP solution to start the phosphorylation reaction.

    • Incubate for an additional 30 minutes at 30°C.[13]

  • Reaction Termination and Measurement :

    • Terminate the reaction by adding 20 µL of 3% phosphoric acid.

    • Transfer the reaction mixture onto P81 phosphocellulose paper.

    • Wash the paper three times with 0.75% phosphoric acid and once with acetone to remove unincorporated ATP.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis :

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism).[14][15]

Protocol 2: Cell Viability (MTT) Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with inhibitors.[16][17]

  • Cell Culture and Seeding :

    • Culture NSCLC cell lines (e.g., A549, PC-9, H1975) in appropriate media (e.g., DMEM with 10% FBS) under standard conditions (37°C, 5% CO₂).[18]

    • Harvest cells during the logarithmic growth phase and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of media.[16][19]

    • Incubate the plate for 24 hours to allow cells to attach.

  • Compound Treatment :

    • Prepare serial dilutions of Osimertinib and Compound Z in culture media.

    • Remove the old media from the wells and add 100 µL of media containing the desired inhibitor concentrations (or vehicle control). Include wells with media only for a background blank.

    • Incubate the plate for 72 hours.

  • MTT Addition and Incubation :

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[20]

    • Add 10-20 µL of the MTT solution to each well.[17]

    • Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[16][17]

  • Solubilization and Measurement :

    • Carefully remove the media from each well without disturbing the formazan crystals.[16]

    • Add 100-150 µL of a solubilizing agent, such as DMSO or acidified isopropanol, to each well.[17][20]

    • Place the plate on a shaker for 10-15 minutes to fully dissolve the crystals.[17]

    • Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.

  • Data Analysis :

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.[17]

    • Plot the percent viability against the logarithm of the inhibitor concentration and determine the EC50 value using a sigmoidal dose-response curve fit.

References

Safety Operating Guide

Navigating the Safe Disposal of 3-(4-(1-(2-Benzylpiperidine-1-carbonyl)triazol-4-yl)phenyl)benzoic acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the integrity of their work extends beyond discovery and into the responsible management of laboratory byproducts. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-(4-(1-(2-Benzylpiperidine-1-carbonyl)triazol-4-yl)phenyl)benzoic acid, ensuring a safe laboratory environment and adherence to regulatory standards.

Immediate Actions and Personal Protective Equipment (PPE)

Before handling the waste, it is crucial to be equipped with the appropriate personal protective equipment to minimize exposure risks.

Required Personal Protective Equipment:

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile)
Eye Protection Safety goggles or a face shield
Lab Coat Standard laboratory coat to protect from splashes
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols.[9]

In the event of a spill, immediately contain the material with an inert absorbent (e.g., vermiculite, sand) and follow the disposal procedures outlined below.

Step-by-Step Disposal Protocol

The overriding principle for the disposal of this compound is to treat it as hazardous chemical waste.[4] It should not be disposed of down the drain or in regular trash.[7]

  • Segregation:

    • Collect waste containing 3-(4-(1-(2-Benzylpiperidine-1-carbonyl)triazol-4-yl)phenyl)benzoic acid separately from other waste streams.

    • Do not mix with incompatible materials. For instance, store separately from strong oxidizing agents, bases, and reducing agents.[6][9]

  • Containment:

    • Use a designated, leak-proof, and chemically compatible container for waste collection. Plastic is often preferred for its durability.[5]

    • The container should be kept securely closed except when adding waste.[4][5]

    • If the original container is used for waste accumulation, ensure it is in good condition.[6]

  • Labeling:

    • Clearly label the waste container with the full chemical name: "Hazardous Waste: 3-(4-(1-(2-Benzylpiperidine-1-carbonyl)triazol-4-yl)phenyl)benzoic acid".

    • Include the date when the first waste was added to the container.[5]

    • Indicate the primary hazards (e.g., "Irritant," "Handle with Care").

  • Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5][6]

    • The SAA should be at or near the point of waste generation.[5]

    • Ensure the storage area is secure and away from general laboratory traffic.

  • Disposal Request:

    • Once the container is full or has been in accumulation for the maximum allowable time (often up to one year, but institutional policies may vary), contact your institution's Environmental Health and Safety (EHS) or a licensed hazardous waste disposal contractor for pickup.[5]

    • Provide the EHS office with accurate information about the waste composition.

Decontamination of Empty Containers

Containers that held 3-(4-(1-(2-Benzylpiperidine-1-carbonyl)triazol-4-yl)phenyl)benzoic acid must be properly decontaminated before being discarded as regular trash.

  • Triple Rinsing: Rinse the empty container three times with a suitable solvent (e.g., ethanol or acetone) that can dissolve the compound.[4][8]

  • Rinsate Collection: The solvent used for rinsing (rinsate) must be collected and disposed of as hazardous waste along with the primary chemical waste.[4][8]

  • Defacing: After triple rinsing, deface or remove all chemical labels from the container before disposing of it in the regular trash.[4]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 3-(4-(1-(2-Benzylpiperidine-1-carbonyl)triazol-4-yl)phenyl)benzoic acid.

G Disposal Workflow for 3-(4-(1-(2-Benzylpiperidine-1-carbonyl)triazol-4-yl)phenyl)benzoic acid A Waste Generation B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B I Empty Container? A->I M Solid/Liquid Waste B->M C Segregate Waste D Use Labeled, Compatible Waste Container C->D E Store in Satellite Accumulation Area (SAA) D->E F Container Full or Max Time Reached? E->F G Contact EHS for Hazardous Waste Pickup F->G Yes H Continue Collection F->H No H->E J Triple Rinse with Appropriate Solvent I->J Yes I->M No K Collect Rinsate as Hazardous Waste J->K L Deface Label and Dispose of Container in Regular Trash J->L K->D M->C Isolate from incompatibles

References

Personal protective equipment for handling 3-(4-(1-(2-Benzylpiperidine-1-carbonyl)triazol-4-yl)phenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 3-(4-(1-(2-Benzylpiperidine-1-carbonyl)triazol-4-yl)phenyl)benzoic acid

Disclaimer: No specific Safety Data Sheet (SDS) for 3-(4-(1-(2-Benzylpiperidine-1-carbonyl)triazol-4-yl)phenyl)benzoic acid was found. The following guidance is based on general best practices for handling potentially potent, novel pharmaceutical compounds and should be supplemented by a thorough risk assessment by qualified personnel before any handling occurs.

The compound 3-(4-(1-(2-Benzylpiperidine-1-carbonyl)triazol-4-yl)phenyl)benzoic acid is a complex organic molecule intended for research and drug development. Due to the lack of specific toxicity data, it is crucial to handle this compound with a high degree of caution, treating it as a potentially highly potent active pharmaceutical ingredient (HPAPI).[1][2] A comprehensive safety program, including engineering controls, administrative controls, and appropriate personal protective equipment (PPE), is essential to minimize exposure and ensure personnel safety.[2]

Hazard Assessment

Without a specific SDS, a formal hazard assessment is critical. This involves:

  • Reviewing Toxicological Literature: Researchers should review available toxicological data for structurally similar compounds containing triazole, piperidine, and benzoic acid moieties.

  • Occupational Exposure Limit (OEL) and Occupational Exposure Band (OEB): In the absence of an established OEL, a provisional OEB should be assigned based on available data and in consultation with environmental health and safety (EHS) professionals.[3][4] This banding will guide the required level of containment and PPE.[4] For novel compounds of this nature, a conservative approach, assuming high potency (e.g., OEB 4 or 5), is recommended until sufficient data is available.[4]

Personal Protective Equipment (PPE)

The selection of PPE is dependent on the specific laboratory operation and the associated risk of exposure. A risk-based approach should be employed for all activities.[3] The following table summarizes recommended PPE for various laboratory scenarios.

Activity Primary Engineering Control Minimum Recommended PPE
Weighing and Dispensing (Dry Powder) Ventilated Balance Enclosure (VBE) or Glovebox IsolatorDisposable, low-permeability gown with tight-fitting cuffs; Double-gloving (nitrile or neoprene); N95/FFP2 respirator (or higher, e.g., PAPR, based on risk assessment); Safety glasses with side shields or chemical splash goggles.
Solution Preparation Chemical Fume HoodDisposable, low-permeability gown; Double-gloving (nitrile or neoprene); Safety glasses with side shields or chemical splash goggles. A respirator may be required if there is a risk of aerosol generation.
In-Vitro/In-Vivo Dosing Biological Safety Cabinet (BSC) or Chemical Fume HoodDisposable, low-permeability gown; Double-gloving (nitrile or neoprene); Safety glasses with side shields or chemical splash goggles. A respirator may be required depending on the procedure.
General Laboratory Operations (Low Concentration Solutions) General Laboratory VentilationLaboratory coat; Single pair of nitrile gloves; Safety glasses.

Note: Gloves should be changed frequently, especially if contaminated.[5] All PPE should be removed in a designated area to prevent cross-contamination.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is necessary to ensure safe handling from receipt to disposal.

  • Receiving and Storage:

    • Upon receipt, inspect the container for any damage or leaks in a designated receiving area.

    • Store the compound in a clearly labeled, sealed container in a secure, well-ventilated area, away from incompatible materials.

  • Preparation and Handling:

    • All handling of the solid compound should be performed within a certified containment device such as a chemical fume hood, ventilated balance enclosure, or glovebox to minimize inhalation risks.[4][6]

    • When handling the powder, use appropriate tools (e.g., disposable spatulas) to avoid generating dust.

    • For solution preparation, add the solid to the solvent slowly to prevent splashing.

  • Spill Management:

    • In case of a spill, evacuate the area and prevent others from entering.

    • For small spills of solid material, gently cover with a damp paper towel to avoid raising dust, then clean with an appropriate deactivating agent or soap and water.

    • For liquid spills, absorb with an inert material and collect in a sealed container for disposal.

    • All spill cleanup materials must be disposed of as hazardous waste.

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: All solid waste, including contaminated PPE (gloves, gowns, etc.), and solutions containing the compound should be collected in clearly labeled, sealed hazardous waste containers.

  • Decontamination: All surfaces and equipment that come into contact with the compound should be thoroughly decontaminated. The choice of decontaminating solution will depend on the compound's reactivity, but a soap and water solution is a common starting point.

  • Waste Stream: The waste should be disposed of through a licensed hazardous waste disposal company. The disposal of benzoic acid and triazole derivatives may require specific wastewater treatment to prevent harm to aquatic ecosystems.[7][8]

Visualized Workflow for Safe Handling

The following diagram illustrates the key decision points and procedural flow for safely handling 3-(4-(1-(2-Benzylpiperidine-1-carbonyl)triazol-4-yl)phenyl)benzoic acid.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase start Start: Receive Compound risk_assessment Perform Risk Assessment (Review available data, assign OEB) start->risk_assessment select_ppe Select Appropriate PPE (Based on task and OEB) risk_assessment->select_ppe prep_workspace Prepare Containment Workspace (e.g., Fume Hood, Glovebox) select_ppe->prep_workspace weighing Weighing/Dispensing (Solid Compound) prep_workspace->weighing dissolution Solution Preparation weighing->dissolution experiment Conduct Experiment dissolution->experiment decontaminate Decontaminate Workspace & Equipment experiment->decontaminate dispose_waste Segregate & Dispose of Waste (Contaminated PPE, solutions, etc.) decontaminate->dispose_waste end End: Procedure Complete dispose_waste->end

Caption: Safe handling workflow from receipt to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
KT203
Reactant of Route 2
Reactant of Route 2
KT203

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.